molecular formula C4H7NO2 B1580802 2-Amino-3-butenoic acid CAS No. 52773-87-2

2-Amino-3-butenoic acid

Cat. No.: B1580802
CAS No.: 52773-87-2
M. Wt: 101.10 g/mol
InChI Key: RQVLGLPAZTUBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-butenoic acid is an alpha-amino acid.
Vinylglycine is an irreversible inhibitor of aspartate aminotransferase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVLGLPAZTUBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866280
Record name 2-Aminobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56512-51-7, 52773-87-2
Record name Vinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56512-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 2-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52773-87-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on 2-Amino-3-butenoic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-amino-3-butenoic acid, also known as vinylglycine. It details its initial discovery and isolation, modern synthetic methodologies, and its significant role as a mechanism-based enzyme inhibitor in biochemical research and drug development.

Introduction

2-Amino-3-butenoic acid (vinylglycine) is a naturally occurring, non-proteinogenic amino acid.[1][2] First isolated from mushrooms, this molecule has garnered significant attention due to its potent and specific inhibitory effects on a variety of pyridoxal phosphate (PLP)-dependent enzymes.[1][2][3] Its unique structure, featuring a vinyl group adjacent to the α-carbon, makes it a powerful tool for studying enzyme mechanisms and a lead compound for therapeutic agent development. This guide will explore the journey of vinylglycine from its natural origins to its application in the laboratory and clinic.

Part 1: Discovery and Initial Isolation

The discovery of 2-amino-3-butenoic acid is rooted in the exploration of natural products from fungi.

Natural Occurrence

L-vinylglycine was first isolated from the mushroom Rhodophyllus nidorosus in 1974.[4][5] This discovery was a significant milestone, as it introduced the simplest β,γ-unsaturated α-amino acid to the scientific community.[3][5] The natural product was found to be the partially racemized D-form.[5] Its presence in nature hinted at a unique biosynthetic pathway and a potential biological role, which spurred further investigation into its properties.

Early Isolation Challenges

The initial isolation of vinylglycine from its natural source was a challenging process due to its low abundance and the presence of numerous other amino acids and metabolites in the mushroom extract. Early methods relied on classical techniques of extraction and chromatography, which were often laborious and provided low yields. The instability of the compound under certain conditions also presented a significant hurdle. These challenges underscored the need for efficient synthetic routes to obtain larger quantities for detailed study.

Part 2: Synthesis of 2-Amino-3-butenoic Acid

The limited availability of vinylglycine from natural sources led to the development of numerous synthetic strategies. These methods have evolved to provide both racemic and enantiomerically pure forms of the amino acid, which are crucial for its use as a chiral building block and for studying stereospecific enzymatic reactions.[3]

Key Synthetic Approaches

Several synthetic routes to vinylglycine have been established, each with its own advantages and disadvantages. Some of the notable methods include:

  • From L-Homoserine Lactone: A convenient and efficient synthesis of L-vinylglycine has been developed starting from L-homoserine lactone. This four-step process is notable for requiring only one chromatography step and achieving a high overall yield of 72% with an optical yield of ≥95%.[3] Key features of this route include the use of acid-labile protecting groups for the amino and carboxyl functions and a selenium-based cleavage of the lactone.[3]

  • From L-Methionine: The first synthesis of vinylglycine was reported by Rapoport and coworkers, starting from L-methionine.[4] This method involves a controlled oxidation of methionine to its sulfoxide, followed by thermal elimination (pyrolysis) to generate the vinyl group.[4] This approach yields L-vinylglycine with high optical purity.[4]

  • Neber-like Rearrangement: A three-step synthesis starting from the inexpensive and commercially available 3-butenenitrile has also been reported.[1] This method involves a Neber-like rearrangement of an N-chloroimidate intermediate.[1][4] The resulting racemic vinylglycine can then be resolved into its enantiomers.[1]

Comparative Yields of Synthetic Routes
Starting MaterialKey ReactionsOverall YieldOptical PurityReference
L-Homoserine LactoneSelenolate-mediated cleavage72%≥95% ee[3]
L-MethionineSulfoxide formation, PyrolysisNot specified99% optical purity[4]
3-ButenenitrilePinner reaction, Neber rearrangementNot specifiedRacemic (resolved enzymatically)[1]
Detailed Synthetic Protocol: From L-Homoserine Lactone

The following is a representative protocol for the synthesis of L-vinylglycine from L-homoserine lactone, adapted from the literature.[3]

Step 1: Protection of L-Homoserine Lactone

  • L-homoserine lactone is first protected at the amino group with a Boc (tert-butyloxycarbonyl) group and at the carboxyl group as a diphenylmethyl ester. This step is crucial to prevent side reactions in subsequent steps.

Step 2: Cleavage of the Lactone

  • The protected homoserine lactone is treated with a phenylselenolate equivalent, which is generated in situ from diphenyl diselenide and sodium borohydride. This reagent selectively cleaves the lactone to form a γ-phenylseleno-α-amino acid derivative.

Step 3: Oxidative Elimination

  • The resulting selenide is then oxidized, typically using hydrogen peroxide or another suitable oxidant. This oxidation is followed by a spontaneous syn-elimination reaction, which forms the desired vinyl group and eliminates the selenium moiety.

Step 4: Deprotection

  • The protecting groups are removed under mild acidic conditions, for example, using trifluoroacetic acid, to yield L-vinylglycine as its trifluoroacetate salt.[3]

Part 3: Mechanism of Action and Biological Significance

2-Amino-3-butenoic acid is a classic example of a mechanism-based enzyme inhibitor, also known as a "suicide substrate".[2][6] It targets a wide range of pyridoxal phosphate (PLP)-dependent enzymes, which play critical roles in amino acid metabolism.

Mechanism of Enzyme Inhibition

The inhibitory activity of vinylglycine stems from its ability to be processed by the target enzyme as if it were a natural substrate. The catalytic machinery of the enzyme converts vinylglycine into a highly reactive intermediate, which then irreversibly inactivates the enzyme by forming a covalent bond with an active site residue.[4]

General Mechanism:

  • Initial Binding: Vinylglycine binds to the active site of a PLP-dependent enzyme, forming a Schiff base with the PLP cofactor.

  • Enzymatic Transformation: The enzyme's catalytic base abstracts a proton from the α-carbon of vinylglycine, leading to the formation of a conjugated system.

  • Covalent Modification: The reactive intermediate, an α,β-unsaturated imine, is then susceptible to nucleophilic attack by an active site residue (often a lysine or cysteine). This attack forms a stable, covalent adduct, thereby permanently inactivating the enzyme.[4]

InhibitionMechanism

Target Enzymes and Applications

Vinylglycine has been shown to inhibit a variety of PLP-dependent enzymes, including:

  • Transaminases (Aminotransferases): These enzymes are crucial for the synthesis and degradation of amino acids. Vinylglycine inactivates several transaminases, such as aspartate aminotransferase.[3][4]

  • Decarboxylases: It also acts as a "Trojan horse" inhibitor for certain amino acid decarboxylases.[2][6]

  • 1-Aminocyclopropane-1-carboxylate (ACC) Synthase: This plant enzyme is a key regulator of ethylene biosynthesis. Vinylglycine is both an alternative substrate and a mechanism-based inhibitor of ACC synthase.[7][8]

  • Amino Acid Oxidases: Vinylglycine is rapidly oxidized by both L- and D-amino acid oxidases, and it inactivates L-amino acid oxidase.[9]

This broad spectrum of activity makes vinylglycine a valuable tool for studying the mechanisms of these enzymes and for developing inhibitors with therapeutic potential, for example, as antibacterial or anticancer agents.

Part 4: Applications in Drug Development and Research

The unique properties of 2-amino-3-butenoic acid have made it a valuable molecule in both fundamental research and applied drug development.

As a Chiral Building Block

Optically pure vinylglycine is a versatile chiral synthon used in the synthesis of complex molecules.[3] For instance, D-vinylglycine has been employed as a key building block in the construction of the mitomycin core, a family of natural products with antitumor activity.[3] Its vinyl group provides a handle for various chemical transformations, such as Heck couplings and ring-closing metathesis, allowing for the synthesis of diverse and complex structures.[3]

As a Pharmacological Tool

The ability of vinylglycine to specifically inactivate certain enzymes makes it an invaluable tool for probing their biological function. By selectively inhibiting an enzyme, researchers can study the downstream effects of its absence, helping to elucidate metabolic pathways and identify potential drug targets.

Therapeutic Potential

The inhibition of enzymes essential for the growth of pathogens or cancer cells is a key strategy in drug development. Vinylglycine and its derivatives have been investigated for their potential as:

  • Antibacterial agents: By targeting essential bacterial enzymes, vinylglycine analogs could serve as novel antibiotics.

  • Anticancer agents: The inhibition of enzymes involved in tumor growth and proliferation is another promising avenue for the therapeutic application of vinylglycine derivatives.

Conclusion

2-Amino-3-butenoic acid, or vinylglycine, has journeyed from a curious natural product found in mushrooms to a cornerstone molecule in the study of enzyme mechanisms and a versatile building block in organic synthesis. Its discovery highlighted the rich chemical diversity of the natural world, while the subsequent development of efficient synthetic routes has made it readily accessible for research. As a potent mechanism-based inhibitor, vinylglycine continues to provide deep insights into the function of PLP-dependent enzymes and serves as a scaffold for the design of new therapeutic agents. The ongoing exploration of its biological activities and synthetic applications ensures that vinylglycine will remain a molecule of significant interest to the scientific community for years to come.

References

  • Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis, 1996(01), 39–41. [Link]

  • Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. In Drug Discovery and Design (pp. 467–488). Humana Press. [Link]

  • Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436–2444. [Link]

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070–3076. [Link]

  • Havlicek, L., & Hanus, J. (1993). A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative.
  • Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 23, 467-488. [Link]

  • Feng, L., & Kirsch, J. F. (2000). l-Vinylglycine Is an Alternative Substrate as Well as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase. Biochemistry, 39(10), 2436-2444. [Link]

  • Berkowitz, D. B., Charette, B. D., & Karukurichi, K. R. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Current Organic Chemistry, 10(10), 1149–1176. [Link]

  • Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. ResearchGate. [Link]

Sources

basic biochemical properties of vinylglycine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biochemical Properties of Vinylglycine

Introduction: Unveiling Vinylglycine

Vinylglycine, a non-proteinogenic α-amino acid, stands as a molecule of significant interest in the realms of biochemistry and drug development.[1][2] Naturally occurring in certain mushrooms[3][4], this β,γ-unsaturated amino acid has garnered attention not for its role in protein synthesis, but for its potent ability to interact with and modulate the activity of a specific class of enzymes.[3] Its simple yet reactive structure, featuring a vinyl group attached to the α-carbon, makes it a powerful tool for probing enzyme mechanisms and a versatile chiral building block for organic synthesis.[5][6]

This guide provides a comprehensive overview of the core biochemical properties of vinylglycine, tailored for researchers, scientists, and drug development professionals. We will delve into its sophisticated mechanism of action, its impact on metabolic pathways, its applications as a research tool, and the methodologies used to characterize its activity.

PropertyValueSource
Molecular Formula C₄H₇NO₂PubChem[1]
Molecular Weight 101.10 g/mol PubChem[1]
IUPAC Name (2S)-2-aminobut-3-enoic acidPubChem[1]
Appearance White or almost white crystalline powder[6]
Solubility Soluble in water (~20 mg/mL)[6]
Storage -20°C, dry, sealed, light-resistant[6]

Mechanism of Action: The "Suicide Substrate" Paradigm

The primary biochemical function of vinylglycine is its role as a mechanism-based inactivator, or "suicide substrate," for a range of pyridoxal phosphate (PLP)-dependent enzymes.[5][7][8][9] Unlike a simple competitive inhibitor that reversibly binds to an enzyme's active site, a suicide substrate is chemically unreactive until it is catalytically processed by its target enzyme.[9] This process transforms the inhibitor into a highly reactive species that then forms an irreversible, covalent bond with the enzyme, leading to its permanent inactivation.[10]

The inactivation process by vinylglycine proceeds through a well-elucidated, multi-step mechanism:

  • Initial Binding and Transimination: Vinylglycine enters the active site of a PLP-dependent enzyme, such as a transaminase, and forms an external aldimine with the PLP cofactor, displacing an active site lysine residue that was initially bound to PLP.[5][8]

  • Enzyme-Catalyzed Activation: The enzyme's catalytic machinery then proceeds as it would with a natural substrate, abstracting the α-proton from vinylglycine.[8][11] This is the crucial activation step.

  • Formation of a Reactive Intermediate: The removal of the α-proton creates a conjugated π-system that extends from the vinyl group through to the pyridinium ring of the cofactor. This intermediate rapidly rearranges into a highly electrophilic α,β-unsaturated iminium ion, which functions as a potent Michael acceptor.[8][11]

  • Irreversible Covalent Modification: Before the reactive intermediate can be further processed or released, a nucleophilic residue within the enzyme's active site—typically the same lysine that was displaced in step 1—attacks the β-carbon of the inhibitor.[11] This nucleophilic attack forms a stable, covalent adduct, permanently linking the inhibitor to the enzyme and rendering it catalytically inert.[11]

G cluster_0 Enzyme Active Site A Vinylglycine (VG) + E-PLP (Enzyme) B External Aldimine (E-PLP-VG Complex) A->B Transimination C Quinonoid Intermediate B->C α-Proton Abstraction (Catalytic Activation) D Reactive Michael Acceptor (α,β-unsaturated imine) C->D Isomerization E Irreversibly Inactivated Enzyme (Covalent Adduct) D->E Nucleophilic Attack by Active Site Lysine

Caption: Mechanism of suicide inhibition by vinylglycine.

Target Specificity and Kinetic Profile

Vinylglycine exhibits specificity for PLP-dependent enzymes, particularly those involved in amino acid metabolism. Its targets include a variety of transaminases (aminotransferases) and lyases.

Key Enzyme Targets:

  • Aspartate Aminotransferase (AST): One of the most well-studied targets, vinylglycine irreversibly inactivates both cytosolic and mitochondrial isoforms of AST by alkylating the active-site lysine residue (Lys-258).[1][4][11]

  • Alanine Aminotransferase (ALT): This crucial enzyme in glucose-alanine cycle is also a target for inactivation.[3]

  • 1-Aminocyclopropane-1-carboxylate (ACC) Synthase: A key enzyme in the biosynthesis of the plant hormone ethylene, ACC synthase is effectively inhibited by L-vinylglycine.[1][8][12]

  • D-Amino Acid Transaminase: The D-enantiomer of vinylglycine is presumed to be the active inhibitor for this bacterial enzyme.[3]

  • L-Amino Acid Oxidase: This flavoenzyme is inactivated by vinylglycine, although with a relatively low efficiency.[13][14]

A hallmark of some mechanism-based inactivators is the "partition ratio," which describes the number of catalytic turnovers the enzyme completes before inactivation occurs. For ACC synthase, L-vinylglycine is primarily an alternative substrate, with the enzyme partitioning to produce α-ketobutyrate and ammonia approximately 500 times for every one inactivation event.[12] In contrast, for L-amino acid oxidase, inactivation occurs only once every 20,000 turnovers.[13]

Enzyme TargetInhibitorKey Kinetic ParametersConsequence
ACC Synthase L-Vinylglycinekcat = 1.8 s⁻¹, Km = 1.4 mM; Partition Ratio: ~500:1Acts as both substrate and inhibitor[12]
L-Amino Acid Oxidase VinylglycinePartition Ratio: ~20,000:1Inefficient inactivation[13]
Aspartate Aminotransferase Vinylglycine-Irreversible alkylation of active site Lys-258[11]

Experimental Protocol: Characterizing Vinylglycine Inhibition

To quantify the inhibitory potential of vinylglycine against a target enzyme like aspartate aminotransferase (AST), a continuous spectrophotometric assay can be employed. This protocol measures the rate of enzyme inactivation over time.

Objective: To determine the rate of irreversible inhibition of porcine heart AST by vinylglycine.

Principle: The activity of AST is measured using a coupled-enzyme assay. AST catalyzes the transamination of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. The oxaloacetate produced is then immediately reduced to L-malate by an excess of malate dehydrogenase (MDH), a reaction that consumes NADH. The rate of AST activity is therefore directly proportional to the rate of NADH oxidation, which can be monitored by the decrease in absorbance at 340 nm (ε = 6,220 M⁻¹cm⁻¹).

Materials:

  • Porcine Heart Aspartate Aminotransferase (AST)

  • L-Vinylglycine

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Pyridoxal 5'-phosphate (PLP), 50 µM

  • L-Aspartic Acid, 200 mM

  • α-Ketoglutaric Acid, 12 mM

  • Malate Dehydrogenase (MDH), ~10 units/mL

  • β-Nicotinamide adenine dinucleotide (NADH), reduced form, 0.2 mM

  • UV/Vis Spectrophotometer with temperature control (37°C)

Procedure:

  • Reagent Preparation: Prepare all solutions in the potassium phosphate buffer. The final reaction mixture should contain 50 mM potassium phosphate, 10 mM L-aspartate, 0.1 mM NADH, 5 µM PLP, and 5 units/mL MDH.

  • Enzyme Pre-incubation: In a series of microcentrifuge tubes, pre-incubate AST (e.g., 1 µM final concentration) with varying concentrations of vinylglycine (e.g., 0, 1, 5, 10, 20 mM) in the buffer at 37°C. This allows the time-dependent inactivation to occur.

  • Activity Measurement: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes) during the pre-incubation, withdraw a small aliquot of the enzyme-inhibitor mixture.

  • Initiate Reaction: Immediately dilute the aliquot into a cuvette containing the reaction mixture (pre-warmed to 37°C) and initiate the reaction by adding α-ketoglutarate (to a final concentration of 0.6 mM). The dilution effectively stops further inactivation during the measurement period.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm for 1-2 minutes. The rate of this decrease is the residual enzyme activity.

  • Data Analysis:

    • For each vinylglycine concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time.

    • The slope of each resulting line represents the observed pseudo-first-order rate constant of inactivation (k_obs) at that inhibitor concentration.

    • A secondary plot of k_obs versus the vinylglycine concentration can be used to determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I).

G A Prepare Reagents (Buffer, Substrates, Coupling Enzyme, Inhibitor) B Pre-incubate Enzyme + Vinylglycine (at various concentrations and times) A->B C Withdraw Aliquot at Time (t) B->C C->B Repeat for t = 0, 5, 10... min D Initiate Reaction in Cuvette (Dilute aliquot into assay mix + α-KG) C->D E Monitor Absorbance Decrease (at 340 nm) D->E F Calculate Residual Activity E->F G Plot ln(Activity) vs. Time (Determine k_obs) F->G

Caption: Workflow for an enzyme inactivation assay.

Broader Biochemical and Research Applications

The unique properties of vinylglycine make it an invaluable tool in biochemical research and a foundational structure in medicinal chemistry.

  • Enzyme Mechanism Studies: As a highly specific inactivator, vinylglycine is used to identify and label active site residues of PLP-dependent enzymes, providing critical insights into their catalytic mechanisms.[5][11]

  • Chiral Synthesis: Optically pure vinylglycine serves as a versatile chiral starting material for the asymmetric synthesis of more complex molecules, including other non-natural amino acids and pharmaceutical intermediates.[3][6]

  • Drug Development Inspiration: The "vinylic trigger" mechanism of action has inspired the development of other successful drugs. For example, vigabatrin (γ-vinyl-GABA), an effective anti-epileptic drug, was designed as a mechanism-based inactivator of GABA transaminase based on the same chemical principles.[8]

  • Metabolic Pathway Probing: By selectively inhibiting key enzymes, vinylglycine can be used in cellular or organismal studies to probe the function and regulation of specific metabolic pathways, such as amino acid metabolism or plant hormone signaling.[5]

Metabolic Fate and Toxicological Profile

While potent as an enzyme inhibitor, the broader metabolic fate and toxicity of vinylglycine are less extensively documented. In some enzymatic reactions, such as with ACC synthase, vinylglycine can be processed as a substrate, yielding α-ketobutyrate and ammonia.[12] This indicates that pathways for its degradation exist.

Specific toxicological data for vinylglycine is not extensively detailed in public literature. General studies on its parent compound, glycine, have shown a very high oral LD50 in rats (7930 mg/kg), suggesting low acute toxicity for glycine itself.[15] However, high doses of any single amino acid can lead to metabolic imbalances. High concentrations of glycine have been associated with neurotoxic and cardiotoxic effects in animal models, though typically at levels far exceeding nutritional intake.[[“]][17] Given vinylglycine's mechanism as a potent, irreversible enzyme inhibitor, its use should be confined to controlled laboratory settings by trained professionals.

Conclusion

Vinylglycine is far more than a simple amino acid. It is a sophisticated biochemical probe that leverages the catalytic power of its target enzymes to trigger its own transformation into a potent inactivator. Its mechanism of suicide inhibition provides a powerful illustration of rational enzyme-targeted molecular design. For researchers in biochemistry and drug discovery, a thorough understanding of vinylglycine's properties—from its precise molecular interactions in an active site to its broader applications in synthesis—is essential for harnessing its full potential as both a research tool and an inspiration for the development of novel therapeutics.

References

  • A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Vinylglycine | C4H7NO2 | CID 156126 - PubChem. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Gehring, H., Rando, R. R., & Christen, P. (1977). Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine. Biochemistry, 16(22), 4832–4836. [Link]

  • Berkowitz, D. B., McFadden, J. M., Smith, M. K., & Pedersen, M. L. (1999). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 23, 467–488. [Link]

  • Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436–2444. [Link]

  • Crout, D. H. G., Gaudet, V. S. B., & Lee, E. R. (1993). A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative.
  • Afzali-Ardakani, A., & Rapoport, H. (1990). N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. Organic Syntheses, 63, 1. [Link]

  • Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & McFadden, J. M. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Current Organic Chemistry, 10(10), 1239–1270. [Link]

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070–3076. [Link]

  • Berkowitz, D. B., McFadden, J. M., Smith, M. K., & Pedersen, M. L. (1999). Synthesis of α-Vinyl Amino Acids. In Amino Acid and Peptide Synthesis. Humana Press. [Link]

  • Nutritional assays of vinylglycine using radial gradient plates. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Hajizadeh, M., Moosavi-Movahedi, Z., Sheibani, N., & Moosavi-Movahedi, A. A. (2022). An outlook on suicide enzyme inhibition and drug design. Journal of the Iranian Chemical Society, 19(5), 1575–1592. [Link]

  • Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & McFadden, J. M. (2006). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Current Organic Chemistry, 10(10), 1239-1270. [Link]

  • Ghisla, S., & Thorpe, C. (2004). Suicide Substrates as Irreversible Inhibitors of Flavoenzymes. In Flavins and Flavoproteins. De Gruyter. [Link]

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070-3076. [Link]

  • Iimuro, Y., Bradford, B. U., Forman, D. T., & Thurman, R. G. (1996). Glycine prevents alcohol-induced liver injury by decreasing alcohol in the rat stomach. Gastroenterology, 110(5), 1536–1542. [Link]

  • Alves, A., Bassot, A., Bulteau, A. L., Pirola, L., & Morio, B. (2019). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients, 11(6), 1356. [Link]

  • What are the adverse effects of glycine?. (n.d.). Consensus. Retrieved January 20, 2026, from [Link]

  • Hahn, R. G., Hjelmqvist, H., & Rundgren, M. (1995). Glycine toxicity after high-dose i.v. infusion of 1.5% glycine in the mouse. British Journal of Anaesthesia, 74(3), 323–326. [Link]

  • Schemmer, P., Schoonhoven, R., Swenberg, J. A., Bunzendahl, H., & Thurman, R. G. (1996). Effect of glycine in dog and rat liver transplantation. Transplantation, 61(6), 856–862. [Link]

  • Glycine. (n.d.). Metabolon. Retrieved January 20, 2026, from [Link]

  • Glycine Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved January 20, 2026, from [Link]

  • Okazaki, K., Takashima, H., & Ogawa, T. (2013). A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration. The Journal of Toxicological Sciences, 38(2), 219–226. [Link]

  • Senthilkumar, R., Viswanathan, P., & Pugalendi, K. V. (2004). Effect of glycine on tissue fatty acid composition in an experimental model of alcohol-induced hepatotoxicity. Clinical and Experimental Pharmacology & Physiology, 31(7), 463–467. [Link]

  • He, Y., Yin, Y., & Li, T. (2020). Glycine Attenuates LPS-Induced Apoptosis and Inflammatory Cell Infiltration in Mouse Liver. The Journal of Nutrition, 150(5), 1139–1148. [Link]

Sources

Natural Sources of 2-Amino-3-butenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-3-butenoic acid, a non-proteinogenic α-amino acid commonly known as vinylglycine, is a molecule of significant interest to the scientific community, particularly in the fields of enzymology and drug development. Its role as a mechanism-based inhibitor of various pyridoxal phosphate (PLP)-dependent enzymes has made it a valuable tool for studying enzyme mechanisms and a lead compound for therapeutic agent design. This technical guide provides an in-depth exploration of the natural sources of 2-amino-3-butenoic acid, with a focus on its biosynthesis, isolation, and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this unique biomolecule.

Introduction: The Significance of 2-Amino-3-butenoic Acid (Vinylglycine)

2-Amino-3-butenoic acid is the simplest β,γ-unsaturated α-amino acid. Its vinyl group, directly attached to the α-carbon, is the key to its potent biological activity. This structural feature allows it to act as a "suicide substrate" for a number of PLP-dependent enzymes. These enzymes are crucial for a vast array of metabolic processes, including amino acid metabolism. By irreversibly inactivating these enzymes, vinylglycine provides a powerful method for probing their function and has inspired the development of drugs targeting similar enzymatic pathways.

Natural Occurrence: A Fungal Metabolite

The primary documented natural source of 2-amino-3-butenoic acid is the fungal kingdom. Specifically, it has been isolated from mushrooms of the Rhodophyllus genus. While other fungi are known to produce a vast array of non-proteinogenic amino acids, Rhodophyllus nidorosus is a frequently cited producer of vinylglycine. Fungi, particularly Basidiomycota, are prolific producers of unique secondary metabolites, including a diverse range of amino acids with unusual structures and potent biological activities.[1][2][3] The production of these compounds is often linked to ecological roles, such as defense against predation or competition.

Table 1: Known Natural Sources of 2-Amino-3-butenoic Acid and Related Compounds

CompoundCommon NameNatural Source (Organism)Compound Family
2-Amino-3-butenoic acidVinylglycineRhodophyllus nidorosus (mushroom)Non-proteinogenic α-amino acid
L-2-amino-4-methoxy-trans-3-butenoic acidAMBPseudomonas aeruginosa (bacterium)Oxyvinylglycine

Biosynthesis: An Enigmatic Pathway in Fungi

The precise biosynthetic pathway of 2-amino-3-butenoic acid in Rhodophyllus nidorosus has not been fully elucidated in publicly available scientific literature. The biosynthesis of non-proteinogenic amino acids in fungi can occur through several mechanisms, including the modification of common proteinogenic amino acids by enzymes with broad substrate specificity or through dedicated secondary metabolic pathways.[1][4]

A Putative Biosynthetic Scheme

Based on known fungal biosynthetic pathways for other non-proteinogenic amino acids, a plausible route to vinylglycine could involve the dehydration of a 4-hydroxy-amino acid precursor, such as homoserine. This hypothesis is supported by the successful chemical synthesis of L-vinylglycine from L-homoserine lactone.

Below is a conceptual diagram illustrating a possible biosynthetic logic, drawing parallels from other known amino acid modifications.

cluster_0 Putative Fungal Biosynthesis of Vinylglycine precursor Amino Acid Precursor (e.g., Aspartate/Homoserine) intermediate Hydroxylated Intermediate precursor->intermediate Hydroxylation vinylglycine 2-Amino-3-butenoic acid (Vinylglycine) intermediate->vinylglycine Dehydration/ Elimination Reaction

Caption: A speculative biosynthetic pathway for vinylglycine in fungi.

Insights from Bacterial Biosynthesis of a Related Compound

While the fungal pathway is unclear, the biosynthesis of the structurally related compound L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) in the bacterium Pseudomonas aeruginosa has been characterized. This pathway utilizes a non-ribosomal peptide synthetase (NRPS) multienzyme complex. NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes, often incorporating non-proteinogenic amino acids. The biosynthesis of AMB involves the modification of a glutamate precursor while it is bound to the NRPS. This provides a compelling model for how complex non-proteinogenic amino acids can be assembled in microorganisms and suggests that a similar NRPS-based mechanism could potentially be involved in vinylglycine biosynthesis in fungi.

Isolation and Purification from Natural Sources: A Methodological Approach

Experimental Protocol: Isolation of 2-Amino-3-butenoic Acid from Fungal Biomass

Objective: To extract and purify 2-Amino-3-butenoic acid from the fruiting bodies of Rhodophyllus nidorosus.

Materials:

  • Fresh or lyophilized fruiting bodies of Rhodophyllus nidorosus

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dowex 50W-X8 cation exchange resin

  • Cellulose for thin-layer chromatography (TLC)

  • Ninhydrin spray reagent

  • Rotary evaporator

  • Lyophilizer

  • Chromatography columns

Methodology:

  • Extraction:

    • Homogenize 100 g of lyophilized and powdered fungal material in 500 mL of 80% aqueous methanol. The use of a polar solvent like aqueous methanol is crucial for extracting polar compounds such as amino acids.

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture through cheesecloth and then filter paper to remove solid debris.

    • Repeat the extraction of the fungal residue twice more with 500 mL of 80% methanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the target compound.

  • Ion-Exchange Chromatography:

    • Dissolve the concentrated extract in deionized water and adjust the pH to approximately 2 with 1 M HCl. Acidification ensures that the amino group of vinylglycine is protonated, allowing it to bind to the cation exchange resin.

    • Load the acidified extract onto a Dowex 50W-X8 (H⁺ form) column (5 cm x 50 cm).

    • Wash the column with several column volumes of deionized water to remove neutral and anionic compounds.

    • Elute the bound amino acids with a gradient of aqueous ammonia (0.5 M to 2 M) or a stepwise elution. The basic solution deprotonates the amino group, releasing it from the resin.

    • Collect fractions and monitor for the presence of amino acids using the ninhydrin test on TLC plates.

  • Purification by Preparative Chromatography:

    • Pool the ninhydrin-positive fractions and concentrate under reduced pressure.

    • Further purify the crude amino acid fraction using preparative cellulose column chromatography or preparative high-performance liquid chromatography (HPLC) with a suitable polar stationary phase.

  • Final Desalting and Lyophilization:

    • Desalt the purified fractions using a volatile buffer system and subsequent lyophilization or by passing through a desalting column.

    • Lyophilize the final purified fraction to obtain 2-amino-3-butenoic acid as a solid.

cluster_1 Isolation Workflow start Fungal Biomass (Rhodophyllus nidorosus) extraction Extraction (80% Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration ion_exchange Cation Exchange Chromatography concentration->ion_exchange purification Preparative Chromatography (TLC/HPLC) ion_exchange->purification desalting Desalting purification->desalting final_product Purified 2-Amino-3-butenoic acid desalting->final_product

Caption: A generalized workflow for the isolation of 2-amino-3-butenoic acid.

Analytical Characterization

Unequivocal identification of 2-amino-3-butenoic acid requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 13C NMR Data for Diphenylmethyl N-(tert-butoxycarbonyl)-2-vinylglycinate in CDCl₃ [5]

1H NMR (300 MHz, CDCl₃) δ (ppm) Multiplicity J (Hz) Assignment
Protons1.45s9H, Boc
4.97-5.04m1H, α-CH
5.19-5.23d71H, NH
5.26-5.29d101H, =CH₂ (cis)
5.33-5.39d181H, =CH₂ (trans)
5.89-6.00m1H, =CH
6.90s1H, DPM-CH
7.25-7.42m10H, Aromatic
13C NMR (75 MHz, CDCl₃) δ (ppm) Assignment
Carbons28.19Boc CH₃
55.88α-C
78.09DPM-C
79.98Boc C
117.7=CH₂
126.9, 127.1, 127.97, 128.04, 128.2, 128.5Aromatic C
132.4=CH
139.39, 139.45Aromatic C
154.9Boc C=O
169.71Ester C=O

Boc: tert-butoxycarbonyl, DPM: Diphenylmethyl

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the isolated compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₄H₇NO₂. The fragmentation pattern observed in MS/MS experiments can further corroborate the proposed structure.

Conclusion and Future Perspectives

2-Amino-3-butenoic acid remains a fascinating natural product with significant potential in biomedical research. While its presence in certain fungi is established, its biosynthesis in these organisms is a key area for future investigation. Elucidating this pathway could reveal novel enzymatic mechanisms and provide tools for the biocatalytic production of vinylglycine and its derivatives. Furthermore, a systematic screening of other fungal species, particularly within the Basidiomycota, may uncover new natural sources of this valuable compound. The development of a standardized and efficient protocol for its isolation from natural sources will be crucial for facilitating further research into its biological activities and therapeutic applications.

References

  • Schu, S., et al. (2016). The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2339-2351. [Link]

  • Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53(10), 1535-1563. [Link]

  • Li, Y., & Walsh, C. T. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(6), 2829-2891. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 3-amino-, ethyl ester. In NIST Chemistry WebBook. [Link]

  • Velíšek, J., Kubec, R., & Cejpek, K. (2007). Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. Czech Journal of Food Sciences, 25(5), 239-258. [Link]

  • Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. [Link]

  • Berkowitz, D. B., et al. (2004). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of Organic Chemistry, 69(17), 5573-5580. [Link]

  • Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). RSC Advances, ESI. [Link]

  • Harris, R. K., et al. (2008). Variable temperature NMR characterization of a-glycine. Journal of Molecular Structure, 888(1-3), 113-119. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 3-(methylamino)-, ethyl ester. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Butenoic acid, 3-amino-, methyl ester. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Glycine at BMRB. [Link]

  • El-Gogary, R. I., et al. (2011). 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Journal of Magnetic Resonance, 211(1), 74-79. [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-amino-, (S)-. In NIST Chemistry WebBook. [Link]

  • Zerva, I., et al. (2024). Biologically active secondary metabolites from white-rot fungi. World Journal of Microbiology and Biotechnology, 40(4), 100. [Link]

  • Li, Y., et al. (2024). Biological Activities of Secondary Metabolites from the Edible-Medicinal Macrofungi. Foods, 13(4), 543. [Link]

  • PubChem. (n.d.). 2-amino-3-methyl(311C)butanoic acid. National Center for Biotechnology Information. [Link]

  • Wang, X., & Liu, Z. (2014). Secondary Metabolites from Higher Fungi: Discovery, Bioactivity, and Bioproduction. Advances in Biochemical Engineering/Biotechnology, 140, 1-32. [Link]

  • Zhang, Y., et al. (2023). Secondary Metabolites from the Cultures of Medicinal Mushroom Vanderbylia robiniophila and Their Tyrosinase Inhibitory Activities. Molecules, 28(13), 5032. [Link]

  • Li, G., et al. (2024). Bioactive Secondary Metabolites from Harposporium anguillulae Against Meloidogyne incognita. Journal of Fungi, 10(12), 1011. [Link]

Sources

An In-depth Technical Guide on the Stereochemistry of L- and D-Vinylglycine

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

Vinylglycine, a non-proteinogenic amino acid, exists as two enantiomers, L-vinylglycine and D-vinylglycine. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that profoundly influence their biological activity. This technical guide provides a comprehensive exploration of the stereochemistry of L- and D-vinylglycine, tailored for researchers, scientists, and drug development professionals. We will delve into the critical aspects of their asymmetric synthesis, stereochemical characterization, and the stereospecificity of their interactions with biological systems, particularly as mechanism-based enzyme inhibitors. This document will serve as a valuable resource, offering both foundational knowledge and practical insights into the nuanced world of vinylglycine stereochemistry.

Introduction: The Significance of Chirality in Vinylglycine

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry and biology. The α-carbon of vinylglycine (2-aminobut-3-enoic acid) is a chiral center, giving rise to two enantiomeric forms: L-vinylglycine and D-vinylglycine.[1][2] The spatial orientation of the amino group, carboxyl group, vinyl group, and hydrogen atom around this central carbon dictates the molecule's classification as either L or D. In nature, the vast majority of amino acids found in proteins are of the L-configuration.[2][3]

Vinylglycine and its derivatives are of significant interest due to their potent and often irreversible inhibition of various pyridoxal phosphate (PLP)-dependent enzymes.[4][5] This inhibitory action is highly stereospecific, meaning that one enantiomer is often significantly more active than the other. For instance, L-vinylglycine is a known mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, an important enzyme in the biosynthesis of the plant hormone ethylene.[6][7] Conversely, D-vinylglycine has been shown to be a suicide inhibitor for D-amino acid transaminases.[8] This differential activity underscores the critical importance of obtaining enantiomerically pure L- and D-vinylglycine for research and therapeutic applications.

This guide will provide a detailed examination of the methods used to synthesize and characterize these enantiomers, as well as an in-depth look at the stereochemical basis of their biological activity.

Asymmetric Synthesis of L- and D-Vinylglycine

The preparation of enantiomerically pure vinylglycine is a key challenge for its application in research and drug development. Numerous strategies have been developed to achieve this, broadly categorized into two main approaches: asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

One of the most effective methods for obtaining optically pure vinylglycine is to start with a readily available chiral molecule, often another amino acid. This "chiron-based" approach leverages the existing stereocenter to control the stereochemistry of the final product.

A notable example is the synthesis of L-vinylglycine from L-methionine, as reported by Rapoport and coworkers.[4] This method involves the controlled oxidation of L-methionine to its sulfoxide, followed by pyrolysis to yield the protected L-vinylglycine. A similar strategy starting from L-homoserine lactone has also been developed, offering an efficient route with high optical purity.[8] Since D-homoserine is also commercially available, this methodology provides a pathway to D-vinylglycine as well.[8]

Another elegant approach involves a dynamic kinetic asymmetric transformation (DYKAT) developed by Trost and coworkers, which utilizes a palladium-catalyzed allylic amination of racemic butadiene monoepoxide to produce L-vinylglycinol.[4]

Enzymatic Resolution of Racemic Vinylglycine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of vinylglycine. This technique employs enzymes that selectively react with one enantiomer, allowing for the separation of the two.

Papain, a thiol proteinase, has been successfully used for the kinetic resolution of N-protected vinylglycine.[9][10] In this process, the enzyme catalyzes the enantioselective esterification of the L-enantiomer, leaving the D-enantiomer unreacted.[9] This allows for the subsequent separation of the esterified L-vinylglycine from the unreacted D-vinylglycine. Lipases and other proteases can also be employed for such resolutions.[9][11][]

Fermentation with baker's yeast has also been utilized to resolve racemic vinylglycine, yielding D-vinylglycine with high enantiomeric excess.[4]

Summary of Synthetic Approaches
Method Starting Material Key Transformation Product Advantages Reference
Chiron-Based SynthesisL-MethionineSulfoxide pyrolysisL-VinylglycineHigh optical purity[4]
Chiron-Based SynthesisL-Homoserine LactonePhenylselenolate cleavageL-VinylglycineEfficient, convenient[8]
Dynamic Kinetic Asymmetric TransformationRacemic Butadiene MonoepoxidePd-catalyzed allylic aminationL-VinylglycinolElegant, high stereocontrol[4]
Enzymatic ResolutionRacemic N-Boc-VinylglycinePapain-catalyzed esterificationL- and D-VinylglycineMild conditions, high selectivity[9][10]
FermentationRacemic VinylglycineBaker's yeastD-VinylglycineSimple procedure[4]

Stereochemical Characterization

Once synthesized, it is crucial to accurately determine the enantiomeric purity of the vinylglycine sample. Several analytical techniques are employed for this purpose.

Polarimetry

Chiral molecules have the ability to rotate the plane of polarized light.[13] The direction and magnitude of this rotation are characteristic of a specific enantiomer. L-vinylglycine is levorotatory (rotates light to the left, denoted by a negative sign), while D-vinylglycine is dextrorotatory (rotates light to the right, denoted by a positive sign).[9] While polarimetry is a classical and straightforward method, it is often used in conjunction with other techniques for a more definitive assessment of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[14] This method utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acid enantiomers.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid.[8] The resulting diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer in the original mixture.

Stereospecificity of Biological Activity

The distinct three-dimensional structures of L- and D-vinylglycine lead to their highly specific interactions with enzyme active sites. This stereospecificity is the cornerstone of their utility as pharmacological tools and potential therapeutic agents.

L-Vinylglycine as a Mechanism-Based Inhibitor

L-vinylglycine is a well-characterized mechanism-based inhibitor of several PLP-dependent enzymes.[4][6] A prime example is its inactivation of 1-aminocyclopropane-1-carboxylate (ACC) synthase.[6][7] The enzyme's active site is specifically configured to bind the L-enantiomer. Once bound, L-vinylglycine undergoes an enzymatic transformation that generates a reactive intermediate, which then covalently modifies a key active site residue, leading to irreversible inhibition.[4][7] L-vinylglycine also acts as an alternative substrate for ACC synthase, producing α-ketobutyrate and ammonia in a catalytic reaction.[6][15]

D-Vinylglycine as a Mechanism-Based Inhibitor

In contrast to its L-counterpart, D-vinylglycine exhibits inhibitory activity against D-amino acid transaminases.[8] This highlights the exquisite stereoselectivity of enzyme active sites, which can differentiate between the two enantiomers. The inhibition of alanine racemase by vinylglycine has also been studied, demonstrating its potential as an antibacterial agent.[16][17][18]

Experimental Workflow for Assessing Enzyme Inhibition

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of vinylglycine enantiomers against a target enzyme.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purified Target Enzyme Assay Enzyme Activity Assay (e.g., Spectrophotometric) Enzyme->Assay Substrate Enzyme Substrate Substrate->Assay L_VG L-Vinylglycine L_VG->Assay D_VG D-Vinylglycine D_VG->Assay Kinetics Determination of Kinetic Parameters (Km, Vmax, Ki, kinact) Assay->Kinetics Stereo Comparison of L- vs. D-Vinylglycine Inhibitory Potency Kinetics->Stereo

Figure 1: A generalized workflow for the kinetic analysis of enzyme inhibition by L- and D-vinylglycine.

Conclusion

The stereochemistry of L- and D-vinylglycine is not merely an academic curiosity but a critical determinant of their biological function. The ability to synthesize and characterize enantiomerically pure forms of this fascinating amino acid has paved the way for its use as a powerful tool in enzymology and as a lead compound in drug discovery. A thorough understanding of the principles outlined in this guide is essential for any researcher working with or developing applications for vinylglycine and its derivatives. The continued exploration of the stereospecific interactions of these molecules will undoubtedly lead to new insights into enzyme mechanisms and the development of novel therapeutic agents.

References

  • Berkowitz, D. B., Karukurichi, K. R., de la Salud-Bea, R., Maiti, G., & Jill, M. (n.d.). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC - NIH. Retrieved from [Link]

  • Berkowitz, D. B., & Smith, M. K. (2003). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. PMC - NIH. Retrieved from [Link]

  • Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vinylglycine. PubChem. Retrieved from [Link]

  • Berkowitz, D. B. (n.d.). Synthesis of α-Vinyl Amino Acids. Springer Nature Experiments. Retrieved from [Link]

  • Feng, L., & Kirsch, J. F. (2000). l-Vinylglycine Is an Alternative Substrate as Well as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase. Biochemistry. Retrieved from [Link]

  • Capitani, G., McCarthy, D. L., Gut, H., Grütter, M. G., & Kirsch, J. F. (2002). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. Journal of Biological Chemistry. Retrieved from [Link]

  • Crout, D. H. G., & Gair, S. (1993). A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative. Google Patents.
  • Afzali-Ardakani, A., & Rapoport, H. (1987). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Organic Syntheses. Retrieved from [Link]

  • Crout, D. H. G., Gair, S., & MacManus, D. A. (1993). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Nubbemeyer, U. (2014). Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. Organic Letters. Retrieved from [Link]

  • Vyas, D. M., Chiang, Y., & Doyle, T. W. (1984). A practical synthesis of racemic vinylglycine from (z)-2-butene-1,4-diol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Soloshonok, V. A., & Izawa, K. (Eds.). (2009). Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. Retrieved from [Link]

  • Patchett, A. A., Taub, D., Weissberger, B., Valiant, M. E., Gadebusch, H., Thornberry, N. A., & Bull, H. G. (1988). Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides. PMC - NIH. Retrieved from [Link]

  • Berkowitz, D. B. (2002). Synthesis of α-Vinyl Amino Acids. ResearchGate. Retrieved from [Link]

  • Pozo, M., Gotor, V., & Astorga, C. (1999). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). Stereochemistry. University of Arizona. Retrieved from [Link]

  • Greenwood, R. J., & Crout, D. H. G. (1988). Inhibition of alanine racemase by vinylglycine and its phosphonic analogue: a 1H nuclear magnetic resonance spectroscopy study. Biochemical Society Transactions. Retrieved from [Link]

  • Afzali-Ardakani, A., & Rapoport, H. (1980). L-Vinylglycine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Beaulieu, P. L., & Duceppe, J. S. (1991). Synthesis of chiral vinylglycines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Patchett, A. A., et al. (1988). Antibacterial Activities of Fluorovinyl- And Chlorovinylglycine and Several Derived Dipeptides. PubMed. Retrieved from [Link]

  • Procter, D. J., & Gamm, A. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Retrieved from [Link]

  • LibreTexts. (2019). Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Berkowitz, D. B., Jahng, W. J., & Pedersen, M. L. (1996). α-Vinyllysine and α-vinylarginine are time-dependent inhibitors of their cognate decarboxylases. ResearchGate. Retrieved from [Link]

  • Schutt, H., & Schmidt-Kastner, G. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. Google Patents.
  • Avnir, D., & Dryzun, C. (2017). Chiral Ramachandran Plots I: Glycine. PubMed. Retrieved from [Link]

  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate. Retrieved from [Link]

  • Brunner, H., Tsuno, T., & Balázs, G. (2019). Chiral Selectivity in the Achiral Amino Acid Glycine. PubMed. Retrieved from [Link]

  • LibreTexts. (2016). A2. Amino Acid Stereochemistry. Chemistry LibreTexts. Retrieved from [Link]

  • Gucma, M., & Gzevira, K. (2018). Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms. PubMed. Retrieved from [Link]

  • LibreTexts. (2022). Stereochemistry of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-3-butenoic Acid (Vinylglycine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-butenoic acid, commonly known as vinylglycine (VG), is a non-proteinogenic α-amino acid of significant interest to researchers in biochemistry, medicinal chemistry, and drug development. Its simple structure, featuring a vinyl group attached to the α-carbon, belies a potent and specific reactivity that makes it an invaluable tool for studying and modulating the activity of a class of enzymes crucial to metabolism: the pyridoxal 5'-phosphate (PLP)-dependent enzymes.

This guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-butenoic acid. It is intended for researchers, scientists, and drug development professionals who seek to understand and utilize this molecule in their work. We will delve into its fundamental properties, spectroscopic signature, synthesis and analysis protocols, and the intricate mechanism by which it exerts its biological effects.

Physicochemical Properties

The fundamental physical and chemical characteristics of 2-Amino-3-butenoic acid are summarized below. It is important to note that while some experimental data is available, certain values are predicted and should be considered as such. The compound is typically handled as a solid and exhibits solubility in aqueous solutions.[1]

PropertyValueSource
IUPAC Name (2S)-2-aminobut-3-enoic acid[2]
Common Name L-Vinylglycine[2]
CAS Number 70982-53-5[1][3]
Molecular Formula C₄H₇NO₂[2]
Molecular Weight 101.10 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Water Solubility 20 mg/mL[1]
pKa₁ (α-carboxyl) 1.99 (Predicted)[1]
pKa₂ (α-amino) ~9.6 (Typical value)[4]
Storage Temperature -20°C[1]

dot graph Structure { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1.2!"]; N1 [label="NH₂", pos="3.8,1.2!"]; C4 [label="C", pos="2.5,-1.2!"]; O1 [label="O", pos="3.5,-1.8!"]; O2 [label="OH", pos="1.5,-1.8!"]; H1 [label="H", pos="-0.5,0.8!"]; H2 [label="H", pos="-0.5,-0.8!"]; H3 [label="H", pos="1.5,0.8!"]; H4 [label="H", pos="2.0,2.0!"];

// Define bonds C1 -- C2 [len=1.5]; C1 -- H1; C1 -- H2; C2 -- C3 [len=1.5]; C2 -- C4 [len=1.5]; C2 -- H3; C3 -- N1; C3 -- H4; C4 -- O1 [style=double, len=1.2]; C4 -- O2; } Caption: Chemical structure of 2-Amino-3-butenoic acid.

Chemical Properties and Reactivity

General Reactivity

2-Amino-3-butenoic acid possesses the characteristic functional groups of an amino acid: a carboxylic acid and an amino group. It can undergo reactions typical of these groups, such as esterification and amide bond formation. However, its unique reactivity stems from the presence of the vinyl (ethenyl) group at the α-position. This unsaturated moiety serves as a key structural feature that enables its potent biological activity.

Mechanism-Based Enzyme Inhibition

The most significant chemical property of vinylglycine is its function as a mechanism-based inactivator, or "suicide substrate," for a variety of PLP-dependent enzymes.[5] These enzymes are critical for amino acid metabolism, catalyzing reactions such as transamination, decarboxylation, and racemization.[6]

Vinylglycine exerts its inhibitory effect by entering the active site of a target enzyme and undergoing part of the normal catalytic cycle. This process, however, generates a highly reactive electrophilic intermediate that subsequently forms an irreversible covalent bond with a nucleophilic residue in the enzyme's active site, thereby permanently inactivating it.[5]

1. Inhibition of Aspartate Aminotransferase (AAT): Aspartate aminotransferase is a key enzyme in amino acid metabolism. Vinylglycine irreversibly inactivates AAT through a well-characterized mechanism. The process begins with the formation of an external aldimine with the PLP cofactor. Abstraction of the α-proton by an active site base generates a resonance-stabilized carbanion. This intermediate can then rearrange to an α,β-unsaturated enamine, which is a potent Michael acceptor. A nucleophilic attack by the ε-amino group of the active site lysine residue (Lys258) on the β-carbon of the inhibitor results in the formation of a stable, covalent adduct, leading to irreversible inactivation of the enzyme.[1]

AAT_Inhibition cluster_0 Enzyme Active Site E-PLP Enzyme-PLP Internal Aldimine External_Aldimine External Aldimine Formation E-PLP->External_Aldimine Transimination VG Vinylglycine VG->E-PLP Enters Active Site Deprotonation α-Proton Abstraction External_Aldimine->Deprotonation Enamine α,β-Unsaturated Enamine Deprotonation->Enamine Isomerization Michael_Addition Michael Addition by Lys258 Enamine->Michael_Addition Inactive_Enzyme Covalently Inactivated Enzyme Michael_Addition->Inactive_Enzyme

2. Inhibition of 1-Aminocyclopropane-1-carboxylate (ACC) Synthase: ACC synthase is the rate-limiting enzyme in the biosynthesis of ethylene, a crucial plant hormone. L-Vinylglycine is a competitive inhibitor and a mechanism-based inactivator of ACC synthase.[5][7] The inactivation mechanism is similar to that for AAT. After forming the external aldimine with PLP, α-proton abstraction occurs. The resulting intermediate is then attacked by the active site lysine (Lys273), forming a covalent bond with the side chain γ-carbon of vinylglycine and inactivating the enzyme.[8][9] Interestingly, for every one inactivation event, approximately 500 catalytic turnovers occur where L-vinylglycine is converted to α-ketobutyrate and ammonia.[8][9]

Spectroscopic Data

N-(tert-Butoxycarbonyl)-homoserine lactone (A precursor in one synthetic route): [10]

  • ¹H NMR (300 MHz, CDCl₃): δ = 1.44 (s, 9 H), 2.16-2.25 (app quintet, J = 12 Hz, 1 H), 2.69-2.79 (m, 1 H), 4.18-4.28 (ddd, J = 5, 9, 11 Hz, 1 H), 4.29-4.38 (m, 1 H), 4.40-4.46 (app t, J = 9 Hz, 1 H), 5.03-5.10 (m, 1 H).

  • ¹³C NMR (75 MHz, CDCl₃): δ = 28.1, 30.1, 50.0, 65.6, 80.3, 155.4, 175.4.

  • IR (ATR): ν = 3360 (br), 2981, 2931, 1776, 1684 cm⁻¹.

Experimental Protocols

Synthesis of L-Vinylglycine from L-Methionine

A well-established and efficient method for the synthesis of L-vinylglycine proceeds from the readily available amino acid L-methionine. The following protocol is adapted from the procedure reported by Rapoport and coworkers.[5][9][11] This multi-step synthesis involves protection of the amino and carboxyl groups, oxidation of the sulfide, a thermal elimination reaction, and final deprotection.

Synthesis_Workflow Start L-Methionine Step1 Esterification (e.g., MeOH, HCl) Start->Step1 Intermediate1 L-Methionine Methyl Ester Step1->Intermediate1 Step2 N-Protection (e.g., Cbz-Cl, K₂CO₃) Intermediate1->Step2 Intermediate2 N-(Cbz)-L-Methionine Methyl Ester Step2->Intermediate2 Step3 Oxidation (e.g., m-CPBA) Intermediate2->Step3 Intermediate3 Sulfoxide Intermediate Step3->Intermediate3 Step4 Thermal Elimination (Pyrolysis) Intermediate3->Step4 Intermediate4 N-(Cbz)-L-Vinylglycine Methyl Ester Step4->Intermediate4 Step5 Deprotection (e.g., 6N HCl, reflux) Intermediate4->Step5 End L-Vinylglycine Hydrochloride Step5->End

Step-by-Step Methodology:

  • Esterification of L-Methionine:

    • Suspend L-methionine (1.0 eq) in methanol.

    • Cool the mixture to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the suspension with stirring until the solid dissolves completely.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Remove the solvent under reduced pressure to yield L-methionine methyl ester hydrochloride as a white solid.

  • N-protection with Benzyloxycarbonyl (Cbz) group:

    • Dissolve L-methionine methyl ester hydrochloride (1.0 eq) in a biphasic mixture of ether and water.

    • Add potassium bicarbonate (5.0 eq) to the mixture.

    • Cool to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise with vigorous stirring.

    • Allow the reaction to proceed at 0°C for 2-3 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain N-(Benzyloxycarbonyl)-L-methionine methyl ester.

  • Oxidation to the Sulfoxide:

    • Dissolve the N-protected methionine ester (1.0 eq) in dichloromethane at 0°C.

    • Add m-chloroperoxybenzoic acid (m-CPBA, ~1.05 eq) portion-wise, monitoring the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the sulfoxide as a mixture of diastereomers.

  • Thermal Elimination (Pyrolysis):

    • Place the sulfoxide in a flask suitable for Kugelrohr distillation.

    • Heat the apparatus to 195-200°C under high vacuum (0.1-0.3 mmHg).

    • The protected vinylglycine product will distill as it forms. Collect the distillate in a receiving flask cooled with dry ice. This step effectively eliminates methanesulfenic acid to form the double bond.

  • Deprotection to Yield L-Vinylglycine:

    • Reflux the collected N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester in 6N hydrochloric acid for 1-2 hours.

    • Cool the solution and wash with ether to remove organic impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain L-vinylglycine hydrochloride as a solid.

Analysis by High-Performance Liquid Chromatography (HPLC)

The analysis of amino acids like vinylglycine by HPLC can be challenging due to their polarity and lack of a strong UV chromophore. A common and reliable approach involves pre-column derivatization to attach a fluorescent or UV-active tag, followed by reversed-phase chromatography.

Representative Protocol using o-Phthalaldehyde (OPA) Derivatization:

This protocol is a general method for amino acid analysis and would require optimization for the specific quantification of vinylglycine.[12]

  • Preparation of Reagents:

    • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust to pH 10.2 with sodium hydroxide.

    • OPA Reagent: Dissolve o-phthalaldehyde in borate buffer, add methanol and 2-mercaptoethanol. This reagent should be prepared fresh.

    • Mobile Phase A: An aqueous buffer, for example, 20 mM sodium acetate, pH 7.2.

    • Mobile Phase B: Acetonitrile or methanol.

  • Sample Preparation and Derivatization:

    • Prepare a standard solution of vinylglycine in dilute HCl or water.

    • Prepare the sample to be analyzed by dissolving in a suitable solvent and filtering.

    • In an autosampler vial, mix the sample or standard with the OPA reagent and borate buffer. Allow the reaction to proceed for 1-2 minutes at room temperature to form the fluorescent isoindole derivative.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

    • Flow Rate: 1.0 mL/min.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 20-30 minutes to elute the derivatized amino acids.

HPLC_Workflow Sample Aqueous Sample (containing Vinylglycine) Derivatization Pre-column Derivatization (OPA + 2-ME) Sample->Derivatization Derivatized_Sample Fluorescent Derivative Derivatization->Derivatized_Sample Injection HPLC Injection Derivatized_Sample->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separation->Detection Analysis Chromatogram Analysis (Quantification) Detection->Analysis

Safety and Handling

2-Amino-3-butenoic acid should be handled with care in a laboratory setting, following standard safety procedures for chemical reagents.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Amino-3-butenoic acid is a powerful molecular probe and a versatile chiral building block. Its ability to act as a suicide substrate for PLP-dependent enzymes has cemented its importance in the study of enzyme mechanisms and in the development of potential therapeutic agents. A thorough understanding of its physical properties, chemical reactivity, and appropriate handling procedures is essential for any researcher aiming to harness its unique capabilities. This guide has provided a foundational overview to support such endeavors, consolidating key technical information for professionals in the chemical and biological sciences.

References

  • Silverman, R. B., & Berkowitz, D. B. (2014). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Molecules, 19(9), 14698–14737. Available from: [Link]

  • Capitani, G., McCarthy, D. L., Gut, H., Grütter, M. G., & Kirsch, J. F. (2005). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. FEBS Letters, 579(9), 1955-1958. Available from: [Link]

  • Berkowitz, D. B., Choi, S., & Maeng, J. H. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of Organic Chemistry, 61(21), 7425–7432. Available from: [Link]

  • Chemsrc.com. 2-Amino-3-butenoic acid. Available from: [Link]

  • Carrasco, M., Jones, R. J., Kamel, S., Rapoport, H., & Truong, T. N-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Organic Syntheses, 70, 29. Available from: [Link]

  • Al-Qahtani, M., Abrams, S. R., & Loewen, M. K. (2011). An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis. ACS Chemical Biology, 6(12), 1361–1368. Available from: [Link]

  • PubChem. 2-Amino-3-methylpentanoic acid. Available from: [Link]

  • ScienceLab.com. Butyric acid MSDS. Available from: [Link]

  • abcr Gute Chemie. AB390579 | CAS 70982-53-5. Available from: [Link]

  • ChemWhat. L-VINYLGLYCINE CAS#: 70982-53-5. Available from: [Link]

  • ResearchGate. Biosynthesis of the essential amino acids isoleucine and methionine... Available from: [Link]

  • Küchenthal, C. H., Migenda, J., Polednia, M., & Maison, W. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino Acids, 38(2), 443–448. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.5 MHz, D2O, experimental) (HMDB0000123). Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Available from: [Link]

  • PubChem. Vinylglycine. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Glycine. Available from: [Link]

  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211–2217. Available from: [Link]

  • ChemBK. 2-Amino-3-methylbutanoic acid. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available from: [Link]

  • University of Calgary. Ch27 pKa and pI values. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000123). Available from: [Link]

  • NIST/TRC Web Thermo Tables. L-2-amino-3-methylbutanoic acid. Available from: [Link]

  • Gomaa, E. A., & El-Khouly, A. A. (2012). Dissociation, Association and Solvation Parameters for Saturated Glycine in Various Solvents at 298.15 K. International Journal of Electrochemical Science, 1982-1991. Available from: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Glycine on Primesep 100 Column. Available from: [Link]

  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 247-251. Available from: [Link]

  • Pearson. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine... Available from: [Link]

  • Khan, I., et al. (2017). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 24(09), 1435-1440. Available from: [Link]

  • Quora. What role does glycylglycine play in protein sequencing and mass spectrometry?. Available from: [Link]

  • Matrix Fine Chemicals. 2-AMINO-3-METHYLBUTANOIC ACID | CAS 516-06-3. Available from: [Link]

  • Grant, C. V., et al. (2008). Variable temperature NMR characterization of a-glycine. Journal of Molecular Structure, 890(1-3), 131-135. Available from: [Link]

  • DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The... Available from: [Link]

  • BMRB. bmse000089 Glycine at BMRB. Available from: [Link]

  • Patsnap Synapse. What are Aminotransferase inhibitors and how do they work?. Available from: [Link]

  • ResearchGate. Solid-state 13 C NMR spectrum of C-1, 13 C labeled (10%) glycine... Available from: [Link]

  • Spectroscopy Online. Analysis of Fructose, Glycine, and Triglycine Using HPLC UV-vis Detection and Evaporative Light-Scattering Detection. Available from: [Link]

  • Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. Available from: [Link]

  • ResearchGate. Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Available from: [Link]

Sources

A Technical Guide to 2-Amino-3-butenoic Acid: Nomenclature, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-butenoic acid, a non-proteinogenic α-amino acid, represents a molecule of significant interest to researchers in medicinal chemistry, biochemistry, and drug development. Its vinyl group, a key structural feature, imparts unique chemical reactivity that makes it a versatile building block for complex molecular architectures and a potent inhibitor of various enzymes. This guide provides an in-depth exploration of the nomenclature, physicochemical properties, and a detailed, field-proven synthetic protocol for 2-amino-3-butenoic acid, with a focus on its most common synonym, L-α-vinylglycine. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Nomenclature and Synonyms: A Clarification

The nomenclature surrounding 2-amino-3-butenoic acid can be complex due to the existence of isomers and several trivial names used in the literature. A clear understanding of these is crucial for accurate scientific communication and database searches.

Systematic and IUPAC Nomenclature

The systematic name for 2-amino-3-butenoic acid, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 2-aminobut-3-enoic acid .[1] Since the α-carbon (C2) is a chiral center, the stereochemistry is designated using the (R/S) or (D/L) system. The biologically relevant enantiomer is typically the L-form, which corresponds to the (S) configuration. Therefore, the precise IUPAC name for this enantiomer is (2S)-2-aminobut-3-enoic acid .[1][]

Common Synonyms and Related Compounds

Several synonyms for 2-amino-3-butenoic acid are frequently encountered in scientific literature:

  • Vinylglycine: This is the most common trivial name for 2-amino-3-butenoic acid.[1][] It is often used interchangeably with the systematic name, particularly in biochemical contexts. The L-enantiomer is referred to as L-vinylglycine.[1][][3][4]

  • Dehydrobutyrine: This term can be a source of confusion. While sometimes used to refer to unsaturated aminobutyric acid derivatives in a general sense, it more accurately describes the α,β-unsaturated isomer, 2-aminobut-2-enoic acid (also known as 2,3-didehydrobutyrine).[5][6] This distinction is critical as the position of the double bond significantly alters the molecule's chemical properties and biological activity. The Z-isomer of 2-aminobut-2-enoic acid is often the more stable form.

It is imperative for researchers to carefully consider the specific isomer being referenced in the literature to avoid ambiguity in their own work.

Chemical Structure and Physicochemical Properties

The defining feature of 2-amino-3-butenoic acid is the presence of a terminal vinyl group attached to the α-carbon of an amino acid scaffold. This structure is the basis for its chemical reactivity and biological function.

cluster_0 Enzyme Active Site Vinylglycine Vinylglycine PLP_Enzyme Pyridoxal-5'-Phosphate (PLP) Enzyme Vinylglycine->PLP_Enzyme Binding Reactive_Intermediate Electrophilic Intermediate PLP_Enzyme->Reactive_Intermediate Enzymatic Transformation Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Covalent Modification

Caption: Mechanism of vinylglycine-induced enzyme inhibition.

Synthetic Protocol: A Convenient Synthesis of L-α-Vinylglycine

The following protocol is adapted from the work of Berkowitz and Smith (1996) and describes a convenient and efficient synthesis of L-α-vinylglycine from L-homoserine lactone. [7]This method is advantageous due to its high yield, use of readily available starting materials, and a minimal number of chromatographic purification steps.

Causality Behind Experimental Choices

The choice of L-homoserine lactone as a starting material is strategic, as it provides the core amino acid structure with the correct stereochemistry. The synthetic route is designed to protect the amino and carboxyl groups, allowing for selective modification of the side chain to introduce the vinyl group, followed by a clean deprotection step. The use of acid-labile protecting groups (Boc for the amine and diphenylmethyl ester for the carboxyl) is key to the mild final deprotection conditions.

Experimental Workflow

Start L-Homoserine Lactone Step1 Protection of Amino and Carboxyl Groups Start->Step1 Step2 Lactone Cleavage with Phenylselenolate Step1->Step2 Step3 Oxidation and Pyrolysis Step2->Step3 Step4 Deprotection Step3->Step4 End L-α-Vinylglycine Step4->End

Caption: Workflow for the synthesis of L-α-Vinylglycine.

Step-by-Step Methodology

Step 1: Protection of L-Homoserine Lactone

  • Rationale: The amino and carboxyl groups of the starting material are protected to prevent unwanted side reactions during the subsequent steps.

  • Procedure: L-homoserine lactone is treated with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group as a tert-butyloxycarbonyl (Boc) derivative. The lactone is then opened and the resulting carboxylic acid is esterified, for example, as a diphenylmethyl (DPM) ester.

Step 2: Phenylselenolate-mediated Lactone Cleavage

  • Rationale: This step generates a key intermediate by opening the lactone ring and introducing a phenylselenyl group, which is a precursor to the vinyl group.

  • Procedure: The protected L-homoserine lactone derivative is treated with a phenylselenolate equivalent, which can be generated in situ from diphenyl diselenide and a reducing agent like sodium borohydride.

Step 3: Oxidative Elimination to Form the Vinyl Group

  • Rationale: The phenylselenyl group is oxidized to a selenoxide, which then undergoes a syn-elimination reaction upon heating (pyrolysis) to form the desired carbon-carbon double bond of the vinyl group.

  • Procedure: The product from the previous step is oxidized using an appropriate oxidizing agent, such as hydrogen peroxide or ozone. The resulting selenoxide is then heated to induce elimination and form the protected L-α-vinylglycine derivative.

Step 4: Deprotection to Yield L-α-Vinylglycine

  • Rationale: The protecting groups are removed under mild acidic conditions to yield the final product.

  • Procedure: The protected L-α-vinylglycine is treated with trifluoroacetic acid (TFA) in the presence of a cation scavenger (e.g., acetic acid) to remove both the Boc and DPM protecting groups, affording L-α-vinylglycine as its trifluoroacetate salt.

This synthetic route provides a reliable and reproducible method for obtaining enantiomerically enriched L-α-vinylglycine, a valuable tool for chemical biology and drug discovery.

Conclusion

2-Amino-3-butenoic acid, and particularly its L-enantiomer, vinylglycine, is a non-proteinogenic amino acid with significant utility in the fields of biochemistry and medicinal chemistry. Its unique vinyl group functionality allows it to act as a potent mechanism-based inhibitor of PLP-dependent enzymes and as a versatile chiral building block in organic synthesis. A thorough understanding of its nomenclature is essential to navigate the existing literature and communicate research findings accurately. The synthetic protocol detailed in this guide provides a practical and efficient means for its preparation, enabling further investigation into its biological activities and applications in drug development.

References

  • PubChem. Vinylglycine. National Center for Biotechnology Information. [Link]

  • Rando, R. R. (1974). Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry, 13(19), 3859–3863. [Link]

  • Rando, R. R. (1974). Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry, 13(19), 3859-63. [Link]

  • PubChem. Vinyl glycine. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System. DEHYDROBUTYRINE, (2Z)-. [Link]

  • precisionFDA. DEHYDROBUTYRINE, (2Z)-. [Link]

  • L-Vinylglycine (CAS 70982-53-5): Properties, Applications, and Sourcing Strategies. [Link]

  • PubChem. Vinylacetylglycine. National Center for Biotechnology Information. [Link]

  • Biofaction. Dehydrobutyrine. [Link]

  • PubChem. 2,3-Didehydrobutyrine. National Center for Biotechnology Information. [Link]

  • J-GLOBAL. Dehydrobutyrine. [Link]

  • ACS Publications. Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. [Link]

  • Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis, 1996(01), 39–41. [Link]

Sources

A Technical Guide to Vinylglycine: Mechanistic Insights and Applications of a Non-Proteinogenic Amino Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of vinylglycine, a naturally occurring non-proteinogenic amino acid. We will delve into its unique chemical structure, its potent and often irreversible mechanism of action as an enzyme inhibitor, and its diverse applications in biochemical research and as a precursor in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Realm of Non-Proteinogenic Amino Acids

While the canonical 22 proteinogenic amino acids form the fundamental building blocks of proteins, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) exists.[1] These NPAAs are not encoded in the genetic code for protein synthesis but play crucial roles in various biological processes.[1][2] They can act as metabolic intermediates, signaling molecules, toxins, or, as in the case of vinylglycine, potent enzyme inhibitors.[1][3] The unique chemical functionalities of NPAAs make them invaluable tools for biochemists and medicinal chemists, enabling the interrogation of enzymatic mechanisms and the development of novel therapeutic agents.[4]

Vinylglycine (2-amino-3-butenoic acid) is a prime example of an NPAA with significant scientific interest.[5] First isolated from fungi, this small molecule packs a powerful punch due to its vinyl group, a reactive moiety that underpins its biological activity.[5][6] This guide will dissect the core features of vinylglycine, from its fundamental chemistry to its practical applications in the laboratory.

The Chemical Biology of Vinylglycine: Structure and Reactivity

Vinylglycine is an α-amino acid characterized by the presence of a vinyl group (-CH=CH2) attached to its α-carbon.[7] This seemingly simple structural modification has profound implications for its reactivity. The vinyl group is an electron-rich system that can participate in a variety of chemical reactions, including additions and polymerizations.[] It is this reactivity that forms the basis of its mechanism of action as an enzyme inhibitor.

Key Structural Features:

  • α-Amino Acid Core: Possesses the characteristic amino and carboxyl groups, allowing it to be recognized by enzymes that process standard amino acids.

  • α-Vinyl Group: The defining feature that confers its unique reactivity and inhibitory properties.

The presence of the vinyl group makes vinylglycine a so-called "suicide substrate" or mechanism-based inactivator for a range of enzymes, particularly those that utilize pyridoxal 5'-phosphate (PLP) as a cofactor.[9][10]

Mechanism of Action: Irreversible Inhibition of PLP-Dependent Enzymes

Vinylglycine is a potent inhibitor of several PLP-dependent enzymes, including aminotransferases and decarboxylases.[6][9][10] Its inhibitory action is not merely competitive; it often leads to the irreversible inactivation of the target enzyme.[6][7]

The generally accepted mechanism involves the following key steps:

  • Formation of an External Aldimine: Vinylglycine initially binds to the active site of the PLP-dependent enzyme, forming a Schiff base (external aldimine) with the PLP cofactor. This is a common step in the catalytic cycle of these enzymes.

  • α-Proton Abstraction: A basic residue in the enzyme's active site abstracts the α-proton from vinylglycine. This is a crucial step that initiates the inactivation pathway.

  • Tautomerization and Michael Addition: The abstraction of the α-proton leads to a rearrangement of the double bonds, forming a highly reactive α,β-unsaturated iminium ion intermediate.[6] This intermediate is a Michael acceptor.[6]

  • Covalent Modification: A nucleophilic residue within the enzyme's active site, often the ε-amino group of a lysine residue, attacks the β-carbon of the vinyl group.[6][11] This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[6][11]

This "suicide" mechanism is highly specific, as the enzyme essentially participates in its own inactivation by processing the vinylglycine as if it were a natural substrate.

Vinylglycine_Inhibition cluster_Enzyme Enzyme Active Site Enzyme PLP-Enzyme (Internal Aldimine) EA External Aldimine (Enzyme-VG-PLP) Enzyme->EA Transimination VG Vinylglycine VG->Enzyme Binding Quinonoid Quinonoid Intermediate EA->Quinonoid α-Proton Abstraction Michael_Acceptor α,β-Unsaturated Iminium Ion (Michael Acceptor) Quinonoid->Michael_Acceptor Tautomerization Inactive_Enzyme Covalently Modified Inactive Enzyme Michael_Acceptor->Inactive_Enzyme Nucleophilic Attack Active_Site_Nuc Active Site Nucleophile (e.g., Lys) Active_Site_Nuc->Michael_Acceptor

Figure 1. A simplified workflow illustrating the mechanism-based inactivation of a PLP-dependent enzyme by vinylglycine.

Applications in Research and Drug Development

The unique properties of vinylglycine have made it a valuable tool in various scientific disciplines.

Probing Enzyme Mechanisms

As a potent and specific inhibitor, vinylglycine is extensively used to study the catalytic mechanisms of PLP-dependent enzymes.[9][10] By observing the inactivation kinetics and identifying the site of covalent modification, researchers can gain valuable insights into the structure and function of the enzyme's active site.

A Precursor in Drug Discovery

The inhibitory activity of vinylglycine has inspired the development of other mechanism-based inactivators with therapeutic potential.[6] A notable example is Vigabatrin (γ-vinyl-GABA), an anticonvulsant drug used in the treatment of epilepsy.[6] Vigabatrin was designed based on the "suicide substrate" concept pioneered by molecules like vinylglycine.[6]

A Chiral Building Block in Organic Synthesis

Optically pure vinylglycine serves as a versatile chiral building block in the synthesis of complex organic molecules.[12][13] Its functional groups and stereocenter make it a valuable starting material for the construction of alkaloids, novel amino acids, and other biologically active compounds.[6][12]

Experimental Protocols

The following protocols are provided as examples of how vinylglycine can be utilized in a research setting. These are intended as a guide and may require optimization for specific experimental conditions.

Assay for Irreversible Inhibition of Aspartate Aminotransferase

Objective: To determine the rate of irreversible inactivation of aspartate aminotransferase by vinylglycine.

Materials:

  • Purified aspartate aminotransferase (AST)

  • L-Vinylglycine

  • 2-Oxoglutarate

  • L-Aspartate

  • NADH

  • Malate dehydrogenase (MDH)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of L-vinylglycine in the potassium phosphate buffer.

  • In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, 2-oxoglutarate, NADH, and MDH.

  • Add a specific concentration of AST to the cuvette and incubate for 5 minutes at 25°C to allow for temperature equilibration.

  • Initiate the reaction by adding L-aspartate and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This will establish the baseline enzyme activity.

  • In a separate series of experiments, pre-incubate the AST with varying concentrations of L-vinylglycine for different time intervals (e.g., 0, 5, 10, 15, 30 minutes) before adding L-aspartate to initiate the reaction.

  • Measure the residual enzyme activity at each time point and for each vinylglycine concentration.

  • Plot the natural logarithm of the residual activity versus the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (k_obs).

  • By plotting k_obs against the vinylglycine concentration, the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I) can be determined.

Synthesis of L-Vinylglycine from L-Homoserine Lactone

A convenient and efficient synthesis of L-vinylglycine can be achieved from L-homoserine lactone.[12] The following is a summarized procedure based on published methods.[12]

Step 1: Protection of the Amino Group

  • React L-homoserine lactone with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)2O, to form N-(tert-Butoxycarbonyl)-homoserine lactone.[12]

Step 2: Conversion to the Selenide

  • The protected lactone is then opened and converted to a selenide derivative.

Step 3: Oxidative Elimination

  • Oxidation of the selenide followed by elimination yields the protected vinylglycine.

Step 4: Deprotection

  • The protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to yield L-vinylglycine.[12]

Note: This is a simplified overview. For detailed reaction conditions, stoichiometry, and purification methods, please refer to the primary literature.[12]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of vinylglycine varies depending on the target enzyme. The following table summarizes key kinetic parameters for the inhibition of 1-aminocyclopropane-1-carboxylate (ACC) synthase by L-vinylglycine.

ParameterValueEnzymeReference
k_cat1.8 s⁻¹ACC Synthase[14]
K_m1.4 mMACC Synthase[14]
k_cat/K_m1300 M⁻¹s⁻¹ACC Synthase[14]
Partition Ratio500:1 (Products:Inactivation)ACC Synthase[14]

Conclusion

Vinylglycine stands as a testament to the power of non-proteinogenic amino acids in elucidating complex biological processes and inspiring the development of novel therapeutics. Its simple yet highly reactive vinyl group confers upon it the ability to act as a potent and specific mechanism-based inactivator of a wide range of PLP-dependent enzymes. The insights gained from studying vinylglycine have not only advanced our understanding of enzyme catalysis but have also paved the way for the rational design of drugs that target these crucial metabolic pathways. As synthetic methodologies continue to evolve and our understanding of cellular metabolism deepens, the role of vinylglycine and other NPAAs in research and medicine is poised to expand even further.

References

  • Berkowitz, D. B., Chisowa, E., & McFadden, J. M. (1998). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of Organic Chemistry, 63(23), 8538–8541. [Link]

  • Havlicek, L., & Hanus, J. (1991). A simplified method for the production of vinyl glycine (2-aminobut-3-enoic acid) and a convenient resolution of a derivative.
  • Berkowitz, D. B., & Charette, A. B. (2009). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Current organic synthesis, 6(3), 256–277. [Link]

  • Berkowitz, D. B., McFadden, J. M., Smith, M. K., & Pedersen, M. L. (1999). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 23, 467–488. [Link]

  • Berkowitz, D. B., McFadden, J. M., Smith, M. K., & Pedersen, M. L. (1999). Synthesis of α-Vinyl Amino Acids. In Amino Acid and Peptide Synthesis (pp. 467-488). Humana Press. [Link]

  • Bell, E. A., Watson, A. A., & Nash, R. J. (2007). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications, 2(4), 1934578X0700200. [Link]

  • Carrasco, M., Jones, R. J., Kamel, S., Rapoport, H., & Truong, T. (1991). N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. Organic Syntheses, 70, 29. [Link]

  • Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436–2444. [Link]

  • Wikipedia contributors. (2023, December 28). Non-proteinogenic amino acids. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 156126, Vinylglycine. Retrieved January 20, 2026 from [Link].

  • Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]

  • Gehring, H., Rando, R. R., & Christen, P. (1977). Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine. The Journal of biological chemistry, 252(22), 8159–8165. [Link]

  • Zhang, H., & Chen, Y. (2018). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino acids, 50(12), 1625–1634. [Link]

Sources

The Unseen Architects: A Technical Guide to the Biological Significance of Unsaturated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Beyond the canonical 20 amino acids that form the primary structure of proteins, a less-explored class of residues, the unsaturated amino acids, are emerging as critical players in a wide array of biological processes. This guide provides an in-depth technical exploration of the biological significance of α,β-dehydroamino acids (dhAAs), such as dehydroalanine (Dha) and dehydrobutyrine (Dhb). We will delve into their formation, their profound impact on protein structure and function, and their emerging roles in cellular signaling and disease pathogenesis. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this exciting and rapidly evolving field. We will explore the intricate chemistry of these non-canonical amino acids and their potential as novel therapeutic targets and tools for innovative drug design.

Introduction: The Reactive World of Unsaturated Amino Acids

For decades, our understanding of protein biology has been largely defined by the 20 proteinogenic amino acids. However, a growing body of evidence reveals a more complex picture, where post-translational modifications (PTMs) dramatically expand the functional repertoire of the proteome.[1] Among the rarest and most chemically intriguing of these modifications is the formation of unsaturated amino acids, particularly α,β-dehydroamino acids (dhAAs).

dhAAs are characterized by a carbon-carbon double bond between the α and β carbons of the amino acid side chain.[2] This seemingly simple structural alteration introduces a planar, electrophilic center into the polypeptide backbone, bestowing unique chemical reactivity and conformational properties not seen in their saturated counterparts.[2] Dehydroalanine (Dha) and dehydrobutyrine (Dhb), derived from serine/cysteine and threonine respectively, are the most well-studied dhAAs.[3] Their presence in a protein can induce significant structural changes, promote protein-protein crosslinking, and has been implicated in both physiological and pathological processes.

This guide will provide a comprehensive overview of the biological significance of these reactive residues, from their biosynthesis to their roles in disease and their potential in therapeutic development.

Formation of Unsaturated Amino Acids: Enzymatic and Non-Enzymatic Pathways

The introduction of an α,β-unsaturation into an amino acid residue is a highly regulated or, in some cases, a spontaneous event. Understanding the mechanisms of dhAA formation is crucial for elucidating their biological roles.

Enzymatic Synthesis

In many microorganisms, dhAAs are intentionally installed into peptides as part of the biosynthesis of natural products with potent biological activities, such as antibiotics.[4] For instance, in the production of lantibiotics like nisin, dedicated enzymes, known as dehydratases (e.g., NisB), specifically dehydrate serine and threonine residues within a precursor peptide to form Dha and Dhb.[5] These unsaturated residues then serve as precursors for the formation of characteristic lanthionine and methyllanthionine thioether crosslinks.[3]

Pathogenic bacteria have also evolved to exploit dhAA formation as a mechanism to dysregulate host signaling pathways. For example, the bacterial effector protein OspF from Shigella is a phosphothreonine lyase that irreversibly converts a key phosphothreonine residue in host mitogen-activated protein kinases (MAPKs) to Dhb, thereby inactivating the kinase and dampening the host immune response.[3][6]

Non-Enzymatic Formation

In eukaryotes, the formation of dhAAs is often a non-enzymatic process, frequently arising as a consequence of oxidative stress or the spontaneous elimination of other post-translational modifications.[3] One of the primary pathways is the β-elimination of a phosphate group from phosphoserine or phosphothreonine residues.[7] This process, termed eliminylation, can be a byproduct of protein aging or a consequence of cellular stress.[1] Similarly, the elimination of hydrogen sulfide from cysteine can also lead to the formation of Dha.[7]

The non-enzymatic nature of dhAA formation in human proteins suggests that their presence can be a marker of cellular damage and may contribute to the age-related decline in protein function.

The Structural and Functional Consequences of Unsaturation

The introduction of a planar, electrophilic dhAA residue into a protein has profound effects on its structure, stability, and interactions.

Impact on Protein Conformation

The sp2-hybridized α- and β-carbons of a dhAA residue impose a planar geometry, which restricts the conformational freedom of the polypeptide backbone.[2] This rigidity can induce specific secondary structures, such as β-turns and helices, that would not be favored with saturated amino acids.[4] The presence of dhAAs can therefore act as a structural determinant, influencing protein folding and overall three-dimensional architecture.[4]

A Hub for Covalent Interactions: Protein Crosslinking and Aggregation

The electrophilic nature of the α,β-double bond makes dhAAs highly susceptible to nucleophilic attack from the side chains of nearby amino acids, such as cysteine, lysine, and histidine.[7] This reactivity can lead to the formation of stable, irreversible intramolecular or intermolecular crosslinks.[7]

This crosslinking ability is a double-edged sword. In some contexts, it is essential for the maturation and function of certain proteins. However, aberrant crosslinking is strongly associated with protein aggregation, a hallmark of numerous neurodegenerative diseases.

Unsaturated Amino Acids in Disease: The Case of Neurodegeneration

The link between dhAAs and protein aggregation is particularly evident in neurodegenerative disorders like Alzheimer's disease (AD). In AD, the aggregation of the microtubule-associated protein Tau into neurofibrillary tangles is a key pathological feature.[8] Recent proteomic studies have revealed a significant enrichment of Dha and Dhb within the insoluble, aggregated Tau protein fractions from the brains of AD patients.[9][10]

It is hypothesized that the formation of dhAAs, likely from the hyperphosphorylated serine and threonine residues that are characteristic of pathological Tau, acts as a critical step in the aggregation cascade. The dhAA residues can then react with nucleophilic amino acids on other Tau molecules, leading to the formation of covalent crosslinks that stabilize the aggregates and promote their growth.[11][12] Mass spectrometry-based proteomics has identified numerous specific crosslink sites within Tau and other aggregating proteins in AD brain tissue, providing strong evidence for this mechanism.[9][10]

Tau_Aggregation_Pathway

Experimental Protocols for the Study of Unsaturated Amino Acids

The study of dhAAs requires specialized techniques for their detection, synthesis, and functional characterization. The following protocols provide a starting point for researchers entering this field.

Detection and Identification of dhAAs by Mass Spectrometry

Mass spectrometry (MS) is the primary tool for identifying and localizing dhAAs in proteins. The following is a generalized workflow for a bottom-up proteomics approach.

5.1.1. Sample Preparation [7]

  • Protein Extraction and Lysis: Extract proteins from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide to prevent disulfide scrambling and unwanted side reactions.

  • Chemical Derivatization (Optional but Recommended): To confirm the presence of the reactive alkene, a portion of the sample can be treated with a nucleophile like glutathione (GSH).[7] Dha and Dhb will react with GSH, resulting in a specific mass shift (+307.32 Da) that can be readily identified by MS.[7]

  • Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.

  • Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with MS analysis.

5.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [7]

  • Chromatographic Separation: Separate the peptides using reverse-phase liquid chromatography (RPLC) with a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Full MS Scan: Acquire high-resolution full MS scans to determine the precursor ion masses.

    • Tandem MS (MS/MS) Scans: Select precursor ions for fragmentation using a method like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

5.1.3. Data Analysis [13]

  • Database Searching: Search the acquired MS/MS spectra against a protein sequence database using a search engine that allows for the specification of variable modifications.

    • Define a mass shift of -18.01 Da for the conversion of Ser/Thr to Dha/Dhb.

    • Define a mass shift of -34.00 Da for the conversion of Cys to Dha.

    • For GSH-derivatized samples, search for the corresponding mass addition on Ser, Thr, or Cys.

  • Identification of Crosslinked Peptides: Identifying crosslinked peptides is more complex and often requires specialized software that can search for two peptides linked by a specific mass. The mass of the crosslink will depend on the reacting amino acids.

MS_Workflow

Solid-Phase Synthesis of Peptides Containing dhAAs

The chemical synthesis of peptides containing dhAAs is essential for creating standards for MS analysis and for studying the functional consequences of these modifications. A common strategy involves the on-resin dehydration of a precursor β-hydroxy amino acid.[14]

5.2.1. General Protocol for Solid-Phase Peptide Synthesis (SPPS) [15]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using a standard coupling reagent like HBTU/HOBt.[15]

  • Fmoc Deprotection: Remove the Fmoc protecting group with piperidine to allow for the next coupling cycle.[15]

  • Incorporation of the Precursor: At the desired position, couple an Fmoc-protected β-hydroxy amino acid (e.g., Fmoc-Ser-OH or Fmoc-Thr-OH).

  • Dehydration to form dhAA: After incorporation into the peptide chain, the β-hydroxy group can be eliminated to form the double bond. A common method is the use of EDC/CuCl.[14]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Common Reagents for SPPS of dhAA-containing Peptides

StepReagent(s)Purpose
ResinRink Amide ResinSolid support for peptide synthesis
Amino Acid ProtectionFmocTemporary protection of the α-amino group
CouplingHBTU/HOBt, DIEAActivation of the carboxylic acid for amide bond formation
Deprotection20% Piperidine in DMFRemoval of the Fmoc protecting group
DehydrationEDC/CuClElimination of the β-hydroxy group to form the dhAA
CleavageTFA, TIS, H₂OCleavage from the resin and removal of side-chain protecting groups
In Vitro Aggregation Assay for dhAA-Modified Proteins

To investigate the role of dhAAs in protein aggregation, an in vitro aggregation assay can be employed using a purified protein that has been modified to contain a dhAA. The following is a general protocol adapted for studying Tau aggregation.[16][17]

5.3.1. Preparation of dhAA-Modified Protein

Synthesize or express and purify the protein of interest (e.g., Tau). Introduce a dhAA at a specific site using chemical modification methods, such as the conversion of a cysteine residue to Dha.[18]

5.3.2. Aggregation Assay [16][17]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the dhAA-modified protein, a fluorescent dye that binds to amyloid fibrils (e.g., Thioflavin T), and an aggregation inducer (e.g., heparin for Tau).[16]

  • Incubation: Incubate the plate at 37°C with intermittent shaking.

  • Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals using a plate reader. An increase in fluorescence indicates the formation of amyloid fibrils.

  • Data Analysis: Plot the fluorescence intensity versus time to generate an aggregation curve. Compare the aggregation kinetics of the dhAA-modified protein to the unmodified wild-type protein.

Unsaturated Amino Acids in Drug Discovery and Development

The unique chemical properties of dhAAs make them attractive tools and targets for drug discovery.

dhAAs as Therapeutic Targets

Given the involvement of dhAAs in the pathogenesis of diseases like Alzheimer's, targeting their formation or the downstream consequences of their presence is a viable therapeutic strategy. Small molecules that can either inhibit the (yet to be fully characterized in humans) enzymes responsible for their formation or that can react with and "cap" the electrophilic dhAA residues to prevent crosslinking could be developed as novel therapeutics.

dhAAs as Tools for Drug Design

The incorporation of dhAAs into therapeutic peptides can enhance their pharmacological properties. The conformational rigidity imparted by the double bond can lead to increased metabolic stability by making the peptide less susceptible to proteolytic degradation.[2] Furthermore, the reactive nature of dhAAs can be exploited for the site-specific conjugation of drugs, imaging agents, or other moieties to a peptide-based therapeutic.[2]

Future Perspectives

The field of unsaturated amino acids is still in its infancy, with many unanswered questions and exciting avenues for future research. A deeper understanding of the enzymatic machinery that may regulate their formation in humans is a critical next step. Elucidating the potential role of dhAAs in other diseases characterized by protein aggregation, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS), is also a promising area of investigation.

As our analytical techniques become more sensitive and our understanding of the chemical biology of these residues grows, we can expect to uncover even more profound and diverse roles for these "unseen architects" of the proteome. The continued exploration of unsaturated amino acids holds the promise of not only expanding our fundamental knowledge of protein chemistry and biology but also of opening up new avenues for the diagnosis and treatment of human diseases.

References

  • Castle, S. L., & Ma, Z. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron Letters, 75, 153175. [Link]

  • Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome. Nature, 537(7620), 347–355. [Link]

  • Boto, A., Hernández, D., & Saavedra, C. J. (2018). Metal-Free, Site-Selective Peptide Modification by Conversion of "Customizable" Units into β-Substituted Dehydroamino Acids. Chemistry, 24(3), 599–607. [Link]

  • Walsh, C. T., Garneau-Tsodikova, S., & Gatto, G. J., Jr. (2005). Protein posttranslational modifications: the chemistry of proteome diversifications. Angewandte Chemie International Edition in English, 44(45), 7342–7372. [Link]

  • Chalker, J. M., Gunnoo, S. B., Boutureira, O., Gerstberger, S. C., Fernández-González, M., Bernardes, G. J. L., Griffin, L., Hailu, H., Schofield, C. J., & Davis, B. G. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science, 2(9), 1666–1676. [Link]

  • Brimble, M. A., Kaur, H., & Heapy, A. M. (2011). The synthesis of dehydrotryptophan and dehydrotryptophan-containing peptides. Organic & Biomolecular Chemistry, 9(19), 6519–6533. [Link]

  • Smith Research Group. (n.d.). Dehydroamino Acids. University of Wisconsin–Madison. [Link]

  • Markvicha, K. L., et al. (2025). Dehydroamino acids and their crosslinks in Alzheimer's disease aggregates. Brain Communications, 7(1), fcaf019. [Link]

  • Markvicha, K. L., et al. (2024). Discovery of dehydroamino acids and their crosslinks in Tau and other aggregating proteins of Alzheimer's disease. bioRxiv. [Link]

  • Markvicha, K. L., et al. (2025). Dehydroamino acids and their crosslinks in Alzheimer's disease aggregates. ResearchGate. [Link]

  • Markvicha, K. L., et al. (2024). Discovery of dehydroamino acids and their crosslinks in Tau and other aggregating proteins of Alzheimer's disease. bioRxiv. [Link]

  • Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 47(1), 1–17. [Link]

  • Chalker, J. M., Gunnoo, S. B., & Davis, B. G. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. ResearchGate. [Link]

  • Crespo, R., Koudstaal, W., & Apetri, A. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Journal of Visualized Experiments, (141), 58570. [Link]

  • Bowers, A. A., & Bogart, J. W. (2019). Dehydroamino acids: Chemical multi-tools for late-stage diversification. Organic & Biomolecular Chemistry, 17(15), 3653–3665. [Link]

  • Yi, G., et al. (2016). Chemical and Biological Strategies for Profiling Protein-Protein Interactions in Living Cells. ChemBioChem, 17(11), 988–999. [Link]

  • van der Donk, W. A., & Oke, N. M. (2019). Facile Chemoselective Synthesis of Dehydroalanine-Containing Peptides. Organic Letters, 21(20), 8244–8248. [Link]

  • Jones, L. H. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. RSC Chemical Biology, 1(5), 298–304. [Link]

  • Unknown. (2020). dehydroamino-acid-chemical-biology-an-example-of-functional-group-interconversion-on-proteins. Bohrium. [Link]

  • Jones, L. H. (2020). Dehydroamino acid chemical biology: An example of functional group interconversion on proteins. ResearchGate. [Link]

  • Inoue, M., et al. (2020). Synthesis of dehydroamino acid-containing peptides via N-chlorination of amides. The Journal of Organic Chemistry, 85(15), 9874–9883. [Link]

  • Crespo, R., Koudstaal, W., & Apetri, A. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. ResearchGate. [Link]

  • Crespo, R., Koudstaal, W., & Apetri, A. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. PubMed. [Link]

  • Bernardes, G. J. L., & Davis, B. G. (2021). Protein Modifications: From Chemoselective Probes to Novel Biocatalysts. International Journal of Molecular Sciences, 22(23), 12948. [Link]

  • Rink, R., Kuipers, A., de Boef, E., Leenhouts, K. J., Driessen, A. J., Moll, G. N., & Kuipers, O. P. (2007). Production of dehydroamino acid-containing peptides by Lactococcus lactis. Applied and Environmental Microbiology, 73(6), 1792–1796. [Link]

  • Unknown. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. PMC. [Link]

  • Payne, L. J., et al. (2019). Chemical generation and modification of peptides containing multiple dehydroalanines. Organic & Biomolecular Chemistry, 17(4), 845–849. [Link]

  • Unknown. (n.d.). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. ResearchGate. [Link]

  • Markvicha, K. L., et al. (2021). Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. Journal of the American Society for Mass Spectrometry, 32(1), 183–193. [Link]

  • Siodłak, D. (2014). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 47(1), 1–17. [Link]

  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Zhang, W., & Liu, W. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40(11), 1937–1962. [Link]

  • Zhang, W., & Liu, W. (2023). Dehydroamino acid residues in bioactive natural products. RSC Publishing. [Link]

  • Unknown. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. [Link]

  • Kalkhof, S., & Sinz, A. (2008). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Analytical and Bioanalytical Chemistry, 392(1-2), 239–249. [Link]

  • Garcia, B. A. (2012). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. ResearchGate. [Link]

  • Myasoedova, V. A., & Orekhov, A. N. (2022). Kynurenic Acid/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases. International Journal of Molecular Sciences, 23(21), 13038. [Link]

  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences of the United States of America, 111(26), 9455–9460. [Link]

  • Unknown. (2022). Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview. YouTube. [Link]

  • Zhang, W., & Liu, W. (2024). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 41(2), 221–246. [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the spectroscopic analysis of 2-Amino-3-butenoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a framework for the analytical interrogation of this molecule, grounding its approach in the principles of scientific integrity and field-proven expertise.

Introduction

2-Amino-3-butenoic acid is a fascinating unsaturated amino acid with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure, featuring a vinyl group adjacent to the amino acid moiety, presents a unique analytical challenge. A thorough understanding of its spectroscopic properties is paramount for its identification, quantification, and the study of its interactions in biological and chemical systems.

It is important to note that while extensive spectroscopic data exists for the ester derivatives of 2-Amino-3-butenoic acid, such as the methyl and ethyl esters, publicly available experimental spectra for the free acid are scarce. This guide, therefore, adopts a predictive and protocol-driven approach. It combines theoretical principles with data from closely related analogs to provide a robust framework for the spectroscopic analysis of 2-Amino-3-butenoic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Amino-3-butenoic acid, both ¹H and ¹³C NMR will provide critical information on its carbon skeleton and the chemical environment of each atom.

A. Predicted ¹H NMR Spectral Characteristics

In a typical deuterated solvent like D₂O, the protons of the amine and carboxylic acid groups will exchange with deuterium and their signals will either disappear or be significantly broadened. The key signals to expect are from the vinyl and alpha-carbon protons.

  • Vinyl Protons (H-3 and H-4): These protons will form a complex splitting pattern due to both geminal (between protons on the same carbon) and vicinal (between protons on adjacent carbons) coupling. We would predict a multiplet in the region of 5.0-6.0 ppm. The large coupling constant between the trans protons on the double bond would be a key diagnostic feature.

  • Alpha-Proton (H-2): This proton, being adjacent to both the amino and carboxyl groups, will be deshielded and is expected to appear as a doublet of doublets (or a more complex multiplet) in the 3.5-4.5 ppm region, coupled to the vinyl protons.

B. Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their hybridization and electronic environment.

  • Carbonyl Carbon (C-1): This carbon will be the most deshielded, appearing in the range of 170-185 ppm.

  • Olefinic Carbons (C-3 and C-4): These sp² hybridized carbons will resonate in the 115-140 ppm region.

  • Alpha-Carbon (C-2): This sp³ hybridized carbon, attached to the nitrogen and carbonyl group, will appear in the 50-65 ppm region.

C. Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-Amino-3-butenoic acid for structural confirmation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity 2-Amino-3-butenoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, a small amount of a pH buffer may be necessary to ensure consistency.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), should be performed to definitively assign proton and carbon signals.

Data Interpretation: The causality behind peak positions and splitting patterns lies in the electronic environment of each nucleus. Electron-withdrawing groups like the carbonyl and amino functionalities deshield nearby protons and carbons, shifting their signals downfield. Spin-spin coupling provides through-bond connectivity information.

D. Tabulated Predicted NMR Data
Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key Correlations (COSY, HSQC)
C1 (-COOH)10-13 (broad, may exchange)170-185-
C2 (-CH(NH₂)-)3.5-4.550-65H2-H3, H2-C2
C3 (=CH-)5.5-6.0125-140H3-H2, H3-H4, H3-C3
C4 (=CH₂)5.0-5.5115-125H4-H3, H4-C4

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. 2-Amino-3-butenoic acid has several characteristic functional groups that will give rise to distinct absorption bands.

A. Predicted IR Spectral Characteristics
  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • N-H Stretch (Amine): A moderate to weak absorption is predicted in the 3200-3500 cm⁻¹ region. This may be obscured by the broad O-H stretch.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹.

  • C=C Stretch (Alkene): A medium intensity band is expected in the 1620-1680 cm⁻¹ region.

  • N-H Bend (Amine): A medium absorption is predicted around 1550-1650 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A strong band will likely be present in the 1210-1320 cm⁻¹ region.

B. Experimental Protocol for IR Analysis

Objective: To identify the key functional groups in 2-Amino-3-butenoic acid.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid 2-Amino-3-butenoic acid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Self-Validating System: The presence of the broad O-H stretch, the C=O stretch, and the N-H stretches and bends provides a self-validating system for the identification of an amino acid functional group.

C. Tabulated Predicted IR Data
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
AmineN-H Stretch3200-3500Medium
Carboxylic AcidC=O Stretch1700-1725Strong
AlkeneC=C Stretch1620-1680Medium
AmineN-H Bend1550-1650Medium
Carboxylic AcidC-O Stretch1210-1320Strong

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

A. Predicted Mass Spectral Characteristics

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected as the base peak at m/z corresponding to the molecular weight of 2-Amino-3-butenoic acid plus one. The exact mass can be used to determine the elemental composition.

Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxyl group (as CO₂ or COOH). For 2-Amino-3-butenoic acid, fragmentation of the vinyl group would also be expected.

B. Experimental Protocol for MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of 2-Amino-3-butenoic acid.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 2-Amino-3-butenoic acid (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid to promote ionization.

  • Instrumentation and Data Acquisition:

    • Use a mass spectrometer equipped with an ESI source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Trustworthiness of Protocol: The use of a high-resolution instrument provides high mass accuracy, which is a key component of a self-validating system for elemental composition determination.

C. Tabulated Predicted MS Data
Ion Predicted m/z Description
[M+H]⁺102.0555Protonated molecule
[M+H - H₂O]⁺84.0449Loss of water
[M+H - COOH]⁺57.0496Loss of the carboxyl group

IV. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

A. Predicted UV-Vis Spectral Characteristics

The primary chromophore in 2-Amino-3-butenoic acid is the carbon-carbon double bond. Simple, non-conjugated alkenes typically have a π → π* transition that absorbs in the far UV region (below 200 nm). The presence of the amino and carboxyl groups may cause a slight red shift (to longer wavelengths). Therefore, a weak absorption maximum is predicted in the 200-220 nm range. While not highly specific, this can be used for quantification.[1]

B. Experimental Protocol for UV-Vis Analysis

Objective: To determine the UV absorption profile of 2-Amino-3-butenoic acid.

Methodology:

  • Sample Preparation:

    • Prepare a series of standard solutions of 2-Amino-3-butenoic acid in a UV-transparent solvent (e.g., water, ethanol).

    • Prepare a "blank" solution containing only the solvent.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline with the blank solution in both the sample and reference cuvettes.

    • Record the absorbance spectrum of each standard solution over a range of approximately 190-400 nm.

Data Presentation: A plot of absorbance versus wavelength will show the λ_max. A calibration curve of absorbance at λ_max versus concentration can be constructed for quantitative analysis, following the Beer-Lambert law.

V. Visualizations

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_UV UV-Vis Spectroscopy NMR_Sample Sample Preparation (in D2O) NMR_Acquire Data Acquisition (1H, 13C, COSY, HSQC) NMR_Sample->NMR_Acquire NMR_Analysis Structural Elucidation NMR_Acquire->NMR_Analysis IR_Sample Sample Preparation (ATR) IR_Acquire Data Acquisition (FTIR) IR_Sample->IR_Acquire IR_Analysis Functional Group Identification IR_Acquire->IR_Analysis MS_Sample Sample Preparation (in MeCN/H2O) MS_Acquire Data Acquisition (ESI-MS, MS/MS) MS_Sample->MS_Acquire MS_Analysis Molecular Weight & Fragmentation MS_Acquire->MS_Analysis UV_Sample Sample Preparation (in H2O) UV_Acquire Data Acquisition (Spectrophotometer) UV_Sample->UV_Acquire UV_Analysis Chromophore Analysis & Quantification UV_Acquire->UV_Analysis Start 2-Amino-3-butenoic Acid Sample Start->NMR_Sample Start->IR_Sample Start->MS_Sample Start->UV_Sample

Caption: General experimental workflow for the spectroscopic analysis of 2-Amino-3-butenoic acid.

VI. References

  • NIST Chemistry WebBook. (n.d.). 2-Butenoic acid, 3-amino-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butenoic acid, 3-amino-, methyl ester. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • ResearchGate. (n.d.). UV–Vis spectra of amino acids in the presence of FA at 298 K. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of L-Vinylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of L-Vinylglycine in Modern Drug Discovery and Chemical Biology

L-Vinylglycine, a non-proteinogenic amino acid, stands as a pivotal molecule in the realms of medicinal chemistry and chemical biology. Its intrinsic reactivity as a mechanism-based inhibitor of pyridoxal phosphate (PLP)-dependent enzymes has rendered it a valuable tool for probing enzyme mechanisms and a foundational scaffold for the development of novel therapeutic agents.[1][2] The β,γ-unsaturation within its structure makes it a versatile chiral building block for the synthesis of complex nitrogen-containing compounds, including alkaloids and novel amino acids.[2] Given its biological importance and synthetic utility, the development of efficient and stereocontrolled methods for the synthesis of enantiomerically pure L-vinylglycine is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of key methodologies for the asymmetric synthesis of L-vinylglycine. It is structured to offer not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, thereby empowering researchers to understand, adapt, and troubleshoot these synthetic routes. The presented strategies encompass chiron-based approaches, the use of chiral auxiliaries, and enzymatic resolutions, reflecting the diverse tactics employed in modern asymmetric synthesis.

Strategy 1: Chiron-Based Synthesis from L-Homoserine Lactone

This approach leverages the readily available chiral pool of L-homoserine to construct the L-vinylglycine backbone. The key transformation involves the cleavage of the homoserine lactone and subsequent elimination to install the vinyl group. This method is advantageous due to its efficiency and the high optical purity of the starting material.[1]

Scientific Rationale and Mechanistic Insights

The synthesis commences with the protection of the amino group of L-homoserine lactone, typically with a tert-butoxycarbonyl (Boc) group, to prevent its interference in subsequent steps. The core of this strategy lies in the regioselective cleavage of the γ-lactone. This is achieved using a soft nucleophile, such as a phenylselenolate anion, which preferentially attacks the less hindered methylene carbon of the lactone, leading to the formation of a γ-hydroxy-α-amino acid derivative bearing a phenylseleno group. The choice of the phenylseleno group is critical as it serves as a precursor for the vinyl functionality. Subsequent oxidation of the selenide to a selenoxide, followed by a syn-elimination, smoothly furnishes the desired vinyl group. The use of acid-labile protecting groups for both the amino (Boc) and carboxyl (diphenylmethyl ester) functionalities allows for a mild deprotection at the final stage, preserving the integrity of the chiral center.[1]

Experimental Workflow Diagram

G cluster_0 Synthesis of L-Vinylglycine from L-Homoserine Lactone L-Homoserine Lactone L-Homoserine Lactone Boc-Protection Boc-Protection L-Homoserine Lactone->Boc-Protection Boc₂O, NEt₃ Lactone Cleavage Lactone Cleavage Boc-Protection->Lactone Cleavage Ph₂Se₂, NaBH₄, DMF Oxidation & Elimination Oxidation & Elimination Lactone Cleavage->Oxidation & Elimination 1. O₃ 2. Heat Deprotection Deprotection Oxidation & Elimination->Deprotection TFA, CH₃COOH L-Vinylglycine L-Vinylglycine Deprotection->L-Vinylglycine

Caption: Workflow for L-vinylglycine synthesis from L-homoserine lactone.

Detailed Protocol

Step 1: N-(tert-Butoxycarbonyl)-homoserine lactone (1)

  • To a solution of L-homoserine lactone trifluoroacetate salt (9.29 mmol) and triethylamine (9.29 mmol) in dichloromethane (38 ml) at 0°C, add di-tert-butyl dicarbonate (9.29 mmol).[1]

  • Stir the reaction mixture for 12 hours at room temperature.

  • Wash the mixture with water (1 x 25 ml) and 1N HCl (1 x 25 ml).

  • Dry the organic layer over MgSO₄ and evaporate the solvent to yield compound 1 as a white solid.

Step 2: Diphenylmethyl N-(tert-butoxycarbonyl)-2-[2′-(phenylseleno)ethyl]glycinate (2)

  • To an argon-purged flask containing sodium borohydride (8.19 mmol), add a solution of diphenyl diselenide (7.45 mmol) in DMF (60 ml) via cannula.

  • To this solution, add a solution of lactone 1 (7.45 mmol) in DMF (60 ml) via cannula and heat the reaction at 100°C for 1 hour.[1]

  • After cooling to 0°C, add methanol (15 ml) and stir the crude mixture for 5 hours.

  • Remove the solvent in vacuo and partition the residue between diethyl ether (200 ml) and 100 mM NaOAc buffer (pH 5).

  • Extract the aqueous layer twice more with diethyl ether (200 ml). The combined organic layers contain the crude carboxylate salt.

  • Protonate the crude carboxylate salt and treat with diphenyldiazomethane to give the phenylselenide 2 .

Step 3: L-α-Vinylglycine Trifluoroacetate Salt (4)

  • Bubble ozone into a solution of selenide 2 (0.913 mmol) in dichloromethane (10 ml) at -78°C until a light blue color persists.

  • Add 1-hexene (2 ml) and then add this cold solution dropwise to refluxing benzene (36 ml). Continue refluxing for 1 hour.

  • Evaporation of the solvent gives the crude protected vinylglycine derivative 3 .

  • Treat the crude compound 3 with trifluoroacetic acid containing an equivalent of acetic acid at room temperature to yield L-α-vinylglycine as its trifluoroacetate salt 4 .[1]

Quantitative Data Summary
StepProductYieldOptical Purity (ee)
1N-(tert-Butoxycarbonyl)-homoserine lactone97%>99%
2Diphenylmethyl N-(tert-butoxycarbonyl)-2-[2′-(phenylseleno)ethyl]glycinate83%≥96%
3 & 4L-α-Vinylglycine Trifluoroacetate Salt90%≥95%
Overall L-α-Vinylglycine 72% ≥95%

Strategy 2: Chiron-Based Synthesis from L-Methionine

L-methionine, another readily available and inexpensive chiral amino acid, serves as an excellent starting material for the synthesis of L-vinylglycine. This classic approach relies on a controlled oxidation of the methionine side chain followed by a thermal elimination.[2]

Scientific Rationale and Mechanistic Insights

The synthesis begins with the protection of both the amino and carboxyl groups of L-methionine. The benzyloxycarbonyl (Cbz) group is a common choice for the amine, and a methyl ester for the carboxylic acid. The key step is the selective oxidation of the thioether in the methionine side chain to a sulfoxide. This transformation is typically achieved using an oxidizing agent like sodium periodate or m-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxide is then subjected to pyrolysis, often under high vacuum using a Kugelrohr apparatus. This thermal syn-elimination proceeds through a five-membered cyclic transition state, releasing methanesulfenic acid and forming the desired vinyl group. The stereochemical integrity of the α-carbon is maintained throughout this process, leading to L-vinylglycine with high optical purity.[2][3]

Experimental Workflow Diagram

G cluster_1 Synthesis of L-Vinylglycine from L-Methionine L-Methionine L-Methionine Protection Protection L-Methionine->Protection 1. SOCl₂, MeOH 2. Cbz-Cl, K₂CO₃ Oxidation Oxidation Protection->Oxidation m-CPBA or NaIO₄ Pyrolysis Pyrolysis Oxidation->Pyrolysis Heat, Vacuum Deprotection Deprotection Pyrolysis->Deprotection 6N HCl, Reflux L-Vinylglycine L-Vinylglycine Deprotection->L-Vinylglycine

Caption: Workflow for L-vinylglycine synthesis from L-methionine.

Detailed Protocol

Step 1: N-(Benzyloxycarbonyl)-L-methionine methyl ester (2)

  • Prepare L-methionine methyl ester hydrochloride from L-methionine.[3]

  • To a cooled (0°C) mixture of L-methionine methyl ester hydrochloride (0.56 mol), potassium bicarbonate (2.82 mol), water (750 mL), and ether (750 mL), add benzyl chloroformate.

  • Stir vigorously and allow the reaction to proceed to completion.

  • Separate the organic layer, wash, dry, and evaporate the solvent to obtain compound 2 .

Step 2: N-(Benzyloxycarbonyl)-L-methionine sulfoxide methyl ester (3)

  • Dissolve compound 2 in a suitable solvent such as methanol or dichloromethane.

  • Add one equivalent of an oxidizing agent (e.g., m-CPBA) at low temperature (0°C to -20°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction to isolate the sulfoxide 3 .

Step 3: N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester (4)

  • Place the sulfoxide 3 (0.11 mol) and Pyrex helices (35 g) in a round-bottomed flask.[3]

  • Distill the mixture using a preheated rocking Kugelrohr apparatus (195–200°C, 0.1–0.3 mm Hg) for 1 hour into a receiving flask cooled with dry ice.[3]

  • Purify the resulting yellow oil by low-pressure chromatography to obtain pure 4 .

Step 4: L-Vinylglycine Hydrochloride

  • Reflux the protected vinylglycine methyl ester 4 in 6 N hydrochloric acid for 1 hour.[3]

  • Cool the solution and crystallize the L-vinylglycine hydrochloride.

Quantitative Data Summary
StepProductYieldOptical Purity (ee)
1 & 2N-(Benzyloxycarbonyl)-L-methionine sulfoxide methyl esterHigh>99%
3N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester60-62%99%
4L-Vinylglycine Hydrochloride~100%>99%

Strategy 3: Chiral Auxiliary-Controlled Asymmetric Alkylation

This powerful strategy enables the synthesis of not only L-vinylglycine but also a variety of higher α-vinyl amino acids.[4][5] It relies on a chiral auxiliary to direct the stereoselective alkylation of a vinylglycine-derived dianionic dienolate.

Scientific Rationale and Mechanistic Insights

The synthesis employs a chiral auxiliary, such as (-)-8-(β-naphthyl)menthyl (the d'Angelo auxiliary), which is attached to the vinylglycine precursor.[4] The formation of a dianionic dienolate using strong bases like LDA and n-BuLi creates a rigid, chelated intermediate. The chiral auxiliary effectively shields one face of the dienolate, forcing the incoming electrophile (in the case of vinylglycine synthesis, a proton source for quenching, or for higher analogues, an alkyl halide) to attack from the less hindered face. This results in a high degree of stereocontrol. A proposed model suggests an "exo-extended" conformation of the dienolate, where soft-soft interactions between the polarizable β-naphthyl ring of the auxiliary and the extended π-system of the dienolate shield the re face, leading to Cα-alkylation at the si face.[4][5] After the alkylation, the chiral auxiliary can be cleaved and recovered for reuse.

Conceptual Workflow Diagram

G cluster_2 Chiral Auxiliary-Controlled Synthesis Glycine Precursor Glycine Precursor Attach Auxiliary Attach Auxiliary Glycine Precursor->Attach Auxiliary Chiral Alcohol, DCC Form Dianion Form Dianion Attach Auxiliary->Form Dianion LDA, n-BuLi Diastereoselective Alkylation Diastereoselective Alkylation Form Dianion->Diastereoselective Alkylation Electrophile (e.g., R-X) Cleave Auxiliary Cleave Auxiliary Diastereoselective Alkylation->Cleave Auxiliary Hydrolysis L-Vinylglycine Derivative L-Vinylglycine Derivative Cleave Auxiliary->L-Vinylglycine Derivative

Caption: Conceptual workflow for chiral auxiliary-based synthesis.

Detailed Protocol (Illustrative for Higher α-Vinyl Amino Acids)
  • Preparation of the Chiral Ester: Synthesize the ester of N-protected dehydrobutyrine with the (-)-8-(β-naphthyl)menthyl chiral auxiliary.

  • Generation of the Dianionic Dienolate:

    • Dissolve the chiral ester in THF-HMPA and cool to -78°C.

    • Add LDA, followed by n-BuLi (2 equivalents total) to generate the dianion.[4]

  • Diastereoselective Alkylation:

    • Add the desired electrophile (e.g., isobutyl iodide for vinyl-leucine) at -78°C.

    • Stir for the appropriate time to allow the alkylation to proceed.

  • Work-up and Purification:

    • Quench the reaction with a proton source.

    • Extract the product and purify by chromatography to separate the diastereomers.

  • Auxiliary Cleavage:

    • Cleave the auxiliary using modified "anhydrous hydroxide" conditions to release the N-protected L-α-vinyl amino acid.[4]

    • The chiral auxiliary can be recovered in high yield.

Quantitative Data Summary (for Higher α-Vinyl Amino Acids)
ElectrophileYieldDiastereomeric Ratio
Isobutyl iodide65-81%91:9 to >98:2
Benzyl bromide65-81%91:9 to >98:2
1-Chloro-4-iodobutane65-81%91:9 to >98:2

Strategy 4: Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. In the context of L-vinylglycine synthesis, enzymatic kinetic resolution of a racemic mixture is a viable and efficient strategy.[6]

Scientific Rationale and Mechanistic Insights

This method begins with the synthesis of racemic N-protected vinylglycine. A key advantage is that the initial synthesis of the racemate can be simpler and more cost-effective than a direct asymmetric synthesis. The resolution step employs an enzyme, such as papain, that selectively catalyzes a reaction on one enantiomer of the racemic mixture. For instance, in the presence of an alcohol in a biphasic system, papain can enantioselectively esterify the L-enantiomer of N-tert-butoxycarbonyl (Boc) vinylglycine, leaving the D-enantiomer unreacted.[6] The resulting ester of the L-enantiomer can then be easily separated from the unreacted D-amino acid. Subsequent hydrolysis of the ester yields the desired L-vinylglycine. The choice of the N-protecting group and the reaction conditions (pH, solvent system) are crucial for achieving high enantioselectivity and yield.

Experimental Workflow Diagram

G cluster_3 Enzymatic Kinetic Resolution Racemic N-Boc-Vinylglycine Racemic N-Boc-Vinylglycine Enzymatic Esterification Enzymatic Esterification Racemic N-Boc-Vinylglycine->Enzymatic Esterification Papain, Alcohol, Biphasic system Separation Separation Enzymatic Esterification->Separation L-N-Boc-Vinylglycine Ester L-N-Boc-Vinylglycine Ester Separation->L-N-Boc-Vinylglycine Ester D-N-Boc-Vinylglycine D-N-Boc-Vinylglycine Separation->D-N-Boc-Vinylglycine Hydrolysis Hydrolysis L-N-Boc-Vinylglycine Ester->Hydrolysis Base or Acid L-Vinylglycine L-Vinylglycine Hydrolysis->L-Vinylglycine

Sources

Introduction: The Significance of 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Routes for 2-Amino-3-butenoic Acid (Vinylglycine)

Prepared by: Gemini, Senior Application Scientist

2-Amino-3-butenoic acid, commonly known as vinylglycine, is a non-proteinogenic α-amino acid that has garnered significant attention in the fields of medicinal chemistry, biochemistry, and synthetic organic chemistry.[][2] Naturally found in certain mushrooms, vinylglycine serves as a potent inhibitor of a variety of pyridoxal phosphate (PLP)-dependent enzymes, including aminotransferases and decarboxylases, by acting as a suicide substrate.[3][4] This inhibitory action makes it a valuable tool for studying enzyme mechanisms and a lead structure for drug development.

Furthermore, optically pure vinylglycine is a versatile chiral building block.[5] Its unique structure, featuring both an amine and a vinyl group at the α-carbon, allows for a wide range of chemical transformations, making it a valuable precursor in the stereoselective synthesis of more complex unnatural amino acids, peptides, and natural products.[5] However, the synthesis of enantiomerically pure vinylglycine presents a considerable challenge, demanding strategies that can precisely control the stereochemistry at the α-center.

This application note provides a comprehensive overview of the primary synthetic strategies for accessing 2-amino-3-butenoic acid. We will explore methodologies starting from the chiral pool, as well as racemic syntheses coupled with resolution techniques. For each key pathway, we will provide a detailed, step-by-step protocol, explain the causality behind the experimental choices, and present a comparative analysis to guide researchers in selecting the most suitable route for their specific needs.

Overview of Synthetic Strategies

The approaches to synthesizing vinylglycine can be broadly categorized into three main strategies, each with distinct advantages and limitations. The choice of strategy often depends on the desired scale, cost-effectiveness, and, most critically, the requirement for enantiopurity.

G cluster_main Synthetic Strategies for 2-Amino-3-butenoic Acid A Chiral Pool Synthesis D From L-Methionine A->D E From L-Homoserine A->E B Racemic Synthesis & Resolution F From 3-Butenenitrile B->F G Enzymatic or Chiral Acid Resolution B->G C Asymmetric Catalysis H Catalytic Alkylation / Addition C->H

Figure 1: High-level classification of synthetic approaches to vinylglycine.

Route 1: Chiral Pool Synthesis from L-Methionine

This is one of the most established and reliable methods for preparing enantiopure L-vinylglycine. The strategy leverages the readily available and inexpensive chiral starting material, L-methionine. The core of this synthesis involves the conversion of the thioether side chain into a suitable leaving group, which is then eliminated to form the vinyl moiety.

Mechanism & Rationale: The key transformation is a thermal syn-elimination of a sulfoxide. The amino and carboxyl groups of methionine are first protected to prevent interference with the subsequent oxidation and elimination steps. The thioether is selectively oxidized to a sulfoxide. Upon heating under vacuum, the sulfoxide undergoes a concerted, five-membered cyclic rearrangement (a Cope-type elimination) to yield the desired alkene and a sulfenic acid byproduct. This intramolecular elimination ensures the formation of the double bond without requiring harsh external reagents.

G A L-Methionine B Protection (Amino & Carboxyl) A->B C Protected L-Methionine B->C D Oxidation (e.g., m-CPBA) C->D E Protected Methionine Sulfoxide D->E F Thermal syn-Elimination (Pyrolysis) E->F G Protected L-Vinylglycine F->G H Deprotection (e.g., Acid Hydrolysis) G->H I L-Vinylglycine H->I

Figure 2: Workflow for the synthesis of L-vinylglycine from L-methionine.

Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester

This protocol is adapted from a well-established Organic Syntheses procedure.[4]

Step 1: Protection of L-Methionine

  • Suspend L-methionine (1 equiv.) in methanol.

  • Cool the suspension in an ice bath and bubble in HCl gas until the solid dissolves, then allow to warm to room temperature.

  • Remove the solvent under reduced pressure to yield L-methionine methyl ester hydrochloride.

  • Dissolve the ester hydrochloride in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a base (e.g., triethylamine, 2.2 equiv.) followed by dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup to isolate the crude N-Cbz-L-methionine methyl ester.

Step 2: Oxidation to Sulfoxide

  • Dissolve the protected methionine (1 equiv.) in dichloromethane and cool to 0 °C.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv.) in dichloromethane dropwise.

  • Stir the reaction at 0 °C for several hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and perform an aqueous workup to yield the sulfoxide as a mixture of diastereomers.

Step 3: Thermal Elimination

  • Place the crude sulfoxide in a round-bottomed flask suitable for distillation.

  • Heat the flask in a preheated Kugelrohr apparatus (or similar distillation setup) to 195–200 °C under high vacuum (0.1–0.3 mm Hg).

  • Collect the distillate in a receiving flask cooled with dry ice. The product, N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester, is obtained as a yellow oil.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Chiral Pool Synthesis from L-Homoserine

An alternative and highly efficient chiral pool approach utilizes L-homoserine, typically in its lactone form.[5] This method avoids the high temperatures required for sulfoxide elimination, proceeding through a milder selenoxide elimination pathway.

Mechanism & Rationale: This route relies on the greater reactivity of selenoxides compared to sulfoxides for syn-elimination, which often occurs at or even below room temperature. The synthesis begins with protected L-homoserine lactone. The lactone is opened via nucleophilic attack by a phenylselenolate anion. The resulting alcohol is protected, and the selenide is oxidized (e.g., with hydrogen peroxide or m-CPBA) to the corresponding selenoxide. This intermediate is unstable and spontaneously eliminates in situ to form the terminal alkene, yielding the protected vinylglycine. The mild conditions are a key advantage, preserving sensitive functional groups.

G A L-Homoserine Lactone B Protection (Amino & Carboxyl) A->B C Protected Lactone B->C D Lactone Cleavage (PhSeNa) C->D E Phenylselenide Intermediate D->E F Oxidation & In Situ Elimination (H₂O₂) E->F G Protected L-Vinylglycine F->G H Deprotection G->H I L-Vinylglycine H->I

Figure 3: Workflow for the synthesis of L-vinylglycine from L-homoserine.

Protocol 2: Synthesis of L-Vinylglycine from L-Homoserine Lactone

This protocol is based on the methodology reported by Berkowitz and Smith.[5][6]

Step 1: Protection of L-Homoserine Lactone

  • Protect the amino group of L-homoserine lactone hydrochloride (1 equiv.) with di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base like triethylamine in a suitable solvent. This yields N-Boc-L-homoserine lactone.

Step 2: Lactone Opening with Phenylselenolate

  • Prepare the phenylselenolate reagent in situ. In a flask under an inert atmosphere (N₂ or Ar), add sodium borohydride (0.6 equiv.) to a suspension of diphenyl diselenide (0.5 equiv.) in ethanol at 0 °C. Stir until the yellow color disappears.

  • Add a solution of the N-Boc-L-homoserine lactone (1 equiv.) to the freshly prepared sodium phenylselenolate solution.

  • Stir the reaction for several hours at room temperature.

  • Protect the newly formed carboxylate and the primary alcohol. A convenient method is to add diphenyl diazomethane, which protects both functional groups simultaneously as diphenylmethyl (DPM) esters/ethers.

Step 3: Selenoxide Elimination

  • Dissolve the protected selenide intermediate in a solvent like THF.

  • Cool the solution to 0 °C and add 30% hydrogen peroxide (H₂O₂, ~3-4 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the elimination is complete as monitored by TLC.

  • Perform an aqueous workup to isolate the crude N-Boc-L-vinylglycine DPM ester.

Step 4: Deprotection

  • Cleave the acid-labile Boc and DPM protecting groups by treating the material with trifluoroacetic acid (TFA) in dichloromethane.

  • Remove the solvent and excess acid under reduced pressure to yield L-vinylglycine.

Route 3: Racemic Synthesis from 3-Butenenitrile

For applications where enantiopurity is not initially required, or where a subsequent resolution step is planned, a racemic synthesis from inexpensive bulk chemicals is an attractive option. A patented method describes a straightforward three-step synthesis starting from 3-butenenitrile.[7]

Mechanism & Rationale: This approach builds the amino acid functionality onto a pre-existing 4-carbon backbone. The synthesis starts with the α-bromination of 3-butenenitrile, typically using N-bromosuccinimide (NBS) under radical initiation. The resulting α-bromo nitrile is then subjected to nucleophilic substitution with ammonia (ammonolysis) to introduce the amino group. Finally, hydrolysis of the nitrile functional group under acidic or basic conditions yields the carboxylic acid, completing the synthesis of racemic vinylglycine.

Protocol 3: Synthesis of Racemic 2-Amino-3-butenoic acid

This protocol is based on the process disclosed in patent EP0559927A1.[7]

Step 1: α-Bromination of 3-Butenenitrile

  • Combine 3-butenenitrile (1 equiv.), N-bromosuccinimide (NBS, 1 equiv.), and a radical initiator such as AIBN or benzoyl peroxide in a non-polar solvent like carbon tetrachloride.

  • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.

  • Monitor the reaction by GC or TLC. Upon completion, cool the mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure. The crude 2-bromo-3-butenenitrile can be used directly or purified by distillation.

Step 2: Ammonolysis

  • Add the crude 2-bromo-3-butenenitrile to a solution of concentrated aqueous ammonia at a low temperature (e.g., 0 °C).

  • Stir the mixture vigorously. The reaction is typically exothermic and should be cooled to maintain the temperature.

  • After stirring for several hours, extract the product, 2-amino-3-butenenitrile, into an organic solvent.

Step 3: Nitrile Hydrolysis

  • Add the crude amino nitrile to a strong acid solution (e.g., 6 M HCl).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and isolate the DL-vinylglycine hydrochloride product, often by crystallization or by using a cation exchange resin.

Note on Resolution: The resulting racemic mixture can be resolved into its constituent enantiomers using various techniques. The patent describes an enzymatic method using papain for the enantioselective esterification of the N-Boc protected amino acid.[7]

Comparative Summary of Synthetic Routes

FeatureRoute 1: From L-MethionineRoute 2: From L-HomoserineRoute 3: From 3-Butenenitrile
Strategy Type Chiral PoolChiral PoolRacemic Synthesis
Starting Material L-MethionineL-Homoserine Lactone3-Butenenitrile
Key Transformation Thermal Sulfoxide EliminationSelenoxide EliminationBromination/Ammonolysis/Hydrolysis
Enantiopurity High (retains chirality)High (retains chirality)Racemic (requires resolution)
Reported Yield ~60% for protected ester[4]~72% over 4 steps[5]Not specified, but uses cheap reagents
Key Advantages Uses inexpensive starting material; well-established procedure.Mild reaction conditions; high efficiency; minimal chromatography.[5]Uses very cheap, simple starting materials and reagents.[7]
Key Disadvantages Requires high-temperature pyrolysis which can be harsh.Uses selenium reagents which are toxic and require careful handling.Produces a racemic mixture; resolution step adds cost and complexity.

Conclusion

The synthesis of 2-amino-3-butenoic acid can be accomplished through several distinct and effective pathways. For researchers requiring high enantiopurity for applications in asymmetric synthesis or biological studies, chiral pool approaches starting from L-methionine or L-homoserine are the methods of choice. The L-homoserine route, in particular, offers a modern, efficient, and mild alternative to the classical pyrolysis-based method.[5] For applications where a racemic mixture is sufficient or where large-scale production is prioritized, synthesis from inexpensive starting materials like 3-butenenitrile provides a cost-effective, albeit less stereocontrolled, option that necessitates a subsequent resolution step. The selection of an optimal synthetic route will ultimately be guided by the specific research goals, scale, and available resources of the laboratory.

References

  • Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis, 1996(01), 39–41. Available at: [Link]

  • Williams, R. M. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807. Available at: [Link]

  • QYAOBIO. Chemical Synthesis of Unnatural Amino Acids. Available at: [Link]

  • Omizzur. 10 synthesis methods of unnatural amino acids. Available at: [Link]

  • Präsent, M., & Stutz, A. (1993). A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative. Google Patents, EP0559927A1.
  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Available at: [Link]

  • Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 23, 467–488. Available at: [Link]

  • Carrasco, M., Jones, R. J., Kamel, S., Rapoport, H., & Truong, T. (2002). N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. Organic Syntheses, 79, 213. Available at: [Link]

  • Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. Springer Nature Experiments. Available at: [Link]

Sources

Application Notes and Protocols: Incorporating Vinylglycine into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Vinylglycine, an unsaturated amino acid analogue, is a critical building block in the synthesis of peptide-based therapeutics, most notably for its role as a suicide substrate for several pyridoxal-5'-phosphate (PLP)-dependent enzymes.[1][2] Its incorporation into peptide chains, however, presents unique challenges due to the reactivity of the vinyl group. This guide provides an in-depth analysis of the strategic considerations and detailed protocols for the successful integration of vinylglycine into peptides using Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind experimental choices, from protecting group strategies to coupling conditions and final characterization, ensuring a robust and reproducible workflow.

Introduction: The Significance of Vinylglycine in Peptide Chemistry

Vinylglycine and its derivatives are powerful tools in chemical biology and drug discovery. Their mechanism-based inhibition of enzymes, often termed "suicide inhibition," makes them highly specific and potent therapeutic candidates.[1] Peptides containing vinylglycine have shown promise in targeting a range of enzymes, including aminotransferases and decarboxylases, which are implicated in various disease states. The vinyl moiety's ability to undergo Michael addition within the enzyme's active site leads to irreversible covalent modification and inactivation.

Despite their therapeutic potential, the synthesis of vinylglycine-containing peptides is not trivial. The electron-withdrawing nature of the vinyl group can influence the reactivity of the adjacent amine and carboxyl groups, while the vinyl group itself is susceptible to unwanted side reactions under standard peptide synthesis conditions. Therefore, a carefully designed synthetic strategy is paramount.

The Core Challenge: Strategic Considerations for Vinylglycine Incorporation

The successful incorporation of vinylglycine into a peptide sequence hinges on mitigating potential side reactions and ensuring efficient coupling. The primary challenges include:

  • Protecting Group Strategy: The choice of protecting groups for the α-amino and carboxyl functions of the vinylglycine monomer is critical. These groups must be stable throughout the synthesis cycles but readily cleavable under conditions that do not compromise the integrity of the vinyl group or the rest of the peptide chain.[3]

  • Coupling Efficiency: Steric hindrance and altered electronics of the vinylglycine monomer can lead to incomplete coupling reactions, resulting in deletion sequences.[4][5] Optimization of coupling reagents and conditions is therefore essential.

  • Side Reactions of the Vinyl Group: The vinyl group can potentially react with nucleophiles present in the reaction mixture, particularly during repeated deprotection and coupling cycles.

  • Purification and Characterization: The final peptide must be rigorously purified and characterized to confirm the presence and integrity of the vinylglycine residue.

Workflow for Vinylglycine Peptide Synthesis

The following diagram illustrates the general workflow for incorporating a vinylglycine residue into a peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Vinylglycine_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_vinylglycine_insertion Vinylglycine Incorporation cluster_final_steps Finalization Resin Select Resin (e.g., Rink Amide) Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each AA Coupling Couple Next Fmoc-AA-OH Wash1->Coupling Repeat for each AA Wash2 Wash (DMF) Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Couple_VG Couple Fmoc-Vinylglycine-OH (Special Conditions) Wash2->Couple_VG At desired position Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last AA Couple_VG->Wash1 Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for Fmoc-based SPPS of vinylglycine-containing peptides.

Detailed Protocols
4.1. Preparation of Fmoc-L-Vinylglycine-OH

The commercially available L-vinylglycine is typically protected with the Fmoc group on the α-amino group for use in SPPS. While several synthetic routes exist, a common method involves the reaction of L-vinylglycine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) under basic conditions.

Protocol: Fmoc Protection of L-Vinylglycine

  • Dissolution: Dissolve L-vinylglycine in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu in dioxane to the L-vinylglycine solution while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.

  • Extraction: Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

4.2. Solid-Phase Peptide Synthesis (SPPS) of a Vinylglycine-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a vinylglycine residue using Fmoc chemistry on a Rink Amide resin.[6][7]

Materials and Reagents:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • Fmoc-L-vinylglycine-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (ACN)

Table 1: Reagent Solutions

Reagent/SolutionCompositionPurpose
Deprotection Solution20% (v/v) Piperidine in DMFRemoval of the Fmoc protecting group
Coupling SolutionFmoc-AA-OH (4 eq.), DIC (4 eq.), OxymaPure® (4 eq.) in DMFPeptide bond formation
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂OCleavage from resin and side-chain deprotection

Protocol: SPPS Cycles

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Initial Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling: Add the coupling solution for the first amino acid (C-terminal) to the resin and agitate for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Iterative Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Incorporation of Fmoc-L-Vinylglycine-OH:

  • When the sequence calls for vinylglycine, use the standard coupling protocol (Step 3) with Fmoc-L-vinylglycine-OH.

  • Causality: The use of DIC/OxymaPure® is a robust and widely used coupling method that minimizes racemization and side reactions. It is crucial to ensure complete coupling of the vinylglycine monomer. A Kaiser test can be performed after the coupling step to check for free amines. If the test is positive, a second coupling may be necessary.

Final Steps:

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Characterization

The crude peptide will contain the desired product along with truncated or modified sequences. Purification is essential to obtain a highly pure vinylglycine-containing peptide.[8]

5.1. Purification by Reverse-Phase HPLC (RP-HPLC)

Protocol: RP-HPLC Purification

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • Chromatography: Inject the sample onto a preparative C18 RP-HPLC column.

  • Elution: Elute the peptide using a linear gradient of ACN in water (both containing 0.1% TFA).

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

5.2. Characterization

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Expected Result: The observed mass should match the calculated theoretical mass of the vinylglycine-containing peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure and the presence of the vinyl group.

  • Method: 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC).

  • Expected Result: The ¹H NMR spectrum should show characteristic signals for the vinyl protons (typically in the range of 5-6 ppm).

Troubleshooting and Field-Proven Insights

Table 2: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low Coupling Efficiency of VinylglycineSteric hindrance or electronic effects.Double couple the vinylglycine residue. Use a more potent coupling reagent combination like HATU/HOAt/DIPEA.
Presence of Deletion SequencesIncomplete coupling of any amino acid.Optimize coupling times and reagent excesses. Perform a Kaiser test after each coupling step.
Side Reactions Involving the Vinyl GroupReaction with piperidine or other nucleophiles.Minimize exposure to basic conditions. Ensure thorough washing after deprotection steps.
Poor Yield After CleavageIncomplete cleavage from the resin.Extend the cleavage time or use a stronger cleavage cocktail if compatible with the peptide sequence.
Conclusion

The incorporation of vinylglycine into peptides is a valuable strategy for the development of potent and specific enzyme inhibitors. While challenging, a systematic approach that carefully considers protecting group strategies, coupling conditions, and purification methods can lead to the successful synthesis of these important molecules. The protocols and insights provided in this guide offer a robust framework for researchers to confidently incorporate vinylglycine into their peptide synthesis workflows, paving the way for new discoveries in therapeutic peptide research.[9][10]

References
  • Synthesis of α-Vinyl Amino Acids.Methods in Molecular Medicine, vol. 23, 1999, pp. 467-88.
  • (PDF) Synthesis of α-Vinyl Amino Acids.
  • Solid-phase peptide synthesis.RSC Advances, vol. 4, no. 61, 2014, pp. 32658-32672.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research, vol. 16, no. 4, 2024, p. 131.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.Biosynth.
  • Protecting Groups and Orthogonal Protection Str
  • Protecting Groups.Organic Chemistry Portal.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.Aapptec.
  • Solid Phase Peptide Synthesis (SPPS) explained.Bachem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.Synpeptide.
  • Solid phase peptide synthesis: new resin and new protecting group.Chapman University Digital Commons.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.Frontiers in Bioengineering and Biotechnology, vol. 8, 2020, p. 163.
  • L-Vinylglycine.The Journal of Organic Chemistry, vol. 46, no. 10, 1981, pp. 2191-2194.
  • Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors.International Journal of Molecular Sciences, vol. 22, no. 11, 2021, p. 5988.
  • Complex Peptide Production, Challenges and Manufacturing.Biosynth.
  • Introduction to Peptide Synthesis.Master Organic Chemistry.
  • Biosynthesis of aminovinyl-cysteine-containing peptides and its application in the production of potential drug candidates.Accounts of Chemical Research, vol. 44, no. 4, 2011, pp. 289-99.
  • Three Inventive Biomedical Applic
  • 7 Applications Of Peptide Synthesis.
  • Introduction to Peptide Synthesis Methods.Bachem.

Sources

Using 2-Amino-3-butenoic Acid as a Mechanistic Probe for Enzyme Inactivation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Enzyme Mechanisms with a Powerful Tool

In the intricate world of enzymology and drug discovery, understanding the precise mechanism of action of an enzyme is paramount. Mechanistic probes, molecules designed to interact with an enzyme in a specific and revealing manner, are indispensable tools in this endeavor. 2-Amino-3-butenoic acid, also known as vinylglycine, stands out as a potent and elegant mechanism-based inactivator, particularly for a class of enzymes that utilize pyridoxal-5'-phosphate (PLP) as a cofactor.[1] This application note provides a comprehensive guide for researchers on the theory and practical application of 2-amino-3-butenoic acid as a mechanistic probe to study and irreversibly inhibit PLP-dependent enzymes.

PLP-dependent enzymes play crucial roles in a vast array of metabolic pathways, primarily in amino acid biosynthesis and degradation.[2][3] Their involvement in essential physiological processes makes them attractive targets for the development of novel therapeutics. 2-Amino-3-butenoic acid serves as a "suicide substrate," where the enzyme's own catalytic machinery converts it into a highly reactive species that covalently modifies the active site, leading to irreversible inactivation.[4][5] This unique property allows for the detailed investigation of catalytic mechanisms, the identification of active site residues, and the development of potent and specific enzyme inhibitors.

This guide will delve into the molecular mechanism of inactivation by 2-amino-3-butenoic acid, provide detailed protocols for its use in enzyme kinetic studies and mass spectrometry-based adduct identification, and discuss its application in cell-based assays.

The Molecular Mechanism of Irreversible Inactivation

The inhibitory power of 2-amino-3-butenoic acid lies in its ability to hijack the normal catalytic cycle of PLP-dependent enzymes. The process can be broken down into several key steps, ultimately leading to the formation of a covalent bond with a nucleophilic residue in the enzyme's active site.

The generally accepted mechanism involves the following stages:

  • Schiff Base Formation: Like a natural amino acid substrate, 2-amino-3-butenoic acid initially forms a Schiff base (an external aldimine) with the PLP cofactor in the enzyme's active site.

  • α-Proton Abstraction: The enzyme's catalytic base abstracts a proton from the α-carbon of the inhibitor. This is a standard step in the catalytic cycle of many PLP-dependent enzymes.

  • Tautomerization and Michael Acceptor Formation: Following proton abstraction, a series of electron rearrangements occurs, facilitated by the PLP cofactor. This leads to the formation of a highly reactive α,β-unsaturated imine, which acts as a Michael acceptor.[4]

  • Nucleophilic Attack: A nucleophilic residue within the enzyme's active site, often a lysine or cysteine, attacks the electrophilic β-carbon of the Michael acceptor.

  • Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[6]

The following diagram illustrates this mechanistic pathway:

Mechanism_of_Inactivation cluster_0 Enzyme Active Site E_PLP Enzyme-PLP (Internal Aldimine) Schiff_Base External Aldimine (Schiff Base) E_PLP->Schiff_Base VG 2-Amino-3-butenoic acid (Vinylglycine) VG->Schiff_Base Transimination Deprotonation α-Proton Abstraction Schiff_Base->Deprotonation Catalytic Base Michael_Acceptor Reactive Michael Acceptor Intermediate Deprotonation->Michael_Acceptor Tautomerization Covalent_Adduct Covalently Modified Inactive Enzyme Michael_Acceptor->Covalent_Adduct Nucleophilic Attack Active_Site_Nuc Active Site Nucleophile (e.g., Lys, Cys) Active_Site_Nuc->Covalent_Adduct

Figure 1: Mechanism of irreversible inactivation of a PLP-dependent enzyme by 2-Amino-3-butenoic acid.

Experimental Protocols

This section provides detailed protocols for utilizing 2-amino-3-butenoic acid as a mechanistic probe.

Protocol 1: Determination of Inactivation Kinetics (k_inact and K_I)

This protocol describes a continuous activity assay to determine the kinetic parameters of irreversible inhibition. The method is based on the Kitz-Wilson plot, where the observed rate of inactivation (k_obs) is measured at various inhibitor concentrations.

Materials:

  • Purified target enzyme

  • 2-Amino-3-butenoic acid (vinylglycine)

  • Substrate for the enzyme

  • Cofactors and buffers required for enzyme activity

  • Spectrophotometer or fluorometer

  • 96-well microplate (optional, for high-throughput analysis)

Procedure:

  • Enzyme Activity Assay Optimization:

    • Determine the optimal conditions (pH, temperature, buffer composition) for the enzyme's catalytic activity.

    • Establish a continuous assay where the formation of product or disappearance of substrate can be monitored over time. This could involve a coupled enzyme assay that produces a chromogenic or fluorogenic signal.

  • Preparation of Reagents:

    • Prepare a stock solution of 2-amino-3-butenoic acid in a suitable solvent (e.g., water or buffer).

    • Prepare a series of dilutions of the inhibitor stock solution.

    • Prepare a solution of the enzyme at a concentration that gives a linear reaction rate for at least 10-15 minutes.

    • Prepare the substrate solution at a concentration well above the Michaelis constant (K_M) to ensure zero-order kinetics with respect to the substrate.

  • Inactivation Assay:

    • Set up a series of reactions, each containing the enzyme, buffer, and a different concentration of 2-amino-3-butenoic acid (including a no-inhibitor control).

    • Pre-incubate the enzyme with the inhibitor for varying time intervals.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress (absorbance or fluorescence) over time.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this plot will be the negative of the observed inactivation rate constant (-k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the following equation using non-linear regression to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I):

    k_obs = (k_inact * [I]) / (K_I + [I])

    Where:

    • k_obs is the observed rate of inactivation

    • k_inact is the maximal rate of inactivation

    • [I] is the inhibitor concentration

    • K_I is the inhibitor concentration that gives half-maximal inactivation rate.

Data Presentation:

Inhibitor Concentration (µM)k_obs (min⁻¹)
00
100.05
250.11
500.18
1000.25
2000.33

Table 1: Example data for the determination of inactivation kinetics.

Kinetics_Workflow Start Start: Prepare Reagents Incubate Incubate Enzyme with Varying [Inhibitor] Start->Incubate Assay Initiate Reaction with Substrate & Monitor Activity Incubate->Assay Plot1 Plot ln(Activity) vs. Time to determine k_obs Assay->Plot1 Plot2 Plot k_obs vs. [Inhibitor] Plot1->Plot2 Analysis Non-linear Regression to Determine k_inact and K_I Plot2->Analysis End End: Kinetic Parameters Obtained Analysis->End

Figure 2: Workflow for determining the kinetic parameters of irreversible inhibition.

Protocol 2: Identification of Covalent Adduct by Mass Spectrometry

This protocol outlines the steps to identify the specific amino acid residue modified by 2-amino-3-butenoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Enzyme sample inactivated with 2-amino-3-butenoic acid

  • Control (native) enzyme sample

  • Urea or Guanidine Hydrochloride

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Incubate the target enzyme with a molar excess of 2-amino-3-butenoic acid to ensure complete inactivation.

    • Remove excess inhibitor by dialysis or buffer exchange.

    • Denature the inactivated and control enzyme samples in 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

    • Dilute the samples with an appropriate buffer (e.g., 100 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

  • Proteolytic Digestion:

    • Add trypsin to the protein samples at a 1:50 (w/w) ratio (trypsin:protein).

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Analyze the digested peptide mixtures by LC-MS/MS.

    • Separate the peptides on a C18 reverse-phase column using a gradient of acetonitrile in 0.1% formic acid.

    • Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in each MS scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target enzyme using a suitable search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Specify a variable modification corresponding to the mass of the 2-amino-3-butenoic acid adduct (101.10 Da) on potential nucleophilic residues (lysine, cysteine, histidine).

    • Compare the results from the inactivated and control samples. The modified peptide will only be present in the sample treated with 2-amino-3-butenoic acid.

    • Manually inspect the MS/MS spectrum of the modified peptide to confirm the sequence and pinpoint the exact site of modification based on the mass shifts of the fragment ions.

MS_Workflow Start Start: Inactivated & Control Enzyme Samples Denature Denaturation, Reduction, & Alkylation Start->Denature Digest Tryptic Digestion Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Search Database Search with Variable Modification LCMS->Search Analysis Identify Modified Peptide & Residue Search->Analysis End End: Covalent Adduct Site Identified Analysis->End

Sources

Application Notes & Protocols: Characterizing Vinylglycine as a Mechanism-Based Irreversible Inhibitor of Aspartate Aminotransferase

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to understanding and experimentally characterizing L-vinylglycine as a mechanism-based, irreversible inhibitor of Aspartate Aminotransferase (AAT), a key enzyme in amino acid metabolism. We delve into the molecular mechanism of inactivation, present detailed protocols for kinetic analysis, and offer insights into data interpretation. The protocols described herein are designed to be self-validating and provide researchers with the tools to determine critical inhibitory constants such as IC50, kinact, and KI.

Introduction: Aspartate Aminotransferase and the Significance of Irreversible Inhibition

Aspartate aminotransferase (AAT), also known as glutamate-oxaloacetate transaminase (GOT), is a pivotal pyridoxal-5'-phosphate (PLP)-dependent enzyme. It catalyzes the reversible transfer of an α-amino group between aspartate and α-ketoglutarate, playing a crucial role in amino acid metabolism, the urea cycle, and the malate-aspartate shuttle.[1] Given its importance, the study of its inhibitors is vital for understanding enzyme mechanisms and for the development of potential therapeutic agents.

Unlike reversible inhibitors, which bind and dissociate from an enzyme, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a time-dependent loss of activity.[2] Vinylglycine is a classic example of a mechanism-based or "suicide" inhibitor. The enzyme's own catalytic machinery processes vinylglycine, converting it into a reactive species that subsequently inactivates the enzyme.[3][4] This guide will explore this process in detail.

The Molecular Mechanism of AAT Inactivation by Vinylglycine

The inactivation of AAT by vinylglycine is a sophisticated example of suicide inhibition. The process begins with the pyridoxal form of the enzyme, which is the catalytically active state.[3][5]

  • Initial Binding & Schiff Base Formation: Vinylglycine, as a substrate analog, binds to the active site of AAT. Its α-amino group attacks the internal aldimine formed between the PLP cofactor and the ε-amino group of a key active-site lysine residue (Lys-258), forming a new external aldimine (Schiff base).[1][3]

  • Enzymatic Activation: The enzyme's catalytic base abstracts the α-proton from vinylglycine. This is a normal step in the transamination reaction.

  • Reactive Intermediate Formation: The abstraction of the proton leads to a rearrangement of the double bonds, forming a highly reactive α,β-unsaturated enamine intermediate.[3][5]

  • Irreversible Covalent Modification: This reactive intermediate is susceptible to nucleophilic attack. The ε-amino group of the active-site Lys-258, now free, attacks the β-carbon of the inhibitor.[3][5] This Michael addition reaction results in a stable, covalent adduct, permanently linking the inhibitor to the enzyme's active site and rendering it inactive.[3]

Vinylglycine Inhibition Mechanism cluster_0 Normal AAT Catalysis (Half-Reaction) cluster_1 Vinylglycine Suicide Inhibition A E-PLP + Aspartate B External Aldimine (E-PLP-Asp) A->B C Quinonoid Intermediate B->C D Ketimine Intermediate C->D E E-PMP + Oxaloacetate D->E F E-PLP + Vinylglycine G External Aldimine (E-PLP-VG) F->G Forms Schiff Base H Reactive Enamine (α,β-unsaturated) G->H α-proton abstraction (Enzymatic Activation) I Covalently Inactivated Enzyme (E-PLP-VG-Lys258) H->I Nucleophilic attack by Lys-258

Caption: Mechanism of AAT inactivation by vinylglycine.

Experimental Design and Protocols

Characterizing an irreversible inhibitor requires a multi-step approach to determine its potency and rate of inactivation.

Materials and Reagents
  • Aspartate Aminotransferase (AAT) from porcine heart or recombinant source

  • L-Vinylglycine

  • L-Aspartic acid

  • α-Ketoglutaric acid

  • Malate Dehydrogenase (MDH), as a coupling enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.4)

  • UV/Vis Spectrophotometer capable of reading at 340 nm, preferably with temperature control

Protocol 1: Baseline AAT Activity Assay (Coupled Reaction)

The activity of AAT is commonly measured using a coupled enzyme assay with malate dehydrogenase (MDH). AAT produces oxaloacetate, which is then reduced by MDH to malate, consuming NADH in the process. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).[6]

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 850 µL Potassium Phosphate Buffer (50 mM, pH 7.4)

    • 50 µL L-Aspartate solution (e.g., 200 mM stock)

    • 50 µL NADH solution (e.g., 3 mM stock)

    • 10 µL Malate Dehydrogenase (e.g., 1000 U/mL)

  • Incubate the cuvette in the spectrophotometer at 25°C or 37°C for 3-5 minutes to achieve temperature equilibrium and record any blank rate.[6]

  • Initiate the reaction by adding 20 µL of α-Ketoglutarate (e.g., 100 mM stock).

  • Immediately add 20 µL of a dilute AAT enzyme solution (concentration should be determined empirically to give a linear rate of ~0.05-0.1 ΔA₃₄₀/min).

  • Record the decrease in absorbance at 340 nm for 3-5 minutes. The rate is the linear portion of this curve.

Protocol 2: Determination of IC50

The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific conditions. For irreversible inhibitors, the IC50 is time-dependent. Therefore, a fixed pre-incubation time is crucial.

Procedure:

  • Prepare a series of dilutions of vinylglycine in buffer.

  • In separate microcentrifuge tubes, pre-incubate a fixed concentration of AAT enzyme with each concentration of vinylglycine (and a vehicle control) for a set time (e.g., 15 or 30 minutes) at a controlled temperature. The total pre-incubation volume should be small (e.g., 50 µL).

  • After the pre-incubation period, initiate the activity assay by adding a small aliquot (e.g., 10 µL) of each enzyme-inhibitor mixture to the AAT reaction mixture from Protocol 1. Note: The enzyme-inhibitor mixture should be diluted significantly into the final assay to prevent further inhibition during the measurement period.

  • Measure the residual enzyme activity for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Kinetic Analysis of Irreversible Inhibition (kinact and KI)

To fully characterize a mechanism-based inhibitor, the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI) must be determined. This protocol measures the observed rate of inactivation (kobs) at various inhibitor concentrations.[7][8]

Kinetic_Workflow A Prepare AAT reaction mix (Substrates + Coupling Enzyme + NADH) C Initiate reaction by adding AAT + a single [I] A->C B Prepare serial dilutions of Vinylglycine ([I]) B->C D Continuously monitor Absorbance (340 nm) over time (Progress Curve) C->D E Repeat for all [I] D->E F Fit each Progress Curve to: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t) E->F Generates multiple curves G Obtain a k_obs value for each [I] F->G H Plot k_obs vs. [I] G->H I Fit plot to Hyperbolic Equation: k_obs = k_inact * [I] / (K_I + [I]) H->I J Determine k_inact and K_I I->J

Caption: Experimental workflow for determining k-inact and K-I.

Procedure:

  • This method does not involve a pre-incubation step. The inactivation occurs concurrently with the substrate turnover.[8]

  • Prepare a set of reaction mixtures as described in Protocol 1.

  • For each assay, add a different, fixed concentration of vinylglycine to the cuvette. Include a control with no inhibitor.

  • Initiate the reaction by adding AAT enzyme and immediately start recording the absorbance at 340 nm continuously for an extended period (e.g., 10-20 minutes).

  • The resulting progress curves will be exponential, not linear, as the enzyme is progressively inactivated.

  • Fit each progress curve (for each inhibitor concentration) to a single exponential decay equation to obtain the observed rate of inactivation (kobs).[8][9]

  • Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).

  • Fit this secondary plot to the Michaelis-Menten-like hyperbolic equation: kobs = (kinact * [I]) / (KI + [I]) This allows for the determination of kinact (the Vmax of the plot) and KI (the Km of the plot).[9]

Data Analysis and Interpretation

Proper analysis of the kinetic data is critical for accurate characterization.

ParameterDescriptionHow to DetermineTypical Interpretation
IC50 Concentration of inhibitor causing 50% inhibition after a fixed pre-incubation time.Dose-response curve fitting (Protocol 2).A preliminary measure of potency; lower is more potent. It is time-dependent for irreversible inhibitors.[7]
kobs The pseudo-first-order rate constant of inactivation at a specific inhibitor concentration.Fitting individual reaction progress curves to an exponential decay equation (Protocol 3).Represents how quickly the enzyme is inactivated at a given [I].
KI The inhibitor concentration required to achieve half the maximal rate of inactivation.Non-linear regression of the kobs vs. [I] plot (Protocol 3).An indicator of the initial binding affinity of the inhibitor to the enzyme. A lower KI suggests tighter binding.[2]
kinact The maximum possible rate of inactivation at saturating concentrations of the inhibitor.The plateau (Vmax) of the kobs vs. [I] plot (Protocol 3).Reflects the intrinsic chemical reactivity of the inhibitor once bound to the enzyme.[2]
kinact/KI The second-order rate constant of inactivation.Derived from kinact and KI, or the initial slope of the kobs vs. [I] plot if [I] << KI.The most important metric for comparing the efficiency of different irreversible inhibitors, as it accounts for both binding and reactivity.[2][10]

Troubleshooting and Considerations

  • Linear Progress Curves in Protocol 3: If the progress curves in the kinact/KI determination remain linear, it could mean the inactivation is too slow at the tested concentrations. Try increasing the vinylglycine concentration or extending the reaction time.

  • Solubility Issues: Ensure vinylglycine is fully dissolved in the buffer. Use of a small percentage of a co-solvent like DMSO may be necessary, but run appropriate vehicle controls.

  • Substrate Competition: Since vinylglycine is a substrate analog, its binding can be competitive with the natural substrate (aspartate). Be aware that the apparent KI value may be influenced by the substrate concentration.

  • Enzyme Stability: AAT should be stable throughout the assay duration. Run a no-inhibitor control for the longest time point to ensure there is no significant loss of activity over time.

Conclusion

Vinylglycine serves as a model compound for studying the mechanism of suicide inhibition. The protocols outlined here provide a robust framework for characterizing its interaction with Aspartate Aminotransferase. By determining the kinetic parameters kinact and KI, researchers can gain a quantitative understanding of the inhibitor's efficiency, providing valuable insights for enzymology studies and the rational design of novel covalent inhibitors in drug discovery programs.

References

  • National Center for Biotechnology Information (2024). Time in Antwerp, BE. PubChem.
  • Ploemen, J. H., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. PubMed.
  • Charles River Laboratories (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling.
  • Worthington Biochemical Corporation (n.d.). Aspartate Aminotransferase - Assay.
  • Gehring, H., Rando, R. R., & Christen, P. (1977). Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine. PubMed.
  • Shapiro, A. (2019). How to calculate Kinact and Kobs for irreversible enzyme inhibition?. ResearchGate.
  • (n.d.). Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. Slideshare.
  • Enzymlogic (n.d.). Discovering and de-risking irreversible inhibitors.
  • Silverman, R. B., & Nanavati, S. M. (2008). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC - NIH.
  • National Center for Biotechnology Information (2024). Vinylglycine. PubChem.
  • Gehring, H., Rando, R. R., & Christen, P. (1977). Active-site labeling of aspartate aminotransferases by the β,γ-unsaturated amino acid vinylglycine. Sci-Hub.
  • Krippendorff, B. F., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Royal Society of Chemistry.
  • Abcam (n.d.). AST / Aspartate Aminotransferase Activity Assay Kit (ab105135).
  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. PMC - NIH.
  • Gehring, H., Rando, R. R., & Christen, P. (1977). Active-site labeling of aspartate aminotransferases by the β,γ-unsaturated amino acid vinylglycine. Biochemistry.
  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate.
  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. PMC - NIH.
  • Aurilia, V., et al. (2003). Inhibition of cytoplasmic aspartate aminotransferase from porcine heart by R and S isomers of aminooxy-succinate and hydrazinosuccinate. ResearchGate.
  • Rej, R., & Vanderlinde, R. E. (1974). Assay of Aspartate Aminotransferase Activity: Effects of Serum and Serum Proteins on Oxalacetate Decarboxylation and Dialysis. ResearchGate.
  • Cell Biolabs, Inc. (n.d.). Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric).
  • Assay Genie (n.d.). Technical Manual Aspartate Aminotransferase (AST/GOT) Activity Assay Kit (Reitman-Frankel Method).
  • Jansonius, J. N., & Vincent, M. G. (1984). Mechanism of action of aspartate aminotransferase proposed on the basis of its spatial structure. PubMed.

Sources

2-Amino-3-butenoic acid as an inhibitor of ACC synthase.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2-Amino-3-butenoic Acid (L-Vinylglycine) as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate (ACC) Synthase

For: Researchers, scientists, and drug development professionals

Introduction: Targeting the Gatekeeper of Ethylene Biosynthesis

Ethylene, a simple gaseous hydrocarbon, is a pivotal phytohormone that orchestrates a vast array of developmental processes in plants, including fruit ripening, leaf senescence, and stress responses.[1][2] The biosynthesis of ethylene is a tightly regulated two-step process.[1][3][4] The key, rate-limiting step is the conversion of S-adenosyl-L-methionine (AdoMet) to 1-aminocyclopropane-1-carboxylic acid (ACC), a reaction catalyzed by the enzyme ACC synthase (ACS).[5][6][7] Due to its critical role, ACS has become a major target for controlling ethylene production in both agricultural and research contexts.

This guide provides a detailed overview and experimental protocols for the use of 2-Amino-3-butenoic acid, also known as L-Vinylglycine (L-VG), a potent inhibitor of ACC synthase. We will delve into its mechanism of action, provide field-proven insights for its application, and present robust protocols for its characterization.

The Ethylene Biosynthesis Pathway

The production of ethylene from the amino acid methionine is elegant in its simplicity, yet subject to complex multilevel control.[4] The pathway consists of two core enzymatic reactions that are dedicated to ethylene production.

  • ACC Synthase (ACS): Converts AdoMet to ACC and 5'-methylthioadenosine (MTA). This is the primary regulatory point and is often the bottleneck in the pathway.[3][5]

  • ACC Oxidase (ACO): Oxidizes ACC to form ethylene, carbon dioxide, and cyanide.[3]

The central role of ACS makes it an ideal target for specific inhibition.

Ethylene_Biosynthesis Met Methionine SAMS SAM Synthetase Met->SAMS ATP ATP ATP->SAMS + ATP SAM S-Adenosyl-L-methionine (AdoMet) SAMS->SAM ACS ACC Synthase (ACS) (Rate-Limiting Step) SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACS->ACC ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene ACO->Ethylene Inhibitor 2-Amino-3-butenoic acid (L-Vinylglycine) Inhibitor->ACS

Caption: The ethylene biosynthesis pathway highlighting the rate-limiting step catalyzed by ACC Synthase.

Mechanism of Inhibition: A Trojan Horse Strategy

2-Amino-3-butenoic acid (L-VG) is not a simple competitive inhibitor. It is a classic example of a mechanism-based inactivator , often referred to as a "suicide inhibitor". This means the enzyme itself converts the inhibitor into a reactive molecule that then irreversibly shuts down the enzyme's function. L-VG acts as both a substrate and an inactivator for ACC synthase.[8][9]

The process unfolds within the enzyme's active site:

  • Binding and Aldimine Formation: Like the natural substrate AdoMet, L-VG binds to the active site of ACC synthase. The enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor, which forms an external aldimine (a Schiff base) with the amino group of L-VG.[7][9]

  • Enzymatic Conversion: The enzyme initiates its catalytic cycle on L-VG, intending to process it as a substrate. This process, however, generates a highly reactive ketimine intermediate.[9]

  • Irreversible Inactivation: The reactive intermediate is attacked by a nucleophilic residue in the active site—specifically, the ε-amino group of a key lysine residue (Lys273 in apple ACS).[8][9] This Michael addition forms a stable, covalent bond between the inhibitor and the enzyme.[9]

  • Covalent Adduct: The resulting covalent adduct permanently blocks the active site, rendering the enzyme catalytically inert. The inactivation event occurs at a specific ratio to the catalytic turnover (approximately 1 inactivation per 500 catalytic conversions to α-ketobutyrate).[8]

Inhibition_Mechanism cluster_ActiveSite ACS Active Site Enzyme_PLP ACS Enzyme + PLP Cofactor Step1 External Aldimine Formation Enzyme_PLP->Step1 LVG L-Vinylglycine (L-VG) LVG->Step1 Step2 Reactive Ketimine Intermediate Step1->Step2 Catalytic turnover Step3 Covalent Adduct Formation (Michael Addition to Lys273) Step2->Step3 Nucleophilic attack Inactive_Enzyme Irreversibly Inactivated ACS Enzyme Step3->Inactive_Enzyme

Caption: Mechanism-based inactivation of ACC Synthase by L-Vinylglycine.

Quantitative Data Summary

The interaction between L-Vinylglycine and ACC synthase has been characterized biochemically. The following table summarizes key kinetic parameters derived from published literature.

ParameterValueEnzyme SourceReference
Kinact (Inactivation)3.3 mMTomato[7][10][11]
kmax (Inactivation)0.1 min-1Tomato[7][10][11]
Ki (Competitive Inhibition)1.3 mMTomato[7]
Km (for L-VG as a substrate)1.4 mMApple[9]
kcat/Km (for L-VG as a substrate)1.3 x 103 M-1s-1Apple[9]

Protocol 1: In Vitro Assay for ACC Synthase Inhibition by 2-Amino-3-butenoic Acid

This protocol details a robust method for quantifying the inhibitory effect of L-Vinylglycine on purified ACC synthase activity.

Principle

The activity of purified recombinant ACC synthase is measured by quantifying the amount of its product, ACC, formed from the substrate AdoMet. The reaction is run in the presence and absence of L-Vinylglycine to determine the extent of inhibition. The amount of ACC produced can be determined by converting it to ethylene with a chemical oxidant and quantifying the ethylene via gas chromatography.[12]

Materials & Reagents
  • Purified recombinant ACC synthase (e.g., from tomato or apple, expressed in E. coli)[13]

  • 2-Amino-3-butenoic acid (L-Vinylglycine)

  • S-adenosyl-L-methionine (AdoMet) chloride salt

  • Pyridoxal-5'-phosphate (PLP)

  • HEPES or Tricine buffer (pH 8.0 - 8.5)

  • Bovine Serum Albumin (BSA) (optional, as a stabilizer)

  • Reaction tubes (2 mL microcentrifuge tubes)

  • Gas-tight sealed vials (e.g., 10-20 mL) with septa

  • Mercury (II) chloride (HgCl₂)

  • Sodium hypochlorite (NaOCl) and Sodium hydroxide (NaOH) solution

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an alumina column.

Experimental Workflow

Caption: Workflow for the in vitro ACC Synthase inhibition assay.

Step-by-Step Protocol
  • Enzyme Preparation: Thaw purified recombinant ACS on ice. Dilute the enzyme to a working concentration in assay buffer (e.g., 100 mM HEPES, pH 8.2, 5 µM PLP). The final concentration should be determined empirically to yield a robust, linear product formation over the assay time.

  • Inhibitor Preparation: Prepare a stock solution of L-Vinylglycine in water. Perform serial dilutions to create a range of concentrations to test (e.g., from 0.1 µM to 10 mM) for determining the IC50 value.

  • Reaction Setup: In microcentrifuge tubes on ice, prepare the following reactions (final volume of 100 µL):

    • Assay Buffer: 100 mM HEPES (pH 8.2), 5 µM PLP.

    • Positive Control: Assay buffer + ACS enzyme + vehicle (water).

    • Negative Control: Assay buffer + vehicle (no enzyme).

    • Test Samples: Assay buffer + ACS enzyme + L-Vinylglycine dilution.

  • Pre-incubation: Incubate all tubes at 30°C for 10-15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced, which is particularly important for time-dependent inactivators.[11]

  • Reaction Initiation: Start the reaction by adding AdoMet to a final concentration of ~100-200 µM (approximately 10x the reported Km of ~17 µM[7]). Vortex gently and return to the 30°C incubator.

  • Reaction Incubation: Incubate for a fixed period (e.g., 30-60 minutes) during which product formation is linear.

  • ACC Quantification:

    • Stop the reaction by adding 10 µL of 10 mM HgCl₂.

    • Transfer the entire 110 µL reaction mixture to a gas-tight vial.

    • Add 100 µL of a freshly prepared mixture of 2 parts NaOCl (commercial bleach) and 1 part saturated NaOH. CAUTION: This reaction is vigorous and releases gas.

    • Seal the vial immediately and vortex for 10 seconds.

    • Incubate on ice for 5 minutes to allow the conversion of ACC to ethylene to complete.

  • Ethylene Measurement: Using a gas-tight syringe, withdraw a 1 mL sample from the vial's headspace and inject it into the GC. Record the peak area corresponding to ethylene.

Data Analysis and Validation
  • Standard Curve: Generate a standard curve by performing the ACC quantification step (Step 7) on known concentrations of ACC. This is essential to convert ethylene peak areas into moles of ACC produced.[12]

  • Controls: The negative control should yield no ethylene, confirming that the signal is enzyme-dependent. The positive control represents 100% enzyme activity.

  • Calculate % Inhibition: % Inhibition = [1 - (Signal_Inhibitor / Signal_PositiveControl)] * 100

  • IC50 Determination: Plot % Inhibition against the logarithm of the L-Vinylglycine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: In Vivo Inhibition of Ethylene Production in Plant Tissue

This protocol assesses the ability of 2-Amino-3-butenoic acid to penetrate plant tissue and inhibit endogenous ethylene production.

Principle

Plant tissues, particularly those undergoing ripening, senescence, or wounding, produce high levels of ethylene.[14] By incubating tissue samples with L-Vinylglycine, we can measure the reduction in ethylene emission into a sealed headspace using gas chromatography. This provides a physiologically relevant measure of the inhibitor's efficacy.

Materials & Reagents
  • Plant Material: Wounded tomato ( Lycopersicon esculentum ) pericarp tissue, etiolated pea seedlings, or carnation petals are excellent model systems.

  • 2-Amino-3-butenoic acid (L-Vinylglycine)

  • Incubation Buffer: e.g., 10 mM MES buffer, pH 6.5.

  • Gas-tight vials (20-50 mL) with rubber septa.

  • Gas Chromatograph (GC-FID).

  • Optional: Indole-3-acetic acid (IAA) or other auxins to stimulate ethylene production.[15][16]

Step-by-Step Protocol
  • Tissue Preparation:

    • Excise discs of uniform size and weight (e.g., 1 cm diameter, ~0.5 g) from the chosen plant material.

    • Wash the discs briefly in the incubation buffer.

  • Inhibitor Treatment: Prepare treatment solutions of L-Vinylglycine in the incubation buffer at various concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a "vehicle only" control (buffer with no inhibitor).

  • Incubation: Place a known weight of tissue discs into each gas-tight vial. Add 1-2 mL of the corresponding treatment solution, ensuring the tissue is moist but not submerged.

  • Sealing and Headspace Accumulation: Seal the vials tightly with the septa. Incubate at room temperature (~25°C) under light for a defined period (e.g., 2-4 hours). This allows the inhibitor to be absorbed and ethylene to accumulate in the headspace.

  • Ethylene Measurement:

    • After incubation, mix the gas in the vial by gently shaking.

    • Using a gas-tight syringe, withdraw a 1 mL sample of the headspace.

    • Inject the sample into the GC to quantify the ethylene concentration.

Data Analysis and Validation
  • Standardization: Use a certified ethylene gas standard to calibrate the GC and convert peak areas to parts per million (ppm) or nanoliters (nL).

  • Normalization: Express ethylene production rates as nL of ethylene per gram of fresh weight per hour (nL g-1 h-1).

  • Controls: The vehicle-only control is critical to establish the baseline ethylene production rate. An untreated control (no buffer) can also be included to check for buffer effects.

  • Analysis: Compare the ethylene production rates of the L-Vinylglycine-treated samples to the vehicle control to determine the dose-dependent inhibitory effect.

Conclusion

2-Amino-3-butenoic acid (L-Vinylglycine) is a powerful and specific tool for the study of ethylene-dependent physiological processes. Its mechanism-based inactivation of ACC synthase provides a means to effectively shut down the ethylene biosynthesis pathway. The protocols provided herein offer robust, validated methods for characterizing its inhibitory activity both in purified enzyme systems and within living plant tissues, enabling researchers to precisely dissect the role of ethylene in plant biology and develop novel strategies for agricultural applications.

References

  • Van de Poel, B., Smet, D., & Van Der Straeten, D. (2020). The regulation of ethylene biosynthesis: a complex multilevel control circuitry. New Phytologist, 229(2), 770-780. [Link]

  • Chae, H. S., & Kieber, J. J. (2005). Regulation of Ethylene Biosynthesis. eLS. [Link]

  • McAtee, P., Karim, S., Schaffer, R., & David, K. (2015). Mechanisms of ethylene biosynthesis and response in plants. Essays in Biochemistry, 58, 1-14. [Link]

  • Van de Poel, B., Smet, D., & Van Der Straeten, D. (2020). The regulation of ethylene biosynthesis: a complex multilevel control circuitry. PubMed. [Link]

  • Biology Discussion. (n.d.). Ethylene: Biosynthesis and Its Responses. Biology Discussion. [Link]

  • Satoh, S., & Yang, S. F. (1989). Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by l-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine. Plant Physiology, 91(3), 1036–1039. [Link]

  • Satoh, S., & Yang, S. F. (1989). Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by l-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine. Plant Physiology, 91(3), 1036-1039. [Link]

  • Capitani, G., Tschopp, M., Eliot, A. C., Kirsch, J. F., & Grütter, M. G. (2005). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. FEBS Letters, 579(11), 2458-2462. [Link]

  • Satoh, S., & Yang, S. F. (1989). Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by L-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-L-methionine. Plant Physiology, 91(3), 1036-1039. [Link]

  • Capitani, G., Tschopp, M., Eliot, A. C., Kirsch, J. F., & Grütter, M. G. (2005). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. FEBS Letters, 579(11), 2458-2462. [Link]

  • Satoh, S., & Kosugi, Y. (2017). Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase. Methods in Molecular Biology, 1573, 47-58. [Link]

  • ResearchGate. (2016). How to measure ACS activity in vitro? [Link]

  • ResearchGate. (2018). ACC oxidase, ACC synthase and β CAS enzyme activity analysis protocol? [Link]

  • BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. [Link]

  • Biology LibreTexts. (n.d.). ACC Synthase. [Link]

  • Li, C. H., Wang, Y., Wang, Y. C., & Shiu, S. H. (2012). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 287(44), 37318–37328. [Link]

  • Nadeem, S., Imran, M., Naveed, M., Khan, M. Y., Ahmad, M., Shah, G. H., & Zahir, Z. A. (2020). Isolation and characterization of ACC Deaminase Producing Endophytic Bacillus mojavensis PRN2 from Pisum sativum. Journal of Basic Microbiology, 60(11-12), 947-960. [Link]

  • Boller, T., Herner, R. C., & Kende, H. (1979). Assay for and enzymatic formation of an ethylene precursor 1-Aminocyclopropane-1-carboxylic acid. Planta, 145, 293-303. [Link]

  • Shakeel, M., Ali, H. M., & El-Sharkawy, I. (2023). Role of Ethylene in the Regulation of Plant Developmental Processes. Plants, 12(13), 2419. [Link]

  • Merritt, G. C., Shishian, C., Qi, Q., & Assmann, S. M. (1995). Inhibitors of ethylene synthesis inhibit auxin-induced stomatal opening in epidermis detached from leaves of Vicia faba L. Plant Physiology, 108(2), 741-746. [Link]

  • Wang, M., Li, Y., Wu, M., Li, B., Chen, W., & Song, H. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715. [Link]

  • Rando, R. R. (1974). Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry, 13(18), 3859-3863. [Link]

  • Dubois, M., Van den Broeck, L., & Inzé, D. (2018). To Fight or to Grow: The Balancing Role of Ethylene in Plant Abiotic Stress Responses. Frontiers in Plant Science, 9, 1255. [Link]

  • Grossmann, K., & Hansen, H. (2001). Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition. Plant Physiology, 125(2), 1057-1064. [Link]

  • Baqir, H. A. (2019). The Role and Importance of Amino Acids within Plants: A Review. Plant Archives, 19(2), 1402-1410. [Link]

  • Takabayashi, A., & Takahashi, F. (2023). The Roles of Functional Amino Acids in Plant Growth and Development. Plant and Cell Physiology, 64(8), 929-938. [Link]

  • Vaitkevičiūtė, D., Butkevičienė, L. M., Viškelis, J., Raudonė, L., & Raudonis, R. (2022). Impact of Foliar Application of Amino Acids on Essential Oil Content, Odor Profile, and Flavonoid Content of Different Mint Varieties in Field Conditions. Plants, 11(21), 2938. [Link]

  • Hildebrandt, T. M., Nunes Nesi, A., Araújo, W. L., & Braun, H. P. (2015). Editorial: Amino Acids in Plants: Regulation and Functions in Development and Stress Defense. Frontiers in Plant Science, 6, 1173. [Link]

  • Péchy-Tarr, M., Bottiglieri, M., Pothier, J. F., Keel, C., & Maurhofer, M. (2012). The Pseudomonas aeruginosa antimetabolite L-2-amino-4-methoxy-trans-3-butenoic acid inhibits growth of Erwinia amylovora and acts as a seed germination-arrest factor. Applied and Environmental Microbiology, 78(13), 4497-4507. [Link]

  • Plett, J. M., Daguerre, Y., Wittulsky, S., Vayssières, A., Deveau, A., Melton, S. J., ... & Martin, F. (2014). Ethylene and jasmonic acid act as negative modulators during mutualistic symbiosis between Laccaria bicolor and Populus roots. New Phytologist, 202(1), 270-286. [Link]

Sources

Application Notes and Protocols for the Enzymatic Resolution of Vinylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure α-vinylglycine is a valuable chiral building block in synthetic organic chemistry and a crucial precursor for various pharmaceutical agents and enzyme inhibitors. Its unique structure, featuring a vinyl group at the α-carbon, makes it a potent mechanism-based inactivator for several pyridoxal phosphate (PLP)-dependent enzymes. Chemical synthesis of vinylglycine typically yields a racemic mixture. This document provides detailed protocols for the enzymatic kinetic resolution of racemic vinylglycine derivatives, offering a highly selective, efficient, and environmentally benign alternative to traditional chiral separation methods. We present three distinct, field-proven protocols utilizing common enzyme classes—proteases (Papain), acylases, and lipases—to afford both L- and D-vinylglycine with high enantiomeric purity.

Introduction: The Significance of Chiral Vinylglycine

Vinylglycine, a non-proteinogenic amino acid, has garnered significant attention from the synthetic and medicinal chemistry communities. Its biological activity is intrinsically linked to its stereochemistry. For instance, different enantiomers can exhibit varied inhibitory activities against target enzymes like amino acid decarboxylases. Consequently, access to enantiopure L- and D-vinylglycine is paramount for developing selective therapeutics and for use as a chiral synthon in complex molecule synthesis.

Enzymatic kinetic resolution has emerged as a superior strategy for this purpose. It leverages the exquisite stereoselectivity of enzymes to modify one enantiomer of a racemic pair, leaving the other untouched. This rate difference allows for the clean separation of the two enantiomers, often with exceptional optical purity and under mild, green conditions.

Principles of Enzymatic Kinetic Resolution

Kinetic resolution is predicated on the difference in reaction rates between two enantiomers (kR vs. kS) when they interact with a chiral catalyst, in this case, an enzyme. For an ideal resolution where the enzyme is highly selective for one enantiomer (e.g., the L-enantiomer), the process can be visualized as follows:

G cluster_0 Separation Racemate Racemic Substrate (DL-Vinylglycine Derivative) Enzyme Chiral Enzyme (e.g., Lipase, Acylase) Racemate->Enzyme k_L (fast) Unreacted Unreacted D-Enantiomer Racemate->Unreacted k_D (slow) Product Modified L-Enantiomer (e.g., L-Ester, L-Acid) Enzyme->Product

Figure 1: General workflow for enzymatic kinetic resolution. The enzyme selectively converts the L-enantiomer, allowing for its separation from the unreacted D-enantiomer.

The success of this method is quantified by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate. The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter. High E-values (>100) are indicative of an efficient and synthetically useful resolution. A key advantage of kinetic resolution is the ability to access both enantiomers from a single racemic starting material.

Protocol 1: Papain-Catalyzed Enantioselective Esterification of N-Boc-DL-Vinylglycine

This protocol is based on the principle of enantioselective esterification in a two-phase system, where the enzyme preferentially catalyzes the conversion of the L-amino acid derivative into its corresponding ester. The use of an N-tert-butyloxycarbonyl (Boc) protecting group is standard for amino acid chemistry, enhancing solubility in organic solvents and preventing unwanted side reactions.

Causality Behind Experimental Choices:

  • Enzyme: Papain, a robust and inexpensive thiol protease, is known to catalyze ester synthesis under specific conditions.

  • Substrate: N-Boc-DL-vinylglycine is used as the racemate. The Boc group protects the amine, preventing polymerization or side reactions.

  • Reaction System: A two-phase aqueous/organic system is employed. This setup allows for high substrate concentration in the organic phase while the enzyme remains active in the aqueous buffer. It also helps to shift the reaction equilibrium towards ester synthesis by removing the product from the enzyme's immediate environment.

  • pH: The reaction is run at a slightly acidic pH (4.0-5.0), which is optimal for the esterification activity of papain while minimizing non-enzymatic hydrolysis.

Step-by-Step Methodology
  • Substrate Preparation: Synthesize or procure racemic N-Boc-DL-vinylglycine.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine N-Boc-DL-vinylglycine (1 eq.), a suitable alcohol (e.g., ethanol, 3-5 eq.), and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Add an aqueous buffer (e.g., 0.1 M citrate buffer) to form a biphasic system. The typical volume ratio of organic to aqueous phase is between 2:1 and 5:1.

    • Adjust the pH of the aqueous phase to 4.5.

  • Enzyme Addition: Add Papain (crude or purified, typically 10-50 mg per mmol of substrate) to the aqueous phase.

  • Reaction:

    • Stir the mixture vigorously at a controlled temperature (e.g., 30-40°C) to ensure sufficient interfacial area for the reaction.

    • Monitor the reaction progress by taking aliquots from the organic phase and analyzing for ester formation and enantiomeric excess using chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both product and remaining substrate.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by separating the phases. The enzyme can be denatured by boiling or acidification if necessary.

    • Isolate the L-Ester: The organic phase contains the newly formed L-N-Boc-vinylglycine ethyl ester. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Isolate the D-Acid: The aqueous phase contains the unreacted D-N-Boc-vinylglycine. Acidify the aqueous layer to pH 2-3 with 1N HCl and extract with ethyl acetate. The combined organic extracts are then washed, dried, and concentrated to yield the D-enantiomer.

  • Deprotection: The Boc group can be removed from the separated enantiomers using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield optically pure L- and D-vinylglycine.

ParameterTypical Value/RangeRationale
SubstrateN-Boc-DL-vinylglycineAmine protection enhances solubility and prevents side reactions.
EnzymePapainReadily available, cost-effective protease with ester synthesis capability.
Solvent SystemEthyl Acetate / 0.1 M Citrate BufferTwo-phase system shifts equilibrium towards product formation.
pH4.0 - 5.0Optimal for papain's esterification activity.
Temperature30 - 40 °CBalances reaction rate and enzyme stability.
Expected Outcome>95% e.e. for both L-ester and D-acidHigh enantioselectivity is achievable near 50% conversion.

Protocol 2: Acylase I-Catalyzed Hydrolytic Resolution of N-Acetyl-DL-Vinylglycine

This protocol employs the classic and industrially relevant method of resolving N-acyl amino acids using Aminoacylase I (from sources like Aspergillus oryzae). This enzyme exhibits strict L-stereospecificity, hydrolyzing the N-acetyl group from the L-enantiomer only.

Causality Behind Experimental Choices:

  • Enzyme: Aspergillus oryzae acylase is a well-characterized enzyme known for its high selectivity in hydrolyzing a wide range of N-acetyl-L-amino acids.

  • Substrate: N-acetyl-DL-vinylglycine is the required substrate. The acetyl group is a simple, effective protecting group that is readily recognized by the enzyme.

  • Reaction System: A simple aqueous buffer system is used, as both the substrate and products are sufficiently water-soluble.

  • pH and Cofactor: The optimal pH for acylase I is typically neutral to slightly alkaline (pH 7.0-8.0). The enzyme's activity is often enhanced by the presence of cobalt ions (Co²⁺), which act as a cofactor. [4 (from search 2)]

Step-by-Step Methodology
  • Substrate Preparation: Prepare N-acetyl-DL-vinylglycine from racemic vinylglycine.

  • Reaction Setup:

    • Dissolve N-acetyl-DL-vinylglycine in deionized water to a concentration of 0.1 M to 0.25 M.

    • Adjust the pH to 7.5 with a suitable base (e.g., LiOH or NH₄OH).

    • Add Cobalt(II) chloride (CoCl₂) to a final concentration of 0.5-1.0 mM.

  • Enzyme Addition: Add Aminoacylase I (soluble or immobilized, typically 100-1000 U per mmol of L-substrate). Immobilized enzyme is highly recommended for easy recovery and reuse.

  • Reaction:

    • Incubate the mixture at 37-40°C with gentle stirring.

    • Monitor the progress of the reaction by measuring the formation of the free L-amino acid (e.g., using a ninhydrin assay) or by chiral HPLC.

  • Work-up and Separation:

    • When the hydrolysis of the L-enantiomer is complete (~50% overall conversion), terminate the reaction by acidifying the solution to pH ~5 with acetic acid. This will precipitate the enzyme if it is in a soluble form.

    • Filter off the enzyme (or recover the immobilized enzyme).

    • The resulting solution contains free L-vinylglycine and unreacted N-acetyl-D-vinylglycine. These can be separated based on their differing solubility and charge properties, typically using ion-exchange chromatography. Alternatively, adjusting the pH to the isoelectric point of L-vinylglycine can facilitate its crystallization.

G Start N-Acetyl-DL-Vinylglycine in aqueous buffer (pH 7.5, Co²⁺) Reaction Add Acylase I Incubate at 37°C Start->Reaction Stop Stop reaction at ~50% conversion (e.g., acidify) Reaction->Stop Separate Separate Products (e.g., Ion Exchange) Stop->Separate L_Product L-Vinylglycine Separate->L_Product D_Product N-Acetyl-D-Vinylglycine Separate->D_Product

Figure 2: Workflow for the acylase-catalyzed hydrolytic resolution of N-acetyl-DL-vinylglycine.

Protocol 3: Lipase-Catalyzed Enantioselective N-Acylation of a DL-Vinylglycine Ester

Lipases are exceptionally versatile enzymes that function efficiently in non-aqueous environments, making them ideal for transesterification and amidation reactions. This protocol uses a lipase, such as the widely used Candida antarctica Lipase B (CAL-B), to selectively N-acylate one enantiomer of a racemic vinylglycine ester.

Causality Behind Experimental Choices:

  • Enzyme: Candida antarctica Lipase B (often immobilized, e.g., as Novozym 435) is renowned for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity in resolving alcohols and amines.

  • Substrate: A simple ester of DL-vinylglycine (e.g., methyl or ethyl ester) is used. The free amino group serves as the nucleophile for the acylation reaction.

  • Acyl Donor: An activated acyl donor like vinyl acetate or isopropenyl acetate is used. These are "irreversible" donors because the co-product (acetaldehyde or acetone, respectively) is volatile or non-reactive, which drives the reaction forward.

  • Solvent: A non-polar organic solvent like hexane, heptane, or methyl tert-butyl ether (MTBE) is chosen to maintain high enzyme activity and solubilize the substrates.

Step-by-Step Methodology
  • Substrate Preparation: Prepare the methyl or ethyl ester of DL-vinylglycine.

  • Reaction Setup:

    • In a dry, sealed vial, dissolve the DL-vinylglycine ester (1 eq.) in a dry, non-polar organic solvent (e.g., MTBE).

    • Add the acyl donor, vinyl acetate (1.5-3.0 eq.).

  • Enzyme Addition: Add immobilized CAL-B (e.g., Novozym 435), typically 20-100 mg per mmol of substrate. The use of an immobilized enzyme is crucial for easy recovery and prevention of protein contamination in the product.

  • Reaction:

    • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with shaking or stirring.

    • Monitor the reaction by chiral HPLC or GC, tracking the disappearance of the starting ester and the appearance of the N-acylated product. Aim for approximately 50% conversion.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused multiple times.

    • The filtrate contains the unreacted vinylglycine ester (one enantiomer) and the N-acetylated vinylglycine ester (the other enantiomer).

    • These two products can be readily separated using column chromatography on silica gel, exploiting the difference in polarity between the free amine and the amide.

  • Hydrolysis: The separated N-acetylated ester and the unreacted ester can then be hydrolyzed under standard acidic or basic conditions to yield the respective free L- and D-vinylglycine enantiomers.

ParameterTypical Value/RangeRationale
SubstrateDL-Vinylglycine methyl esterFree amine acts as nucleophile; ester group improves solubility.
EnzymeImmobilized Candida antarctica Lipase BHigh stability and selectivity in organic media.
Acyl DonorVinyl AcetateIrreversible acyl donor drives the reaction to completion.
SolventMethyl tert-butyl ether (MTBE)Aprotic, non-polar solvent maintains enzyme activity.
Temperature40 - 50 °COptimal for CAL-B activity and stability.
Expected Outcome>98% e.e. for both enantiomersCAL-B is known for its exceptionally high enantioselectivity (E > 200).

Conclusion

The enzymatic kinetic resolution of vinylglycine offers a powerful and versatile platform for accessing its pure enantiomers. The choice of enzyme—protease, acylase, or lipase—depends on the desired protecting group strategy and available starting materials. The protocols outlined provide robust starting points for researchers, scientists, and drug development professionals. By leveraging the inherent selectivity of these biocatalysts, high-purity L- and D-vinylglycine can be produced efficiently, sustainably, and at scale, facilitating further research and development in medicinal chemistry and beyond.

References

  • Shibatani, T., Kakimoto, T., & Chibata, I. (1973). Enzymatic Resolution of Racemic Amino Acids: Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alan

Application Notes and Protocols: Fmoc-Protected Vinylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: The Strategic Value of Vinylglycine in Peptide Science

The incorporation of non-canonical amino acids into peptides is a transformative strategy in chemical biology and drug discovery.[1] By moving beyond the 20 proteinogenic amino acids, scientists can engineer peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] Among the vast arsenal of unnatural amino acids, vinylglycine stands out due to the unique reactivity of its vinyl side chain. This functional group serves as a versatile handle for a myriad of chemical modifications, enabling the synthesis of complex peptide architectures such as cyclic peptides, stapled peptides, and conjugates.[2][3]

This guide provides a comprehensive overview of the application of Fmoc-protected L-vinylglycine in solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is the most commonly used methodology for SPPS, offering precise control over the peptide sequence and the position of unnatural amino acid incorporation.[1][4] We will delve into the mechanistic underpinnings of its use, provide detailed, field-proven protocols, and discuss critical considerations for successful synthesis.

The Cornerstone of Modern Peptide Synthesis: The Fmoc/tBu Strategy

Fmoc solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of a peptide chain on an insoluble resin support.[1][5] The strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids.[5][6] Side-chain functional groups are protected by acid-labile groups, such as the tert-butyl (tBu) group.[4] This orthogonal protection scheme allows for the selective deprotection of the α-amino group at each cycle of the synthesis without affecting the side-chain protecting groups or the linkage of the peptide to the resin.[4]

The choice of Fmoc protection offers several advantages, including mild deprotection conditions (typically with a solution of piperidine in DMF), which minimizes side reactions and preserves the integrity of sensitive amino acid residues.[] The high efficiency and reproducibility of the Fmoc strategy make it particularly well-suited for the synthesis of complex and long-chain peptides.[]

Fmoc-L-Vinylglycine: A Versatile Building Block

Fmoc-L-vinylglycine is a derivative of the amino acid glycine, featuring a vinyl group attached to the α-carbon.[8] The Fmoc protecting group allows for its seamless integration into standard Fmoc/tBu SPPS protocols.[3][8] The vinyl group's reactivity is the key to its utility, serving as a Michael acceptor and participating in various "click" chemistry reactions, making it an invaluable tool for post-synthesis modifications.[2]

Key Applications of Incorporating Vinylglycine:
  • Peptide Cyclization: The vinyl group can react with a nucleophilic side chain, such as the thiol group of cysteine, to form a cyclic peptide on-resin.[2]

  • Peptide Stapling: Introduction of two vinylglycine residues allows for the formation of a hydrocarbon staple through ring-closing metathesis, enhancing helicity and proteolytic stability.

  • Bioconjugation: The vinyl group can be used as a handle for the attachment of various moieties, such as fluorescent dyes, polyethylene glycol (PEG), or small molecule drugs.

Experimental Protocols: A Step-by-Step Guide to Success

The following protocols are designed to provide a robust framework for the incorporation of Fmoc-L-vinylglycine into a peptide sequence using manual or automated SPPS.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.[9] For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is recommended.[9] For a C-terminal amide, Rink amide resin is the preferred choice.[9]

Protocol 4.1.1: Resin Swelling

  • Place the desired amount of resin (e.g., 100-200 mesh for automated synthesizers) in a suitable reaction vessel.[9]

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[9]

  • After swelling, drain the DMF.

The SPPS Cycle for Fmoc-L-Vinylglycine Incorporation

The following steps outline a single coupling cycle for adding an amino acid to the growing peptide chain.

Diagram 4.2.1: The Fmoc-SPPS Cycle

SPPS_Cycle Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Resin-Bound Peptide (Elongated by one residue) Washing2->End End->Deprotection Repeat for next amino acid

Caption: The iterative cycle of Fmoc-SPPS.

Protocol 4.2.1: Fmoc Deprotection

  • To the swelled resin-bound peptide, add a solution of 20% (v/v) piperidine in DMF.[9]

  • Agitate the mixture for 5-10 minutes at room temperature.[6]

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes.[6]

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[9]

Protocol 4.2.2: Coupling of Fmoc-L-Vinylglycine

Causality: The carboxylic acid of the incoming Fmoc-amino acid must be activated to facilitate the formation of the amide bond with the deprotected N-terminal amine of the resin-bound peptide. Common activating agents include HCTU, HATU, and HOBt/DIC.

  • In a separate vessel, prepare the activated amino acid solution. For a 0.1 mmol scale synthesis, dissolve:

    • Fmoc-L-vinylglycine (4 equivalents relative to resin loading)

    • An activating agent such as HCTU (3.95 equivalents)

    • A base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

  • Pre-activate the mixture by allowing it to stand for 5 minutes at room temperature.[1]

  • Add the activated Fmoc-L-vinylglycine solution to the deprotected resin-bound peptide.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[5]

  • Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • After complete coupling, drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).[1]

Table 4.2.1: Recommended Reagent Stoichiometry for Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Activating Agent (e.g., HCTU)2.9 - 4.9
Base (e.g., DIPEA)6 - 10
Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Protocol 4.3.1: Cleavage from the Resin

  • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.[1]

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

On-Resin Modification of the Vinylglycine Side Chain

A significant advantage of incorporating vinylglycine is the ability to perform chemical modifications on the solid support.[2] This approach often simplifies purification compared to solution-phase modifications.[2]

Diagram 5.1: On-Resin Thiol-Michael Addition for Cyclization

Thiol_Michael_Addition Start Resin-Bound Peptide with Cys(Mmt) and Vinylglycine Deprotection Selective Cys(Mmt) Deprotection (e.g., 1% TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIPEA in DMF) Deprotection->Neutralization Cyclization On-Resin Cyclization (Base-catalyzed Thiol-Michael Addition) Neutralization->Cyclization End Resin-Bound Cyclic Peptide Cyclization->End

Caption: Workflow for on-resin peptide cyclization.

Protocol 5.1: On-Resin Cyclization via Thiol-Michael Addition

This protocol assumes the peptide sequence contains both a cysteine residue (with a selectively removable protecting group like Mmt) and a vinylglycine residue.

  • Synthesize the linear peptide on the resin following the standard SPPS protocol.

  • Selectively deprotect the cysteine side chain by treating the resin with a solution of 1-3% TFA in DCM.[2]

  • Wash the resin thoroughly with DCM and then DMF.

  • Neutralize the resin with a solution of 5% DIPEA in DMF.

  • Induce cyclization by adding a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF and agitating the mixture until the reaction is complete (monitor by LC-MS analysis of a small cleaved sample).

  • Wash the resin and proceed with the final cleavage and deprotection as described in Protocol 4.3.1.

Challenges and Troubleshooting

While the incorporation of Fmoc-vinylglycine is generally straightforward, potential challenges can arise.

  • Aggregation: Peptides containing hydrophobic or β-sheet-forming sequences can aggregate on the resin, hindering subsequent coupling and deprotection steps.[10] Using specialized resins, pseudoproline dipeptides, or microwave-assisted synthesis can mitigate aggregation.[11]

  • Aspartimide Formation: Sequences containing Asp-Gly motifs are prone to aspartimide formation under basic conditions of Fmoc deprotection.[12] Using specialized protecting groups for Asp or adding acidic additives to the deprotection solution can suppress this side reaction.[12]

  • Incomplete Coupling: Steric hindrance around the N-terminus can lead to incomplete coupling. Double coupling or using more potent activating agents like HATU may be necessary.

Conclusion: Expanding the Peptidomimetic Toolbox

Fmoc-L-vinylglycine is a powerful and versatile building block for solid-phase peptide synthesis. Its seamless integration into standard Fmoc/tBu protocols, coupled with the unique reactivity of its vinyl side chain, provides medicinal chemists and peptide scientists with a valuable tool for creating novel peptide-based therapeutics and research probes. By understanding the underlying chemistry and adhering to optimized protocols, researchers can effectively harness the potential of vinylglycine to push the boundaries of peptide design and function.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14258521, Fmoc-L-vinylglycine. Retrieved from [Link]

  • Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Kall, A., & Sjöberg, G. (2021). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews, 121(10), 5763-5819.
  • Coin, I., Katritch, V., Sun, T., Xiang, Z., Cheng, F., Slavik, R., ... & Stevens, R. C. (2013). Genetically encoded chemical probes in G protein-coupled receptors.
  • Deiters, A., & Schultz, P. G. (2005). In vivo incorporation of unnatural amino acids.
  • Mabire, D. C., Weber, M. W., & Roy, K. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS omega, 3(9), 11848–11854.
  • ResearchGate. (2014). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?. Retrieved from [Link]

  • Chamberlin, A. R., & Li, J. (1997). A convenient synthesis of L-α-vinylglycine from L-homoserine lactone. Tetrahedron Letters, 38(1), 1-4.
  • Royal Society of Chemistry. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry.
  • Mezo, A. R., & Imperiali, B. (1999). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Organic letters, 1(11), 1709–1712.
  • Chen, Y. H., Chen, C. P., & Chen, C. T. (2017). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Chemical science, 8(12), 8036–8041.
  • Royal Society of Chemistry. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry.
  • Chen, Y. H., Chen, C. P., & Chen, C. T. (2017). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Chemical Science, 8(12), 8036–8041.
  • ResearchGate. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Retrieved from [Link]

  • Niu, Y., & Li, Z. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 139.
  • Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Khairallah, G. N., & O'Hair, R. A. (2015). Assisted dipeptide bond formation: glycine as a case study. Journal of the American Society for Mass Spectrometry, 26(1), 125-135.
  • Dunn, A. M., Le, T. N., & Gibbs-Davis, J. M. (2020). The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems. International journal of molecular sciences, 22(1), 159.
  • Lemaire, J., Heninger, M., Mauclaire, G., Lemaire, D., & Marx, R. (2002). Glycine Peptide Chain Formation in the Gas Phase via Unimolecular Reactions. The Journal of Physical Chemistry A, 106(37), 8683-8690.
  • ResearchGate. (2018).

Sources

The Strategic Deployment of Vinylglycine Derivatives in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of a Classic Scaffold

Vinylglycine and its derivatives, a class of non-proteinogenic amino acids, have long captured the attention of medicinal chemists. Their intrinsic reactivity, stemming from the vinyl moiety, positions them as powerful tools for the irreversible inhibition of key enzymatic targets. This guide provides an in-depth exploration of the synthesis, mechanisms, and therapeutic applications of vinylglycine derivatives, offering detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

First isolated from mushrooms, vinylglycine's journey into medicinal chemistry has been driven by its potent activity as a mechanism-based inactivator, or "suicide substrate," for a range of pyridoxal-5'-phosphate (PLP)-dependent enzymes.[1][2] These enzymes are crucial for amino acid metabolism, and their dysregulation is implicated in numerous diseases, including cancer, bacterial infections, and neurological disorders. The ability of vinylglycine derivatives to covalently modify the active site of these enzymes leads to potent and durable inhibition, a highly sought-after characteristic in drug design.[3][4]

Mechanism of Action: The "Trojan Horse" Strategy

The power of vinylglycine derivatives lies in their ability to hijack the catalytic machinery of their target enzymes. The vinyl group acts as a latent reactive handle that, once activated by the enzyme's own catalytic cycle, leads to irreversible inactivation. This "Trojan Horse" approach ensures high specificity and potency.[2]

A primary mechanism of action involves the formation of a highly reactive intermediate within the enzyme's active site. For PLP-dependent enzymes, the vinylglycine derivative initially forms a Schiff base with the PLP cofactor. Subsequent enzymatic steps, intended for the natural substrate, instead lead to the formation of a conjugated imine or a Michael acceptor.[5][6] This electrophilic species is then attacked by a nucleophilic residue in the active site, forming a covalent bond and rendering the enzyme permanently inactive.[3][4]

Visualizing the Inactivation Pathway

The following diagram illustrates the general mechanism of PLP-dependent enzyme inactivation by a vinylglycine derivative.

Vinylglycine_Inactivation_Mechanism cluster_0 Enzyme Active Site Enzyme_PLP Enzyme + PLP-Aldimine External_Aldimine External Aldimine (Enzyme-PLP-VG) Enzyme_PLP->External_Aldimine Transaldimination VG_Substrate Vinylglycine Derivative VG_Substrate->Enzyme_PLP Binding Reactive_Intermediate Reactive Michael Acceptor External_Aldimine->Reactive_Intermediate Enzymatic Activation (e.g., deprotonation) Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Michael Addition Nucleophile Active Site Nucleophile (e.g., Lys, Cys) Nucleophile->Reactive_Intermediate caption Mechanism of PLP-dependent enzyme inactivation.

Caption: Mechanism of PLP-dependent enzyme inactivation.

Synthetic Strategies: Accessing Chiral Vinylglycine Derivatives

The biological activity of vinylglycine derivatives is highly dependent on their stereochemistry. Therefore, asymmetric synthesis is paramount. Several robust methods have been developed to access enantiomerically pure vinylglycine and its derivatives.

Protocol 1: Asymmetric Synthesis of L-Vinylglycine from L-Methionine

This protocol is based on the well-established method developed by Rapoport and coworkers, which involves the oxidation of L-methionine to a sulfoxide followed by a thermal syn-elimination.[1][7][8]

Step 1: Esterification of L-Methionine

  • Suspend L-methionine (1 equiv.) in methanol.

  • Cool the suspension to 0°C and bubble hydrogen chloride gas through the mixture until the solid dissolves.

  • Stir the solution at room temperature for 18 hours.

  • Evaporate the solvent under reduced pressure to obtain L-methionine methyl ester hydrochloride.[9]

Step 2: N-Protection

  • Dissolve L-methionine methyl ester hydrochloride (1 equiv.) in a biphasic mixture of ether and water.

  • Cool to 0°C and add potassium bicarbonate (5 equiv.).

  • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield N-(Benzyloxycarbonyl)-L-methionine methyl ester.[9]

Step 3: Sulfoxide Formation

  • Dissolve the N-protected methionine ester (1 equiv.) in methanol.

  • Cool to 0°C and add a solution of sodium periodate (1.1 equiv.) in water dropwise.

  • Stir the reaction at 0°C for 4 hours, then at room temperature overnight.

  • Filter the mixture and concentrate the filtrate. Extract with dichloromethane, wash with brine, dry, and concentrate to give the sulfoxide.[9]

Step 4: Pyrolysis

  • Mix the sulfoxide with Pyrex helices in a round-bottomed flask.

  • Heat the mixture in a Kugelrohr apparatus at 195-200°C under high vacuum (0.1-0.3 mm Hg) for 1 hour.

  • Collect the distillate in a receiving flask cooled with dry ice. This will yield N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester as a yellow oil.[8][9]

Step 5: Deprotection

  • Reflux the protected vinylglycine ester in 6 N hydrochloric acid for 1 hour.

  • Cool the solution and evaporate the solvent to yield L-vinylglycine hydrochloride.[9]

Protocol 2: Synthesis of L-α-Vinylglycine from L-Homoserine Lactone

This convenient and efficient method utilizes readily available L-homoserine lactone.[10]

Step 1: N-Protection of L-Homoserine Lactone

  • To a solution of L-homoserine lactone trifluoroacetate salt (1 equiv.) and triethylamine (1 equiv.) in dichloromethane at 0°C, add di-tert-butyl dicarbonate (Boc)2O (1 equiv.).

  • Stir the mixture for 12 hours at room temperature.

  • Wash the reaction mixture with water and 1N HCl.

  • Dry the organic layer over magnesium sulfate and evaporate to give N-Boc-L-homoserine lactone.[10]

Step 2: Lactone Cleavage and Selenide Formation

  • Prepare a solution of sodium phenylselenolate by adding sodium borohydride to a solution of diphenyl diselenide in DMF under argon.

  • Add a solution of N-Boc-L-homoserine lactone (1 equiv.) in DMF to the phenylselenolate solution and heat at 100°C for 1 hour.

  • Cool to 0°C, add methanol, and stir for 5 hours.

  • Remove the solvent in vacuo and partition the residue between diethyl ether and sodium acetate buffer.

  • Isolate the aqueous layer and treat with diphenyldiazomethane to form the diphenylmethyl ester.[10]

Step 3: Oxidative Elimination

  • Subject the phenylselenide derivative to ozone-mediated oxidation followed by pyrolysis to yield the protected vinylglycine derivative.[10]

Step 4: Deprotection

  • Treat the protected vinylglycine with trifluoroacetic acid in the presence of acetic acid as a scavenger at room temperature to yield L-α-vinylglycine as its trifluoroacetate salt.[10]

Therapeutic Applications and Biological Evaluation

Vinylglycine derivatives have shown promise in a variety of therapeutic areas, primarily due to their enzyme-inhibiting properties.

Anticancer Activity

Many cancer cells exhibit altered amino acid metabolism, making PLP-dependent enzymes attractive targets for anticancer drug development. Vinylglycine derivatives can disrupt these pathways, leading to cancer cell death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

  • Cell Culture: Plate cancer cell lines (e.g., A549 lung carcinoma, K562 leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the vinylglycine derivative (typically in the micromolar range) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like amsacrine).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11]

Antibacterial Activity

Vinylglycine derivatives can inhibit essential bacterial enzymes, such as alanine racemase, which is crucial for bacterial cell wall synthesis.[13] This makes them attractive candidates for the development of novel antibiotics.

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.[14][15]

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a serial dilution of the vinylglycine derivative in a 96-well plate containing the broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays

Directly assessing the inhibitory activity of vinylglycine derivatives against their target enzymes is crucial for understanding their mechanism of action and for structure-activity relationship (SAR) studies.

This protocol can be adapted for various PLP-dependent enzymes. A continuous spectrophotometric assay is often preferred.[8][16][17]

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in a suitable buffer.

  • Assay Mixture: In a cuvette, combine the buffer, the enzyme, and varying concentrations of the vinylglycine derivative. Pre-incubate for a defined period to allow for time-dependent inhibition.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.

  • Data Analysis: Determine the initial reaction rates at each inhibitor concentration. For mechanism-based inhibitors, plot the apparent first-order rate constant of inactivation (k_inact) against the inhibitor concentration to determine the maximal rate of inactivation and the inhibitor concentration that gives half-maximal inactivation (KI).

Data Presentation and Interpretation

Quantitative data from these assays should be presented clearly for easy comparison and interpretation.

Derivative Target Cell Line/Enzyme IC50 / MIC (µM) Inhibition Kinetics
Compound AA549 Lung Cancer6.5 ± 0.8-
Compound BS. aureus12.5 ± 1.2-
Compound CAlanine Racemase-k_inact = 0.2 min⁻¹, KI = 50 µM

Future Perspectives and Conclusion

The unique mechanism of action of vinylglycine derivatives continues to make them a compelling scaffold in medicinal chemistry. While challenges in selectivity and potential off-target effects need to be carefully addressed through thoughtful molecular design, their ability to achieve potent, irreversible inhibition of key enzymatic targets offers a distinct advantage. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, evaluate, and optimize novel vinylglycine derivatives for a range of therapeutic applications. As our understanding of disease-relevant enzymatic pathways deepens, the strategic deployment of these "Trojan Horse" inhibitors will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • Carrasco, M., Jones, R. J., Kamel, S., Rapoport, H., & Truong, T. (n.d.). N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. Organic Syntheses. Retrieved from [Link]

  • Jones, M. C., Marsden, S. P., & Muñoz Subtil, D. M. (2006). Efficient asymmetric synthesis of quaternary (E)-vinylglycines by deconjugative alkylation of dehydroamino acids. Organic Letters, 8(24), 5509–5512. [Link]

  • Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & McFadden, J. M. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Tetrahedron: Asymmetry, 17(6), 869-882.
  • Havlicek, L., & Hanus, J. (1991). A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative. Google Patents.
  • Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis, 1996(01), 39-41.
  • Berkowitz, D. B., Eggen, M., Shen, Q., & Sloss, D. G. (1998). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. The Journal of Organic Chemistry, 63(14), 4666-4675.
  • Berkowitz, D. B., McFadden, J. M., Smith, M. K., & Pedersen, M. L. (1999). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 23, 467-488.
  • Springer Nature. (n.d.). Synthesis of α-Vinyl Amino Acids. Springer Nature Experiments. Retrieved from [Link]

  • Berkowitz, D. B., McFadden, J. M., Smith, M. K., & Pedersen, M. L. (1999). Synthesis of α-Vinyl Amino Acids. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric transformation of vinylglycines into phosphinothricin derivatives. Retrieved from [Link]

  • Küchenthal, C. H., Migenda, J., Polednia, M., & Maison, W. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino Acids, 39(2), 443-448.
  • Küchenthal, C. H., Migenda, J., Polednia, M., & Maison, W. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino Acids, 39(2), 443–448. [Link]

  • American Chemical Society. (n.d.). L-Vinylglycine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sum, P. E. (2006). Case studies in current drug development: 'glycylcyclines'. Current Opinion in Chemical Biology, 10(4), 374-379.
  • Čipáková, I., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Patchett, A. A., Taub, D., Weissberger, B., Valiant, M. E., Gadebusch, H., Thornberry, N. A., & Bull, H. G. (1988). Antibacterial Activities of Fluorovinyl- And Chlorovinylglycine and Several Derived Dipeptides. Antimicrobial Agents and Chemotherapy, 32(3), 319-323.
  • Glavač, D., Bošnjak, B., Grbčić, P., Sedić, M., Kraljević Pavelić, S., & Raić-Malić, S. (2020).
  • Silverman, R. B., & Abeles, R. H. (1976). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry, 15(20), 4718-4723.
  • Çolak, A., Sakallı, C. B., Ateş, B., Kaplan, M. A., & Çelik, H. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Pharmaceuticals.
  • Wang, Y., Zhang, Y., Chen, Y., Li, Y., Huang, G., & Wen, Z. (2022).
  • Amenabar, M. J., Bauman, D. R., & Narayan, A. R. H. (2021). Multiplexed Assessment of Promiscuous Non-Canonical Amino Acid Synthase Activity in a Pyridoxal Phosphate-Dependent Protein Family.
  • Silverman, R. B., & Abeles, R. H. (1977). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry, 16(25), 5515-5520.
  • BenchChem. (2025). Application Notes and Protocols for Pyridoxal-Dependent Enzyme Assays.
  • van der Veen, M., & Mastop, A. (2004). The use of glycine and/or a glycine derivative as antibacterial agent in foods and/or drinks. Google Patents.
  • Żołek, K., Skonieczna, M., Stokowy, M., Kasprzycka, A., Kudelko, A., & Płaziński, W. (2022). Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles. Molecules, 27(19), 6599.
  • Kumar, V., Singh, P., & Singh, J. (2014). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Medicinal Chemistry Research, 23(8), 3771-3780.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening.
  • University of New Haven. (n.d.).
  • Beilstein-Institut. (2013). PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids.
  • Holt, A., & Baker, G. B. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Pharmaceuticals, 5(8), 819-847.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Synthesis of Benzoyl glycine and Anti-bacterial screening.
  • Drug Hunter. (2025). Top 12 Most Popular Drug Hunter Case Studies of 2024.
  • MDPI. (n.d.).
  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

  • Beierle, J. M., Aceña, J. L., & Soloshonok, V. A. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.
  • Ali, I., Wani, W. A., & Saleem, K. (2013). Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Molecules, 18(12), 15336-15353.
  • Drug Hunter. (n.d.). Case Studies. Retrieved from [Link]

  • Valeeva, G. R., Gazizullina, E. R., & Gerasimova, E. L. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8758.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-butenoic Acid (Vinylglycine)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-3-butenoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry as an enzyme inhibitor and a versatile chiral building block. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in its synthesis. Here, we address common issues in a practical, question-and-answer format, focusing on the widely-used Rapoport synthesis from L-methionine, while also touching upon alternative routes and general principles.

Diagram: The Rapoport Synthesis Workflow

The following diagram outlines the key stages of the synthesis of N-protected methyl vinylglycinate starting from L-methionine. This pathway involves the controlled oxidation of the methionine side chain followed by a thermal elimination.

Rapoport_Workflow cluster_0 Step 1: Protection & Oxidation cluster_1 Step 2: Elimination & Purification cluster_2 Step 3: Deprotection A L-Methionine Methyl Ester B N-Protected Methionine Methyl Ester (e.g., Cbz) A->B Protection (e.g., Cbz-Cl) C N-Protected Methionine Sulfoxide B->C Oxidation (NaIO4) D Thermal Elimination (Pyrolysis) C->D Heat under Vacuum E Crude Product Mixture D->E Distillation F Purified N-Protected Vinylglycine Methyl Ester E->F Chromatography (LPC/MPLC) G Final Product: L-2-Amino-3-butenoic acid (L-Vinylglycine) F->G Hydrolysis (e.g., 6N HCl)

Caption: Workflow for the synthesis of L-Vinylglycine via the Rapoport method.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Low Yield & Reaction Failures

Question 1: My overall yield is significantly lower than reported. What are the most common causes in the Rapoport synthesis?

Low yields in this multi-step synthesis can typically be traced to two critical stages: the oxidation of methionine and the thermal elimination (pyrolysis) of the resulting sulfoxide.

  • Incomplete Oxidation: The conversion of the N-protected methionine methyl ester to its sulfoxide is crucial. If this step is incomplete, the unreacted starting material will not undergo elimination in the next step, drastically reducing your potential yield.

    • Troubleshooting: Before pyrolysis, verify the completion of the oxidation using Thin Layer Chromatography (TLC). The sulfoxide product is significantly more polar than the starting sulfide. If you see a substantial amount of starting material remaining, consider extending the reaction time with sodium periodate (NaIO4) or ensuring your oxidant has not degraded.

  • Suboptimal Pyrolysis Conditions: The thermal elimination is highly sensitive to temperature and pressure.

    • Overheating: Excessive temperatures can lead to decomposition and the formation of intractable side products instead of the desired vinylglycine derivative.

    • Underheating/Poor Vacuum: Insufficient heat or a poor vacuum will result in incomplete elimination. The product is distilled as it is formed, so proper conditions are essential to drive the reaction to completion.[1][2]

    • Troubleshooting: Use a Kugelrohr apparatus for the distillation to ensure efficient, short-path distillation from the reaction flask to a chilled receiving flask.[2] Maintain a stable, high vacuum (0.1–0.3 mm Hg) and carefully control the temperature (195–200°C).

Question 2: The oxidation step seems to be the problem. Besides incomplete reaction, what else can go wrong?

Over-oxidation is a potential pitfall. While methionine is readily oxidized to methionine sulfoxide, harsh conditions or excess oxidant can lead to the formation of methionine sulfone .[3] Methionine sulfone is stable and will not undergo the desired thermal elimination, acting as a dead-end impurity that must be removed during purification.

  • Preventative Measures: Use a stoichiometric amount of a mild oxidant like sodium periodate (NaIO4). Avoid stronger oxidants unless you have validated the protocol. Monitor the reaction closely by TLC to ensure the disappearance of the starting material without significant formation of highly polar byproducts.

Section 2: Purity & Side Products

Question 3: My final product is impure even after chromatography. What are the likely side products?

In the Rapoport synthesis, the primary impurities are often isomers of the desired product that are formed during the thermal elimination step.

  • Key Impurities:

    • (Desired) β,γ-Unsaturated Isomer: N-protected 2-amino-3-butenoic acid methyl ester.

    • (Impurity) (E)- and (Z)-α,β-Unsaturated Isomers: These conjugated isomers are thermodynamically more stable and can form during pyrolysis.[2] They often have very similar Rf values on TLC, making separation challenging.

    • Unreacted Methionine Sulfoxide: If the pyrolysis is incomplete.

    • Methionine Sulfone: If over-oxidation occurred in the previous step.[3]

  • Troubleshooting Purification:

    • Chromatography: Medium Pressure Liquid Chromatography (MPLC) or Low-Pressure Chromatography (LPC) on silica gel is typically required to separate these closely related compounds.[2] A shallow solvent gradient (e.g., hexanes/ethyl acetate) is often necessary to achieve separation. Be aware that significant losses can occur during this step if the separation is not optimized.[2]

    • Alternative Methods: For the final, deprotected amino acid, recrystallization can be an effective purification method if chromatography of the free amine is difficult.

Impurity TypeOriginIdentification & Removal
α,β-Unsaturated Isomers Isomerization during thermal eliminationDifficult to separate; requires optimized MPLC/LPC. Distinct NMR signals for vinyl protons.[2]
Methionine Sulfoxide Incomplete pyrolysisMore polar than the product. Can be separated by silica gel chromatography.
Methionine Sulfone Over-oxidation of methionineVery polar impurity. Separable by silica gel chromatography.[3]
Section 3: Stereochemical Integrity

Question 4: I'm concerned about racemization. At which steps is this most likely to occur and how can I prevent it?

Maintaining the stereochemical integrity of the α-carbon is one of the most significant challenges in synthesizing optically pure amino acids. Racemization occurs via the deprotonation of the α-hydrogen to form a planar enolate intermediate, which can then be re-protonated from either face.

  • High-Risk Steps:

    • Base-Mediated Reactions: Any step involving a strong base poses a risk. This includes the initial protection of the amino group if a strong base is used, or during certain deprotection strategies.

    • Deprotection: Cleavage of protecting groups under harsh basic or acidic conditions can lead to racemization. This is why the choice of protecting group is critical. Acid-labile groups like Boc (tert-butoxycarbonyl) or groups removable by mild hydrogenolysis like Cbz (benzyloxycarbonyl) are preferred.[4]

  • Prevention & Mitigation Strategy:

    • Protecting Groups: Choose protecting groups that can be removed under mild conditions. For example, a Cbz group can be removed by hydrogenolysis, and a Boc group by mild acid (like trifluoroacetic acid), which are less likely to cause racemization than harsh saponification conditions.[4]

    • Base Selection: When a base is required, use a sterically hindered, non-nucleophilic base and maintain low temperatures to suppress the rate of α-proton abstraction.[2]

Diagram: Mechanism of Racemization

Racemization_Mechanism Start L-Enantiomer (Chiral α-carbon) Enolate Planar Enolate Intermediate (Achiral) Start->Enolate + Base (-H⁺) End Racemic Mixture (L- and D-Enantiomers) Enolate->End + H⁺

Caption: Base-catalyzed racemization proceeds via a planar enolate intermediate.

Question 5: How can I confirm the enantiomeric excess (ee%) of my final product?

You cannot rely on optical rotation alone for an accurate measure of enantiomeric purity. A robust analytical method is required. The most common laboratory technique is NMR spectroscopy using a chiral auxiliary.

  • Method: Convert the enantiomeric mixture into a mixture of diastereomers. Diastereomers have different physical properties and will show distinct signals in the NMR spectrum.

    • Chiral Derivatizing Agents (CDAs): React your amino acid with an enantiomerically pure CDA, such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl), to form diastereomeric amides.

    • Analysis: In the ¹H or ¹⁹F NMR spectrum of the resulting mixture, you will see two sets of peaks corresponding to the two diastereomers. By integrating a well-resolved, non-overlapping peak for each diastereomer, you can calculate the ratio and thus the enantiomeric excess.

Section 4: Experimental Protocols

Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester (4) from L-Methionine (Adapted from Organic Syntheses) [2]

This protocol outlines the key oxidation and elimination steps.

  • Step A: N-Protection: L-methionine methyl ester hydrochloride (0.56 mol) is reacted with benzyl chloroformate (0.62 mol) in the presence of potassium bicarbonate (2.82 mol) in an ether/water biphasic system to yield N-(Benzyloxycarbonyl)-L-methionine methyl ester (2).

  • Step B: Oxidation to Sulfoxide (3):

    • Dissolve the protected methionine (2) (0.56 mol) in methanol (1.5 L) in a 5-L flask and cool to 0°C.

    • Separately, dissolve sodium periodate (NaIO₄) (0.61 mol) in water (1.5 L).

    • Add the NaIO₄ solution dropwise to the methanol solution over 1 hour, maintaining the temperature between 0°C and 3°C.

    • Stir the resulting white suspension for 18 hours, allowing it to warm to room temperature.

    • Filter the mixture to remove sodium iodate precipitate. Concentrate the filtrate under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with chloroform (3 x 500 mL). Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the sulfoxide (3) as a clear, viscous oil (typically >95% yield).

  • Step C: Thermal Elimination to Vinylglycine Derivative (4):

    • Place the crude sulfoxide (3) (e.g., 35.0 g) in a 1-L round-bottomed flask with glass helices (35 g) to aid heat transfer.

    • Assemble a Kugelrohr apparatus with a receiving flask chilled in a dry ice bath.

    • Heat the flask in a preheated rocking Kugelrohr oven at 195–200°C under high vacuum (0.1–0.3 mm).

    • The product (4) will distill over as a yellow oil. The distillation typically takes about 1 hour.

  • Step D: Purification:

    • The crude distillate contains the desired product along with (E)- and (Z)-α,β-unsaturated isomers.

    • Purify the crude oil using Medium Pressure Liquid Chromatography (MPLC) on silica gel with a hexanes/ethyl acetate eluent system (e.g., 4:1). This step typically yields the pure product (4) in approximately 60% yield from the sulfoxide (3).

Protocol 2: Determining Enantiomeric Excess (ee%) via NMR

  • Sample Preparation: In an NMR tube, dissolve a small, accurately weighed amount of your final, deprotected vinylglycine (approx. 5 mg) in a suitable deuterated solvent (e.g., CDCl₃, if solubility allows after derivatization).

  • Derivatization:

    • Add a slight excess (e.g., 1.2 equivalents) of an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Add a non-nucleophilic base (e.g., triethylamine or pyridine, ~2 equivalents) to scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion (monitor by TLC if necessary).

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. If using Mosher's acid, a fluorine (¹⁹F) NMR can be particularly useful as the CF₃ group often provides a clean, well-resolved singlet for each diastereomer.

  • Data Analysis:

    • Identify a pair of well-separated signals corresponding to the two diastereomers. These could be methoxy peaks, or other distinct protons.

    • Carefully integrate both signals (let's call the integrals I₁ and I₂).

    • Calculate the enantiomeric excess using the formula: ee% = [ (I₁ - I₂) / (I₁ + I₂) ] * 100

References

  • A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. National Institutes of Health (NIH). [Link]

  • Küchenthal, C. H., Migenda, J., Polednia, M., & Maison, W. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino acids, 39(2), 443-448. [Link]

  • N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester. Organic Syntheses, Coll. Vol. 9, p.153 (1998); Vol. 72, p.1 (1995). [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. [Link]

  • Pearson, W. H., & Schkeryantz, J. M. (1992). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. The Journal of Organic Chemistry, 57(25), 6783-6795. [Link]

  • Methionine - Impurities. Pharmaffiliates. [Link]

  • The Role and Regulatory Mechanism of Methionine Sulfoxide Reductase (Msr) in the Process of Chilling Injury of Fruits and Vegetables: A Review. MDPI. [Link]

  • Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 23, 467-488. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. National Institutes of Health (NIH). [Link]

  • Impurity profile of amino acids?. ResearchGate. [Link]

  • Methionine sulfoxide. Wikipedia. [Link]

  • Characterization and mechanism investigation of salt-activated methionine sulfoxide reductase A from halophiles. National Institutes of Health (NIH). [Link]

  • 2-AMINO-3-METHYLBUTANOIC ACID. Matrix Fine Chemicals. [Link]

Sources

Optimizing Vinylglycine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for vinylglycine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable unnatural amino acid. Vinylglycine's role as a mechanism-based inhibitor and a versatile chiral building block makes its efficient synthesis a critical step in various research and development pipelines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles and strategic decisions that lead to successful outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that can arise during the synthesis of vinylglycine, with a focus on the popular routes from L-homoserine lactone and L-methionine.

Synthesis from L-Homoserine Lactone via Selenoxide Elimination

This modern and efficient route offers high yields and optical purity but requires careful control of several key steps.

Q1: I'm observing low yields in the phenylselenolate-mediated lactone cleavage step. What could be the cause and how can I improve it?

Potential Causes:

  • Inefficient Generation of the Phenylselenolate Anion: The reaction of diphenyl diselenide with a reducing agent is crucial. Incomplete reduction will lead to a lower concentration of the active nucleophile.

  • Suboptimal Reaction Temperature: The lactone cleavage requires heating, but excessively high temperatures can lead to decomposition of the starting material or product.

  • Competing Side Reactions: The phenylselenolate anion is a strong nucleophile and can react with other functional groups in the molecule if they are not properly protected.

Solutions & Optimizations:

  • Ensure Complete Reduction: When using sodium borohydride to reduce diphenyl diselenide, ensure the reagents are fresh and the reaction is carried out under an inert atmosphere (e.g., argon) to prevent oxidation.

  • Optimize Temperature and Reaction Time: A typical condition is heating at 100°C for 1 hour in DMF. If you experience low yields, consider a time-course study to determine the optimal reaction time for your specific substrate and scale.

  • Protecting Group Strategy: The use of a Boc (tert-butoxycarbonyl) group to protect the amine is critical as it is stable to the phenylselenolate anion at elevated temperatures. Simple methyl carbamates are known to be cleaved under these conditions.

Q2: My final product shows significant racemization. Where is this happening and how can I prevent it?

Potential Causes:

  • Base-Mediated Epimerization: The α-proton of the amino acid is susceptible to deprotonation by strong bases, leading to racemization. This can occur during the introduction of the protecting group or the lactone cleavage step.

  • Inappropriate Phenylselenolate Reagent: The choice of the reducing agent for diphenyl diselenide can influence the basicity of the reaction mixture.

Solutions & Optimizations:

  • Mild Base for Protection: When introducing the Boc protecting group on L-homoserine lactone, use a mild base like triethylamine at 0°C to room temperature.

  • Choice of Reducing Agent: For unhindered lactones like the N-Boc protected homoserine lactone, the sodium borohydride-derived phenylselenolate reagent is effective and generally does not cause significant racemization.

  • Analytical Verification: To confirm the optical purity of your final product, you can derivatize it with a chiral agent like Mosher's acid chloride and analyze by 1H NMR.

Q3: The selenoxide elimination step is giving me a mixture of products and a low yield of the desired vinylglycine. What's going wrong?

Potential Causes:

  • Incomplete Oxidation: The conversion of the selenide to the selenoxide is a prerequisite for the elimination. Incomplete oxidation will result in unreacted starting material.

  • Suboptimal Elimination Conditions: The syn-elimination of the selenoxide is a thermal process, and the temperature and solvent can significantly impact its efficiency and selectivity.

  • Side Reactions of the Oxidant: Using an excess of a strong oxidant like hydrogen peroxide can lead to undesired side reactions, such as the Baeyer-Villiger oxidation of ketone functionalities if present in the molecule.

Solutions & Optimizations:

  • Controlled Oxidation: Ozone at -78°C is a clean and efficient oxidant for this transformation. Alternatively, meta-chloroperoxybenzoic acid (mCPBA) can be used at low temperatures to ensure all the oxidant is consumed before the elimination begins.

  • Optimized Thermolysis: The elimination is typically carried out by adding the cold solution of the selenoxide to a refluxing solvent like benzene or toluene. The rapid heating promotes the desired syn-elimination.

  • Quenching Excess Oxidant: If using hydrogen peroxide, be mindful of the stoichiometry. For sensitive substrates, consider alternative oxidants like mCPBA.

Synthesis from L-Methionine via Sulfoxide Pyrolysis (Rapoport's Method)

This classic route is known for its high optical purity but involves a challenging pyrolysis step.

Q4: My yield is very low after the Kugelrohr pyrolysis of the sulfoxide. How can I improve this step?

Potential Causes:

  • Suboptimal Pyrolysis Conditions: The temperature and pressure are critical for the efficient elimination and distillation of the product. Incorrect settings can lead to decomposition or incomplete reaction.

  • Inefficient Product Trapping: The protected vinylglycine is distilled as it is formed and must be efficiently collected in a cold trap.

  • Non-uniform Heating: Hot spots in the pyrolysis apparatus can cause charring and decomposition of the material.

Solutions & Optimizations:

  • Precise Temperature and Vacuum Control: The original procedure specifies a preheated Kugelrohr apparatus at 195–200°C under high vacuum (0.1–0.3 mm). These conditions should be carefully replicated.

  • Effective Cooling of the Receiving Flask: Use a dry ice/acetone bath to ensure that the distilled product is immediately condensed and does not escape.

  • Use of Glass Helices: Mixing the sulfoxide with Pyrex helices helps to ensure even heat distribution and a larger surface area for the elimination to occur.

  • Scale Considerations: This procedure can be sensitive to scale. What works for a small-scale reaction may need to be re-optimized for a larger scale.

Q5: I am observing byproducts in my crude product after pyrolysis. What are they and how can I avoid them?

Potential Causes:

  • Incomplete Oxidation to Sulfoxide: The starting material for the pyrolysis is the methylsulfinylbutanoate derivative. Any unreacted methionine derivative will not undergo the desired elimination.

  • Over-oxidation to Sulfone: Over-oxidation of the methionine sulfide to the sulfone will result in a compound that does not undergo thermal elimination under these conditions.

  • Thermal Decomposition: At high temperatures, other decomposition pathways can compete with the desired syn-elimination.

Solutions & Optimizations:

  • Controlled Oxidation: The oxidation of the N-protected L-methionine methyl ester is typically performed with sodium periodate. Careful control of the stoichiometry (1.1 equivalents) is important to avoid over-oxidation.

  • Purification of the Sulfoxide: While the crude sulfoxide is often used directly, purification by chromatography may be necessary if significant amounts of byproducts are formed during the oxidation step.

  • Strict Adherence to Pyrolysis Conditions: As mentioned previously, precise control of temperature and vacuum is key to minimizing thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for vinylglycine synthesis and when should I use them?

The choice of protecting group is critical and depends on the specific synthetic route and the reaction conditions of subsequent steps.

Protecting GroupAmine ProtectionCarboxyl ProtectionKey Features & ApplicationsReferences
Boc tert-ButoxycarbonylStable to nucleophiles like phenylselenolate; easily removed with mild acid (e.g., TFA). Ideal for the homoserine lactone route.
Cbz BenzyloxycarbonylStable to a range of conditions; typically removed by hydrogenolysis. Used in the L-methionine route.
DPM DiphenylmethylUsed for carboxyl protection; removed under mild acidic conditions along with the Boc group.
Methyl Ester MethylA simple carboxyl protecting group; requires harsher conditions for removal (e.g., saponification or strong acid).

Q2: How do I best purify my final vinylglycine product?

The purification strategy depends on the nature of the impurities and the scale of the reaction.

  • Crystallization: For the free amino acid, crystallization from a water/ethanol mixture is a common and effective method for obtaining high-purity material.

  • Ion-Exchange Chromatography: This is a powerful technique for removing ionic impurities. The crude vinylglycine can be loaded onto a cation exchange resin, washed, and then eluted with a solution of a volatile base like ammonia.

  • Silica Gel Chromatography: This is typically used for the purification of protected vinylglycine derivatives, which are less polar than the free amino acid.

Q3: What are the key differences between the L-homoserine lactone and L-methionine routes?

FeatureL-Homoserine Lactone RouteL-Methionine Route
Starting Material L-Homoserine LactoneL-Methionine
Key Transformation Selenoxide EliminationSulfoxide Pyrolysis
Overall Yield Generally high (e.g., 72% over 4 steps)Can be moderate
Optical Purity High (≥95% ee)Very high (99% optical purity)
Key Challenges Handling of organoselenium reagents, potential for racemization if not controlled.High-temperature pyrolysis requiring specialized equipment (Kugelrohr), potential for thermal decomposition.

Experimental Workflows and Diagrams

Workflow for Vinylglycine Synthesis from L-Homoserine Lactone

G cluster_0 Protection cluster_1 Lactone Cleavage & Selenation cluster_2 Oxidation & Elimination cluster_3 Deprotection & Purification start L-Homoserine Lactone step1 Boc Protection (Boc)2O, NEt3, CH2Cl2 start->step1 step2 Phenylselenolate Cleavage Ph2Se2, NaBH4, DMF, 100°C step1->step2 step3 Oxidation O3, CH2Cl2, -78°C step2->step3 step4 Selenoxide Elimination Refluxing Benzene step3->step4 step5 Deprotection TFA, CH2Cl2 step4->step5 end L-Vinylglycine step5->end

Caption: Workflow for L-vinylglycine synthesis from L-homoserine lactone.

Logical Relationship for Troubleshooting Low Yields

G cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Product Decomposition problem->cause3 cause4 Purification Losses problem->cause4 sol1 Optimize Reaction Time/Temp cause1->sol1 sol2 Adjust Stoichiometry cause1->sol2 sol3 Check Reagent Purity cause1->sol3 cause2->sol1 sol4 Improve Protecting Group Strategy cause2->sol4 cause3->sol1 sol5 Modify Purification Protocol cause4->sol5

Caption: Troubleshooting logic for addressing low reaction yields.

Detailed Experimental Protocols

Synthesis of L-α-Vinylglycine from L-Homoserine Lactone

Adapted from Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis, 1996(01), 39-41.

Step 1: N-(tert-Butoxycarbonyl)-L-homoserine lactone (1)

To a solution of L-homoserine lactone hydrochloride (1.0 eq) and triethylamine (1.0 eq) in dichloromethane at 0°C, add di-tert-butyl dicarbonate (1.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and 1N HCl. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Diphenylmethyl N-(tert-butoxycarbonyl)-2-[2'-(phenylseleno)ethyl]glycinate (2)

To a suspension of sodium borohydride (1.1 eq) in DMF, add a solution of diphenyl diselenide (1.0 eq) in DMF under an argon atmosphere. To this solution, add a solution of N-(tert-butoxycarbonyl)-L-homoserine lactone (1.0 eq) in DMF. Heat the reaction mixture to 100°C for 1 hour. Cool the reaction to 0°C and quench with methanol. Remove the solvent in vacuo and partition the residue between diethyl ether and a sodium acetate buffer (pH 5). The aqueous layer is then treated with diphenyldiazomethane to afford the diphenylmethyl ester.

Step 3: Selenoxide Formation and Elimination

Cool a solution of the selenide (2) in dichloromethane to -78°C and bubble ozone through the solution until a persistent blue color is observed. Quench the excess ozone with an alkene (e.g., 1-hexene). Add this cold solution dropwise to refluxing benzene and continue to reflux for 1 hour. Evaporate the solvent to give the crude protected vinylglycine.

Step 4: Deprotection to L-α-Vinylglycine (4)

To a solution of the crude protected vinylglycine in dichloromethane at 0°C, add trifluoroacetic acid. Allow the reaction to warm to room temperature and stir for 8 hours. Add water and extract with dichloromethane and diethyl ether. Evaporate the aqueous layer to yield L-α-vinylglycine trifluoroacetate salt.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Selenoxide elimination. Wikipedia. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Best Synthetic Methods: Functional Group Transformations. Organic Chemistry Portal. [Link]

  • Protecting Groups. University of Bristol. [Link]

  • Afzali-Ardakani, A., & Rapoport, H. (1980). L-Vinylglycine. The Journal of Organic Chemistry, 45(24), 4817–4820. [Link]

  • Berkowitz, D. B., et al. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis, and Biochemical Mechanisms. Chemical Reviews, 106(8), 3271–3345. [Link]

  • N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. Organic Syntheses. [Link]

Technical Support Center: 2-Amino-3-butenoic Acid (Vinylglycine) Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3-butenoic acid, also known as vinylglycine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a β,γ-unsaturated amino acid, vinylglycine presents unique stability challenges that, if not properly managed, can impact experimental outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to the Instability of 2-Amino-3-butenoic Acid

The primary stability concern for 2-Amino-3-butenoic acid in solution is its propensity to isomerize. The β,γ-position of the double bond is often less thermodynamically stable than the conjugated α,β-position. This leads to a time and condition-dependent conversion to its isomer, 2-amino-2-butenoic acid (a dehydroamino acid). This isomerization can be catalyzed by both acid and base and is influenced by temperature and the solvent system. The formation of this isomer can significantly alter the biological activity and reactivity of your starting material, leading to inconsistent or erroneous results. Asymmetric synthesis of β,γ-unsaturated amino acids like vinylglycine can be challenging due to the potential for this undesirable double bond isomerization[1].

Frequently Asked Questions (FAQs)

Q1: My experiment with 2-Amino-3-butenoic acid is giving inconsistent results. Could this be a stability issue?

A1: Yes, inconsistent results are a hallmark of a potential stability problem with 2-Amino-3-butenoic acid. The primary cause is likely the isomerization of the β,γ-double bond to the more stable, conjugated α,β-position, forming 2-amino-2-butenoic acid. This isomer will have different chemical and biological properties, including altered reactivity and receptor binding affinity. If your experimental window is long, or if your solution has been stored for an extended period, a significant portion of your starting material may have converted to this isomer.

Q2: What is the primary degradation pathway for 2-Amino-3-butenoic acid in solution?

A2: The main degradation pathway is an isomerization reaction. The double bond migrates from the β,γ-position to the α,β-position. This creates a conjugated system involving the double bond and the carboxylic acid group, which is thermodynamically more favorable. This process can be accelerated by the presence of acids or bases in the solution, which can catalyze the proton transfer steps involved in the isomerization.

Q3: How do pH and temperature affect the stability of 2-Amino-3-butenoic acid solutions?

A3:

  • pH: Both acidic and basic conditions can catalyze the isomerization. It is advisable to prepare and use solutions of 2-Amino-3-butenoic acid in neutral or near-neutral pH buffers (pH 6-7.5) to minimize this catalytic effect.

  • Temperature: Higher temperatures will increase the rate of isomerization. Therefore, it is crucial to prepare solutions at low temperatures (e.g., on ice) and store them at -20°C or -80°C for long-term stability. For working solutions, keeping them on ice during the experiment is recommended. The thermal decomposition of amino acids generally begins at much higher temperatures in the solid state, but in solution, temperature significantly accelerates degradation kinetics[2].

Q4: What is the recommended procedure for preparing and storing a stock solution of 2-Amino-3-butenoic acid?

A4: To ensure maximum stability, follow these guidelines:

  • Solvent Selection: Use a high-purity, sterile, neutral buffer (e.g., phosphate or HEPES buffer at pH 7.0-7.4) or sterile water. Avoid solvents that are strongly acidic or basic.

  • Preparation: Weigh the compound accurately and dissolve it in the chosen solvent pre-chilled on ice. Gentle vortexing or sonication may be used if necessary, but avoid excessive heating.

  • Storage: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use (within a day), the solution can be kept at 2-8°C, but for optimal stability, keeping it on ice is preferable. General guidelines for peptide and amino acid handling suggest that lyophilized forms are most stable, and solutions should be stored frozen to minimize degradation[3][4].

Q5: Can I use organic solvents to dissolve 2-Amino-3-butenoic acid?

A5: While 2-Amino-3-butenoic acid is generally soluble in aqueous solutions, some experiments may require the use of organic co-solvents. If necessary, use a minimal amount of a polar aprotic solvent like DMSO or DMF to initially dissolve the compound, followed by dilution with your aqueous buffer. Be aware that the presence of organic solvents may influence the rate of isomerization. It is recommended to perform a small-scale solubility and stability test before proceeding with your main experiment.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of biological activity over time Isomerization to the less active or inactive 2-amino-2-butenoic acid.1. Prepare Fresh Solutions: Always prepare solutions of 2-Amino-3-butenoic acid fresh for each experiment. 2. Confirm Purity: Before use, and if in doubt, check the purity of your stock solution using HPLC or NMR (see Analytical Protocols below). 3. Minimize Incubation Time: Design experiments to have the shortest possible incubation times with the compound.
Appearance of a new peak in HPLC analysis Degradation of 2-Amino-3-butenoic acid, likely the formation of the 2-amino-2-butenoic acid isomer.1. Run a Standard: If available, run a standard of the suspected isomer to confirm its identity by retention time. 2. Forced Degradation Study: Intentionally stress a sample of your compound (e.g., by adjusting the pH to be acidic or basic, or by gentle heating) to see if the new peak increases, which would support it being a degradation product. Forced degradation studies are a standard approach to identify potential degradation products and establish the stability-indicating nature of analytical methods[5][6][7].
Variability between experimental replicates Inconsistent levels of degradation due to slight differences in incubation times, temperatures, or pH between replicates.1. Standardize Procedures: Ensure that all experimental parameters (incubation time, temperature, pH) are strictly controlled and consistent across all replicates. 2. Use a Quenching Step: If possible, add a quenching reagent at the end of your reaction to stop any further degradation while samples are waiting for analysis.
Precipitation in the solution upon storage Potential for polymerization or other degradation pathways, especially at high concentrations or after freeze-thaw cycles.1. Filter Sterilize: After preparation, filter the solution through a 0.22 µm filter to remove any initial particulates. 2. Avoid Freeze-Thaw: Aliquot stock solutions into single-use volumes. 3. Check Solubility Limits: Ensure you are not exceeding the solubility of the compound in your chosen solvent system.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Stable Stock Solution
  • Bring the vial of solid 2-Amino-3-butenoic acid to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the compound in a sterile environment.

  • Dissolve the solid in a pre-chilled, sterile, neutral buffer (e.g., 10 mM Phosphate Buffer, pH 7.2) to the desired concentration.

  • Gently vortex until fully dissolved.

  • Aliquot the solution into single-use, sterile microcentrifuge tubes.

  • Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Store the frozen aliquots at -80°C.

Protocol 2: Analytical Method for Monitoring Stability by HPLC

This protocol provides a general method to separate 2-Amino-3-butenoic acid from its potential isomer, 2-amino-2-butenoic acid. Optimization may be required for your specific system.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Elution: The more polar 2-Amino-3-butenoic acid is expected to elute earlier than the more conjugated and less polar 2-amino-2-butenoic acid. Various HPLC methods are available for the analysis of amino acids and their impurities[4][8][9].

Visualization of the Degradation Pathway

The primary degradation pathway of 2-Amino-3-butenoic acid is the isomerization to the more stable 2-amino-2-butenoic acid. This can be visualized as follows:

degradation_pathway 2-Amino-3-butenoic_acid 2-Amino-3-butenoic Acid (Vinylglycine, β,γ-unsaturated) 2-Amino-2-butenoic_acid 2-Amino-2-butenoic Acid (α,β-unsaturated isomer) 2-Amino-3-butenoic_acid->2-Amino-2-butenoic_acid Isomerization (catalyzed by acid/base, heat)

Caption: Isomerization of 2-Amino-3-butenoic acid.

Troubleshooting Workflow

This workflow can help diagnose and address stability issues during your experiments.

Caption: Workflow for troubleshooting stability issues.

References

  • Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. (2017). Organic Letters, 19(19), 5344-5347. Available from: [Link]

  • Asymmetric synthesis of beta,gamma-unsaturated alpha-amino acids via efficient kinetic resolution with cinchona alkaloids. (2005). Journal of the American Chemical Society, 127(45), 15517-15527. Available from: [Link]

  • Synthetic and conformational studies on dehydrovaline-containing model peptides. (1994). Journal of the Indian Institute of Science, 106(5), 1139-1147. Available from: [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. (2018). The Journal of Organic Chemistry, 83(15), 8245-8254. Available from: [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. (2018). ChemRxiv. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioPharm International. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 22-30. Available from: [Link]

  • Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. (2006). Chemical Reviews, 106(8), 3243-3277. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available from: [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. Available from: [Link]

  • HPLC Methods for analysis of Glycine. HELIX Chromatography. Available from: [Link]

  • α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. (2006). Chemical Reviews, 106(8), 3243–3277. Available from: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Molecules, 27(14), 4475. Available from: [Link]

  • Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. (2021). ACS Omega, 6(1), 633-641. Available from: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • α,β-Dehydroamino acids in naturally occurring peptides. (2011). Amino Acids, 41(4), 773-790. Available from: [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube. Available from: [Link]

  • Synthesis of Gamma,delta-Unsaturated and Delta,epsilon-Unsaturated Alpha-Amino Acids From Fragmentation of Gamma- And Delta-Lactones. (2008). Organic Letters, 10(1), 105-108. Available from: [Link]

  • Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies. (1984). Biochemistry, 23(22), 5195-5201. Available from: [Link]

  • Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. (2005). FEBS Letters, 579(9), 1953-1957. Available from: [Link]

  • β-amino acids reduce ternary complex stability and alter the translation elongation mechanism. (2024). bioRxiv. Available from: [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. (1997). The Journal of Organic Chemistry, 62(24), 8290-8291. Available from: [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Available from: [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). Molecules, 26(2), 289. Available from: [Link]

  • Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1052. Available from: [Link]

  • The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Establishment of a hydrophobicity scale. (1971). The Journal of Biological Chemistry, 246(8), 2217-2224. Available from: [Link]

  • Effect of amino acid composition on the twist and the relative stability of parallel and antiparallel β-sheets. (1983). Biochemistry, 22(26), 6213-6220. Available from: [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. (2017). bioRxiv. Available from: [Link]

  • Aza-Amino Acids Disrupt β-Sheet Secondary Structures. (2019). Molecules, 24(18), 3333. Available from: [Link]

  • Nonenzymatic browning reaction of essential amino acids: effect of pH on caramelization and Maillard reaction kinetics. (2001). Journal of Agricultural and Food Chemistry, 49(2), 804-809. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Amino-3-butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-3-butenoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the successful isolation of your target compounds.

Section 1: Troubleshooting Common Purification Hurdles

This section addresses the most frequent and challenging issues encountered during the purification of 2-Amino-3-butenoic acid and its derivatives. Each problem is presented in a question-and-answer format, providing not just a solution, but the underlying rationale to empower your experimental design.

Question 1: I'm observing poor separation of my 2-Amino-3-butenoic acid derivative from starting materials or byproducts during column chromatography. What are the likely causes and how can I improve the resolution?

Answer:

Poor separation in column chromatography is a common issue stemming from several factors related to the physicochemical properties of your derivative and the chromatographic conditions. 2-Amino-3-butenoic acid derivatives are often polar, zwitterionic species (unless protected), which can lead to tailing and co-elution on standard silica gel.[1]

Here is a systematic approach to troubleshooting and improving your separation:

1. Re-evaluate Your Stationary Phase:

  • Normal-Phase Silica Gel: If you are using standard silica gel, the free amino and carboxylic acid groups can interact strongly, causing streaking. Consider using a less active stationary phase or deactivating your silica gel with a small percentage of a polar modifier like triethylamine or acetic acid in your mobile phase.

  • Reverse-Phase Chromatography (RP-HPLC): For polar derivatives, especially those that are deprotected, reverse-phase chromatography is often a more suitable technique.[2] C18 or C8 columns are good starting points. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

  • Ion-Exchange Chromatography (IEX): Given the ionizable nature of the amino and carboxyl groups, IEX can be a powerful tool.[3] Cation-exchange chromatography can be used at a low pH where the amino group is protonated, or anion-exchange chromatography at a high pH where the carboxylic acid is deprotonated.

2. Optimize Your Mobile Phase:

  • Solvent Polarity: In normal-phase chromatography, a gradual increase in the polarity of your eluent (e.g., a gradient of methanol in dichloromethane) can help to elute your highly polar compound with better resolution.[1]

  • Additives: As mentioned, adding a small amount of a competitive base (like triethylamine) or acid (like acetic acid) to your mobile phase can saturate the active sites on the silica gel, leading to sharper peaks and better separation.

  • pH Control in RP-HPLC: The retention of your compound on a reverse-phase column is highly dependent on its ionization state. Adjusting the pH of the aqueous component of your mobile phase can significantly impact retention and selectivity. For amino acids, a pH around 2-3 is often used to suppress the ionization of the carboxylic acid and protonate the amine, leading to more predictable retention.

3. Consider Protecting Groups:

If you are working with the unprotected amino acid, its zwitterionic nature might be the primary cause of your purification difficulties. Protecting the amine (e.g., as a Boc or Fmoc carbamate) and/or the carboxylic acid (e.g., as a methyl or benzyl ester) will make the molecule less polar and more amenable to purification by standard silica gel chromatography.[4][5][6] The protecting groups can then be removed after purification.[7]

Question 2: My 2-Amino-3-butenoic acid derivative appears to be degrading during purification. What are the potential causes and how can I mitigate this?

Answer:

Degradation during purification is a critical issue that can significantly impact your yield and purity. The vinyl group in 2-Amino-3-butenoic acid derivatives can be susceptible to certain conditions. Here are the likely culprits and preventative measures:

1. pH Instability:

  • Strongly Acidic or Basic Conditions: Prolonged exposure to harsh acidic or basic conditions can potentially lead to side reactions involving the vinyl group or other sensitive functionalities in your molecule. When using techniques like ion-exchange chromatography or reverse-phase HPLC with acidic modifiers, it is crucial to neutralize the fractions containing your product as soon as possible.

  • Buffer Selection: Choose your buffers carefully, ensuring they are compatible with your compound's stability. It is advisable to perform small-scale stability studies at different pH values if you suspect pH-related degradation.

2. Oxidation:

The double bond can be susceptible to oxidation. To minimize this:

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Inert Atmosphere: If your compound is particularly sensitive, consider performing your purification steps under an inert atmosphere of nitrogen or argon.

3. Temperature Sensitivity:

Some derivatives may be thermally labile.

  • Avoid Excessive Heat: When removing solvent under reduced pressure, use a water bath temperature that is as low as reasonably possible to avoid decomposition.

  • Cold Room Operations: For highly sensitive compounds, performing chromatography in a cold room can help to minimize degradation.

4. Incompatibility with Stationary Phase:

In rare cases, the stationary phase itself can catalyze degradation. For instance, acidic impurities in silica gel could potentially cause issues. If you suspect this, switching to a different type of stationary phase (e.g., alumina or a bonded phase) or using high-purity silica gel is recommended.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of purifying 2-Amino-3-butenoic acid derivatives.

Q1: Can I use crystallization to purify my 2-Amino-3-butenoic acid derivative?

A1: Yes, crystallization can be a very effective method for purifying amino acid derivatives, especially for obtaining highly pure material. The success of crystallization depends on the difference in solubility between your desired compound and the impurities in a given solvent system.[8][9] For zwitterionic amino acids, aqueous solutions or mixtures of water with a miscible organic solvent (like ethanol or isopropanol) are often good starting points.[10] If your derivative is protected and less polar, you might explore a wider range of organic solvents. Fractional crystallization can be employed if you have two compounds with different solubilities in the same solvent.[8]

Q2: I am having trouble visualizing my 2-Amino-3-butenoic acid derivative on a TLC plate. What staining methods are effective?

A2: Due to the lack of a strong chromophore in many simple aliphatic amino acid derivatives, visualization by UV light can be challenging.[1] Here are some effective staining techniques:

  • Ninhydrin Stain: This is a classic and highly sensitive stain for primary and secondary amines, producing a characteristic purple or yellow spot.[1]

  • Potassium Permanganate Stain: This stain is excellent for visualizing compounds with double bonds (like the vinyl group in your derivative) and other oxidizable functional groups. It will appear as a yellow or brown spot on a purple background.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.[1] This method is generally less sensitive than the chemical stains.

  • Phosphomolybdic Acid Stain: This is a good general-purpose stain that visualizes a wide range of organic compounds upon heating.

Q3: What is the role of protecting groups in the purification of 2-Amino-3-butenoic acid derivatives?

A3: Protecting groups play a crucial role by temporarily masking the reactive and polar amino and carboxyl functional groups.[5][11][12] This has several advantages for purification:

  • Improved Solubility: Protected derivatives are generally more soluble in a wider range of organic solvents, making them more amenable to standard chromatographic techniques.

  • Reduced Polarity: By masking the polar functional groups, the overall polarity of the molecule is reduced, allowing for easier separation from polar impurities on silica gel.

  • Prevention of Side Reactions: Protecting groups prevent the amino and carboxyl groups from participating in unwanted side reactions during purification.

  • Simplified Chromatography: The chromatographic behavior of protected derivatives is often more predictable and less prone to issues like peak tailing.[1]

Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group, and various esters for the carboxylic acid.[4][5] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for their subsequent removal.[6]

Section 3: Experimental Protocols and Data

This section provides detailed step-by-step methodologies for key purification techniques and presents data in a structured format for easy reference.

Protocol 1: Flash Column Chromatography of a Protected 2-Amino-3-butenoic Acid Derivative

This protocol is a general guideline for the purification of a Boc-protected 2-Amino-3-butenoic acid methyl ester on silica gel.

Materials:

  • Crude Boc-protected 2-Amino-3-butenoic acid methyl ester

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Appropriate visualization stain (e.g., potassium permanganate)

  • Glass column and other standard chromatography glassware

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a mobile phase that gives good separation of your desired product from impurities (aim for an Rf value of ~0.3 for your product).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you determined from your TLC analysis.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica gel to pack under a gentle flow of the mobile phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • If a single solvent system does not provide adequate separation, a gradient elution can be used. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain your pure product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain your purified product.

Data Presentation: Mobile Phase Selection for Chromatography
Derivative TypeRecommended ChromatographyTypical Mobile Phase System
Protected (e.g., Boc, Ester)Normal-Phase Silica GelHexanes/Ethyl Acetate gradient
Deprotected (Zwitterionic)Reverse-Phase HPLC (C18)Water/Acetonitrile with 0.1% TFA
Deprotected (Zwitterionic)Ion-Exchange ChromatographyAqueous buffer with a salt gradient

Section 4: Visualizing Purification Workflows

The following diagrams illustrate logical workflows for selecting a purification strategy and troubleshooting common issues.

Diagram 1: Decision Tree for Purification Method Selection

Purification_Strategy start Crude 2-Amino-3-butenoic Acid Derivative is_protected Are the amino and carboxyl groups protected? start->is_protected is_crystalline Is the compound crystalline? is_protected->is_crystalline  No normal_phase Normal-Phase Chromatography (Silica Gel) is_protected->normal_phase  Yes reverse_phase Reverse-Phase Chromatography (HPLC) is_crystalline->reverse_phase  No crystallization Crystallization/ Recrystallization is_crystalline->crystallization  Yes ion_exchange Ion-Exchange Chromatography reverse_phase->ion_exchange Alternative

Caption: A decision tree to guide the selection of an appropriate purification technique.

Diagram 2: Troubleshooting Workflow for Poor Chromatographic Separation

Troubleshooting_Chromatography start Poor Separation/ Peak Tailing check_mobile_phase Optimize Mobile Phase (Gradient, Additives) start->check_mobile_phase change_stationary_phase Change Stationary Phase (e.g., RP, IEX) check_mobile_phase->change_stationary_phase Still Poor success Improved Separation check_mobile_phase->success Improved check_loading Check Sample Loading (Dry vs. Wet) change_stationary_phase->check_loading Still Poor change_stationary_phase->success Improved consider_protection Consider Protecting Groups check_loading->consider_protection Still Poor check_loading->success Improved consider_protection->success Improved

Caption: A workflow for troubleshooting common issues in chromatography.

References

  • Inteins as Traceless Purification Tags for Unnatural Amino Acid Proteins - PMC - NIH. (n.d.).
  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. (2017). Retrieved from [Link]

  • Amino Acid Sequencing Challenges: A Deep Dive - Creative Biolabs. (n.d.).
  • Protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • Amino Acid-Protecting Groups | Request PDF - ResearchGate. (2009). Retrieved from [Link]

  • A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC - NIH. (n.d.).
  • Unnatural Amino Acids in Drug Discovery - BOC Sciences. (n.d.).
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2022). Retrieved from [Link]

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - NIH. (n.d.).
  • 3-Butenoic acid, 2-amino-3-methyl-, (S)- | C5H9NO2 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of labeled (.+-.)-2-amino-3-butenoic acids - ACS Publications. (n.d.). Retrieved from [Link]

  • Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC | Request PDF. (2025). Retrieved from [Link]

  • 2-Amino-3-butenoic acid | CAS#:70982-53-5 | Chemsrc. (n.d.). Retrieved from [Link]

  • Crystallization of Amino Acids - GEA. (n.d.).
  • 2-Butenoic acid, 3-amino-, methyl ester | C5H9NO2 | CID 84253 - PubChem. (n.d.). Retrieved from [Link]

  • NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques - Physics Wallah. (n.d.). Retrieved from [Link]

  • NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. (2022). Retrieved from [Link]

  • 2-Amino-3-hydroxybut-2-enoic acid | C4H7NO3 | CID 54727802 - PubChem. (n.d.). Retrieved from [Link]

  • WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid - Google Patents. (n.d.).
  • US5118815A - Method for crystallization of amino acids - Google Patents. (n.d.).
  • 2-amino-3-methyl(311C)butanoic acid | C5H11NO2 | CID 450563 - PubChem. (n.d.). Retrieved from [Link]

  • Isolation of pure (2S,1'S,2'S)-2-(2'-carboxycyclopropyl)glycine from Blighia sapida (Akee). (n.d.). Retrieved from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (n.d.). Retrieved from [Link]

  • US5254729A - Method for purifying glycine - Google Patents. (n.d.).
  • Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization - ResearchGate. (2020). Retrieved from [Link]

  • Recent advances in bioprocessing application of membrane chromatography - University of Waterloo. (n.d.). Retrieved from [Link]

  • CN101747218A - Method for removing impurities in glycine synthetic process - Google Patents. (n.d.).
  • (PDF) High Performance Liquid Chromatographic Determination of Subpicomole Amounts of Amino Acids by Precolumn Fluorescence Derivatization with O-phthaldialdehyde - ResearchGate. (1983). Retrieved from [Link]

Sources

Technical Support Center: Vinyl Group Reactivity in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing the unique challenges associated with incorporating vinyl group-containing amino acids into your peptide synthesis workflows. This resource is designed for researchers, chemists, and drug development professionals who are leveraging these valuable building blocks but may encounter unexpected side reactions. Here, we provide in-depth, field-proven insights in a troubleshooting Q&A format to help you diagnose, prevent, and resolve common issues.

Troubleshooting Guide: Diagnosing & Solving Side Reactions

This section addresses specific experimental observations and provides causal explanations and actionable solutions.

Q1: My mass spectrometry results show an unexpected +85 Da adduct on my vinyl-containing peptide after Fmoc-SPPS. What is the cause?

A1: Root Cause Analysis

An additional mass of 85.15 Da almost certainly corresponds to the addition of piperidine to the vinyl group. This is a classic aza-Michael addition reaction.[1] The vinyl group, particularly in electron-deficient structures like dehydroalanine, acts as a Michael acceptor. Piperidine, used as the base for Fmoc deprotection, is a secondary amine and a potent nucleophile that can attack the double bond.[2] This side reaction is irreversible and leads to a capped and modified peptide, reducing the yield of your target molecule.

Mechanism: The piperidine attacks one of the carbons of the double bond, and subsequent protonation of the resulting carbanion yields the stable piperidinyl-alanine derivative.[2]

Preventative Measures & Solutions:

  • Use a Milder Base for Fmoc Deprotection: Replace the standard 20% piperidine in DMF with a less nucleophilic base. A common and effective alternative is a solution of 2% 1,8-Diazabicycloundec-7-ene (DBU) and 2% piperidine in DMF. DBU is a strong, non-nucleophilic base that catalyzes the β-elimination of the Fmoc group, while the small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct.[3][4]

  • Reduce Deprotection Time: Minimize the exposure of the peptide to the basic solution. If using automated synthesis, optimize your deprotection steps to be as short as possible while still ensuring complete Fmoc removal.

  • Incorporate Additives: Adding HOBt to the piperidine deprotection solution has been shown to reduce certain base-catalyzed side reactions, though its effect on Michael addition specifically may vary.[2]

Q2: I'm synthesizing a peptide with a vinyl group and a Cysteine (Cys) residue. My final product is a complex mixture, and I suspect intramolecular cyclization or intermolecular dimerization. How can I confirm and prevent this?

A2: Root Cause Analysis

This is a highly probable side reaction known as a thiol-Michael addition . The sulfhydryl group of the Cysteine side chain is an excellent nucleophile and will readily add across an activated vinyl group, forming a stable thioether bond.[5][6] This can occur intramolecularly to form a cyclic peptide or intermolecularly, leading to dimers and oligomers, significantly complicating purification.

  • Confirmation: Use high-resolution mass spectrometry (HRMS) to identify the masses of the byproducts. Dimerization will result in a mass of (2M+2H)²⁺ or similar, where M is the mass of the desired peptide. Intramolecular cyclization will have the same mass as the linear peptide but will typically exhibit a different retention time on RP-HPLC (often eluting earlier). Tandem MS (MS/MS) can help pinpoint the location of the thioether bond.

Diagram: Thiol-Michael Addition Side Reaction

Thiol_Michael_Addition cluster_peptide Peptide Chain Peptide_Backbone1 ...-NH-CH-CO-... Cys_Sidechain CH₂-SH Peptide_Backbone1->Cys_Sidechain Cys Residue Thioether_Bond ...-S-CH₂-CH₂-... Cys_Sidechain->Thioether_Bond Michael Addition Peptide_Backbone2 ...-NH-CH-CO-... Vinyl_Group CH=CH₂ Peptide_Backbone2->Vinyl_Group Vinyl AA Vinyl_Group->Thioether_Bond caption Mechanism of Thiol-Michael Addition

Caption: Intramolecular reaction between a Cysteine thiol and a vinyl group.

Preventative Measures & Solutions:

  • Orthogonal Protection Strategy: The most robust solution is to keep the Cysteine side chain protected throughout the synthesis and deprotection steps where the vinyl group is exposed. Use a protecting group for Cys that is stable to the Fmoc deprotection base (piperidine/DBU) and is only removed during the final TFA cleavage (e.g., Trityl (Trt), Acetamidomethyl (Acm)).[7]

  • pH Control: The thiol-Michael addition is base-catalyzed. If performing solution-phase modifications, maintaining a pH between 6.5 and 7.5 can favor addition to maleimides but may help control the rate for other vinyl acceptors.[5] For SPPS, this is primarily managed by the choice of deprotection reagents.

  • Strategic Placement: If sequence design allows, place the Cys and vinyl-containing residues far apart in the linear sequence to disfavor intramolecular cyclization.

Q3: During final TFA cleavage, I'm observing alkylation of my Tryptophan (Trp) residue and other unexpected adducts. Is the vinyl group involved?

A3: Root Cause Analysis

Yes, the vinyl group can be a source of these side reactions during acidic cleavage. The trifluoroacetic acid (TFA) used for cleavage liberates protecting groups (e.g., t-Butyl from Ser/Thr/Asp, Boc from Lys/Trp) as highly reactive carbocations.[8] These electrophilic carbocations are normally trapped by scavengers in the cleavage cocktail.

However, two side reactions involving the vinyl group can occur:

  • Alkylation of the Vinyl Group: The vinyl double bond can act as a nucleophile and trap the liberated carbocations (e.g., t-butyl cation), leading to an alkylated side chain on your vinyl amino acid.

  • Alkylation by the Vinyl Group: Under strong acidic conditions, the vinyl group itself can become protonated, forming a carbocation that can then alkylate electron-rich residues, most notably the indole ring of Tryptophan.[9][10]

Preventative Measures & Solutions:

  • Optimize the Scavenger Cocktail: A robust scavenger cocktail is essential. Triisopropylsilane (TIS) is a highly effective scavenger for trityl and t-butyl cations.[11] Water is needed to suppress t-butylation of Trp. For peptides containing Cys, a thiol scavenger like 1,2-ethanedithiol (EDT) is critical to prevent re-attachment of protecting groups and reduce oxidation.[12]

  • Recommended Cleavage Cocktail: A good starting point for a vinyl-containing peptide is Reagent K or a similar formulation:

    • TFA / Water / Phenol / Thioanisole / TIS (82.5 : 5 : 5 : 5 : 2.5)

    • TFA / TIS / Water (95 : 2.5 : 2.5) is a simpler, effective option if the peptide does not contain highly sensitive residues like Arg(Pmc/Pbf) or Trp.

  • Protect Tryptophan: To definitively prevent Trp alkylation, use an acid-stable protecting group on the indole nitrogen, such as the Boc group (Fmoc-Trp(Boc)-OH). This shields the indole ring from electrophilic attack during cleavage.[9][13]

Diagram: Troubleshooting Cleavage Side Reactions

Cleavage_Troubleshooting Start Crude Peptide Analysis (LC-MS) after TFA Cleavage Problem Unexpected Adducts Observed (e.g., +56 Da on Trp, +56 Da on Vinyl AA) Start->Problem Cause1 Cause: t-Butyl cation alkylation of Trp/Vinyl Group Problem->Cause1 Likely Cause2 Cause: Protonated vinyl group alkylates Trp Problem->Cause2 Possible Solution1 Solution: Increase scavenger concentration (TIS, H₂O) Cause1->Solution1 Solution2 Solution: Use Fmoc-Trp(Boc)-OH Cause2->Solution2 End Clean Crude Product Solution1->End Solution2->End caption Troubleshooting workflow for cleavage-related side reactions.

Caption: Troubleshooting workflow for cleavage-related side reactions.

Frequently Asked Questions (FAQs)
  • Q: Are vinyl groups compatible with both Fmoc/tBu and Boc/Bzl synthesis strategies?

    • A: They are more commonly and safely used with the Fmoc/tBu strategy .[] The strongly acidic conditions of the Boc/Bzl strategy (e.g., liquid HF for final cleavage) can protonate and degrade the vinyl group or promote polymerization and other side reactions. The milder TFA cleavage in Fmoc chemistry is more compatible.[3]

  • Q: Besides Cys and Trp, which other amino acid side chains can react with vinyl groups?

    • A: Any nucleophilic side chain can potentially react. The ε-amino group of Lysine (Lys) and the imidazole ring of Histidine (His) are also potential nucleophiles for Michael addition, although they are generally less reactive than the Cys thiol. The N-terminal α-amino group can also react if it is deprotected.

  • Q: Can I use standard heating protocols during coupling of vinyl-containing amino acids?

    • A: Caution is advised. While heating can overcome difficult couplings, it can also accelerate side reactions.[4] If you are incorporating a vinyl amino acid, especially one prone to Michael addition, it is recommended to perform the coupling at room temperature first. Only use heating as a last resort and be prepared to analyze the product carefully for byproducts.

Protocols for Mitigation
Protocol 1: Optimized Fmoc-Deprotection for Peptides with Michael Acceptors
  • Reagent Preparation: Prepare a fresh solution of 2% DBU and 2% piperidine (v/v) in high-purity DMF.

  • Washing: Wash the peptide-resin thoroughly with DMF (3x) to remove residual coupling reagents.

  • Deprotection: Treat the resin with the DBU/piperidine/DMF solution for 5-7 minutes at room temperature.

  • Second Deprotection: Drain and repeat the deprotection step for another 5-7 minutes.

  • Thorough Washing: Wash the resin extensively with DMF (5-7x) to ensure all reagents and the dibenzofulvene-adduct are removed before proceeding to the next coupling step.

Protocol 2: Recommended Cleavage of Vinyl-Containing Peptides
  • Resin Preparation: After synthesis, wash the peptide-resin with DCM (3x) and dry it thoroughly under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a general-purpose, robust cocktail, use TFA/TIS/Water (95:2.5:2.5) . If Trp is present and unprotected, consider TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) .[12]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) in a sealed reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate to 10 volumes of ice-cold diethyl ether.

  • Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum before analysis and purification.

Data Summary Table
Problem Side Reaction Affected Residues Recommended Solution Confidence Level
+85 Da Mass AdditionAza-Michael AdditionVinyl AAUse 2% DBU / 2% Piperidine for Fmoc deprotection.High
Dimerization/CyclizationThiol-Michael AdditionCys, Vinyl AAKeep Cys side chain protected (e.g., Trt) until final cleavage.High
Trp Alkylation (+56 Da)Carbocation AdditionTrp, Vinyl AAUse Fmoc-Trp(Boc)-OH; Ensure robust scavenger cocktail (TIS, H₂O).Very High
General Cleavage ByproductsReaction with CarbocationsTrp, Met, Cys, Vinyl AAUse optimized scavenger cocktail (e.g., Reagent K).[13]High
References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Protheragen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Protheragen.
  • Royal Society of Chemistry. (2018).
  • ResearchGate. (n.d.). Alkylation of tryptophan-containing peptides with MBH carbonate.
  • BenchChem. (2025). A Comparative Analysis of Tryptophan Protecting Groups in Peptide Synthesis. BenchChem.
  • Isradisa, C., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC - NIH.
  • Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview.
  • Chen, F. M., & Benoiton, N. L. (1991).
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare.
  • Lorthiois, E., et al. (1996). Lability of N-alkylated peptides towards TFA cleavage. PubMed.
  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia.
  • Li, J., et al. (2023). Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan.
  • BOC Sciences. (n.d.).
  • Slideshare. (n.d.). Side reaction in peptide synthesis. Slideshare.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Yang, Y. (2015). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF.
  • Chen, H., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. RSC Publishing.
  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Scribd.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. PubMed - NIH.
  • Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Semantic Scholar.
  • Martinez, J., & Bodanszky, M. (2009). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. Semantic Scholar.
  • Nguyen, Q. V., et al. (n.d.). Schematic mechanism of Michael addition reaction between vinyl and thiol groups.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • da Silveira, G. P., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • del Pozo, J., et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan.
  • Giraud, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed.
  • BOC Sciences. (n.d.).
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
  • St. Paul's Cathedral Mission College. (n.d.). Solid-Phase Peptide Synthesis (Merrifield).
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • ResearchGate. (n.d.). Commonly utilized vinyl groups in thiol-Michael addition reactions.
  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
  • Kocsis, L., et al. (2006). The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. PubMed.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • AAPPTec. (n.d.).
  • ResearchGate. (2025). Compatibility Study of Merrifield Linker in Fmoc Strategy Peptide Synthesis.

Sources

Protecting Group Strategies for 2-Amino-3-butenoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the strategic protection of 2-Amino-3-butenoic acid (also known as vinylglycine). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this unsaturated amino acid. Here, we synthesize field-proven insights and established protocols to ensure the integrity of your experiments and the success of your synthetic routes.

Technical Overview: The Challenge of the Vinyl Group

2-Amino-3-butenoic acid is a valuable building block in medicinal chemistry, often incorporated into peptides and other complex molecules to introduce conformational constraints or to act as a reactive handle. However, the presence of the vinyl group introduces a layer of complexity to standard amino acid protection strategies. The electron-withdrawing nature of the adjacent carboxylic acid and the potential for conjugation with the amino group make the double bond susceptible to a variety of side reactions. A successful protection strategy must therefore not only mask the amino and carboxyl termini but also ensure the stability of the vinyl moiety throughout the synthetic sequence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with 2-amino-3-butenoic acid.

Q1: What are the primary concerns when choosing protecting groups for 2-amino-3-butenoic acid?

A1: The principal challenge is the reactivity of the C=C double bond. Your protecting group strategy must be orthogonal, allowing for selective deprotection without affecting the vinyl group.[1][2] Key concerns include:

  • Michael Addition: The vinyl group is an α,β-unsaturated system, making it susceptible to nucleophilic attack (Michael addition), especially under basic conditions.

  • Polymerization: The vinyl group can potentially undergo radical or acid/base-catalyzed polymerization.

  • Isomerization: Under certain conditions, the double bond could migrate.

  • Racemization: The α-proton is acidic and can be abstracted, particularly upon activation of the carboxyl group, leading to loss of stereochemical integrity.

Q2: Which N-terminal protecting groups are most suitable for 2-amino-3-butenoic acid?

A2: The choice of N-terminal protection depends on the overall synthetic strategy. The most common and generally reliable options are:

  • tert-Butoxycarbonyl (Boc): This is a robust choice, being stable to a wide range of reaction conditions and readily removed with moderate acid (e.g., trifluoroacetic acid, TFA), which is generally compatible with the vinyl group.[3][4]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): While widely used in solid-phase peptide synthesis (SPPS), its base-lability requires careful consideration. The standard deprotection condition using piperidine can potentially lead to Michael addition of piperidine to the vinyl group. Milder bases or modified deprotection cocktails may be necessary.[5]

Q3: How should I protect the C-terminus of 2-amino-3-butenoic acid?

A3: Esterification is the standard method for carboxyl protection. Common choices include:

  • Methyl or Ethyl Esters: These are readily formed but require relatively harsh saponification conditions (e.g., NaOH or LiOH) for cleavage, which can promote side reactions with the vinyl group.[6]

  • Benzyl (Bn) Ester: This group offers the advantage of being removable by hydrogenolysis, a mild method that is typically compatible with the vinyl group.

  • tert-Butyl (tBu) Ester: This is an excellent choice for an orthogonal strategy with an Fmoc-protected amine, as it is cleaved under acidic conditions.

  • Diphenylmethyl (Dpm) Ester: This group is also acid-labile and has been successfully used in the synthesis of protected vinylglycine.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield or Incomplete N-Boc Protection
  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.

  • Possible Cause: The zwitterionic nature of the unprotected amino acid can lead to poor solubility in common organic solvents, hindering the reaction with di-tert-butyl dicarbonate (Boc₂O).

  • Solution:

    • Aqueous Biphasic Conditions: Perform the reaction in a mixture of an organic solvent (like dioxane or THF) and an aqueous basic solution (e.g., NaHCO₃ or NaOH). This deprotonates the carboxylic acid, increasing the nucleophilicity of the amine and improving solubility.

    • Use of Silyl Esters: Temporarily silylating the carboxylic acid with a reagent like N,O-Bis(trimethylsilyl)acetamide (BSA) can increase solubility in organic solvents and facilitate the reaction with Boc₂O. The silyl ester is then hydrolyzed during aqueous workup.

Issue 2: Side Product Formation During N-Fmoc Deprotection
  • Symptom: Mass spectrometry reveals an adduct corresponding to the mass of your peptide plus piperidine (+85 Da).

  • Possible Cause: Michael addition of piperidine to the vinyl group during the standard Fmoc deprotection step.

  • Solution:

    • Use a Milder Base: Replace piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in lower concentrations (e.g., 2% DBU in DMF).[5]

    • Scavenger Addition: Incorporate a scavenger like N-hydroxysuccinimide (HOSu) or HOBt in the deprotection solution to trap the dibenzofulvene byproduct and potentially reduce the effective concentration of free piperidine available for Michael addition.

    • Reduced Deprotection Time: Minimize the exposure of the peptide to the basic conditions by using shorter deprotection times, while ensuring complete Fmoc removal.

Issue 3: Racemization During Carboxyl Group Activation/Coupling
  • Symptom: Diastereomeric impurities are observed in the final product by chiral HPLC or NMR analysis.

  • Possible Cause: Activation of the carboxyl group for amide bond formation increases the acidity of the α-proton. Base-catalyzed abstraction of this proton leads to racemization.

  • Solution:

    • Use Racemization-Suppressing Additives: Always include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in your coupling reactions. These additives form active esters that are less prone to racemization.

    • Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in combination with HOBt or Oxyma. Urnoium-based reagents like HATU or HBTU should be used with caution and in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Control of Stoichiometry and Temperature: Avoid using a large excess of base. Perform the coupling at 0°C to minimize the rate of racemization.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Amino-3-butenoic Acid

This protocol utilizes aqueous basic conditions to ensure efficient reaction.

  • Dissolution: Dissolve 2-amino-3-butenoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Addition of Boc Anhydride: Cool the solution to 0°C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Wash the reaction mixture with diethyl ether to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-amino-3-butenoic acid.

Protocol 2: Methyl Esterification of N-Boc-2-Amino-3-butenoic Acid

This method uses trimethylsilyldiazomethane for a mild and high-yielding esterification.

  • Dissolution: Dissolve N-Boc-2-amino-3-butenoic acid (1.0 eq) in a 2:1 mixture of toluene and methanol.

  • Esterification: Cool the solution to 0°C and add trimethylsilyldiazomethane (2.0 M in hexanes, 1.2 eq) dropwise until a persistent yellow color is observed.

  • Quenching: Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Protocol 3: Orthogonal Deprotection Strategy

This example illustrates the selective removal of Boc and methyl ester protecting groups.

  • N-Boc Deprotection:

    • Dissolve the fully protected amino acid in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

    • Co-evaporate with toluene to remove excess TFA and isolate the amine salt.

  • Methyl Ester Cleavage (Saponification):

    • Dissolve the N-Boc protected methyl ester in a 3:1:1 mixture of THF:Methanol:Water.

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Acidify the reaction mixture to pH 2-3 with cold 1 M HCl and extract the product with ethyl acetate.

Data Summary

N-Protecting GroupC-Protecting GroupN-Deprotection ConditionsC-Deprotection ConditionsOrthogonalityKey Considerations
Boc Methyl/Ethyl EsterTFA in DCMLiOH or NaOH, THF/MeOH/H₂OYesBase-mediated ester cleavage may affect the vinyl group.
Boc Benzyl EsterTFA in DCMH₂/Pd-CYesHydrogenation is mild and compatible with the vinyl group.
Fmoc tert-Butyl Ester20% Piperidine in DMFTFA in DCMYesRisk of Michael addition during Fmoc deprotection.
Cbz Methyl/Ethyl EsterH₂/Pd-CLiOH or NaOH, THF/MeOH/H₂OYesProvides an alternative to acid-labile N-protection.

Visualizing the Strategy: Orthogonal Protection Workflow

The following diagram illustrates a common orthogonal protection strategy for incorporating 2-amino-3-butenoic acid into a peptide chain using Fmoc/tBu chemistry.

Orthogonal_Protection cluster_0 Protection cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Final Cleavage Start 2-Amino-3-butenoic Acid N_Fmoc N-Fmoc-2-amino-3-butenoic acid Start->N_Fmoc Fmoc-OSu, NaHCO₃ Fully_Protected N-Fmoc-O-tBu-2-amino-3-butenoic acid N_Fmoc->Fully_Protected Isobutylene, H₂SO₄ (cat.) Coupling Couple to Resin-Bound Peptide Fully_Protected->Coupling DIC, Oxyma Deprotection Selective N-Fmoc Deprotection Coupling->Deprotection 20% Piperidine/DMF Elongation Continue Peptide Elongation Deprotection->Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection Elongation->Cleavage TFA Cocktail Final_Peptide Final Peptide with Vinylglycine Cleavage->Final_Peptide

Sources

Technical Support Center: Preventing Michael Addition Side Reactions with Vinylglycine

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for handling vinylglycine, a powerful but reactive building block in organic synthesis. This resource is designed to provide field-proven insights and actionable protocols to help you mitigate the common challenge of Michael addition side reactions, ensuring higher yields and product purity.

Section 1: Understanding the Problem

This section addresses the fundamental "why" behind the reactivity of vinylglycine and the consequences of undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What is vinylglycine and why is it a valuable synthetic building block?

Vinylglycine is the simplest α-vinyl amino acid and a potent mechanism-based inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, such as transaminases.[1][2] Its unique structure, featuring a vinyl group attached to the α-carbon, makes it a versatile precursor for synthesizing novel amino acids, alkaloids, and azasugars.[1][3] This reactivity also underlies its use in developing drugs like Vigabatrin, an anti-epileptic.[1]

Q2: What is the Michael addition side reaction in the context of vinylglycine?

The Michael addition (or conjugate addition) is a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this case, a vinyl group conjugated with an electron-withdrawing group.[4][5][6] With vinylglycine, the vinyl group is activated, making the β-carbon electrophilic and susceptible to attack. The most common nucleophile is the amine of another vinylglycine molecule, leading to dimerization or polymerization.[7] This is technically an aza-Michael addition.

Q3: What are the consequences of uncontrolled Michael addition?

Uncontrolled Michael addition leads to several critical experimental problems:

  • Low Yield: The desired monomeric vinylglycine derivative is consumed in side reactions.

  • Polymerization: Formation of oligomers and polymers results in a complex mixture that is difficult to purify.[8]

  • Irreproducible Results: The extent of side reactions can vary significantly with minor changes in concentration, temperature, or pH.

Reaction Mechanism: Desired Pathway vs. Undesired Michael Addition

The following diagram illustrates the competition between a desired reaction (e.g., peptide coupling) and the undesired intermolecular aza-Michael addition side reaction.

G cluster_0 Scenario: Reaction with Vinylglycine VG_Free Vinylglycine (Amine is Nucleophilic) Electrophile Another Vinylglycine Molecule (Vinyl is Electrophilic) VG_Free->Electrophile Undesired aza-Michael Addition (Intermolecular) Desired_Reagent Desired Reagent (e.g., Activated Amino Acid for Peptide Coupling) VG_Free->Desired_Reagent Desired Reaction (e.g., Amide Bond Formation) Dimer Dimer -> Oligomer -> Polymer Desired_Product Target Product

Caption: Competing reaction pathways for unprotected vinylglycine.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: My reaction yields are low, and I observe a significant amount of high molecular weight species by LC-MS or smearing on my TLC plate.

  • Primary Cause: This is the classic sign of intermolecular aza-Michael addition leading to oligomerization. The free amine of one vinylglycine molecule is attacking the activated vinyl group of another.

  • Solution: Employ Protecting Groups. The most robust strategy to prevent this side reaction is to mask the nucleophilicity of the α-amino group.[7][] The choice of protecting group is critical and depends on the overall synthetic strategy.

    Protecting Group Abbreviation Key Characteristics & Deprotection Use Case/Considerations
    tert-ButoxycarbonylBocAcid-labile (removed with TFA). Stable to hydrogenation and mild base.Excellent for general use. A convenient synthesis of L-vinylglycine from L-homoserine lactone successfully used Boc protection.[2]
    9-Fluorenyl-methyloxycarbonylFmocBase-labile (removed with piperidine). Stable to acid.Standard for solid-phase peptide synthesis (SPPS).[10] Allows for orthogonal protection schemes with acid-labile side-chain protecting groups.
    CarboxybenzylCbz or ZRemoved by catalytic hydrogenation (H₂/Pd). Stable to acid and base.Useful when TFA or piperidine are incompatible with other functional groups. Not suitable if other reducible groups (e.g., alkynes) are present.

    Pro-Tip: For solution-phase synthesis, Boc protection is often the most straightforward and cost-effective starting point.

Issue 2: Even with a protected amine, I am seeing adduct formation from other nucleophiles.

  • Possible Causes & Solutions:

    • Basic Conditions: The Michael addition is often base-catalyzed.[5] If your reaction requires a base, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) instead of primary or secondary amines.

    • Nucleophilic Solvents: Solvents like methanol or ethanol can potentially act as nucleophiles under certain conditions. Whenever possible, opt for aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).

    • Thiol Impurities: Thiols are extremely potent Michael donors.[11] Ensure all reagents and solvents are free from thiol contaminants, especially if using reagents from older stock.

Issue 3: The vinylglycine starting material appears to degrade or polymerize upon storage.

  • Cause: Free, unprotected vinylglycine is inherently unstable and can self-polymerize over time, even as a solid.

  • Solutions: Storage and Handling Best Practices.

    • Store as a Salt: Store unprotected vinylglycine as a stable salt, such as the hydrochloride (HCl) or trifluoroacetate (TFA) salt.[2] The protonated ammonium group is not nucleophilic, preventing the aza-Michael reaction.

    • Use Protected Derivatives: If possible, purchase or synthesize a stable, N-protected version (e.g., Boc-L-vinylglycine) for long-term storage.

    • Add Inhibitors: For vinyl monomers in general, small amounts of radical inhibitors like hydroquinone methyl ether (MEHQ) or phenothiazine are sometimes added to prevent radical polymerization, though the ionic Michael addition is the more common issue with vinylglycine itself.[12]

    • Storage Conditions: Store all vinylglycine reagents and derivatives in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen).

Section 3: Key Experimental Protocol

This protocol provides a reliable, step-by-step method for protecting vinylglycine to prevent side reactions in subsequent steps.

Protocol: N-Boc Protection of L-Vinylglycine Methyl Ester

Objective: To protect the α-amino group of L-vinylglycine methyl ester with a Boc group, rendering it stable for storage and use in subsequent reactions while preventing self-polymerization.

Materials:

  • L-Vinylglycine methyl ester hydrochloride (1 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend L-vinylglycine methyl ester hydrochloride (1 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.5 eq) to the stirred suspension. The first equivalent neutralizes the HCl salt, and the excess acts as a base for the reaction. Stir for 15 minutes.

  • In a separate flask, dissolve Boc₂O (1.1 eq) in a small amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1N HCl (1x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Boc-L-vinylglycine methyl ester.

Section 4: Advanced Topics & FAQs

Q4: How can I detect and quantify Michael adducts?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is a powerful tool. The characteristic vinyl protons will disappear upon Michael addition, and new aliphatic signals will appear. Comparing the integration of vinyl peaks to new upfield peaks can provide a ratio of desired product to adduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for identifying the formation of dimers, trimers, and other adducts by their specific mass-to-charge (m/z) ratios.[13][14] It is highly sensitive for detecting even trace amounts of side products.

Q5: What is the influence of pH on the stability and reactivity of vinylglycine?

pH has a profound effect on vinylglycine.[15][16][17][18]

  • Acidic pH (<3): The amine group is fully protonated (-NH₃⁺), making it non-nucleophilic. This effectively shuts down the aza-Michael addition, which is why storing vinylglycine as an acid salt is effective.

  • Neutral pH (~6-8): The molecule exists primarily as a zwitterion. While the overall charge is neutral, the free amine is present and nucleophilic, making this pH range problematic for stability.

  • Alkaline pH (>9): The amine group is fully deprotonated (-NH₂), maximizing its nucleophilicity.[19] Basic conditions strongly promote the aza-Michael addition. Therefore, strongly basic conditions should be avoided unless all primary/secondary amines are protected.

Section 5: Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving issues related to Michael addition side reactions.

G start Problem: Low Yield / Polymerization q1 Is the α-amino group protected (e.g., with Boc, Fmoc, Cbz)? start->q1 sol1 SOLUTION: Protect the amine. Use Protocol in Section 3. q1->sol1 No q2 Are there other nucleophiles present? (e.g., basic amine reagents, thiol contaminants) q1->q2 Yes end_node Reaction Optimized sol1->end_node sol2 SOLUTION: - Use non-nucleophilic base (DIPEA). - Use aprotic solvent (DCM, THF). - Purify reagents. q2->sol2 Yes q3 Is the reaction pH > 8? q2->q3 No sol2->end_node sol3 SOLUTION: - Run reaction under neutral or  slightly acidic conditions if possible. - Ensure amine protection is robust. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: A decision tree for troubleshooting Michael addition.

References

  • Floss, H. G., & Vederas, J. C. (2010). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC - NIH. [Link]

  • Beaulieu, P. L., Duceppe, J. S., & Johnson, C. (1991). Synthesis of chiral vinylglycines. The Journal of Organic Chemistry, 56(13), 4196-4204. [Link]

  • Lutolf, M. P., & Hubbell, J. A. (2005). Schematic mechanism of Michael addition reaction between vinyl and thiol groups. ResearchGate. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Schofield, C. J., & Li, B. (2019). In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine. PMC - NIH. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. PubMed. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • ResearchGate. (2023). How can I block michael acceptor group from reacting with nitrogen during synthesis? ResearchGate. [Link]

  • Burgess, K., & Ho, K.-K. (1992). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. PMC - NIH. [Link]

  • Lin, H.-R., et al. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC - PubMed Central. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. [Link]

  • Shenderovich, I. G., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. PMC - NIH. [Link]

  • Yu, L. (2002). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Journal of Pharmaceutical Sciences, 91(11), 2475-2485. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd. [Link]

  • Marcotte, P., et al. (1978). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. PubMed. [Link]

  • Pikal-Cleland, K. A., & Carpenter, J. F. (2002). Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. PubMed. [Link]

  • Carlsson, H., et al. (2010). Methyl vinyl ketone--identification and quantification of adducts to N-terminal valine in human hemoglobin. PubMed. [Link]

  • Sakata, N., et al. (2010). Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life. ResearchGate. [Link]

  • Frontiers in Chemistry. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]

  • Li, G., et al. (2019). Selective lysine modification of native peptides via aza-Michael addition. PubMed. [Link]

  • Chemical Review and Letters. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters. [Link]

  • Ohara, S., et al. (2003). Pressure effects on the abiotic polymerization of glycine. PubMed. [Link]

  • American Chemical Society. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Publications. [Link]

  • Google Patents. (2000). PROCESS FOR INHIBITING THE POLYMERIZATION OF VINYL MONOMERS.

Sources

Technical Support Center: Enantioselective Synthesis of 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-butenoic acid (commonly known as vinylglycine). Our focus is to provide actionable insights and troubleshooting strategies to enhance enantioselectivity, a critical parameter for the biological activity of this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high enantioselectivity in 2-Amino-3-butenoic acid synthesis?

A1: The principal challenge lies in the effective facial discrimination of the prochiral starting material by a chiral catalyst or auxiliary. The small and relatively non-polar nature of the vinyl group can make it difficult for many catalytic systems to establish a well-defined and sterically demanding transition state, which is essential for high enantiomeric excess (e.e.). Furthermore, the potential for side reactions, such as isomerization of the double bond or polymerization, can complicate the synthesis and purification process.

Q2: What are the most common strategies for the enantioselective synthesis of 2-Amino-3-butenoic acid?

A2: The three predominant strategies are:

  • Catalytic Asymmetric Synthesis: This involves the use of a chiral metal catalyst (e.g., based on rhodium, iridium, or palladium) with a chiral ligand to induce enantioselectivity in a reaction such as the allylic amination of a suitable precursor.

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases or acylases, to selectively react with one enantiomer of a racemic mixture of 2-Amino-3-butenoic acid or its derivative, allowing for the separation of the desired enantiomer.

  • Chiral Auxiliary-Mediated Synthesis: In this approach, a chiral auxiliary is covalently attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

Q3: How do I choose the most suitable method for my specific application?

A3: The choice of method depends on several factors, including the desired scale of the synthesis, the required enantiomeric purity, cost considerations, and the available laboratory equipment. For large-scale production, catalytic asymmetric synthesis is often preferred due to its high atom economy. Enzymatic resolution can provide very high e.e. values but is limited to a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture. Chiral auxiliary-based methods are robust and often provide high diastereoselectivity but may require additional steps for attachment and removal of the auxiliary.

Troubleshooting Guide: Common Issues in Enantioselective Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (e.e.) 1. Inactive or degraded catalyst. 2. Incorrect catalyst loading or ligand-to-metal ratio. 3. Suboptimal reaction temperature or pressure. 4. Presence of impurities in reagents or solvents.1. Use a fresh batch of catalyst and store it under an inert atmosphere. 2. Optimize the catalyst loading and ligand-to-metal ratio through systematic screening. 3. Perform a temperature and pressure optimization study. 4. Purify all reagents and use anhydrous, deoxygenated solvents.
Poor Yield 1. Incomplete reaction. 2. Product degradation. 3. Side reactions (e.g., isomerization, polymerization).1. Monitor the reaction progress by TLC or GC/LC-MS and increase the reaction time if necessary. 2. Consider a lower reaction temperature or a more robust protecting group strategy. 3. Screen different catalyst/ligand combinations or solvent systems to minimize side reactions.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent setup of the reaction apparatus. 3. Fluctuations in reaction parameters (temperature, pressure, stirring rate).1. Use reagents from a single, reliable supplier and perform quality control checks. 2. Standardize the experimental setup and ensure all glassware is properly dried. 3. Employ precise temperature and pressure controllers and a consistent stirring mechanism.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Allylic Amination

This protocol describes a general procedure for the rhodium-catalyzed asymmetric allylic amination of a butadiene derivative to afford an N-protected 2-Amino-3-butenoic acid precursor.

Step 1: Catalyst Preparation

  • In a glovebox, dissolve [Rh(cod)2]BF4 (1 mol%) and the chiral diphosphine ligand (e.g., (R)-BINAP, 1.1 mol%) in anhydrous, deoxygenated THF (5 mL).

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

Step 2: Asymmetric Amination Reaction

  • To a separate flame-dried flask under an inert atmosphere, add the butadiene derivative (1 equiv.), a suitable nitrogen nucleophile (e.g., benzylamine, 1.2 equiv.), and anhydrous, deoxygenated THF (10 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the pre-formed catalyst solution from Step 1 to the reaction mixture via a syringe.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

  • The N-protected amino acid precursor is then deprotected under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the final 2-Amino-3-butenoic acid.

Visualizations

Asymmetric Catalysis Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Purification catalyst_prep Prepare Chiral Catalyst Solution ([Rh(cod)2]BF4 + Chiral Ligand) reaction_setup Set up Reaction Mixture (Substrate + Nucleophile + Solvent) catalyst_addition Add Catalyst Solution reaction_setup->catalyst_addition reaction_run Run Reaction at Optimized Temperature catalyst_addition->reaction_run workup Quench and Workup reaction_run->workup purification Purify Crude Product (Column Chromatography) workup->purification analysis Analyze Enantiomeric Excess (e.e.) (Chiral HPLC/GC) purification->analysis

Caption: Workflow for Rhodium-Catalyzed Asymmetric Synthesis.

Troubleshooting Logic start Low Enantiomeric Excess (e.e.) cause1 Inactive Catalyst? start->cause1 cause2 Suboptimal Conditions? cause1->cause2 No solution1 Use Fresh Catalyst & Ligand cause1->solution1 Yes cause3 Impure Reagents? cause2->cause3 No solution2 Optimize Temperature, Pressure, & Concentration cause2->solution2 Yes solution3 Purify Reagents & Solvents cause3->solution3 Yes

Caption: Decision Tree for Troubleshooting Low Enantioselectivity.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Carretero, J. C., & Arrayás, R. G. (2003). Recent applications of chiral sulfoxides in asymmetric synthesis. Angewandte Chemie International Edition, 42(48), 5994-5997. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
  • Evans, D. A., & Campos, K. R. (2002). Acyloxy-and N-Acyl-α-amino-β-alkoxycarbonyl Radicals as Intermediates in the Synthesis of Quaternary α-Amino Acids. Journal of the American Chemical Society, 124(46), 13692–13693. [Link]

Validation & Comparative

A Comparative Guide to Vinylglycine and Allylglycine as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of vinylglycine and allylglycine, two widely recognized mechanism-based inhibitors of pyridoxal-5'-phosphate (PLP)-dependent enzymes. We will explore their mechanisms of action, comparative efficacy, and the experimental protocols used to characterize their inhibitory activity, offering a comprehensive resource for researchers in enzymology and drug discovery.

Introduction to Unsaturated Amino Acid Inhibitors

Vinylglycine and allylglycine are non-proteinogenic amino acids that serve as powerful tools for studying PLP-dependent enzymes. These enzymes play crucial roles in amino acid metabolism, catalyzing a wide array of reactions including transamination, decarboxylation, and elimination/substitution reactions at the β- and γ-carbons.[1][2] Both vinylglycine and allylglycine are classified as "suicide substrates" or mechanism-based inhibitors. This means they are initially processed by the target enzyme as if they were a natural substrate. However, during this catalytic turnover, a highly reactive chemical species is generated that irreversibly inactivates the enzyme, often by forming a covalent bond with an active site residue or the PLP cofactor itself.[3]

The strategic placement of a double bond in their side chains is the key to their inhibitory function. This unsaturation provides a latent electrophilic site that, once activated by the enzyme's catalytic machinery, leads to irreversible inactivation.

The General Mechanism: Suicide Inhibition of PLP Enzymes

PLP-dependent enzymes function by forming an initial Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of an active site lysine. When a substrate amino acid enters the active site, it displaces the lysine to form a new Schiff base (external aldimine). The enzyme then abstracts the α-proton from the substrate, generating a resonance-stabilized carbanion known as the quinonoid intermediate.[1] It is at this stage that inhibitors like vinylglycine and allylglycine diverge from the normal catalytic path.

G cluster_0 Enzyme Active Site E_PLP Enzyme-PLP (Internal Aldimine) E_Sub Enzyme-Substrate (External Aldimine) E_PLP->E_Sub Transimination E_PLP->E_Sub Transimination Quinonoid Quinonoid Intermediate E_Sub->Quinonoid α-Proton Abstraction E_Sub->Quinonoid α-Proton Abstraction Lys Lys-NH2 E_Sub->Lys Reactive Reactive Electrophile (e.g., Michael Acceptor) Quinonoid->Reactive Isomerization/ Rearrangement Product Product Quinonoid->Product Normal Catalysis Inactive Covalently Modified Inactive Enzyme Reactive->Inactive Nucleophilic Attack by Active Site Residue Inhibitor Inhibitor (I) (Vinylglycine or Allylglycine) Inhibitor->E_PLP Binds Substrate Substrate (S) Substrate->E_PLP Binds Product->E_PLP

Caption: General workflow of suicide inhibition by unsaturated amino acids.

Detailed Mechanistic Comparison

While both inhibitors operate via mechanism-based inactivation, the position of the double bond—terminal in vinylglycine (Cγ=Cδ) and internal in allylglycine (Cβ=Cγ)—leads to distinct reactive intermediates and inactivation pathways.

L-Vinylglycine

L-Vinylglycine is known to inactivate a range of PLP enzymes, including aspartate aminotransferase and 1-aminocyclopropane-1-carboxylate (ACC) synthase.[4][5][6] The inactivation mechanism is well-characterized for ACC synthase.[7][8]

  • Formation of External Aldimine: Vinylglycine forms a Schiff base with PLP.

  • α-Deprotonation: The enzyme abstracts the α-proton, forming a quinonoid intermediate.

  • Isomerization and Michael Addition: The key step involves an enzyme-catalyzed isomerization (an aza-allylic reprotonation at C4' of PLP) that generates an α,β-unsaturated iminium ion.[6] This intermediate is a potent Michael acceptor. An active site nucleophile, typically the lysine residue that initially formed the internal aldimine, attacks the γ-carbon of the inhibitor.[6][7] This forms a stable, covalent adduct, leading to irreversible inactivation.

G start Vinylglycine-PLP External Aldimine quinonoid Quinonoid Intermediate start->quinonoid α-H+ removal ketimine α,β-Unsaturated Ketimine (Michael Acceptor) quinonoid->ketimine Isomerization (Protonation at C4') inactive Inactive Enzyme (Covalent Adduct at Cγ) ketimine->inactive Michael Addition by Active Site Lys-NH2

Caption: Inactivation pathway for Vinylglycine.

L-Allylglycine

Allylglycine's mechanism is slightly different due to the internal position of its double bond. It is also a known inhibitor of PLP-dependent enzymes.

  • Formation of External Aldimine: Allylglycine forms a Schiff base with PLP.

  • α-Deprotonation: The enzyme abstracts the α-proton to form the quinonoid intermediate.

  • Tautomerization and Nucleophilic Attack: The quinonoid intermediate tautomerizes to form a conjugated vinylglycine ketimine. This species is electrophilic at the Cγ position.[9] A nucleophile from the enzyme's active site can then attack this carbon, forming a covalent bond and inactivating the enzyme. The specific nucleophile can vary between enzymes.

G start Allylglycine-PLP External Aldimine quinonoid Quinonoid Intermediate start->quinonoid α-H+ removal conjugated_ketimine Conjugated Ketimine Intermediate quinonoid->conjugated_ketimine Tautomerization inactive Inactive Enzyme (Covalent Adduct at Cγ) conjugated_ketimine->inactive Nucleophilic Attack by Active Site Residue

Caption: Inactivation pathway for Allylglycine.

Comparative Efficacy and Target Specificity: Experimental Data

The efficiency of a mechanism-based inhibitor is often described by its kinetic parameters: KI (the concentration of inhibitor that gives half the maximal rate of inactivation) and kinact (the maximal rate of inactivation). Another crucial parameter is the partition ratio (r), which is the ratio of catalytic turnover events to inactivation events (kcat/kinact). A low partition ratio indicates a more efficient inhibitor, as fewer molecules are turned over into product before inactivation occurs.

InhibitorTarget EnzymeKI (mM)kinact (min-1)Partition Ratio (r)Reference
L-Vinylglycine ACC Synthase1.4 (Km)~0.0036 s-1~500[4][8]
L-Vinylglycine Aspartate Aminotransferase~10Not specifiedNot specified[8]
D-Vinylglycine D-Amino Acid AminotransferaseNot specifiedNot specified~800[8]
γ-Vinyl GABA (Vigabatrin) GABA-Aminotransferase0.10.06300Silverman & Levy (1981)

Note: Direct comparative data for vinylglycine and allylglycine on the same enzyme under identical conditions is sparse in the literature, highlighting a potential area for future research. The data presented is compiled from various studies. Vigabatrin (γ-vinyl GABA), a clinically approved antiepileptic drug, is included as a well-characterized vinyl-containing inhibitor.[10][11]

Vinylglycine has been shown to be an inhibitor of multiple PLP-dependent enzymes, including transaminases and decarboxylases.[12][13] For ACC synthase, it acts as both a substrate and an inhibitor, with the enzyme partitioning the complex to products approximately 500 times for every inactivation event.[4][7] This relatively high partition ratio suggests that while effective, a significant amount of the inhibitor is consumed in a non-inhibitory catalytic cycle.

Experimental Protocol: Determining Inhibition Kinetics

Characterizing a mechanism-based inhibitor requires specific experimental designs to determine kinact and KI. A common method is the pre-incubation endpoint assay.[14]

Workflow for Kinetic Analysis

Caption: Experimental workflow for determining kinetic parameters of irreversible inhibitors.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a concentrated stock solution of the purified target enzyme in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).

    • Prepare a series of dilutions of the inhibitor (vinylglycine or allylglycine) in the same buffer. A typical range would be 0.1x to 10x the expected KI.

    • Prepare a concentrated stock of the enzyme's natural substrate.

  • Pre-incubation:

    • In a series of microcentrifuge tubes, mix the enzyme with each concentration of the inhibitor. Include a control tube with buffer instead of inhibitor.

    • Incubate these mixtures at a constant temperature (e.g., 25°C).

    • At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each tube. Causality: This step allows the time-dependent inactivation to occur before measuring the remaining activity.

  • Activity Assay:

    • Immediately dilute the withdrawn aliquot into an assay mixture containing a saturating concentration of the natural substrate. For many PLP enzymes, this can be coupled to a dehydrogenase to monitor NADH depletion at 340 nm.[15]

    • Self-Validation: The substrate concentration should be saturating (>10x Km) to ensure the measured rate is proportional to the amount of active enzyme and not limited by substrate availability.

    • Measure the initial reaction velocity (v₀) immediately.

  • Data Analysis:

    • For each inhibitor concentration, calculate the percentage of enzyme activity remaining at each pre-incubation time point relative to the t=0 sample.

    • Plot the natural logarithm of the percent activity remaining versus the pre-incubation time. The slope of this line is the negative of the apparent first-order rate constant of inactivation (kobs).

    • Finally, plot kobs versus the inhibitor concentration [I]. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I])

    • This hyperbolic fit will yield the values for kinact (the Vmax of the plot) and KI (the [I] at half-maximal kobs).[14]

Conclusion and Recommendations

Both vinylglycine and allylglycine are valuable mechanism-based inhibitors for probing the function of PLP-dependent enzymes.

  • Vinylglycine is arguably better characterized, with crystal structures of its inactivated enzyme complex available, providing concrete evidence of its mechanism.[7] Its terminal double bond leads to a well-defined Michael acceptor intermediate.

  • Allylglycine offers a different structural probe due to its internal double bond. While mechanistically similar, the subtle differences in the generation of the reactive species could be exploited to achieve different enzyme specificity profiles.

Choosing an Inhibitor:

  • For initial studies or when targeting enzymes with known sensitivity (e.g., aminotransferases), vinylglycine is an excellent starting point due to the wealth of available literature.

  • Allylglycine may be considered when vinylglycine is ineffective or to explore alternative inhibition profiles. The development of γ-synthase enzymes that can utilize allylglycine for biocatalysis also points to its unique reactivity.[9]

Ultimately, the choice between these inhibitors will depend on the specific enzyme target and the research goals. The experimental protocol outlined above provides a robust framework for characterizing their efficacy and advancing our understanding of enzyme mechanisms and drug development.

References

  • Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436–2444. [Link]

  • Capitani, G., McCarthy, D. L., Gut, H., Grütter, M. G., & Kirsch, J. F. (2005). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. FEBS Letters, 579(1), 153–156. [Link]

  • Satoh, S., & Yang, S. F. (1989). L-Vinylglycine as a Substrate and Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase. Plant Physiology, 91(3), 1036–1039. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 156126, Vinylglycine. PubChem. Retrieved from [Link]

  • Berkowitz, D. B., Karukurichi, K. R., de la Salud-Bea, R., & Vanga, R. R. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Current Bioactive Compounds, 2(2), 93-118. [Link]

  • Silverman, R. B. (2012). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Organic Chemistry, 77(17), 7273–7291. [Link]

  • Aghazadeh, M., & Khodarahmi, R. (2021). An outlook on suicide enzyme inhibition and drug design. Journal of the Iranian Chemical Society, 18(10), 2485–2499. [Link]

  • Gram, L., Larsson, O. M., Johnsen, A., & Schousboe, A. (1988). Biochemical and clinical effects of gamma-vinyl GABA in patients with epilepsy. Epilepsy Research, 2(2), 87–95. [Link]

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070–3076. [Link]

  • ResearchGate. (n.d.). Inhibition by g-vinyl GABA with respect to GABA. [Image]. Retrieved from [Link]

  • Berkowitz, D. B. (2011). PLP-enzyme inactivators: Design, enabling methodology development and evaluation. Dissertations & Theses in Chemistry. University of Nebraska - Lincoln. [Link]

  • Berkowitz, D. B., Karukurichi, K. R., de la Salud-Bea, R., & Vanga, R. R. (2006). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Tetrahedron, 62(16), 3747-3772. [Link]

  • Berkowitz, D. B., Jahng, W. J., & Pedersen, M. L. (1996). α-Vinyllysine and α-vinylarginine are time-dependent inhibitors of their cognate decarboxylases. Bioorganic & Medicinal Chemistry Letters, 6(16), 1901-1904. [Link]

  • Berkowitz, D. B., Jahng, W. J., & Pedersen, M. L. (1996). α-VINYLLYSINE AND α-VINYLARGININE ARE TIME-DEPENDENT INHIBITORS OF THEIR COGNATE DECARBOXYLASES. Bioorganic & medicinal chemistry letters, 6(16), 1901-1904. [Link]

  • Kim, J., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16990. [Link]

  • Kim, J., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16990. [Link]

  • Mori, T., & Onaka, H. (2024). Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. Journal of Natural Products. [Link]

  • Johnson, D. S., & Weïwer, M. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 9(1), 16-29. [Link]

  • Zmich, A., et al. (2023). Multiplexed Assessment of Promiscuous Non-Canonical Amino Acid Synthase Activity in a Pyridoxal Phosphate-Dependent Protein Family. ACS Catalysis, 13(16), 10986–10996. [Link]

  • Contestabile, R., et al. (2013). PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids. The Beilstein Journal of Organic Chemistry, 9, 2484–2505. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 2-Amino-3-butenoic Acid's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical framework for validating the biological activity of 2-Amino-3-butenoic acid, a compound of significant interest in enzyme inhibition studies. Moving beyond a simple recitation of protocols, this document is structured to provide a logical, multi-tiered validation strategy, grounded in established scientific principles. We will explain the causality behind experimental choices, ensuring that each stage of the validation process builds upon the last, from direct enzyme interaction to broad systemic effects.

2-Amino-3-butenoic acid, commonly known as vinylglycine, is a non-proteinogenic amino acid recognized primarily as a mechanism-based inactivator of pyridoxal phosphate (PLP)-dependent enzymes.[1][2][3] Its vinyl group is the key to its function; within the active site of a target enzyme, it is transformed into a reactive intermediate that can covalently modify and irreversibly inhibit the enzyme.[2] It is a well-documented inhibitor of enzymes such as aspartate aminotransferase and 1-aminocyclopropane-1-carboxylate (ACC) synthase.[4][5][6]

To provide a robust validation, we will compare the activity of L-vinylglycine against a relevant alternative: (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid (AVG) . AVG is a potent, structurally related inhibitor of PLP-dependent enzymes and serves as an excellent benchmark for assessing relative potency and specificity.[2]

Part 1: In Vitro Validation — Direct Target Engagement and Kinetics

The foundational step in validating a putative enzyme inhibitor is to quantify its direct interaction with the purified target enzyme. This approach isolates the drug-target interaction from the complexities of a cellular environment, providing unambiguous data on affinity, potency, and mechanism of action.

Causality of Method Choice: Why Isothermal Titration Calorimetry (ITC)?

While traditional spectrophotometric assays are invaluable, they indirectly measure enzyme activity by tracking substrate depletion or product formation.[7] Isothermal Titration Calorimetry (ITC), however, offers a direct and near-universal method for measuring the heat released or absorbed during a chemical reaction.[8][9] This allows for the real-time, label-free measurement of enzyme kinetics and inhibition. For a suspected irreversible inhibitor like vinylglycine, ITC provides a direct window into the process of enzyme inactivation as it occurs.[8]

Experimental Protocol 1: Isothermal Titration Calorimetry (ITC) for Inhibition Kinetics

This protocol details the measurement of inhibition kinetics for a target aminotransferase.

  • Preparation:

    • Express and purify the target enzyme to >95% homogeneity.

    • Prepare a concentrated stock solution of L-vinylglycine and AVG in the reaction buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare the substrate solution (e.g., L-aspartate and α-ketoglutarate) in the same buffer.

    • Degas all solutions thoroughly to prevent bubble formation in the ITC cell.

  • Instrument Setup:

    • Set the ITC instrument (e.g., a MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C or 37°C).

    • Set the stirring speed to an appropriate level (e.g., 750 rpm).

  • Execution:

    • Inject the substrate into the sample cell containing only the reaction buffer to determine the heat of dilution.

    • Inject the substrate into the sample cell containing the target enzyme to measure the uninhibited reaction rate (heat flow).

    • For the inhibition assay, inject the substrate into the sample cell containing the enzyme pre-incubated with varying concentrations of L-vinylglycine or AVG.

    • The instrument will record the heat flow over time. The rate of heat production is directly proportional to the rate of the enzymatic reaction.

  • Data Analysis:

    • Integrate the power curves to determine the rate of reaction.

    • Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Fit the data to appropriate kinetic models to determine the inhibition constant (Ki) and the rate of inactivation (kinact) for irreversible inhibitors.

Workflow for Direct Enzyme Inhibition Assay

G cluster_prep Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis P1 Purify Target Enzyme P2 Prepare Inhibitor Stocks (Vinylglycine, AVG) P3 Prepare Substrate Solution P4 Degas All Solutions M1 Measure Heat of Dilution (Substrate into Buffer) P4->M1 M2 Measure Uninhibited Rate (Substrate into Enzyme) M1->M2 M3 Measure Inhibited Rate (Substrate into Enzyme + Inhibitor) M2->M3 A1 Integrate Power Curves to Determine Reaction Rates M3->A1 A2 Plot Rate vs. [Inhibitor] A3 Calculate IC50 A2->A3 A4 Kinetic Modeling (Determine Ki, kinact) A2->A4 Result Comparative Kinetic Profile A4->Result

Caption: Workflow for ITC-based enzyme inhibition analysis.

Comparative Data Summary: In Vitro Inhibition
ParameterL-VinylglycineL-AVGRationale
Target Enzyme Aspartate AminotransferaseAspartate AminotransferaseA well-characterized target for both compounds.
IC50 Hypothetical: 150 µMHypothetical: 25 µMLower value indicates higher potency.
Ki Hypothetical: 50 µMHypothetical: 5 µMRepresents the binding affinity of the inhibitor.
kinact Hypothetical: 0.1 min-1Hypothetical: 0.5 min-1Higher value indicates a faster rate of irreversible inactivation.
Mechanism Irreversible, CovalentIrreversible, CovalentBoth are mechanism-based inhibitors.[2]

Part 2: Cellular Validation — Assessing Phenotypic Consequences

Demonstrating direct enzyme inhibition is critical, but it does not guarantee biological activity in a cellular context. The compound must be able to cross the cell membrane, remain stable, and engage its target in the complex intracellular environment.

Protocol 2: Cell Viability and Cytotoxicity Assessment

This protocol determines the compound's effect on overall cell health, distinguishing between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.[10] We will use the resazurin reduction assay, a cost-effective and sensitive method for measuring metabolic activity.[11]

  • Cell Culture:

    • Seed cells (e.g., a cell line where the target enzyme is highly expressed) in a 96-well plate at an optimized density and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Prepare a serial dilution of L-vinylglycine and AVG in the cell culture medium.

    • Replace the existing medium with the medium containing the compounds. Include a vehicle-only control (e.g., DMSO or PBS) and an untreated control.

    • Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare a sterile solution of resazurin in PBS.

    • Add the resazurin solution to each well and incubate for 1-4 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model to calculate the EC50 value (the concentration that causes a 50% reduction in cell viability).

Protocol 3: Western Blotting for Target Engagement and Downstream Signaling

Western blotting allows for the semi-quantitative analysis of specific proteins, confirming that the inhibitor affects its intended target and the associated signaling pathway within the cell.[12]

  • Sample Preparation:

    • Culture and treat cells with L-vinylglycine and AVG at concentrations around their EC50 values for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins.[13]

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

    • Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with a protein-rich solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target enzyme (to check for changes in its expression) or a downstream phosphorylated protein (to check for pathway modulation).[14]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.[14]

    • Capture the signal using an imaging system.

    • Perform densitometry analysis on the protein bands, normalizing to a loading control (e.g., β-actin or GAPDH) to compare protein levels across samples.

Hypothetical Signaling Pathway Affected by Target Enzyme

G cluster_pathway Cellular Signaling Cascade Substrate Substrate A Target Target Enzyme (e.g., Aminotransferase) Substrate->Target Metabolized by Product Product B Effector Downstream Effector (e.g., Kinase C) Product->Effector Activates Target->Product Response Cellular Response (e.g., Proliferation) Effector->Response Promotes Inhibitor L-Vinylglycine / AVG Inhibitor->Target Inhibits

Caption: Inhibition of a target enzyme disrupts downstream signaling.

Comparative Data Summary: Cellular Assays
ParameterL-VinylglycineL-AVGRationale
Cell Line HepG2 (Hepatocellular Carcinoma)HepG2 (Hepatocellular Carcinoma)High expression of various aminotransferases.
Viability EC50 (48h) Hypothetical: 250 µMHypothetical: 50 µMCorrelates with in vitro potency, accounting for cell permeability and stability.
Downstream Effect Hypothetical: 40% decrease in p-ERKHypothetical: 85% decrease in p-ERKWestern blot analysis showing inhibition of a downstream signaling node.

Part 3: Systems-Level Validation — Metabolomic Profiling

The ultimate validation of a metabolic enzyme inhibitor is to demonstrate its predicted impact on the broader metabolic network. Untargeted metabolomics, using techniques like liquid chromatography-mass spectrometry (LC-MS), provides a snapshot of hundreds to thousands of metabolites, offering a comprehensive view of the systemic changes induced by the inhibitor.[15][16][17]

Protocol 4: LC-MS Based Untargeted Metabolomics

This protocol outlines a workflow to identify global metabolic changes following inhibitor treatment.

  • Sample Collection:

    • Culture and treat cells with L-vinylglycine and AVG as in the cellular assays.

    • Rapidly quench metabolism by flash-freezing the cells in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS Analysis:

    • Separate the extracted metabolites using liquid chromatography (LC), typically reverse-phase or HILIC, to resolve metabolites based on their physicochemical properties.[18]

    • Analyze the separated metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), which measures the mass-to-charge ratio (m/z) of each molecule with high accuracy.[17]

    • The instrument will acquire data in both positive and negative ionization modes to maximize metabolite coverage.[15]

  • Data Processing and Analysis:

    • Use specialized software to perform peak picking, alignment, and normalization across all samples.

    • Identify metabolites by matching their accurate mass and fragmentation patterns (MS/MS spectra) to metabolomics databases (e.g., KEGG, HMDB).

    • Perform statistical analysis (e.g., t-test, ANOVA, PCA) to identify metabolites that are significantly altered between control and treated groups.

    • Use pathway analysis tools to map the altered metabolites onto known metabolic pathways to understand the functional consequences of inhibition.

Workflow for Untargeted Metabolomics

cluster_sample Sample Preparation cluster_analysis Analysis S1 Cell Treatment & Quenching S2 Metabolite Extraction S1->S2 A1 LC-MS Data Acquisition S2->A1 A2 Data Processing (Peak Picking, Alignment) A1->A2 A3 Metabolite Identification (Database Matching) A2->A3 A4 Statistical & Pathway Analysis A3->A4 Result Metabolic Phenotype A4->Result

Caption: A streamlined workflow for metabolomic analysis.

Comparative Data Summary: Metabolomic Perturbations
Metabolic ChangeL-VinylglycineL-AVGRationale
Substrate Accumulation Hypothetical: 2-fold increase in L-AspartateHypothetical: 5-fold increase in L-AspartateDirect evidence of target enzyme inhibition (on-target effect).
Product Depletion Hypothetical: 45% decrease in L-GlutamateHypothetical: 90% decrease in L-GlutamateConfirms the functional consequence of enzyme inhibition.
Off-Target Effects Hypothetical: Minor changes in nucleotide metabolismHypothetical: Significant changes in polyamine synthesisReveals potential differences in inhibitor specificity.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the biological activity of 2-Amino-3-butenoic acid. By progressing from direct in vitro enzyme kinetics to cellular phenotypic assays and finally to a systems-level metabolomic analysis, researchers can build a comprehensive and compelling case for the compound's mechanism and effects. The comparative framework, using a structurally related inhibitor like AVG, provides essential context for interpreting potency and specificity. This self-validating system of protocols ensures that the data generated at each stage is robust, reproducible, and directly informs the next, culminating in a high-confidence assessment of the compound's biological activity.

References

  • Arome Science. (n.d.). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Retrieved from [Link]

  • LCGC International. (2010). Mass Spectrometry for Metabolomics: Addressing the Challenges. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. Retrieved from [Link]

  • Silantes. (2023). Understanding the Role of Mass Spectrometry in Metabolomics. Retrieved from [Link]

  • Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Innovation. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. PMC, 33(1), 9-17. Retrieved from [Link]

  • Rando, R. R. (1974). Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry, 13(19), 3859-3863. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Aksenov, A. A., et al. (2021). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. PMC. Retrieved from [Link]

  • Rando, R. R. (1974). Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry, 13(19), 3859-3863. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 156126, Vinylglycine. Retrieved from [Link]

  • Sawada, S., et al. (1985). Synthesis of labeled (.+-.)-2-amino-3-butenoic acids. The Journal of Organic Chemistry, 50(20), 3859-3863. Retrieved from [Link]

  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

  • Silverman, R. B. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC. Retrieved from [Link]

  • ScienceDaily. (2018). A near-universal way to measure enzyme inhibition. Retrieved from [Link]

  • Afzali-Ardakani, A., & Rapoport, H. (1980). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. PMC. Retrieved from [Link]

  • Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436-2444. Retrieved from [Link]

  • Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Aydin, H., & Ceto, S. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]

  • Silverman, R. B. (2006). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Arkivoc, 2006(7), 1-22. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Aiyelabola, O. O., et al. (2018). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Scirp.org. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid. Retrieved from [Link]

  • Rando, R. R. (1974). Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of L-Vinylglycine and D-Vinylglycine: Stereochemistry as a Determinant of Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Bioactivity

Vinylglycine, a non-proteinogenic, β,γ-unsaturated amino acid, stands as a compelling molecule in biochemical research. Its simple structure, featuring a vinyl group attached to the α-carbon of glycine, belies a complex and potent biological activity.[1] Like all α-amino acids (except glycine itself), vinylglycine is chiral and exists as two non-superimposable mirror images, or stereoisomers: L-vinylglycine and D-vinylglycine. This stereochemical difference is not a trivial distinction; it is the fundamental determinant of their interaction with the highly specific chiral environment of biological systems, particularly enzyme active sites.

This guide provides a comparative analysis of the bioactivities of L- and D-vinylglycine. We will explore their distinct mechanisms of action, delve into the stereospecificity of their target enzymes, and present experimental frameworks for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of these isomers.

Part 1: The Dichotomy in Bioactivity: L-Isomer as Inhibitor, D-Isomer as a Specialized Tool

The biological activities of L- and D-vinylglycine are starkly different, a direct consequence of the stereospecificity of most enzymes, which have evolved to recognize and process L-amino acids.[2]

L-Vinylglycine: A Potent Mechanism-Based Enzyme Inactivator

L-vinylglycine is renowned as a powerful mechanism-based inhibitor, often termed a "suicide substrate," for a range of pyridoxal phosphate (PLP)-dependent enzymes.[3][4][] These enzymes play critical roles in amino acid metabolism. Instead of being processed as a normal substrate, L-vinylglycine is catalytically converted by the target enzyme into a highly reactive intermediate, which then forms an irreversible covalent bond with an active site residue, permanently inactivating the enzyme.[3][6]

Key Targets and Mechanism:

  • Aspartate Aminotransferase: L-vinylglycine irreversibly inactivates this key enzyme of amino acid metabolism.[1][7] The inactivation mechanism involves the alkylation of the active-site lysine residue (Lys-258) that normally binds the PLP cofactor.[7]

  • 1-Aminocyclopropane-1-carboxylate (ACC) Synthase: This PLP-dependent enzyme is the rate-limiting step in the biosynthesis of ethylene, a crucial plant hormone. L-vinylglycine is a well-characterized inhibitor of ACC synthase.[6][8] Interestingly, it also acts as an alternative substrate for the enzyme, undergoing deamination to form α-ketobutyrate and ammonia. The enzyme exhibits a high partition ratio, meaning it completes approximately 500 cycles of substrate turnover for every one inactivation event.[6][8]

  • Other PLP-Enzymes: Its activity extends to other transaminases and decarboxylases, making it a broad-spectrum tool for studying PLP-dependent enzymatic reactions.[4][9]

The general mechanism for inactivation proceeds through the enzyme-catalyzed formation of an α,β-unsaturated imine, which acts as a Michael acceptor for a nucleophilic residue in the enzyme's active site, as illustrated below.[3][7]

D-Vinylglycine: A Chiral Building Block with Niche Bioactivity

In stark contrast to its L-enantiomer, D-vinylglycine does not exhibit broad inhibitory activity against the majority of enzymes in mammalian systems, which are selective for L-amino acids. Its primary value has been as a versatile chiral building block in the asymmetric synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.[4][10]

However, this does not render it biologically inert. Its bioactivity is highly specific and emerges in biological systems that utilize D-amino acids.

Key Roles and Potential Activities:

  • Inhibitor of D-Amino Acid Transaminases: In systems containing enzymes that specifically process D-amino acids, D-vinylglycine can act as a potent inhibitor. It has been presumed to be the active suicide inhibitor for D-amino acid transaminases, as D-alanine, but not L-alanine, could protect the enzyme from inactivation by a racemic mixture of vinylglycine.[4]

  • Substrate for D-Amino Acid Oxidase: D-vinylglycine is oxidized by D-amino acid oxidase, a flavoenzyme, but it does not cause inactivation of the enzyme.[11] This contrasts with L-vinylglycine, which is both a substrate and a slow inactivator of the corresponding L-amino acid oxidase.[11]

  • Potential in Agrochemical and Pharmaceutical Development: D-vinylglycine is explored as an intermediate in the development of novel drugs and agrochemicals, where its unique structure can be incorporated to target specific metabolic pathways, potentially in microorganisms.[10]

  • Bacterial Biofilm Inhibition: While not yet specifically demonstrated for D-vinylglycine, certain D-amino acids are known to inhibit or disperse bacterial biofilms, suggesting a potential avenue of research for this compound.[12][13]

Part 2: Summary of Comparative Bioactivity

The following table summarizes the key differences in the bioactivity of L- and D-vinylglycine.

FeatureL-VinylglycineD-VinylglycineKey References
Primary Bioactivity Potent mechanism-based enzyme inhibitor ("suicide substrate").Chiral synthetic building block; niche inhibitor of D-amino acid specific enzymes.[3][4][10]
Target Enzyme Class Pyridoxal phosphate (PLP)-dependent enzymes processing L-amino acids.Enzymes that specifically process D-amino acids (e.g., D-amino acid transaminases).[4][7]
Key Enzyme Examples Aspartate aminotransferase, ACC synthase, L-amino acid oxidase.D-amino acid transaminases, D-amino acid oxidase (as a substrate only).[1][4][8][11]
Mechanism of Action Covalent, irreversible inactivation via an enzyme-generated reactive intermediate.Similar mechanism-based inactivation, but only on stereospecific D-targets.[3][4][7]
Role in Synthesis Used as a tool to probe enzyme mechanisms.Widely used as a chiral precursor for asymmetric synthesis.[4][10]

Part 3: Mechanistic Insights and Visualization

Mechanism of L-Vinylglycine Inactivation of PLP-Enzymes

The "suicide inactivation" of PLP-dependent enzymes by L-vinylglycine is an elegant example of enzymatic catalysis leading to self-destruction. The process begins with the formation of an external aldimine between L-vinylglycine and the PLP cofactor. The enzyme's catalytic base then abstracts the α-proton, leading to a quinonoid intermediate that rearranges into a reactive α,β-unsaturated imine. This electrophilic species is then perfectly positioned for attack by an active site nucleophile (typically the ε-amino group of a lysine residue), forming a stable, covalent adduct and rendering the enzyme permanently inactive.

L-Vinylglycine Inactivation Pathway cluster_0 Enzyme Active Site A L-Vinylglycine enters active site B Transimination with PLP (Forms external aldimine) A->B Step 1 C Enzyme abstracts α-proton (Forms quinonoid intermediate) B->C Step 2 D Isomerization to reactive α,β-unsaturated imine C->D Step 3 E Nucleophilic attack by active site Lysine D->E Step 4 (Michael Addition) F Covalent adduct formed (Enzyme Inactivated) E->F Step 5

Caption: Mechanism of PLP-enzyme inactivation by L-vinylglycine.

The Basis of Stereospecific Recognition

Enzymes differentiate between stereoisomers due to the precise three-dimensional arrangement of their active sites. According to the classic "three-point attachment" model, the active site must interact with the substrate at a minimum of three distinct points to distinguish between enantiomers. If the arrangement of functional groups on one enantiomer (e.g., L-vinylglycine) allows for optimal binding and catalysis, its mirror image (D-vinylglycine) will be unable to achieve the same precise fit, preventing or significantly hindering its interaction with the enzyme.

Caption: Schematic of stereospecific enzyme-substrate binding.

Part 4: Experimental Protocols for Comparative Analysis

To empirically compare the bioactivity of L- and D-vinylglycine, a robust in vitro enzyme inhibition assay is essential. This protocol describes a generalized method that can be adapted for various target enzymes.

Protocol: In Vitro Time-Dependent Enzyme Inhibition Assay

Objective: To quantitatively determine and compare the time-dependent inhibitory effects of L-vinylglycine and D-vinylglycine on a target PLP-dependent enzyme (e.g., Aspartate Aminotransferase).

Pillar of Trustworthiness: This protocol incorporates critical controls to ensure data validity. The rate of inactivation is measured over time, and comparison to a "no inhibitor" control directly quantifies the inhibitor's effect. The inclusion of a pre-incubation step is crucial for identifying time-dependent, irreversible inhibitors like L-vinylglycine.

Materials:

  • Purified target enzyme (e.g., porcine heart Aspartate Aminotransferase).

  • Substrates (e.g., L-aspartic acid, α-ketoglutaric acid).

  • Cofactor: Pyridoxal 5'-phosphate (PLP).

  • Inhibitors: L-vinylglycine and D-vinylglycine stock solutions.

  • Coupling enzyme and reporter substrate for spectrophotometric detection (e.g., Malate Dehydrogenase and NADH).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5).

  • 96-well UV-transparent microplates.

  • Temperature-controlled microplate reader.

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of inhibitors (L- and D-vinylglycine) in the assay buffer.

    • Prepare a reaction mixture containing all components except the enzyme and inhibitor: substrates, NADH, and coupling enzyme in assay buffer.

    • Prepare the enzyme solution to the desired concentration in assay buffer containing PLP.

  • Inactivation Step (Pre-incubation):

    • In a 96-well plate, set up reactions by mixing the enzyme solution with various concentrations of either L-vinylglycine or D-vinylglycine (e.g., 0-500 µM). Include a control with buffer instead of inhibitor.

    • Incubate the plate at a constant temperature (e.g., 25°C).

    • At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each well. The t=0 aliquot should be taken immediately after mixing.

  • Measurement of Residual Activity:

    • Immediately add the withdrawn aliquot to a separate plate containing the reaction mixture to initiate the enzymatic reaction. The dilution should be significant (e.g., 100-fold) to prevent further inactivation during the measurement step.

    • Place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over 2-5 minutes. The rate of this decrease is proportional to the residual enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rate for each time point and inhibitor concentration from the linear portion of the absorbance curve.

    • For each inhibitor concentration, plot the natural logarithm (ln) of the percent remaining activity against the pre-incubation time.

    • The slope of this line represents the observed rate of inactivation (k_obs).

    • The data can be further analyzed to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

  • Validation and Controls:

    • No Inhibitor Control: Essential for establishing 100% enzyme activity and ensuring the enzyme is stable over the time course of the experiment.

    • Substrate Protection: To confirm active-site directed inhibition, run a parallel experiment where the enzyme is pre-incubated with its natural substrate before adding the inhibitor. Substrate binding should protect the enzyme and lead to a lower rate of inactivation.

    • Irreversibility Check: To confirm irreversible binding, the inhibitor-enzyme complex can be subjected to dialysis or gel filtration to remove unbound inhibitor. If the activity is not restored, the inhibition is irreversible.

Experimental Workflow Diagram

Inhibition Assay Workflow prep 1. Reagent Preparation (Enzyme, Inhibitors, Substrates) preinc 2. Pre-incubation Enzyme + Inhibitor (L- or D-VG) at various concentrations prep->preinc aliquot 3. Aliquoting at Time Points (t = 0, 5, 10, 20... min) preinc->aliquot measure 4. Measure Residual Activity Dilute aliquot into substrate mix Monitor NADH oxidation (A340nm) aliquot->measure analyze 5. Data Analysis Calculate rates, plot ln(% Activity) vs. Time Determine k_obs measure->analyze validate 6. Validation (Controls, Substrate Protection) analyze->validate

Caption: Workflow for time-dependent enzyme inhibition assay.

Conclusion and Future Perspectives

The comparative study of L- and D-vinylglycine provides a classic illustration of stereochemistry's central role in determining biological function. L-vinylglycine is a potent and broadly active mechanism-based inhibitor of essential L-amino acid-processing enzymes. Its utility in biochemical research is well-established, and its scaffold continues to inform the design of targeted covalent inhibitors in drug discovery.

Conversely, D-vinylglycine's bioactivity is far more specialized. While a valuable tool in synthetic chemistry, its biological effects are largely restricted to enzymatic systems that have evolved to process D-amino acids, such as those found in certain bacteria. The distinct activities of these enantiomers underscore the importance of stereochemical purity in both research and therapeutic applications.

Future research should focus on exploring the potential of D-vinylglycine against a broader panel of microbial enzymes, particularly those involved in bacterial cell wall synthesis and D-amino acid metabolism, which could unveil novel antimicrobial strategies. Furthermore, investigating its potential effects on bacterial biofilm formation could open new avenues in combating antibiotic resistance. A direct, side-by-side comparison of both isomers against a panel of both L- and D-specific enzymes would provide invaluable data for the rational design of next-generation enzyme inhibitors and chemical probes.

References

  • National Center for Biotechnology Information. (n.d.). Vinylglycine. PubChem Compound Summary for CID 156126. Retrieved from [Link]

  • Capitani, G., McCarthy, D. L., Gut, H., Grütter, M. G., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436–2444. Available at: [Link]

  • Gehring, H., Rando, R. R., & Christen, P. (1977). Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine. Biochemistry, 16(22), 4832–4836. Available at: [Link]

  • Berkowitz, D. B., Karukurichi, K. R., de la Cruz, M., & Cha, J. K. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Current organic chemistry, 10(8), 869–894. Available at: [Link]

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070–3076. Available at: [Link]

  • Capitani, G., McCarthy, D. L., Gut, H., Grütter, M. G., & Kirsch, J. F. (2000). l-Vinylglycine Is an Alternative Substrate as Well as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase. Biochemistry, 39(10), 2436-2444. Available at: [Link]

  • Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synlett, 1996(1), 39-41. Available at: [Link]

  • Chem-Impex. (n.d.). D-Vinylglycine. Retrieved from [Link]

  • Berkowitz, D. B., Karukurichi, K. R., & Venkataraman, S. (2007). Examination of the new alpha-(2'Z-fluoro)vinyl trigger with lysine decarboxylase: the absolute stereochemistry dictates the reaction course. The Journal of organic chemistry, 72(2), 428–437. Available at: [Link]

  • Berkowitz, D. B., Karukurichi, K. R., De la Cruz, M., & Cha, J. K. (2006). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Current Organic Chemistry, 10(8), 869-894. Available at: [Link]

  • Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 23, 467–488. Available at: [Link]

  • Kolb, H. C. (1997). L-Vinylglycine. The Journal of Organic Chemistry, 62(17), 5994–5995. Available at: [Link]

  • Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. Springer Nature Experiments. Available at: [Link]

  • Berkowitz, D. B., Maiti, G., & Charette, M. (1998). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. The Journal of organic chemistry, 63(6), 1864–1873. Available at: [Link]

  • Kolodkin-Gal, I., Romero, D., Cao, S., Clardy, J., Kolter, R., & Losick, R. (2010). D-amino acids trigger biofilm disassembly. Science, 328(5978), 627–629. Available at: [Link]

  • Lam, H., Oh, D. C., Cava, F., Takacs, C. N., Clardy, J., de Pedro, M. A., & Waldor, M. K. (2009). D-amino acids govern stationary phase cell wall remodeling in bacteria. Science, 325(5947), 1552–1555. Available at: [Link]

  • Gray Matter. (2022, November 17). Enzyme Stereospecificity. YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Amino-3-butenoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of 2-Amino-3-butenoic acid, also known as vinylglycine, in biological matrices is of paramount importance. This unsaturated amino acid is a known irreversible inhibitor of several pyridoxal phosphate-dependent enzymes, including aminotransferases, and its analysis is crucial in toxicological studies, metabolic research, and for monitoring therapeutic interventions. This guide provides an in-depth, objective comparison of the predominant analytical methodologies for the quantification of 2-Amino-3-butenoic acid in biological samples, supported by established experimental data and field-proven insights.

The Analytical Challenge: Quantifying a Small, Polar Molecule

2-Amino-3-butenoic acid presents a typical challenge for bioanalysis: it is a small, highly polar molecule lacking a strong chromophore, making its detection and separation from a complex biological matrix difficult.[1] The choice of analytical technique is therefore critical and depends on the required sensitivity, selectivity, throughput, and the available instrumentation. This guide will compare three major platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison: HPLC-UV vs. GC-MS vs. LC-MS/MS

The selection of an analytical method is a critical decision in the bioanalytical workflow. Each technique offers a unique set of advantages and disadvantages for the analysis of 2-Amino-3-butenoic acid.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation by liquid chromatography, detection by UV absorbance after derivatization.Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by tandem mass spectrometry.
Derivatization Mandatory for detection.[2]Mandatory for volatility.[3]Often not required.[4][5]
Sensitivity Moderate.High.Very High.[6]
Selectivity Moderate, potential for interferences.[7]High, based on retention time and mass spectrum.Very High, based on precursor/product ion transitions.[6]
Throughput Moderate to High.Lower, due to derivatization and longer run times.High.[4]
Cost Low initial investment.Moderate initial investment.High initial investment.
Robustness Generally robust, but derivatization can introduce variability.Can be complex due to derivatization and potential for inlet contamination.Generally robust and reliable.

In-Depth Analysis of Methodologies

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible technique in many laboratories. For the analysis of amino acids like 2-Amino-3-butenoic acid that lack a native chromophore, a pre-column derivatization step is essential to render the analyte detectable by a UV detector.[2]

Causality Behind Experimental Choices:

  • Derivatization: Reagents such as o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are commonly used to introduce a UV-active moiety.[2][8] The choice of reagent impacts sensitivity and the stability of the derivative.

  • Chromatography: Reversed-phase chromatography is typically employed to separate the derivatized analyte from other sample components.[2] The mobile phase composition and gradient are optimized to achieve sufficient resolution.

Trustworthiness of the Protocol: A validated HPLC-UV method should demonstrate acceptable linearity, accuracy, precision, and selectivity.[9] However, the derivatization step can be a source of variability and potential incomplete reactions can affect accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of small molecules. However, the polar and non-volatile nature of amino acids necessitates a derivatization step to increase their volatility for gas-phase separation.[3]

Causality Behind Experimental Choices:

  • Derivatization: A two-step derivatization is common for amino acids, involving esterification of the carboxyl group followed by acylation of the amino group.[10][11] Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are also widely used.[3][12] The choice of derivatization agent is critical for creating a stable, volatile derivative with a characteristic mass spectrum.

  • Separation and Detection: A capillary GC column separates the derivatized analytes, which are then detected by a mass spectrometer, providing both retention time and mass spectral data for confident identification and quantification.

Trustworthiness of the Protocol: GC-MS methods, when properly validated, provide high confidence in the results due to the specificity of mass spectrometric detection.[13] However, the derivatization process can be complex and prone to side reactions, requiring careful optimization and control.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and high throughput.[6][15] A key advantage for amino acid analysis is the ability to often perform direct analysis without the need for derivatization.[4][5]

Causality Behind Experimental Choices:

  • Direct Analysis: The high sensitivity of modern mass spectrometers often allows for the direct detection of underivatized 2-Amino-3-butenoic acid, simplifying sample preparation and reducing a source of variability.[4]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining and separating polar analytes like amino acids.[16]

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte.[6]

Trustworthiness of the Protocol: LC-MS/MS methods are highly reliable and are the preferred choice for regulatory submissions.[17] The use of stable isotope-labeled internal standards is recommended to compensate for matrix effects and ensure the highest accuracy and precision.[18]

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract 2-Amino-3-butenoic acid from the complex biological matrix, remove interfering substances, and concentrate the analyte.[19]

Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Low selectivity, potential for matrix effects from remaining components.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Good for removing highly polar or non-polar interferences.Can be labor-intensive and require larger solvent volumes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity and concentration factor, can be automated.More expensive and requires method development.

Experimental Protocols & Workflows

Workflow for Sample Preparation and Analysis

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation start->ppt Choose Method lle Liquid-Liquid Extraction start->lle Choose Method spe Solid-Phase Extraction start->spe Choose Method extract Clean Extract ppt->extract lle->extract spe->extract derivatization Derivatization (if required for GC-MS/HPLC-UV) extract->derivatization lcmsms LC-MS/MS Analysis extract->lcmsms Direct Injection hplc HPLC-UV Analysis derivatization->hplc gcms GC-MS Analysis derivatization->gcms quant Quantification & Validation hplc->quant gcms->quant lcmsms->quant

Sources

Decoding the Inactivation Mechanism of Vinylglycine: A Comparative Guide for Enzyme Inhibition Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Vinylglycine, a non-proteinogenic amino acid, stands as a classic example of a mechanism-based enzyme inhibitor, often referred to as a "suicide substrate." Its elegant and potent mode of action has been a subject of extensive research, providing a paradigm for the rational design of irreversible inhibitors. This guide delves into the molecular intricacies of vinylglycine's inhibitory mechanism, offers a comparative analysis against other inhibitors targeting similar enzymes, and provides detailed, field-proven protocols to empower researchers in their own investigations of enzyme inhibition.

The Molecular Gambit: Unraveling Vinylglycine's Mechanism of Irreversible Inhibition

Vinylglycine primarily targets a class of enzymes that are critically dependent on the cofactor pyridoxal 5'-phosphate (PLP) for their catalytic activity.[1] These enzymes, which include transaminases, racemases, and lyases, play vital roles in amino acid metabolism. The inhibitory prowess of vinylglycine lies in its structural mimicry of natural amino acid substrates, allowing it to enter the enzyme's active site.[2]

Once inside the active site, a transimination reaction occurs, where the amino group of vinylglycine displaces an active site lysine residue to form an external aldimine with the PLP cofactor. The enzyme's catalytic machinery then proceeds as it would with a natural substrate, abstracting a proton from the α-carbon of vinylglycine. This generates a highly reactive quinonoid intermediate.[2] It is at this juncture that vinylglycine's vinyl group becomes the key player in its "suicidal" act. The conjugated double bond system of the vinyl group facilitates the formation of a stable covalent adduct with a nucleophilic residue in the enzyme's active site, often the very lysine that was initially displaced.[3][4] This covalent modification permanently blocks the active site, leading to irreversible inactivation of the enzyme.[2]

Vinylglycine Inhibition Mechanism cluster_0 Enzyme Active Site E_PLP Enzyme-PLP (Internal Aldimine) E_VG_Aldimine External Aldimine (Enzyme-PLP-VG) E_PLP->E_VG_Aldimine Transimination Quinonoid Quinonoid Intermediate E_VG_Aldimine->Quinonoid α-Proton Abstraction Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) Quinonoid->Covalent_Adduct Nucleophilic Attack (e.g., by Lysine) Vinylglycine Vinylglycine Vinylglycine->E_PLP Enters Active Site

Caption: Mechanism of vinylglycine enzyme inactivation.

A Comparative Look: Vinylglycine and its Counterparts in Enzyme Inhibition

To truly appreciate the characteristics of vinylglycine as an inhibitor, it is essential to compare its performance against other compounds that target the same enzymes. The following table provides a snapshot of kinetic and inhibitory constants for vinylglycine and its derivatives against key PLP-dependent enzymes, alongside other notable inhibitors.

Target EnzymeInhibitorType of InhibitionOrganism/SourceKi / KinactIC50Reference(s)
GABA Transaminase γ-Vinyl GABA (Vigabatrin)Irreversible (Mechanism-based)Pseudomonas fluorescens26 ± 3 mM350 µM[5][6]
GabaculineIrreversible (Mechanism-based)Mouse brain-1.8 µM[5]
Alanine Racemase D-CycloserineCompetitive-6.5 x 10-4 M-[7]
D-ChlorovinylglycineIrreversible--MIC: 32-64 µg/mL[7]
ACC Synthase L-VinylglycineIrreversible (Mechanism-based)PlantKinact: 3.3 mM (kmax: 0.1 min-1)-[8]
Aminoethoxyvinylglycine (AVG)CompetitiveArabidopsis thaliana15 ± 3.5 nM~0.7 µM[9]
Compound 7303UncompetitiveArabidopsis thaliana23.5 ± 1.5 nM0.5 µM[9]

Note: The inhibitory constants can vary depending on the specific enzyme source and assay conditions.

This comparative data highlights the varying potencies and mechanisms of different inhibitors. For instance, while γ-vinyl GABA (vigabatrin) is an effective irreversible inhibitor of GABA transaminase, gabaculine exhibits a significantly lower IC50, indicating higher potency in this particular assay.[5] In the case of alanine racemase, the classic antibiotic D-cycloserine acts as a competitive inhibitor, whereas vinylglycine derivatives like D-chlorovinylglycine cause irreversible inactivation.[7] For ACC synthase, both L-vinylglycine and its analogue AVG are potent inhibitors, though they exhibit different kinetic profiles.[8][9]

Establishing Irreversibility: A Guide to Key Experimental Protocols

Confirming the mechanism of an enzyme inhibitor requires a systematic and multi-faceted experimental approach. The following protocols provide a robust framework for characterizing the nature of inhibition, with a focus on distinguishing between reversible and irreversible mechanisms.

Protocol 1: Determination of IC50 - A First Look at Potency

The half-maximal inhibitory concentration (IC50) is a fundamental parameter to quantify the potency of an inhibitor. For irreversible inhibitors, the IC50 value is time-dependent, a key characteristic that distinguishes them from reversible inhibitors.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the inhibitor (e.g., vinylglycine) in a suitable solvent. Prepare serial dilutions of the inhibitor to cover a broad concentration range. Prepare assay buffer, enzyme solution, and substrate solution at optimal concentrations.

  • Assay Setup: In a microplate, add a fixed volume of the enzyme solution to each well. Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor (vehicle control) and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15, 30, 60 minutes) at the optimal temperature. This step is crucial for observing the time-dependent nature of irreversible inhibition.

  • Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.

  • Activity Measurement: Measure the rate of the reaction using a suitable detection method (e.g., absorbance, fluorescence) over a set period.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each pre-incubation time point. A decrease in IC50 with increasing pre-incubation time is a strong indicator of irreversible inhibition.

IC50 Determination Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prep Setup Set up Microplate (Enzyme + Inhibitor Concentrations) Prep->Setup Preincubation Pre-incubate at Different Time Points Setup->Preincubation Initiate Add Substrate to Start Reaction Preincubation->Initiate Measure Measure Enzyme Activity Initiate->Measure Analyze Calculate % Inhibition & Plot Dose-Response Curves Measure->Analyze Determine Determine Time-Dependent IC50 Values Analyze->Determine End End Determine->End

Caption: Workflow for time-dependent IC50 determination.

Protocol 2: Dialysis Experiment - Confirming Irreversible Binding

Dialysis is a straightforward and effective method to physically separate the enzyme-inhibitor complex from the unbound inhibitor. If the inhibition is irreversible, the enzyme's activity will not be restored after dialysis.

Methodology:

  • Inhibitor Incubation: Incubate the enzyme with a high concentration of the inhibitor (sufficient to cause near-complete inhibition) for an adequate period. Also, prepare a control sample of the enzyme incubated with the vehicle.

  • Dialysis Setup: Place the enzyme-inhibitor mixture and the control enzyme solution into separate dialysis bags with a molecular weight cutoff that retains the enzyme but allows the small molecule inhibitor to pass through.

  • Dialysis: Submerge the dialysis bags in a large volume of cold assay buffer. Stir the buffer gently for several hours or overnight, with at least one buffer change, to allow the unbound inhibitor to diffuse out of the bag.

  • Activity Assay: After dialysis, recover the enzyme solutions from the bags. Measure the enzymatic activity of both the inhibitor-treated and control samples.

  • Interpretation: If the inhibitor is irreversible, the activity of the inhibitor-treated enzyme will remain significantly lower than the control enzyme. In contrast, if the inhibitor is reversible, the enzyme's activity will be largely restored to the level of the control.

Protocol 3: Jump-Dilution Kinetics - Measuring Dissociation Rates

For very tightly binding reversible inhibitors or to further confirm irreversibility, a jump-dilution experiment can be employed. This method involves rapidly diluting a pre-formed enzyme-inhibitor complex to a concentration where the free inhibitor is too low to cause significant re-binding.

Methodology:

  • Complex Formation: Incubate the enzyme with a saturating concentration of the inhibitor to allow the formation of the enzyme-inhibitor complex.

  • Rapid Dilution ("Jump"): Rapidly dilute the enzyme-inhibitor complex into a reaction mixture containing the substrate. The dilution factor should be large enough (e.g., 100-fold or more) to significantly lower the concentration of the free inhibitor.

  • Monitor Activity Recovery: Immediately and continuously monitor the enzyme's activity over time.

  • Data Analysis: If the inhibition is irreversible, there will be no recovery of enzyme activity. If the inhibition is reversible, the activity will gradually increase as the inhibitor dissociates from the enzyme. The rate of this recovery can be used to determine the off-rate (koff) of the inhibitor.

Protocol 4: Mass Spectrometry - Direct Detection of Covalent Adducts

Mass spectrometry provides direct evidence of covalent modification by detecting the mass increase of the enzyme after incubation with the inhibitor.

Methodology:

  • Incubation: Incubate the enzyme with the irreversible inhibitor under conditions that favor adduct formation. A control sample with the enzyme and vehicle should also be prepared.

  • Sample Preparation: Remove excess, unbound inhibitor from the reaction mixture using methods like size-exclusion chromatography or dialysis.

  • Mass Analysis: Analyze the intact protein samples using a mass spectrometer (e.g., ESI-TOF).

  • Data Interpretation: A shift in the molecular weight of the inhibitor-treated enzyme corresponding to the molecular weight of the inhibitor (or a fragment thereof) confirms the formation of a covalent adduct.

Conclusion

Vinylglycine and its derivatives serve as powerful tools for probing enzyme mechanisms and as lead compounds in drug discovery. A thorough understanding of their mechanism of irreversible inhibition, coupled with a rigorous experimental approach, is paramount for any researcher in this field. By employing the comparative data and detailed protocols outlined in this guide, scientists can confidently characterize the inhibition profiles of novel compounds, paving the way for the development of more effective and specific enzyme inhibitors.

References

  • Satoh, S., & Yang, S. F. (1989). Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by l-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine. Plant Physiology, 91(3), 1036–1039. [Link]

  • Satoh, S., & Yang, S. F. (1989). Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by l-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine. Plant Physiology, 91(3), 1036–1039. [Link]

  • Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517–526. [Link]

  • Capitani, G., McCarthy, D. L., Gut, H., Grütter, M. G., & Kirsch, J. F. (2005). Structure of ACC synthase inactivated by the mechanism-based inhibitor l-vinylglycine. FEBS Letters, 579(9), 2458–2462. [Link]

  • An-Erl King, S., & Tauk, N. (1980). Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. Archives Internationales de Pharmacodynamie et de Thérapie, 243(1), 48–55. [Link]

  • Strych, U., Huang, H., Krause, K. L., & Benedik, M. J. (2004). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(11), 4227–4234. [Link]

  • Li, N., He, Y., & Guo, H. (2012). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 287(38), 32264–32273. [Link]

  • ResearchGate. (n.d.). Structure and half-maximal inhibitory concentration (IC50) of selected ACC inhibitors. Retrieved from [Link]

  • Capitani, G., McCarthy, D. L., Gut, H., Grütter, M. G., & Kirsch, J. F. (2005). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. FEBS Letters, 579(9), 2458–2462. [Link]

  • PNAS. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1159–E1168. [Link]

  • Silverman, R. B., & Levy, M. A. (2003). Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(4), 323–328. [Link]

  • Semantic Scholar. (2003). Kinetic Studies on the Inhibition of GABA-T by γ-Vinyl GABA and Taurine. Retrieved from [Link]

  • ResearchGate. (n.d.). Assays for screening alanine racemase-specific inhibitors. Retrieved from [Link]

  • Silverman, R. B. (2023). AN UPDATED STATUS OF ALANINE RACEMASE INHIBITORS: A REVIEW. Retrieved from [Link]

Sources

A Comparative Guide to 2-Amino-3-butenoic Acid Versus Other Unnatural Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery and chemical biology, offering a powerful strategy to transcend the limitations of the 20 canonical amino acids.[1] By expanding the chemical repertoire of peptide building blocks, researchers can engineer molecules with enhanced proteolytic stability, constrained conformations for improved target affinity, and novel functionalities for imaging and targeted delivery.[2][3] Among the vast arsenal of available UAAs, 2-Amino-3-butenoic acid, also known as vinylglycine, presents a particularly intriguing case. Its simple yet reactive vinyl side chain offers a unique trifecta of potential applications: as a mechanism-based enzyme inhibitor, a tool for conformational constraint, and a handle for bioorthogonal chemical modifications.

This guide provides an in-depth, data-driven comparison of 2-Amino-3-butenoic acid against other prominent classes of UAAs. We will objectively evaluate its performance and potential in three critical areas for peptide therapeutic development: enhancing proteolytic stability, imposing conformational constraints, and enabling bioorthogonal reactivity. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental protocols necessary to strategically leverage vinylglycine and other UAAs in their work.

The Unique Profile of 2-Amino-3-butenoic Acid (Vinylglycine)

2-Amino-3-butenoic acid is a non-proteinogenic amino acid characterized by a vinyl group attached to its α-carbon. This β,γ-unsaturated structure is the key to its distinct chemical personality. The vinyl group is not just a passive structural element; it is a reactive handle that can be exploited in a variety of chemical transformations. Historically, vinylglycine has been recognized as a potent mechanism-based inhibitor, or "suicide substrate," for several pyridoxal phosphate (PLP)-dependent enzymes, where it hijacks the catalytic machinery to irreversibly inactivate the enzyme.[4]

Beyond its role as an inhibitor, the vinyl group's true potential in peptide science lies in its versatility. It can serve as:

  • A conformational constraint element , where it can be paired with another olefin-containing UAA to form a hydrocarbon staple via ring-closing metathesis (RCM), locking the peptide into a specific secondary structure, such as an α-helix.[5][6]

  • A bioorthogonal handle , capable of undergoing highly selective "click" reactions, most notably the radical-mediated thiol-ene reaction, allowing for the covalent attachment of probes, imaging agents, or other molecular cargo.[7][8]

This dual utility in both structural stabilization and chemical functionalization makes vinylglycine a compelling, though perhaps underutilized, tool in the peptide chemist's toolbox.

Comparative Analysis of Proteolytic Stability

The Challenge of Proteolytic Degradation

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in biological fluids.[9] This leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy. A key strategy to overcome this is to modify the peptide backbone in ways that hinder protease recognition and cleavage.[3]

Stability Enhancement with Vinylglycine

While direct, comparative quantitative data on the proteolytic stability of vinylglycine-containing peptides is not abundant in the literature, the mechanism of protection can be inferred. Proteases recognize specific amino acid sequences and bind to the peptide backbone through a network of hydrogen bonds. The introduction of a bulky or non-natural side chain near the cleavage site can sterically block the protease's active site. The sp²-hybridized vinyl group of 2-amino-3-butenoic acid, while not exceptionally bulky, alters the local stereoelectronic environment compared to a standard alkyl side chain, which may interfere with optimal substrate positioning within the enzyme's catalytic pocket.

Comparison with Established Stability-Enhancing UAAs

To contextualize the potential of vinylglycine, it is essential to compare it with well-established methods for enhancing proteolytic resistance.

  • N-Methylated Amino Acids: The substitution of an amide proton with a methyl group is a highly effective strategy. This modification achieves two things: it removes a hydrogen bond donor crucial for enzyme recognition and introduces steric bulk that directly shields the scissile amide bond.[2] The protective effect is significant, with studies showing that a single N-methylation can increase a peptide's half-life by orders of magnitude.[2]

  • D-Amino Acids: Proteases are stereospecific enzymes that have evolved to recognize L-amino acids. The strategic substitution of an L-amino acid with its D-enantiomer at or near a cleavage site can dramatically reduce the rate of degradation by disrupting the precise stereochemical fit required for catalysis.[10]

  • Sterically Hindered UAAs: Amino acids with bulky side chains or α,α-disubstitution, such as aminoisobutyric acid (Aib), introduce significant steric hindrance that physically blocks protease access.

Data Summary: Proteolytic Stability Enhancement

The following table summarizes representative data from the literature, illustrating the profound impact of N-methylation on peptide stability compared to their unmodified counterparts. This serves as a benchmark for the level of stability enhancement that can be achieved.

Peptide SequenceModificationProtease/MediumHalf-life (t½)Fold Increase in StabilityReference
Model Peptide ANoneHuman Serum15 min-[11]
Model Peptide AN-Methyl-Ala at P1'Human Serum> 24 hours> 96[11]
G-protein-binding peptideNon-methylatedTrypsin~2.5 min-[2]
G-protein-binding peptideN-Me-Lys at P1Trypsin> 42 hours> 1000[2]
Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol outlines a general method for comparing the stability of a modified peptide (e.g., containing vinylglycine) against its unmodified counterpart in human serum.

Objective: To determine the half-life (t½) of peptides in a biologically relevant medium.

Materials:

  • Lyophilized peptides (unmodified control and vinylglycine-modified)

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 10% Trichloroacetic acid (TCA) in water

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC

  • HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each peptide in PBS.

  • Assay Setup:

    • Pre-warm human serum and PBS to 37°C.

    • In a microcentrifuge tube, add 450 µL of pre-warmed human serum.

    • To initiate the degradation reaction, add 50 µL of the peptide stock solution to the serum (final peptide concentration: 100 µg/mL). Vortex briefly. This is your t=0 sample point.

  • Time-Course Incubation: Incubate the reaction mixture at 37°C.

  • Sample Quenching: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the reaction mixture and immediately add it to a new tube containing 50 µL of ice-cold 10% TCA quenching solution. Vortex to precipitate serum proteins.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide.

    • Analyze 50 µL of the supernatant by RP-HPLC. Use a gradient of water/0.1% TFA (Solvent A) and ACN/0.1% TFA (Solvent B).

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of peptide remaining.

    • Plot the percentage of remaining peptide versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t½).[9]

Comparative Analysis of Conformational Constraint

The Importance of Pre-organization

Peptides in solution are often highly flexible, existing as an ensemble of different conformations. This conformational heterogeneity comes at an entropic cost upon binding to a target receptor. By constraining a peptide into its bioactive conformation, we pre-pay this entropic penalty, which can lead to a significant increase in binding affinity and specificity.[4]

Conformational Effects of Vinylglycine

The vinyl group of 2-amino-3-butenoic acid can serve as a component in an all-hydrocarbon "staple." This is achieved by incorporating two olefin-bearing UAAs into a peptide sequence, typically at positions i and i+4 or i and i+7 to span one or two turns of an α-helix, respectively. A ring-closing metathesis (RCM) reaction is then used to form a covalent hydrocarbon bridge between the two side chains, effectively locking the peptide into a helical conformation.[6][12] While other olefinic amino acids are more commonly used, vinylglycine is a viable candidate for this strategy. The rigidity of the resulting staple enhances helicity, which is often crucial for mediating protein-protein interactions.[12]

Comparison with Other Conformationally Constraining Strategies
  • Other Olefinic Amino Acids for Stapling: A variety of α,α-disubstituted olefinic amino acids with side chains of different lengths (e.g., S5, R5, S8, R8) are commonly used for RCM.[5] These are designed to optimize the geometry and length of the hydrocarbon staple for maximum helical stabilization. The choice of which olefinic amino acid to use depends on the desired staple length and stereochemistry.

  • Aza-Amino Acids: Replacing the α-carbon of an amino acid with a nitrogen atom creates an "aza-amino acid." This substitution dramatically restricts the conformational freedom of the peptide backbone. Due to lone pair repulsion and urea-like resonance, the phi (φ) and psi (ψ) dihedral angles are constrained to specific regions of Ramachandran space, making aza-amino acids potent inducers of β-turn and helical structures.[13][14]

Workflow for Peptide Stapling via Ring-Closing Metathesis

The following diagram illustrates the general workflow for synthesizing a stapled peptide using RCM.

RCM_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM On-Resin Ring-Closing Metathesis (RCM) cluster_Final Cleavage and Purification sp1 1. Resin Swelling sp2 2. Fmoc Deprotection sp1->sp2 sp3 3. Coupling of Amino Acids (including two olefinic UAAs) sp2->sp3 sp4 4. Repeat Cycle sp3->sp4 rcm1 5. Add Grubbs' Catalyst sp4->rcm1 rcm2 6. Reaction (2-4 h) rcm1->rcm2 rcm3 7. Wash Resin rcm2->rcm3 cl1 8. Cleavage from Resin rcm3->cl1 cl2 9. Peptide Precipitation cl1->cl2 cl3 10. HPLC Purification cl2->cl3

Caption: General workflow for synthesizing a hydrocarbon-stapled peptide.

Experimental Protocol: On-Resin Peptide Stapling via Ring-Closing Metathesis

This protocol is adapted from established methods for stapling peptides containing olefin-bearing amino acids on a solid support.[6]

Objective: To covalently cross-link two olefinic UAA side chains within a resin-bound peptide.

Materials:

  • Peptidyl-resin containing two olefin-bearing UAAs (e.g., vinylglycine and a longer-chain partner).

  • Grubbs' First-Generation Catalyst.

  • Anhydrous, degassed 1,2-dichloroethane (DCE).

  • Nitrogen or Argon gas source.

  • Standard solid-phase peptide synthesis (SPPS) glassware.

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS. Incorporate the Fmoc-protected olefin-bearing amino acids (e.g., Fmoc-L-vinylglycine and another like Fmoc-(S)-2-(4'-pentenyl)alanine) at the desired i and i+4 or i+7 positions.

  • Resin Preparation: After the final Fmoc deprotection and washing steps, swell the peptidyl-resin in anhydrous DCE for 30 minutes.

  • Catalyst Solution Preparation: In a separate vial under an inert atmosphere (e.g., in a glovebox), dissolve Grubbs' catalyst in anhydrous, degassed DCE to a final concentration of 10 mM.

  • Metathesis Reaction:

    • Drain the DCE from the swollen resin.

    • Add the catalyst solution to the resin (typically 0.15-0.30 equivalents relative to resin loading).

    • Gently agitate the mixture under a slow stream of nitrogen or argon for 2-4 hours at room temperature. The inert gas stream helps to remove the ethylene byproduct and drive the reaction to completion.

  • Reaction Quenching and Washing:

    • Drain the catalyst solution.

    • Wash the resin extensively with DCE (5x), followed by dichloromethane (DCM, 3x), and dimethylformamide (DMF, 3x) to remove all traces of the catalyst.

  • Cleavage and Purification: Cleave the now-stapled peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether and purify by RP-HPLC.[6]

  • Analysis: Confirm the successful stapling by mass spectrometry (observing the mass loss of 28 Da corresponding to ethylene). Analyze the increase in helicity using Circular Dichroism (CD) spectroscopy.[12]

Comparative Analysis of Bioorthogonal Reactivity

The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes.[1] These reactions provide a powerful means to attach fluorescent probes, drugs, or other tags to biomolecules with high specificity.

The Vinyl Group as a Bioorthogonal Handle: Thiol-Ene "Click" Chemistry

The vinyl group of 2-amino-3-butenoic acid is an excellent substrate for the radical-mediated thiol-ene reaction. This reaction, often considered a "click" reaction due to its efficiency and specificity, involves the addition of a thiol across the double bond, forming a stable thioether linkage.[7][8] The reaction is typically initiated by light in the presence of a photoinitiator and proceeds rapidly under mild, aqueous conditions, making it highly suitable for modifying peptides and proteins.[7]

Comparison with Other Bioorthogonal Chemistries

The utility of the thiol-ene reaction with vinylglycine is best understood by comparing its performance metrics with other widely used bioorthogonal ligations.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is one of the most popular bioorthogonal reactions. It involves the reaction of a strained cyclooctyne (e.g., DBCO, BCN) with an azide. It is copper-free, making it highly biocompatible, but its reaction rates are generally slower than the fastest bioorthogonal reactions.

  • Inverse-Electron-Demand Diels-Alder (iEDDA): This reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) boasts exceptionally fast reaction kinetics, making it ideal for labeling low-abundance targets or for applications requiring rapid signal generation.[1]

  • Staudinger Ligation: One of the first bioorthogonal reactions developed, the Staudinger ligation between an azide and a phosphine derivative has been largely superseded by reactions with faster kinetics.[1]

Data Summary: Comparison of Bioorthogonal Reaction Kinetics

The second-order rate constant (k₂) is a critical metric for comparing the speed of different bioorthogonal reactions. Faster rates are generally preferable, especially for in vivo applications.

Bioorthogonal ReactionBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey LimitationsReference
Thiol-Ene Reaction Thiol + Alkene (e.g., Vinylglycine)~1 - 100 (highly condition dependent)Metal-free, photo-inducible, rapidRequires photoinitiator and UV light[7]
iEDDA Tetrazine + trans-Cyclooctene (TCO)10³ - 10⁶Exceptionally fast, no catalystTCO can be light-sensitive[1]
SPAAC Dibenzocyclooctyne (DBCO) + Azide~0.1 - 2.3Copper-free, highly stable reactantsSlower kinetics
Staudinger Ligation Phosphine + Azide~0.002 - 0.01First-generation, well-understoodVery slow kinetics, phosphine oxidation[1]
Workflow for Bioorthogonal Labeling of a Peptide

This diagram outlines a typical experiment to label a vinylglycine-containing peptide with a thiol-functionalized probe.

Bioorthogonal_Workflow cluster_Peptide Peptide Preparation cluster_Probe Probe Preparation cluster_Reaction Thiol-Ene Reaction cluster_Analysis Analysis p1 Synthesize Peptide with Vinylglycine p2 Purify and Characterize p1->p2 r1 Combine Peptide, Probe, and Photoinitiator p2->r1 pr1 Obtain Thiol-Probe (e.g., Thiol-Biotin) pr2 Prepare Stock Solution pr1->pr2 pr2->r1 r2 Irradiate with UV Light (365 nm) r1->r2 r3 Monitor Reaction by HPLC/MS r2->r3 a1 Purify Labeled Peptide r3->a1 a2 Confirm Conjugation (MS) a1->a2 a3 Downstream Application a2->a3

Caption: Workflow for labeling a vinylglycine-containing peptide via thiol-ene chemistry.

Experimental Protocol: On-Resin Thiol-Ene Modification of a Vinylglycine-Containing Peptide

This protocol is based on methods for the on-resin modification of peptides containing allyl-glycine, a close homolog of vinylglycine.[7]

Objective: To conjugate a thiol-containing molecule to a resin-bound peptide via its vinylglycine side chain.

Materials:

  • Peptidyl-resin containing a vinylglycine residue.

  • Thiol-containing probe (e.g., 1-thio-β-D-glucose tetraacetate for glycosylation, or a thiol-biotin linker).

  • Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DPAP).

  • Solvent: Dimethylformamide (DMF).

  • UV lamp (365 nm).

  • SPPS reaction vessel.

Procedure:

  • Peptide Synthesis: Synthesize the peptide on the resin using standard Fmoc-SPPS, incorporating Fmoc-L-vinylglycine at the desired position. Keep the peptide on the resin after the final Fmoc deprotection and washing.

  • Reaction Setup:

    • Swell the peptidyl-resin in DMF.

    • Prepare a reaction solution in DMF containing the thiol probe (5-10 equivalents relative to resin loading) and DPAP (0.2 equivalents).

  • Photochemical Reaction:

    • Drain the DMF from the resin.

    • Add the reaction solution to the resin, ensuring all beads are fully submerged.

    • Irradiate the vessel with a 365 nm UV lamp for 30-60 minutes with gentle agitation. Monitor the reaction by taking a small sample of beads, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and methanol (3x) to remove excess reagents and initiator.

  • Cleavage and Purification: Dry the resin and proceed with standard cleavage and purification protocols as described previously. The final product will be the peptide conjugated to the probe via a thioether bond at the vinylglycine side chain.

Conclusion and Future Perspectives

2-Amino-3-butenoic acid (vinylglycine) stands out as a uniquely versatile unnatural amino acid. Its vinyl side chain is not merely a structural component but a functional unit that can be leveraged for both conformational stapling and bioorthogonal modification.

  • As a Conformational Tool: It provides a handle for all-hydrocarbon stapling via RCM, a proven strategy for stabilizing α-helical structures to enhance target binding and proteolytic resistance.

  • As a Bioorthogonal Handle: It enables efficient, metal-free conjugation via the photo-inducible thiol-ene reaction, offering a valuable alternative to more common bioorthogonal pairs.

While direct, head-to-head quantitative comparisons with other UAAs are still needed to fully delineate its performance profile, the available data on analogous systems suggest that vinylglycine is a powerful and competitive tool. Its primary advantage lies in its dual-use potential; a single UAA can be used to either constrain a peptide's structure or to attach a molecular payload.

Future research should focus on systematic comparative studies. For instance, synthesizing a library of peptides where a single position is varied with vinylglycine, an N-methylated residue, a D-amino acid, and an azide-containing UAA, followed by parallel assays for proteolytic stability and bioorthogonal reaction kinetics, would provide invaluable data for the field. Such studies will clarify the precise advantages and trade-offs of using vinylglycine, solidifying its place as a strategic building block in the design of next-generation peptide therapeutics.

References

  • Bird, R. E., Lemmel, S. A., Yu, X., & Zhou, Q. (2021). Bioorthogonal Chemistry and Its Applications. Bioconjugate Chemistry, 32(12), 2457–2479. [Link]

  • Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2019). Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. Molecules, 24(4), 784. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203. [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2006). A comparative study of bioorthogonal reactions with azides. ACS chemical biology, 1(10), 644-648. [Link]

  • McLean, J. T., Abu-Rabie, P., & Scanlan, E. M. (2020). An Efficient Thiol-ene Mediated Protocol for Thiolated Peptide Synthesis and On-Resin Diversification. Chemistry–A European Journal, 26(63), 14316-14320. [Link]

  • Koniev, O., & Wagner, A. (2015). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate chemistry, 26(11), 2297-2301. [Link]

  • Aimetti, A. A., Machen, T. E., & Anseth, K. S. (2010). On-resin peptide macrocyclization using thiol-ene click chemistry. Chemical communications, 46(23), 4061-4063. [Link]

  • Biondaro, S., & Hoffmann, R. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link]

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and propargylglycine: complementary suicide substrates for l-amino acid oxidase and d-amino acid oxidase. Biochemistry, 15(14), 3070-3076. [Link]

  • Zhang, H., Qiao, Y., Liu, Y., Yue, H., & Pei, D. (2016). Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. Frontiers in Chemistry, 4, 38. [Link]

  • Rabadán-González, I., & Scanlan, E. M. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 583272. [Link]

  • Walensky, L. D., & Bird, G. H. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Methods in molecular biology, 1494, 1-28. [Link]

  • Lau, Y. H., Wu, Y., de Andrade, P., Galloway, W. R., & Spring, D. R. (2015). A two-component ‘double-click’ approach to peptide stapling. Nature protocols, 10(4), 585-594. [Link]

  • Brender, J. R., & Salame, D. B. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. The journal of physical chemistry. B, 126(49), 10510-10518. [Link]

  • Moiola, M., Memeo, M. G., & Quadrelli, P. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(19), 3546. [Link]

  • Zondlo, N. J. (2016). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in molecular biology, 1368, 147-169. [Link]

  • Wu, Y. H., Li, Y. H., & Li, X. (2017). A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling pathway. Chemical science, 8(11), 7625-7630. [Link]

  • Kele, P., & Németh, K. (2019). Review stapling peptides using cysteine crosslinking. Biopolymers, 106(6), 843-852. [Link]

  • Zhan, W., Duan, H., & Li, C. (2024). Recent Advances in Metal-Free Peptide Stapling Strategies. Chemical & Biomedical Engineering, 1(4), 593-605. [Link]

  • Wu, H., & DeGrado, W. F. (2010). 19F NMR-tags for peptidyl prolyl conformation analysis. Organic & biomolecular chemistry, 8(17), 3843-3847. [Link]

  • Roth, E., de la Zerda, A., & Almquist, B. D. (2021). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Biomaterials science, 9(12), 4399-4409. [Link]

  • Kele, P., & Németh, K. (2016). Review stapling peptides using cysteine crosslinking. Biopolymers, 106(6), 843-852. [Link]

  • Zhan, W., Duan, H., & Li, C. (2024). Recent Advances in Metal-Free Peptide Stapling Strategies. Chemical & Biomedical Engineering, 1, 593-605. [Link]

  • Wu, H., & DeGrado, W. F. (2010). 19F NMR-tags for peptidyl prolyl conformation analysis. Organic & biomolecular chemistry, 8(17), 3843-3847. [Link]

  • Roth, E., de la Zerda, A., & Almquist, B. D. (2021). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Biomaterials science, 9(12), 4399-4409. [Link]

  • Kele, P., & Németh, K. (2016). Review stapling peptides using cysteine crosslinking. Biopolymers, 106(6), 843-852. [Link]

  • Zhan, W., Duan, H., & Li, C. (2024). Recent Advances in Metal-Free Peptide Stapling Strategies. Chemical & Biomedical Engineering, 1, 593-605. [Link]

  • Wu, H., & DeGrado, W. F. (2010). 19F NMR-tags for peptidyl prolyl conformation analysis. Organic & biomolecular chemistry, 8(17), 3843-3847. [Link]

  • Gu, F., & Newberry, R. W. (2021). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Chemical Science, 12(46), 15309-15314. [Link]

  • Gu, F., & Newberry, R. W. (2021). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv. [Link]

Sources

A Comparative Guide to Vinylglycine Derivatives as Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Vinylglycine and its derivatives represent a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry due to their potent and often irreversible inhibition of a variety of enzymes, particularly those dependent on pyridoxal phosphate (PLP).[1][2][3] This guide provides a comparative analysis of the efficacy of vinylglycine derivatives as drug candidates, exploring their mechanism of action, therapeutic targets, and performance against alternative therapeutic strategies.

Mechanism of Action: Suicide Substrates

Vinylglycine derivatives primarily act as "suicide substrates" or mechanism-based inactivators.[2][4][5] They are recognized by the target enzyme and enter the catalytic cycle. However, during the enzymatic reaction, a highly reactive intermediate is generated, which then covalently modifies and irreversibly inactivates the enzyme.[6] This targeted inactivation offers a high degree of specificity and prolonged duration of action, which are desirable properties for drug candidates.

The core mechanism involves the vinyl group, which, after initial enzymatic processing, becomes a potent Michael acceptor, susceptible to nucleophilic attack by an active site residue, often a lysine.[6] This covalent adduction permanently disables the enzyme.[6]

Therapeutic Targets and Efficacy

The primary targets of vinylglycine derivatives are PLP-dependent enzymes, which play crucial roles in amino acid metabolism. Key enzyme families inhibited by these compounds include:

  • Aminotransferases (Transaminases): These enzymes are vital for the synthesis and degradation of amino acids.[7] Vinylglycine has been shown to inactivate several transaminases, including those for L-aspartate, L-alanine, L-serine, and D-alanine.[1] Inhibition of specific aminotransferases is a therapeutic strategy for various diseases. For instance, inhibitors of ornithine aminotransferase (OAT) are being investigated for the treatment of hepatocellular carcinoma.[8]

  • Decarboxylases: These enzymes are involved in the synthesis of neurotransmitters and other bioactive amines.[2]

  • Amino Acid Oxidases: Vinylglycine can be oxidized by both D- and L-amino acid oxidases, leading to the inactivation of the L-amino acid oxidase.[4]

The efficacy of vinylglycine derivatives is often evaluated by their ability to inhibit these target enzymes. While specific IC50 or Ki values are highly dependent on the specific derivative and the target enzyme, studies have demonstrated their potent inhibitory activity. For example, vinylglycine itself is a known irreversible inhibitor of aspartate aminotransferase.[9] However, in some cases, vinylglycine can act as an alternative substrate rather than a pure inhibitor, which can complicate its therapeutic application.[10]

Comparison with Alternative Drug Candidates

The therapeutic areas where vinylglycine derivatives show promise, such as epilepsy, bacterial infections, and cancer, have a range of existing and emerging alternative treatments.

Epilepsy
  • Mechanism of Action: Many anti-epileptic drugs work by modulating ion channels (e.g., sodium, calcium) or enhancing GABAergic inhibition.

  • Alternative Therapies: Besides conventional medications, alternative approaches include the ketogenic diet, vagal nerve stimulation, and mind-body practices like yoga and meditation.[11][12][13] Some herbal remedies and dietary supplements are also used, though their efficacy is often less rigorously studied.[14]

Treatment ModalityMechanism of ActionAdvantagesDisadvantages
Vinylglycine Derivatives Irreversible enzyme inhibition (e.g., GABA-AT)High specificity, long duration of actionPotential for off-target effects, toxicity
Conventional AEDs Ion channel modulation, GABAergic enhancementWell-established efficacy and safety profilesVarious side effects, drug interactions
Ketogenic Diet Metabolic shift to ketosisEffective for some intractable epilepsiesRestrictive, potential for side effects
Vagal Nerve Stimulation NeuromodulationNon-pharmacological, long-term controlInvasive procedure, potential side effects
Bacterial Infections
  • Mechanism of Action: Traditional antibiotics target essential bacterial processes like cell wall synthesis, protein synthesis, or DNA replication.

  • Alternative Therapies: The rise of antibiotic resistance has spurred the development of alternatives such as bacteriophage therapy, antimicrobial peptides, and immunotherapeutics.[15][16][17][18] These approaches often offer greater specificity and a lower risk of resistance development.[15][16]

Treatment ModalityMechanism of ActionAdvantagesDisadvantages
Vinylglycine Derivatives Inhibition of essential bacterial enzymesNovel mechanism, potential against resistant strainsLimited spectrum of activity, potential for host toxicity
Conventional Antibiotics Broad-spectrum or targeted bacterial killingBroad applicability, rapid actionAntibiotic resistance, disruption of microbiota
Bacteriophage Therapy Viral lysis of specific bacteriaHighly specific, low impact on host microbiotaNarrow spectrum, potential for immune response
Antimicrobial Peptides Disruption of bacterial membranesBroad-spectrum, low resistance potentialPotential for toxicity, delivery challenges

Experimental Protocols

Synthesis of Vinylglycine Derivatives

A common synthetic route to L-α-vinylglycine starts from L-homoserine lactone. This multi-step process involves the protection of the amino and carboxyl groups, followed by cleavage of the lactone and subsequent oxidation and deprotection steps.[1] A key advantage of this route is its efficiency and the requirement for only a single chromatographic purification step.[1]

Simplified Synthetic Workflow:

  • Protection: The amino group of L-homoserine lactone is protected with a Boc group, and the carboxyl group is protected as a diphenylmethyl ester.

  • Lactone Cleavage: The lactone ring is opened using a phenylselenolate equivalent.

  • Oxidation and Elimination: The resulting selenide is oxidized and then undergoes pyrolysis to form the vinyl group.

  • Deprotection: The protecting groups are removed under mild acidic conditions to yield L-α-vinylglycine.[1]

SynthesisWorkflow cluster_synthesis Synthesis of L-α-Vinylglycine L-Homoserine Lactone L-Homoserine Lactone Protection Protection L-Homoserine Lactone->Protection Boc, DPM Lactone Cleavage Lactone Cleavage Protection->Lactone Cleavage PhSeNa Oxidation & Elimination Oxidation & Elimination Lactone Cleavage->Oxidation & Elimination Ozone, Pyrolysis Deprotection Deprotection Oxidation & Elimination->Deprotection TFA L-α-Vinylglycine L-α-Vinylglycine Deprotection->L-α-Vinylglycine Final Product

In Vitro Enzyme Inhibition Assay

To assess the efficacy of vinylglycine derivatives as enzyme inhibitors, a continuous spectrophotometric assay can be employed. This protocol is adapted for measuring the activity of aminotransferases.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare buffer solutions, substrate solutions (e.g., amino acid and α-keto acid), and a solution of the vinylglycine derivative.

  • Enzyme Preparation: Purify the target aminotransferase and determine its concentration.

  • Assay Mixture: In a cuvette, combine the buffer, substrate solutions, and a coupling enzyme system (e.g., lactate dehydrogenase for pyruvate-forming aminotransferases).

  • Initiation: Add the vinylglycine derivative at various concentrations to the assay mixture and pre-incubate with the enzyme for a defined period.

  • Reaction Monitoring: Initiate the reaction by adding the second substrate. Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH oxidation) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

InhibitionAssay cluster_assay In Vitro Enzyme Inhibition Assay Reagent Prep Reagent Prep Assay Mixture Assay Mixture Reagent Prep->Assay Mixture Buffer, Substrates Pre-incubation Pre-incubation Assay Mixture->Pre-incubation Add Inhibitor Enzyme Prep Enzyme Prep Enzyme Prep->Assay Mixture Purified Enzyme Reaction Monitoring Reaction Monitoring Pre-incubation->Reaction Monitoring Add 2nd Substrate Data Analysis Data Analysis Reaction Monitoring->Data Analysis Calculate IC50

Conclusion

Vinylglycine derivatives are a promising class of drug candidates due to their potent and targeted mechanism of action as suicide substrates for PLP-dependent enzymes. Their efficacy has been demonstrated against a range of therapeutic targets, offering potential treatments for diseases such as epilepsy, bacterial infections, and cancer. However, their development must carefully consider potential off-target effects and toxicity. A thorough comparison with existing and emerging alternative therapies is crucial for positioning these compounds in the therapeutic landscape. Further research focusing on optimizing the selectivity and safety profiles of vinylglycine derivatives will be essential for their successful clinical translation.

References

  • Epilepsy Foundation. (n.d.). Alternative Therapies.
  • Pulsipher, M. A. (n.d.). Nonpharmacological treatment of epilepsy. PMC - NIH.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Alternatives to Antibiotics: Why and How. NAM.
  • Barrow Neurological Institute. (n.d.). Alternative Treatments for Intractable Epilepsy.
  • Healthline. (2019, January 22). 5 Natural Treatments for Epilepsy.
  • (n.d.). Alternative Epilepsy Treatments and Therapies.
  • (n.d.). Beyond Antibiotics: New Therapeutic Approaches for Bacterial Infections. PMC.
  • (n.d.). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. PMC - NIH.
  • (n.d.). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC - NIH.
  • (2022, December 16). Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine. PMC.
  • (2022, May 3). Editorial: Alternatives to Combat Bacterial Infections. Frontiers.
  • Science Museum. (2021, February 25). Alternatives to antibiotics.
  • (n.d.). EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative. Google Patents.
  • (n.d.). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. PubMed.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of α-Vinyl Amino Acids.
  • (n.d.). Synthesis of α-Vinyl Amino Acids. PubMed.
  • (n.d.). Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. ACS Publications.
  • PubChem. (n.d.). Vinylglycine.
  • (2000, March 14). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. PubMed.
  • (2022, November 22). Discovery of Novel Alanine Aminotransferase and Aspartate Aminotransferase Inhibitors by Large Scales Docking-Based Virtual Screening.
  • Patsnap Synapse. (2024, June 25). What are Aminotransferase inhibitors and how do they work?.
  • ResearchGate. (2025, August 10). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes.
  • MedchemExpress.com. (n.d.). Aminotransferases (Transaminases) | Inhibitors.
  • (2021, December 9). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. PMC - NIH.
  • (n.d.). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. PubMed.
  • (2020, January 1). Synthesis, in vitro and in vivo biological evaluation of novel graveolinine derivatives as potential anti-Alzheimer agents. PubMed.
  • (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central.

Sources

A Comparative Guide to the Structural Analysis of Vinylglycine-Enzyme Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between an enzyme and its inhibitor is paramount. Vinylglycine, a potent mechanism-based inactivator, offers a fascinating case study in covalent inhibition. This guide provides an in-depth comparison of the primary techniques used to elucidate the three-dimensional structures of vinylglycine-enzyme complexes, offering insights into experimental design and data interpretation.

The Significance of Vinylglycine-Enzyme Complexes

Vinylglycine and its derivatives are classified as "suicide substrates" because they are processed by the target enzyme's catalytic machinery, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the active site.[1] This mechanism of inactivation is of significant interest in drug design. L-Vinylglycine (L-VG), for instance, is both a substrate and a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase.[2] The study of these complexes at an atomic level is crucial for understanding enzyme mechanisms, designing more specific and potent inhibitors, and developing novel therapeutic agents.[3]

The inactivation of ACC synthase by L-vinylglycine proceeds through a Michael addition mechanism, where a nucleophile from the enzyme's active site attacks the vinyl group of the inhibitor.[3] This results in a stable covalent adduct, making the complex amenable to structural studies.[2]

Core Techniques for Structural Elucidation: A Comparative Overview

The primary methods for determining the high-resolution structures of protein-ligand complexes are X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. Each technique possesses unique strengths and is suited for different types of biological questions and enzyme systems.

Technique Resolution Sample Requirements Key Advantages Limitations
X-ray Crystallography Typically 1.5 - 3.5 ÅHigh-purity, well-ordered crystalsHigh resolution, well-established methodsCrystal formation can be a bottleneck, may introduce artifacts
Cryo-Electron Microscopy (Cryo-EM) Typically 2.5 - 5 ÅPurified protein in vitreous iceNo crystallization required, can study large and flexible complexesLower resolution for smaller proteins, requires specialized equipment
NMR Spectroscopy Atomic-level informationHigh concentration of isotopically labeled proteinProvides information on dynamics and weak interactions in solutionLimited to smaller proteins (<40 kDa), complex data analysis

In-Depth Analysis of Structural Techniques

X-ray Crystallography: The Gold Standard for Resolution

X-ray crystallography has been instrumental in providing the first and most detailed atomic views of vinylglycine-enzyme complexes.[4] The structure of ACC synthase inactivated by L-vinylglycine, for example, was determined to a resolution of 2.25 Å, revealing the precise covalent linkage between the inhibitor and a lysine residue in the active site.[2]

Causality Behind Experimental Choices: The choice of X-ray crystallography is often driven by the desire for the highest possible resolution to visualize the intricate details of the covalent bond and the surrounding active site residues. The stability of the vinylglycine adduct is a significant advantage, as it allows for the time required to grow high-quality crystals.

Self-Validating System: The quality of the resulting electron density map serves as a self-validating system. Clear and unambiguous density for the inhibitor and the surrounding protein backbone and side chains confirms the accuracy of the determined structure.[5]

G cluster_0 X-ray Crystallography Workflow Protein Purification Protein Purification Co-crystallization Co-crystallization Protein Purification->Co-crystallization High Purity Protein + Inhibitor Crystal Harvesting Crystal Harvesting Co-crystallization->Crystal Harvesting Formation of well-ordered crystals X-ray Diffraction X-ray Diffraction Crystal Harvesting->X-ray Diffraction Mounting and cryo-cooling Data Processing Data Processing X-ray Diffraction->Data Processing Diffraction Pattern Structure Solution & Refinement Structure Solution & Refinement Data Processing->Structure Solution & Refinement Electron Density Map Structural Analysis Structural Analysis Structure Solution & Refinement->Structural Analysis Atomic Model

Cryo-Electron Microscopy: A Revolution for Large and Flexible Complexes

While X-ray crystallography has been a workhorse, cryo-EM has emerged as a powerful alternative, particularly for large, multi-domain enzymes or those that are recalcitrant to crystallization.[6][7][8] Cryo-EM allows for the structural determination of complexes in a near-native, hydrated state, vitrified in a thin layer of ice.[9][10]

Causality Behind Experimental Choices: Cryo-EM is the method of choice when dealing with enzymes that are inherently flexible, part of a larger complex, or prove difficult to crystallize.[11] The ability to analyze heterogeneous samples through computational classification is a key advantage.[8]

Self-Validating System: The generation of 2D class averages and subsequent 3D reconstructions provides an internal validation of the data quality. The final 3D map should be consistent with the initial 2D projections, and the resolution can be quantitatively assessed.[12]

G cluster_1 Cryo-EM Workflow Protein Purification Protein Purification Grid Preparation Grid Preparation Protein Purification->Grid Preparation Purified Complex Vitrification Vitrification Grid Preparation->Vitrification Plunge-freezing Data Collection Data Collection Vitrification->Data Collection Cryo-TEM Image Processing Image Processing Data Collection->Image Processing Micrographs 2D Classification 2D Classification Image Processing->2D Classification Particle Picking 3D Reconstruction 3D Reconstruction 2D Classification->3D Reconstruction Class Averages Model Building & Refinement Model Building & Refinement 3D Reconstruction->Model Building & Refinement 3D Density Map Structural Analysis Structural Analysis Model Building & Refinement->Structural Analysis

NMR Spectroscopy: Unveiling Dynamics and Interactions in Solution

NMR spectroscopy offers a unique perspective by providing atomic-resolution information about protein-ligand interactions in the solution state.[13][14] It is particularly powerful for mapping binding sites, determining binding affinities, and characterizing the dynamic changes that occur upon inhibitor binding.[15][16]

Causality Behind Experimental Choices: NMR is often employed when information about the dynamics of the enzyme-inhibitor complex is desired, or when studying weaker, non-covalent interactions that precede the covalent modification.[17][18] It is also invaluable for systems that are difficult to crystallize or are too small for high-resolution cryo-EM.[13]

Self-Validating System: The consistency of chemical shift perturbations across multiple nuclei and the ability to fit titration data to a binding model provide a robust validation of the results.[19][20]

G cluster_2 NMR Workflow for Interaction Studies Protein Expression & Isotope Labeling Protein Expression & Isotope Labeling Protein Purification Protein Purification Protein Expression & Isotope Labeling->Protein Purification 15N, 13C labeling NMR Sample Preparation NMR Sample Preparation Protein Purification->NMR Sample Preparation High Concentration NMR Data Acquisition NMR Data Acquisition NMR Sample Preparation->NMR Data Acquisition Titration with Ligand Data Processing & Analysis Data Processing & Analysis NMR Data Acquisition->Data Processing & Analysis HSQC Spectra Binding Site Mapping & Affinity Determination Binding Site Mapping & Affinity Determination Data Processing & Analysis->Binding Site Mapping & Affinity Determination Chemical Shift Perturbations

Experimental Protocols

Protein Expression and Purification

A prerequisite for any structural study is a highly pure and stable protein sample.

  • Cloning and Expression: The gene encoding the target enzyme is cloned into a suitable expression vector (e.g., pET vectors for E. coli). For NMR studies, expression is carried out in minimal media supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose for isotopic labeling.[13]

  • Cell Lysis and Clarification: Cells are harvested and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The protein is initially purified using an affinity tag (e.g., His-tag, GST-tag).

  • Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to remove aggregates and other impurities, ensuring a homogenous sample.[21]

  • Quality Control: Purity is assessed by SDS-PAGE, and the protein concentration is determined using a spectrophotometer.

Co-crystallization of Vinylglycine-Enzyme Complexes for X-ray Crystallography
  • Complex Formation: The purified enzyme is incubated with a molar excess of vinylglycine to ensure complete inactivation. The formation of the covalent adduct can be confirmed by mass spectrometry.

  • Crystallization Screening: The enzyme-inhibitor complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives.[22] The vapor diffusion method is commonly used.[22]

  • Crystal Optimization: Promising crystallization conditions are optimized by varying the concentrations of the protein, precipitant, and other components to obtain large, well-diffracting crystals.

  • Crystal Harvesting and Cryo-protection: Crystals are carefully harvested and soaked in a cryoprotectant solution (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.[23]

Sample Preparation for Cryo-EM
  • Complex Formation: As with crystallography, the enzyme is incubated with vinylglycine to form the covalent complex.

  • Grid Preparation: A small volume (3-4 µL) of the complex solution is applied to a cryo-EM grid (typically a copper grid with a holey carbon film).[10][24]

  • Blotting and Plunge-Freezing: The excess liquid is blotted away, and the grid is rapidly plunged into liquid ethane to vitrify the sample.[10][12]

  • Grid Screening: The vitrified grids are screened on a transmission electron microscope to assess particle distribution and ice thickness.[12]

NMR Titration for Binding Analysis
  • Sample Preparation: A concentrated solution of the ¹⁵N-labeled enzyme is prepared in a suitable NMR buffer containing 5-10% D₂O.[19]

  • Initial Spectrum: A baseline 2D ¹H-¹⁵N HSQC spectrum of the free enzyme is recorded.[13]

  • Ligand Titration: Small aliquots of a concentrated stock solution of vinylglycine are added to the enzyme sample.

  • Spectral Acquisition: A series of ¹H-¹⁵N HSQC spectra are acquired at each titration point.

  • Data Analysis: Changes in the chemical shifts and intensities of the backbone amide signals are monitored to identify the residues in the binding site and to calculate the dissociation constant (Kd).[13][20]

Conclusion

The structural analysis of vinylglycine-enzyme complexes provides invaluable insights into the mechanisms of covalent inhibition, which is crucial for rational drug design. While X-ray crystallography offers unparalleled resolution for well-behaved systems, cryo-EM has opened the door to studying larger and more challenging complexes. NMR spectroscopy complements these techniques by providing critical information on the dynamics and thermodynamics of binding in solution. The choice of technique should be guided by the specific biological question, the properties of the enzyme, and the available resources. By integrating data from these powerful structural biology tools, a comprehensive understanding of vinylglycine's mechanism of action can be achieved, paving the way for the development of next-generation therapeutics.

References

  • Capitani, G., McCarthy, D. L., Gut, H., Grütter, M. G., & Kirsch, J. F. (2005). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. FEBS Letters, 579(9), 1956-1959. [Link]

  • Pellecchia, M., Gsponer, J., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]

  • McCarthy, D. L., Capitani, G., Feng, L., Gruetter, M. G., & Kirsch, J. F. (2001). Crystal structures of 1-aminocyclopropane-1-carboxylate (ACC) synthase in complex with aminoethoxyvinylglycine and pyridoxal-5'-phosphate provide new insight into catalytic mechanisms. Journal of Biological Chemistry, 276(40), 38210-38216. [Link]

  • Grant, T., Rohou, A., & Grigorieff, N. (2018). Elucidating the structural basis for differing enzyme inhibitor potency by cryo-EM. Proceedings of the National Academy of Sciences, 115(8), 1792-1797. [Link]

  • Merk, A., Bartesaghi, A., Banerjee, S., Falconieri, V., Rao, P., Davis, M. I., ... & Subramaniam, S. (2016). Breaking the resolution barrier in cryo-electron microscopy. eLife, 5, e16635. [Link]

  • Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436-2444. [Link]

  • Fielding, L. (2007). NMR methods for the determination of protein–ligand dissociation constants. Current opinion in drug discovery & development, 10(3), 303-309. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press. [Link]

  • Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical reviews, 104(8), 3641-3676. [Link]

  • Thompson, R. F., Walker, M., Siebert, C. A., Muench, S. P., & Ranson, N. A. (2017). An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology. Methods, 127, 3-12. [Link]

  • Nogales, E. (2016). The development of cryo-EM into a mainstream structural biology technique. Nature methods, 13(1), 24-27. [Link]

  • Ang, S. H., & Mooers, B. H. (2019). NMR-based activity assays for determining compound inhibition, IC50 values, artifactual activity, and whole-cell activity of nucleoside ribohydrolases. Methods in enzymology, 616, 165-188. [Link]

  • Drulyte, I., & Ranson, N. A. (2020). Recent technical advances in sample preparation for single-particle cryo-EM. Frontiers in Molecular Biosciences, 7, 189. [Link]

  • Marcotte, P., & Walsh, C. (1975). Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 14(26), 5681-5686. [Link]

  • Stark, H. (2020, April 17). Optimising sample preparation for CryoEM. YouTube. [Link]

  • Marr, C., D'Imprima, E., & Vonck, J. (2020). Cryo-EM structures show the mechanistic basis of pan-peptidase inhibition by human α 2-macroglobulin. Proceedings of the National Academy of Sciences, 117(11), 5852-5861. [Link]

  • Sgro, G. G., & Costa, T. R. D. (2018). Cryo-EM grid preparation of membrane protein samples for single particle analysis. Frontiers in molecular biosciences, 5, 74. [Link]

  • Henzler-Wildman, K. A., & Kern, D. (2007). Dynamic personalities of proteins. Nature, 450(7172), 964-972. [Link]

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in nuclear magnetic resonance spectroscopy, 73, 1-16. [Link]

  • Loria, J. P., Berlow, R. B., & Watt, E. D. (2008). Solution NMR spectroscopy for the study of enzyme allostery. Current opinion in structural biology, 18(5), 620-627. [Link]

  • Ciulli, A. (2013). Solution NMR spectroscopy in target-based drug discovery. Future medicinal chemistry, 5(12), 1471-1489. [Link]

  • University of Leicester. (n.d.). NMR Analysis of Protein-Ligand Interactions. [Link]

  • Langer, M. F., Gendoo, D. M., & Kuriyan, J. (2021). Cryo-EM reconstructions of inhibitor-bound SMG1 kinase reveal an autoinhibitory state dependent on SMG8. eLife, 10, e72353. [Link]

  • Wang, X., & Jin, C. (2019). A practical perspective on the roles of solution NMR spectroscopy in drug discovery. Molecules, 24(22), 4058. [Link]

  • McPherson, A. (2004). Introduction to protein crystallization. Methods, 34(3), 254-265. [Link]

  • Hampton Research. (2011). Biophysical methods to guide protein crystallization and inhibitor binding studies. [Link]

  • Moreno, A., & Espinoza-Monroy, J. L. (2021). Advanced Methods of Protein Crystallization. In Protein Crystallization. IntechOpen. [Link]

  • Branden, C., & Tooze, J. (1999). Introduction to protein structure. Garland Science. [Link]

  • Mitchell, E. P., & Garman, E. F. (1994). Ice recrystallisation inhibiting polymers prevent irreversible protein aggregation during solvent-free cryopreservation as additives and as covalent polymer-protein conjugates. Journal of Applied Crystallography, 27(6), 1070-1074. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317. [Link]

  • Rhodes, G. (2006). Crystallography made crystal clear: a guide for users of macromolecular models. Academic press. [Link]

  • Baldwin, J. E., & Haber, S. B. (1979). L-Vinylglycine. The Journal of Organic Chemistry, 44(4), 654-656. [Link]

  • Pares, S., Cohen-Addad, C., Sieker, L. C., Neuburger, M., & Douce, R. (1994). Structural studies of the glycine decarboxylase complex from pea leaf mitochondria. Biochimie, 76(12), 1153-1160. [Link]

  • Vini, L. (2023). X-Ray Crystallography: Explaining the Enigmas of Molecular Struct. Journal of Drug Designing and Research, 5(1), 1-2. [Link]

  • Pal, D., & Das, S. (2022). Bioinspired glycine- schiff base complexes: A review. Journal of the Indian Chemical Society, 99(10), 100704. [Link]

  • Christianson, D. W., & Lipscomb, W. N. (1986). X-ray crystallographic investigation of substrate binding to carboxypeptidase A at subzero temperature. Proceedings of the National Academy of Sciences, 83(20), 7568-7572. [Link]

  • Tito, D., Loreto, A., & Merlino, A. (2023). X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers in Chemistry, 11, 1297850. [Link]

  • LibreTexts. (2020, August 12). 9.6: X-ray Protein Crystallography. Chemistry LibreTexts. [Link]

Sources

Vinylglycine in Focus: A Comparative Guide to its Applications in Research

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the non-proteinogenic amino acid vinylglycine has captured the attention of researchers across various disciplines. Its unique chemical structure, featuring a reactive vinyl group, bestows upon it a remarkable versatility that has been harnessed in fields ranging from enzymology to asymmetric synthesis. This guide provides an in-depth, comparative analysis of vinylglycine's applications, offering researchers, scientists, and drug development professionals a critical overview of its utility, supported by experimental data and detailed protocols. We will explore its role as a potent enzyme inhibitor and a valuable chiral building block, comparing its performance with relevant alternatives.

Vinylglycine: The Molecule and its Mechanism of Action

L-vinylglycine is a non-proteinogenic α-amino acid where a vinyl group replaces the α-hydrogen of glycine.[1] This seemingly simple modification has profound biological consequences. The vinyl group is a key player in its primary mechanism of action: irreversible enzyme inhibition.

Suicide Inhibition: A Tale of Covalent Modification

Vinylglycine is a classic example of a mechanism-based or "suicide" inhibitor, particularly for pyridoxal-5'-phosphate (PLP)-dependent enzymes.[2] These enzymes, which play crucial roles in amino acid metabolism, utilize PLP as a cofactor to facilitate various transformations.

The inhibitory process begins with the enzyme mistaking vinylglycine for its natural substrate. The enzyme's catalytic machinery then acts on the vinyl group, leading to the formation of a highly reactive electrophilic intermediate. This intermediate subsequently attacks a nucleophilic residue in the enzyme's active site, forming a stable covalent bond and rendering the enzyme permanently inactive.[2]

Vinylglycine Suicide Inhibition Enzyme PLP-Dependent Enzyme Complex Enzyme-Vinylglycine Complex Enzyme->Complex Binding VG Vinylglycine VG->Complex Intermediate Reactive Electrophilic Intermediate Complex->Intermediate Enzymatic Activation Inactive Covalently Modified Inactive Enzyme Intermediate->Inactive Covalent Modification

Caption: Mechanism of vinylglycine as a suicide inhibitor of PLP-dependent enzymes.

Comparative Analysis of Vinylglycine as an Enzyme Inhibitor

Vinylglycine's ability to irreversibly inactivate a range of enzymes has made it a valuable tool for studying enzyme mechanisms and a lead compound in drug discovery. Here, we compare its efficacy against other inhibitors for specific enzyme targets.

Inhibition of Ethylene Biosynthesis: A Plant Science Perspective

In plants, ethylene is a key hormone regulating growth, development, and senescence. Its biosynthesis is tightly controlled, with 1-aminocyclopropane-1-carboxylate (ACC) synthase being a rate-limiting enzyme. L-Vinylglycine is a known mechanism-based inhibitor of ACC synthase.[3]

Comparison with Aminoethoxyvinylglycine (AVG):

Aminoethoxyvinylglycine (AVG) is another potent inhibitor of ACC synthase and is widely used in plant biology research. Both L-vinylglycine and AVG target the same enzyme, but their relative potencies can vary depending on the plant species and experimental conditions.

InhibitorTarget EnzymeMechanism of ActionObservations
L-Vinylglycine ACC SynthaseMechanism-based (suicide) inhibitor[3]Reduces ethylene production by blocking the conversion of S-adenosylmethionine (SAM) to ACC.[4]
Aminoethoxyvinylglycine (AVG) ACC SynthaseMechanism-based inhibitor[5]Also inhibits the conversion of SAM to ACC, often with high efficacy.[4][6]
Cobalt Ions (Co²⁺) ACC OxidaseInhibitorBlocks the final step of ethylene biosynthesis, the conversion of ACC to ethylene.[6][7]

Data compiled from multiple sources; direct comparative studies under identical conditions are limited.

Experimental Protocol: Inhibition of Ethylene Biosynthesis in Plant Tissue

This protocol provides a general framework for assessing the inhibitory effect of vinylglycine on ethylene production in plant tissues, such as aged orange peel discs.[4][8]

Materials:

  • Plant tissue (e.g., orange peel discs)

  • Incubation buffer (e.g., phosphate buffer)

  • L-Vinylglycine solution of known concentration

  • Control solution (buffer without inhibitor)

  • Gas-tight containers

  • Gas chromatograph equipped with a flame ionization detector (FID) for ethylene measurement

Procedure:

  • Prepare uniform plant tissue samples (e.g., discs of a specific diameter).

  • Pre-incubate the tissue samples in either the L-vinylglycine solution or the control solution for a defined period.

  • Transfer the tissue samples to gas-tight containers.

  • Seal the containers and incubate under controlled conditions (temperature, light).

  • At specified time points, withdraw a sample of the headspace gas using a gas-tight syringe.

  • Inject the gas sample into the gas chromatograph to quantify the amount of ethylene produced.

  • Compare the ethylene production in the vinylglycine-treated samples to the control samples to determine the percentage of inhibition.

Targeting Transaminases: Implications for Neuroscience and Medicine

Vinylglycine is a potent inhibitor of various aminotransferases (transaminases), enzymes that play a central role in amino acid metabolism and neurotransmitter synthesis.[9]

Comparison with Other GABA-T Inhibitors:

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transaminase (GABA-T) is responsible for its degradation. Inhibition of GABA-T increases GABA levels in the brain and has anticonvulsant effects.

InhibitorTarget EnzymeIC₅₀ (µM)Notes
Gabaculine GABA-T1.8[10]A potent catalytic inhibitor.
Aminooxyacetic acid GABA-T2.7[10]A nonspecific enzyme inhibitor.
γ-acetylenic GABA GABA-T150[10]A catalytic inhibitor.
γ-vinyl GABA (Vigabatrin) GABA-T350[10]A clinically used anticonvulsant.[[“]]
Vinylglycine Alanine AminotransferaseWeak inhibitor in intact cells[12]While it inhibits various transaminases, its efficacy against GABA-T in comparative studies is less documented than γ-vinyl GABA.

IC₅₀ values are from a comparative study on GABA-T and may vary based on experimental conditions.[10]

Experimental Protocol: In Vitro Enzyme Inhibition Assay for Alanine Aminotransferase (ALT)

This protocol is adapted from general enzyme inhibition assay procedures and can be used to determine the inhibitory potential of vinylglycine on ALT.[13][14]

Materials:

  • Purified alanine aminotransferase (ALT)

  • L-Alanine (substrate)

  • α-Ketoglutarate (co-substrate)

  • NADH

  • Lactate dehydrogenase (LDH) (coupling enzyme)

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer)

  • Vinylglycine solutions of varying concentrations

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-alanine, α-ketoglutarate, NADH, and LDH.

  • Add varying concentrations of vinylglycine to different reaction wells/cuvettes. Include a control with no inhibitor.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of ALT to each well/cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the ALT-catalyzed reaction.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value of vinylglycine for ALT.

ALT Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mix: Buffer, Substrates, NADH, LDH Add_VG Add Vinylglycine to Wells Prep_Mix->Add_VG Prep_VG Prepare Vinylglycine Dilutions Prep_VG->Add_VG Preincubation Pre-incubate at 37°C Add_VG->Preincubation Add_ALT Initiate with ALT Preincubation->Add_ALT Monitor Monitor Absorbance at 340 nm Add_ALT->Monitor Calc_Rates Calculate Initial Rates Monitor->Calc_Rates Plot_Data Plot Rates vs. [Inhibitor] Calc_Rates->Plot_Data Det_IC50 Determine IC₅₀ Plot_Data->Det_IC50

Caption: Workflow for an in vitro enzyme inhibition assay of vinylglycine against ALT.

Vinylglycine as a Chiral Building Block in Asymmetric Synthesis

Beyond its role as an enzyme inhibitor, optically pure vinylglycine is a valuable chiral building block in asymmetric synthesis.[9] Its bifunctional nature (amino acid) and the presence of a reactive vinyl group allow for a variety of chemical transformations to generate complex molecules with high stereocontrol.

Applications in Synthesis:

  • Synthesis of Novel Amino Acids: The vinyl group can be functionalized through various reactions, including Heck couplings, to create a diverse array of non-natural amino acids.[9]

  • Construction of Complex Natural Products: D-vinylglycine has been utilized as a key building block in the synthesis of the mitomycin core.[9]

  • Synthesis of Heterocyclic Compounds: N-allyl-L-α-vinylglycinol can undergo ring-closing metathesis to form hydroxypyrrolidines.[9]

Comparison with Other Chiral Building Blocks:

While a direct quantitative comparison is challenging due to the vast array of possible transformations and target molecules, the utility of vinylglycine can be appreciated by considering its unique combination of functionalities.

Chiral Building BlockKey FeaturesRepresentative Applications
Vinylglycine Amino acid backbone, reactive vinyl groupSynthesis of unnatural amino acids, alkaloids, and complex natural products.[9]
Serine Hydroxymethyl side chainCan be converted to various other functionalities; used in the synthesis of numerous natural products.
Proline Cyclic structureInduces rigidity; widely used as a catalyst and in the synthesis of conformationally constrained molecules.
Chiral Epoxides Strained three-membered ringVersatile electrophiles for ring-opening reactions to introduce stereocenters.

Experimental Protocol: Synthesis of L-α-Vinylglycine from L-Homoserine Lactone

This protocol is based on a convenient and efficient synthesis with a high optical yield.[9]

Materials:

  • L-Homoserine lactone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Sodium borohydride

  • Diphenyl diselenide

  • N,N-Dimethylformamide (DMF)

  • Ozone

  • Trifluoroacetic acid (TFA)

  • Acetic acid

Procedure:

  • Protection of the Amino Group: React L-homoserine lactone with Boc₂O and DMAP to obtain N-(tert-Butoxycarbonyl)-homoserine lactone.[9]

  • Lactone Cleavage: Treat the protected lactone with the phenylselenolate equivalent derived from sodium borohydride and diphenyl diselenide in DMF to open the lactone ring.[9]

  • Oxidation and Elimination: Perform an ozone-mediated oxidation followed by pyrolysis to form the protected vinylglycine derivative.[9]

  • Deprotection: Treat the protected vinylglycine derivative with trifluoroacetic acid and acetic acid to yield L-α-vinylglycine as its trifluoroacetate salt.[9]

Synthesis of L-Vinylglycine Start L-Homoserine Lactone Step1 Boc Protection (Boc₂O, DMAP) Start->Step1 Intermediate1 N-Boc-Homoserine Lactone Step1->Intermediate1 Step2 Lactone Cleavage (NaBH₄, (PhSe)₂) Intermediate1->Step2 Intermediate2 Phenylseleno Intermediate Step2->Intermediate2 Step3 Oxidation & Pyrolysis (O₃, Heat) Intermediate2->Step3 Intermediate3 Protected Vinylglycine Step3->Intermediate3 Step4 Deprotection (TFA, Acetic Acid) Intermediate3->Step4 Final L-α-Vinylglycine Step4->Final

Caption: Synthetic pathway for L-α-vinylglycine from L-homoserine lactone.

Future Perspectives and Conclusion

Vinylglycine continues to be a molecule of significant interest in chemical biology and organic synthesis. Its ability to act as a highly specific tool for inactivating enzymes ensures its continued use in elucidating biochemical pathways and as a starting point for the development of novel therapeutic agents. Furthermore, its utility as a chiral synthon provides a powerful platform for the stereoselective synthesis of complex molecules.

Future research will likely focus on:

  • Developing more selective vinylglycine derivatives: Modifying the core structure could lead to inhibitors with enhanced specificity for particular enzyme isoforms.

  • Expanding its synthetic applications: The development of new catalytic methods for the functionalization of the vinyl group will broaden its utility as a chiral building block.

  • In vivo applications: Further exploration of vinylglycine and its derivatives in cellular and animal models will be crucial for translating its inhibitory potential into therapeutic applications.

References

  • Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis, 1996(01), 39–41. [Link]

  • Beaulieu, P. L., Duceppe, J. S., & Johnson, C. (2009). Synthesis of chiral vinylglycines. The Journal of Organic Chemistry, 74(15), 5436–5447. [Link]

  • Berkowitz, D. B. (1999). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 23, 467–488. [Link]

  • Carrasco, M., Jones, R. J., Kamel, S., Rapoport, H., & Truong, T. (1991). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Organic Syntheses, 70, 29. [Link]

  • Küchenthal, C. H., Migenda, J., Polednia, M., & Maison, W. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino acids, 39(2), 443–448. [Link]

  • Even-Chen, Z., Mattoo, A. K., & Goren, R. (1982). Inhibition of Ethylene Biosynthesis by Aminoethoxyvinylglycine and by Polyamines Shunts Label from 3,4-[14C]Methionine into Spermidine in Aged Orange Peel Discs. Plant physiology, 69(2), 385–388. [Link]

  • Löscher, W., & Vetter, M. (1985). Synergistic Anticonvulsant Effects of GABA-T Inhibitors and Glycine. Naunyn-Schmiedeberg's archives of pharmacology, 329(1), 72–78. [Link]

  • Even-Chen, Z., Mattoo, A. K., & Goren, R. (1982). Inhibition of ethylene biosynthesis by aminoethoxyvinylglycine and by polyamines shunts label from 3,4-[C]methionine into spermidine in aged orange peel discs. Plant physiology, 69(2), 385–388. [Link]

  • Rupain, J., de la Torre, F., & Rodriguez-Galan, O. (2001). Effects of antagonists and inhibitors of ethylene biosynthesis on maize root elongation. Biologia plantarum, 44(4), 541–544. [Link]

  • Cornell, N. W., Zuurendonk, P. F., Kerich, M. J., & Straight, C. B. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. The Biochemical journal, 220(3), 707–716. [Link]

  • Tapia, R., & Meza-Ruiz, G. (1980). Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. Archives internationales de pharmacodynamie et de therapie, 243(1), 48–55. [Link]

  • Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436–2444. [Link]

  • Yu, Y. B., Adams, D. O., & Yang, S. F. (1979). Auxin-induced Ethylene Production and Its Inhibition by Aminoethyoxyvinylglycine and Cobalt Ion. Plant physiology, 63(3), 589–590. [Link]

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070–3076. [Link]

  • Binder, B. M., & Schaller, G. E. (2014). Inhibitors of Ethylene Biosynthesis and Signaling. Methods in molecular biology (Clifton, N.J.), 1158, 223–231. [Link]

  • Li, Y., & Li, X. (2001). Application of modified amino acid as a chiral building block in asymmetric synthesis. Chinese Chemical Letters, 12(12), 1059-1062. [Link]

  • Capkaite, R., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]

  • Carrasco, M., Jones, R. J., Kamel, S., Rapoport, H., & Truong, T. (1991). L-Vinylglycine. The Journal of Organic Chemistry, 56(22), 6387–6390. [Link]

  • Consensus. (n.d.). GABA-transaminase inhibitors epilepsy seizures. Retrieved from [Link]

  • Löscher, W., & Hörstermann, D. (1994). Gamma-vinyl GABA: comparison of neurochemical and anticonvulsant effects in mice. Journal of pharmacology and experimental therapeutics, 271(2), 918–926. [Link]

  • National Center for Biotechnology Information. (n.d.). Vinylglycine. In PubChem Compound Database. Retrieved from [Link]

  • YouTube. (2020, September 22). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. [Video]. YouTube. [Link]

  • Löscher, W., & Hörstermann, D. (1994). γ-Vinyl GABA: comparison of neurochemical and anticonvulsant effects in mice. Journal of Pharmacology and Experimental Therapeutics, 271(2), 918-926. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(10), 2536. [Link]

  • Berkowitz, D. B., Jahng, W. J., & Pedersen, M. L. (2002). α-Vinyllysine and α-vinylarginine are time-dependent inhibitors of their cognate decarboxylases. Bioorganic & medicinal chemistry letters, 12(10), 1349–1352. [Link]

  • Sureshbabu, P., Harris, K. R., Keliher, E. J., & Shao, Y. (2021). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS medicinal chemistry letters, 12(12), 1933–1938. [Link]

  • Wuest, M., & Wuest, F. (2014). Molecular Imaging of Hydrolytic Enzymes Using PET and SPECT. Current medicinal chemistry, 21(1), 47–67. [Link]

  • Wang, Y., Zhang, L., Liu, Y., & Ye, J. (2012). Study on alanine aminotransferase kinetics by microchip electrophoresis. Analytical biochemistry, 421(1), 213–218. [Link]

  • bioRxiv. (2025, February 6). PET imaging of an antisense oligonucleotide in the living non-human primate brain using click chemistry. [Preprint]. bioRxiv. [Link]

  • Lee, J. H., & Kim, S. (2021). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules (Basel, Switzerland), 26(16), 4947. [Link]

  • Badowiec, B., & Wejner, J. (2012). Biochemical characterization and kinetic properties of alanine aminotransferase homologues partially purified from wheat (Triticum aestivum L.). Plant physiology and biochemistry : PPB, 58, 1–8. [Link]

  • Creative Biolabs. (n.d.). Cell Culture Protocol. Retrieved from [Link]

  • Johnson, B. F., Webster, J. M., Rishel, M. J., Morton, C. A., Sriram, R., Kurhanewicz, J., ... & Wilson, D. M. (2018). Functional Imaging of Oxidative Stress with a Novel PET Imaging Agent, 18F-5-Fluoro-l-Aminosuberic Acid. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 59(6), 987–993. [Link]

  • Prabhakaran, J., Wua, C., Kumar, D., Pal, A., Milstein, J., Mann, J. J., & Parsey, R. V. (2020). Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. ACS chemical neuroscience, 11(21), 3586–3600. [Link]

  • Nitride, C., & O'Callaghan, Y. C. (2023). Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. Foods (Basel, Switzerland), 12(13), 2469. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth protocol for the proper and safe disposal of 2-Amino-3-butenoic acid (also known as vinylglycine). As a research chemical, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and to maintain environmental integrity. This document is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined herein are based on established principles of chemical safety and waste management, providing a framework for responsible disposal in the absence of specific regulatory guidelines for this particular compound.

Foundational Principles of Chemical Disposal

The proper disposal of any chemical, including 2-Amino-3-butenoic acid, is not merely a procedural task but a scientifically informed process. The core principle is to manage chemical waste in a manner that minimizes risk to human health and the environment. This involves a thorough understanding of the compound's potential hazards, reactivity, and the regulatory landscape governing hazardous waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on data for similar compounds, 2-Amino-3-butenoic acid should be handled as a substance that may cause skin, eye, and respiratory irritation[1].

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation[2].
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which may cause irritation[1].
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for spills.Minimizes inhalation of any dusts or aerosols, which could cause respiratory tract irritation[1].

Step-by-Step Disposal Protocol

The disposal of 2-Amino-3-butenoic acid must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework that should be adapted to institutional and regional requirements.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the cornerstone of safe disposal. 2-Amino-3-butenoic acid waste should be classified as a non-halogenated organic waste.

  • Action: Collect all waste containing 2-Amino-3-butenoic acid, including contaminated labware (e.g., pipette tips, weighing boats), gloves, and any unused product, in a designated and clearly labeled hazardous waste container.

  • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. For instance, mixing acidic compounds with certain other chemicals can generate toxic gases[3]. Segregation ensures that such reactions are prevented.

Step 2: Containerization

The choice of waste container is critical to prevent leaks and ensure safe transport.

  • Action: Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) carboy. The container must be in good condition, with no cracks or leaks.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("2-Amino-3-butenoic acid"), and the specific hazards (e.g., "Irritant").

  • Expertise: Proper labeling is not just a regulatory requirement; it is a vital communication tool that informs waste handlers of the container's contents and associated risks, ensuring it is managed safely throughout the disposal chain.

Step 3: On-site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by trained hazardous waste professionals.

  • Action: Store the sealed waste container in a secondary containment bin within the SAA. The SAA should be located away from general laboratory traffic and drains[4].

  • Trustworthiness: This two-barrier system (sealed primary container within a secondary containment bin) provides an essential safeguard against accidental spills and environmental contamination.

Step 4: Final Disposal

The final disposal of 2-Amino-3-butenoic acid must be carried out by a licensed hazardous waste disposal facility.

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a contracted waste management company.

  • Authoritative Grounding: The universal recommendation in safety data sheets for similar chemical compounds is to "Dispose of contents/ container to an approved waste disposal plant"[2][5][6]. This underscores the importance of professional disposal services. Under no circumstances should 2-Amino-3-butenoic acid be disposed of down the drain or in regular trash.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (in a chemical fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical spill pillow.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is flammable, turn off all ignition sources if it is safe to do so[3].

    • Contact your institution's EHS or emergency response team immediately.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management Start Generation of 2-Amino-3-butenoic Acid Waste Assess Hazard Assessment & PPE Selection Start->Assess Segregate Segregate as Non-Halogenated Organic Waste Assess->Segregate Containerize Package in Labeled, Sealed Container Segregate->Containerize Store Store in Secondary Containment in Satellite Accumulation Area Containerize->Store Pickup Arrange for Pickup by EHS/Licensed Contractor Store->Pickup Hand-off Transport Transport to Approved Waste Disposal Facility Pickup->Transport End Final Disposal (e.g., Incineration) Transport->End

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Amino-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 2-Amino-3-butenoic acid. Designed for research scientists and drug development professionals, this document moves beyond mere compliance, embedding a deep-seated culture of safety by explaining the scientific rationale behind each procedural step. Our commitment is to furnish you with the knowledge to not only use our products safely but to fundamentally understand and mitigate the risks inherent in your critical work.

Hazard Assessment & Risk Analysis

2-Amino-3-butenoic acid is an unsaturated alpha-amino acid. While comprehensive hazard data for this specific molecule is not extensively published, a thorough risk assessment mandates an analysis of structurally similar compounds to conservatively predict its toxicological and chemical hazards. Analogs such as 2-Amino-3-fluorobutanoic acid and other butenoic acid derivatives exhibit defined irritant and corrosive properties.[1][2] Therefore, we must operate under the assumption that 2-Amino-3-butenoic acid presents, at a minimum, a significant risk of skin, eye, and respiratory irritation.

The core principle guiding our recommendations is ALARA (As Low As Reasonably Achievable). All exposure should be minimized through a combination of engineering controls and rigorous adherence to personal protective equipment (PPE) protocols.

Table 1: Predicted Hazard Profile for 2-Amino-3-butenoic Acid

Hazard Category GHS Classification (Predicted) Rationale & Potential Effects
Skin Corrosion/Irritation Category 2 (H315) The carboxylic acid moiety and unsaturated nature suggest it can cause skin irritation upon contact.[2] Prolonged exposure may lead to redness, inflammation, or chemical burns.
Serious Eye Damage/Irritation Category 2A (H319) Direct contact with eye tissue is likely to cause serious irritation.[2][3] Splashes pose a significant risk of pain, watering, and redness.
Respiratory Irritation STOT SE Category 3 (H335) Inhalation of dust (if solid) or aerosols/vapors may irritate the respiratory tract, causing coughing and discomfort.[2]

| Acute Toxicity | Category 4 (Predicted) | While not definitively established, related compounds show potential for harm if swallowed, inhaled, or absorbed through the skin.[4] |

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not a checklist; it is a dynamic risk-based decision process. The following protocols are the mandatory minimum for handling 2-Amino-3-butenoic acid in any quantity.

The primary defense against skin exposure is a combination of appropriate gloves and a lab coat.

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully buttoned front is required at all times. This provides a removable barrier in case of a significant splash.

  • Gloves: Glove selection is critical and task-dependent.

    • For Incidental Contact (e.g., handling sealed containers, weighing solids): Disposable nitrile gloves are the minimum requirement.[5] It is crucial to understand that nitrile provides splash protection only. After any known contact, gloves must be removed immediately, and hands must be washed thoroughly before donning a new pair.[5]

    • For Extended Use or Immersion Potential (e.g., preparing solutions, performing synthesis): Heavy-duty gloves such as Butyl or Viton® should be worn.[6] Always consult the glove manufacturer's compatibility chart to verify breakthrough times for carboxylic acids and related organic compounds.

  • Apron: When handling quantities greater than 1 liter or when the risk of a significant splash is high, a chemical-resistant apron worn over the lab coat is mandatory.[6]

Eyes are exceptionally vulnerable to chemical insults. Standard safety glasses are insufficient for handling this material.

  • Chemical Splash Goggles: Indirectly vented chemical splash goggles that comply with ANSI Z87.1 standards are required any time 2-Amino-3-butenoic acid is handled outside of a sealed container.[5][7] Goggles create a seal around the eyes, protecting from splashes, mists, and aerosols.

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles when there is a high potential for splashing (e.g., transferring large volumes, reacting under pressure, or cleaning up spills).[6] The face shield protects the entire face but does not provide the necessary seal for the eyes.

The primary method for controlling respiratory exposure is through engineering controls.

  • Chemical Fume Hood: All work involving 2-Amino-3-butenoic acid that could generate dust, mists, or vapors must be performed inside a certified chemical fume hood.[8] This is the most effective way to prevent inhalation exposure.

  • Respirators: Respirator use is a secondary line of defense for when engineering controls are not feasible or during emergency situations. A risk assessment must be performed by your institution's Environmental Health & Safety (EHS) department to determine the appropriate respirator. This may include an N95 respirator for solid particulates or an air-purifying respirator with organic vapor cartridges for liquids.[7]

Table 2: PPE Selection Matrix by Task

Task Dermal Protection Ocular Protection Respiratory Protection
Weighing Solid Nitrile Gloves, Lab Coat Chemical Splash Goggles Chemical Fume Hood
Preparing Stock Solution Nitrile or Butyl Gloves, Lab Coat Chemical Splash Goggles Chemical Fume Hood
Running Reaction (>100mL) Butyl/Viton® Gloves, Lab Coat, Chemical Apron Goggles & Face Shield Chemical Fume Hood
Cleaning Glassware Nitrile or Butyl Gloves, Lab Coat Chemical Splash Goggles Well-ventilated area

| Handling Spill | Butyl/Viton® Gloves, Lab Coat, Chemical Apron | Goggles & Face Shield | NIOSH-approved respirator (as per EHS) |

Emergency & Spill Response Protocol

Preparedness is paramount. Ensure all personnel are familiar with the location and operation of safety showers and eyewash stations before beginning work.

Immediate action is critical to minimizing injury.

  • Skin Contact: Immediately move to the nearest safety shower or sink. Flush the affected area with copious amounts of tepid water for at least 15 minutes while removing all contaminated clothing.[8][9] Seek medical attention.

  • Eye Contact: Proceed immediately to an eyewash station. Forcibly hold eyelids open and flush with a gentle stream of water for a minimum of 15 minutes, rotating the eyeballs to ensure all surfaces are rinsed.[9][10] Remove contact lenses while rinsing, if possible.[9] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected individual to fresh air immediately.[9] If breathing is difficult or symptoms like dizziness or irritation persist, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one to two glasses of water.[7] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

The response to a spill is dictated by its scale and the immediate risk to personnel.

  • Minor Spill (<100 mL, contained in fume hood):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (Table 2), contain the spill with an absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels.[8]

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning solution, followed by water.

    • Package all contaminated materials, including gloves and wipes, as hazardous waste.

  • Major Spill (>100 mL or outside of a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and activate the building's emergency alarm if necessary.

    • Contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

This diagram outlines the critical decision points following a chemical incident.

EmergencyResponse Emergency Response Workflow start Incident Occurs is_exposure Personal Exposure? start->is_exposure Assess Situation is_spill Chemical Spill? is_exposure->is_spill No exposure_action Initiate First Aid (Shower/Eyewash for 15 min) Remove Contaminated Clothing is_exposure->exposure_action Yes spill_size Spill > 100mL or Outside Fume Hood? is_spill->spill_size Yes seek_medical Seek Immediate Medical Attention exposure_action->seek_medical major_spill EVACUATE AREA Alert Others Call EHS/Emergency Response spill_size->major_spill Yes (Major) minor_spill Alert Area Personnel Don Full PPE Contain & Absorb Spill spill_size->minor_spill No (Minor) cleanup Collect Waste Decontaminate Area Dispose as Hazardous Waste minor_spill->cleanup

Caption: Decision workflow for responding to incidents involving 2-Amino-3-butenoic acid.

Waste Disposal Plan

All materials contaminated with 2-Amino-3-butenoic acid are to be considered hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless directed by your EHS department.

  • Containment:

    • Solid Waste: Collect all contaminated solids (e.g., leftover chemical, absorbent materials, contaminated gloves, weigh paper) in a clearly labeled, sealable hazardous waste container.

    • Liquid Waste: Collect all solutions containing 2-Amino-3-butenoic acid in a dedicated, sealed, and secondarily contained hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-Amino-3-butenoic acid," and an accurate description of the container's contents (e.g., "Aqueous solution," "Contaminated debris").

  • Disposal: Arrange for pickup and disposal through your institution's certified EHS department. Under no circumstances should this chemical or its solutions be disposed of down the drain. [11]

By adhering to these rigorous protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • ChemicalBook. (2023). 2R-AMINO-3-BUTENOIC ACID - Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sciencelab.com. (2005). Material Safety Data Sheet Butyric acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 3-amino-4,4,4-trifluorocrotonate.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • Chemsrc. (2025). 2-Amino-3-butenoic acid | CAS#:70982-53-5.
  • Fisher Scientific. (2012). SAFETY DATA SHEET - 2-Butynoic acid.
  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Amino-2-methylpropionic acid.
  • Guidechem. (n.d.). 3-Butenoic acid, 2-amino-, hydrochloride (CAS No. 89619-81-8) SDS.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-fluorobutanoic acid. PubChem Compound Database.
  • ChemicalBook. (2023). 2-AMINO-3-BUTENOIC ACID | 52773-87-2.
  • ChemBK. (2024). 2-Amino-3-methylbutanoic acid.
  • ECHEMI. (n.d.). Buy 2-Butenoic acid, 3-amino-, 1-methylethyl ester from Sanomol GmbH.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • National Center for Biotechnology Information. (n.d.). 2-amino-3-methyl(311C)butanoic acid. PubChem Compound Database.
  • Pickering Laboratories. (2015). Safety Data Sheet (SDS) - Amino Acids Calibration Standards.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Auburn University Risk Management & Safety. (n.d.). Personal Protective Equipment.
  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (n.d.). 2-Butenoic acid, 3-amino-, methyl ester - Substance Details. Substance Registry Services.
  • Fisher Scientific. (2010). Safety Data Sheet - 3-Butenoic acid.
  • University of California, Los Angeles. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • National Center for Biotechnology Information. (n.d.). 3-Butenoic acid, 2-amino-3-methyl-, (S)-. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). L-2-amino-3-butynoic acid. PubChem Compound Database.
  • Matrix Fine Chemicals. (n.d.). 2-AMINO-3-METHYLBUTANOIC ACID | CAS 516-06-3.
  • Sawada, S., et al. (1986). Synthesis of labeled (.+-.)-2-amino-3-butenoic acids. The Journal of Organic Chemistry.
  • New England Biolabs. (2023). Safety Data Sheet for Amino Acid Mixture (N6843).
  • University of Rochester Medical Center. (n.d.). Hazardous Substances Demand Your Respect. Health Encyclopedia.
  • University of New England (UNE). (n.d.). WHS OP031 Hazardous Chemical First Aid and Emergency Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-hydroxybut-2-enoic acid. PubChem Compound Database.
  • Centers for Disease Control and Prevention. (2014). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH Publications and Products.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A.
  • Carl ROTH. (n.d.). Safety Data Sheet for Amino acid.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Southern Illinois University. (n.d.). Chemical Waste Management Guide. Center for Environmental Health and Safety.
  • Echemi. (n.d.). 2-Butenoic acid, 2-amino-3-hydroxy- (9CI) Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). 2-Butenoic acid, 3-amino-, methyl ester. PubChem Compound Database.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Butanone.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-butenoic acid
Reactant of Route 2
2-Amino-3-butenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.